molecular formula C36H66N4O13 B15548240 C6(6-Azido) LacCer

C6(6-Azido) LacCer

Número de catálogo: B15548240
Peso molecular: 762.9 g/mol
Clave InChI: DHYANRUMYSYKQW-LVZRAKQASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

C6(6-Azido) LacCer is a useful research compound. Its molecular formula is C36H66N4O13 and its molecular weight is 762.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C36H66N4O13

Peso molecular

762.9 g/mol

Nombre IUPAC

6-azido-N-[(E,2R,3S)-1-[(2R,3S,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexanamide

InChI

InChI=1S/C36H66N4O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-25(43)24(39-28(44)19-16-14-17-20-38-40-37)23-50-35-33(49)31(47)34(27(22-42)52-35)53-36-32(48)30(46)29(45)26(21-41)51-36/h15,18,24-27,29-36,41-43,45-49H,2-14,16-17,19-23H2,1H3,(H,39,44)/b18-15+/t24-,25+,26?,27?,29+,30?,31?,32+,33+,34-,35-,36+/m1/s1

Clave InChI

DHYANRUMYSYKQW-LVZRAKQASA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to C6(6-Azido) Lactosylceramide: A Versatile Tool for Glycosphingolipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6(6-Azido) Lactosylceramide (B164483) (C6(6-Azido) LacCer) is a synthetically modified glycosphingolipid that serves as a powerful tool for investigating the multifaceted roles of lactosylceramide (LacCer) in cellular processes. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on enabling researchers to effectively utilize this probe in their studies. This compound incorporates a C6 acyl chain and a terminal azide (B81097) group, rendering it amenable to bioorthogonal "click" chemistry reactions. This feature allows for the covalent attachment of a wide array of reporter molecules, such as fluorophores and affinity tags, for the visualization and analysis of LacCer trafficking, localization, and interactions within complex biological systems.

Lactosylceramide itself is a pivotal intermediate in the biosynthesis of a vast array of complex glycosphingolipids and is an important signaling molecule in its own right, playing roles in inflammation, oxidative stress, and the organization of membrane microdomains known as lipid rafts.[1][2] The ability to track and modify LacCer and its downstream metabolites using this compound provides an invaluable methodology for dissecting these intricate biological pathways.

Core Data Presentation

Chemical and Physical Properties
PropertyValueReference
Chemical Name 6-Azido-N-((2S,3R,E)-1-(((2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-3-hydroxyoctadec-4-en-2-yl)hexanamide[3]
Synonyms C6(6-azido) Lactosyl(β) Ceramide, D-Lactosyl-β-1,1'-N-(6''-azidohexanoyl)-D-erythro-sphingosine[3]
Molecular Formula C36H66N4O13[3]
Molecular Weight 762.93 g/mol [3]
CAS Number 2260670-19-5[3]
Appearance White Solid[3]
Purity >99%[3]
Solubility Chloroform, Methanol[3]
Storage -20 °C[3]
1H NMR, 13C NMR Data Conforms to structure (Data to be acquired by user)[2][4]
High-Resolution Mass Spectrometry (HRMS) Calculated m/z matches observed m/z (Data to be acquired by user)[2][4]
Critical Micelle Concentration (CMC) To be determined experimentally
Membrane Partition Coefficient (LogP) To be determined experimentally

Experimental Protocols

Synthesis of C6(6-Azido) Lactosylceramide

The synthesis of this compound is a multi-step process that begins with commercially available lactose (B1674315).[2][5] The following is a generalized protocol based on the synthesis of similar azide-labeled β-lactosylceramide analogs.[2][6]

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of this compound Lactose Lactose Protected Lactose Protected Lactose Lactose->Protected Lactose Protection Azido-Lactose Derivative Azido-Lactose Derivative Protected Lactose->Azido-Lactose Derivative Azidation Glycosyl Donor Glycosyl Donor Azido-Lactose Derivative->Glycosyl Donor Activation Glycosyl DonorCeramide Acceptor Glycosyl DonorCeramide Acceptor Protected this compound Protected this compound Glycosyl DonorCeramide Acceptor->Protected this compound Glycosylation This compound This compound Protected this compound->this compound Deprotection

Caption: Generalized synthetic workflow for this compound.

Detailed Methodology:

  • Protection of Lactose: Commercially available lactose is first per-acetylated to protect the hydroxyl groups.

  • Introduction of the Azide Moiety: A common strategy involves the selective tosylation of the primary hydroxyl group at the 6-position of the galactose residue, followed by nucleophilic substitution with sodium azide in a suitable solvent like DMF.[2][6]

  • Formation of the Glycosyl Donor: The protected azido-lactose is then converted into a suitable glycosyl donor, such as a glycosyl bromide or trichloroacetimidate.

  • Synthesis of the Ceramide Acceptor: A C6-ceramide acceptor with a free hydroxyl group at the 1-position of the sphingosine (B13886) backbone is required. This can be synthesized from a suitable sphingosine precursor.

  • Glycosylation: The glycosyl donor is coupled with the ceramide acceptor in the presence of a promoter (e.g., silver triflate or trimethylsilyl (B98337) trifluoromethanesulfonate) to form the β-glycosidic linkage.

  • Deprotection: Finally, the protecting groups (e.g., acetyl groups) are removed under basic conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol) to yield the final product, this compound.

  • Purification and Characterization: The final product is purified by silica (B1680970) gel column chromatography. Its identity and purity are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[2][4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the labeling of this compound with an alkyne-functionalized reporter molecule (e.g., a fluorescent dye).

Experimental Workflow for CuAAC Labeling

G cluster_workflow CuAAC Labeling Workflow A This compound E Reaction Mixture A->E B Alkyne-Reporter B->E C Cu(I) Catalyst (CuSO4 + Na-Ascorbate) C->E D Ligand (e.g., THPTA) D->E F Purification E->F Incubation G Labeled LacCer F->G

Caption: Workflow for CuAAC labeling of this compound.

Materials:

  • This compound

  • Alkyne-functionalized reporter molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Appropriate solvent (e.g., a mixture of chloroform/methanol and water, or DMSO)

Detailed Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • Prepare a 10 mM stock solution of the alkyne-reporter molecule in DMSO or water.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of this compound.

    • Add a 1.5 to 5-fold molar excess of the alkyne-reporter molecule.

    • Add the THPTA or TBTA ligand to a final concentration of 1-5 mM.

    • Add CuSO4 to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.

  • Incubation:

    • Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by TLC or LC-MS.

  • Purification:

    • The labeled product can be purified from excess reagents using methods such as silica gel chromatography or solid-phase extraction.

Metabolic Labeling of Cellular Glycosphingolipids

This protocol describes the metabolic incorporation of this compound into cellular glycosphingolipid pathways.

Experimental Workflow for Metabolic Labeling

G cluster_metabolic_labeling Metabolic Labeling Workflow Prepare this compound solution Prepare this compound solution Incubate cells with probe Incubate cells with probe Prepare this compound solution->Incubate cells with probe Wash cells Wash cells Incubate cells with probe->Wash cells Lyse cells or fix for imaging Lyse cells or fix for imaging Wash cells->Lyse cells or fix for imaging Click chemistry reaction Click chemistry reaction Lyse cells or fix for imaging->Click chemistry reaction Analysis Analysis Click chemistry reaction->Analysis

Caption: Workflow for metabolic labeling with this compound.

Materials:

  • Cultured cells of interest

  • This compound

  • Cell culture medium

  • Complexation agent (e.g., bovine serum albumin, BSA)

Detailed Methodology:

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound in ethanol (B145695) or DMSO.

    • Complex the this compound with BSA by incubating the lipid with a BSA solution in serum-free medium. This enhances the solubility and delivery of the lipid to the cells.

    • Dilute the complexed this compound into the complete cell culture medium to the desired final concentration (typically in the low micromolar range).

  • Cell Labeling:

    • Plate the cells in a suitable format (e.g., culture dishes, chamber slides).

    • Replace the normal culture medium with the labeling medium containing this compound.

    • Incubate the cells for a desired period (e.g., 4 to 24 hours) to allow for metabolic incorporation.

  • Post-Labeling Processing:

    • After incubation, wash the cells several times with fresh medium or phosphate-buffered saline (PBS) to remove any unincorporated lipid.

    • The cells can then be lysed for biochemical analysis (e.g., proteomics, lipidomics) or fixed for imaging.

  • Detection via Click Chemistry:

    • The azide-labeled glycosphingolipids in the cell lysate or fixed cells can be detected by performing a CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with an appropriate alkyne-functionalized reporter molecule.

Signaling Pathways Involving Lactosylceramide

Lactosylceramide is a bioactive lipid that is enriched in lipid rafts and acts as a second messenger in various signaling cascades, particularly those related to inflammation and oxidative stress.[2][7]

Lactosylceramide-Mediated Oxidative Stress and Inflammatory Signaling

G cluster_pathway Lactosylceramide Signaling Cascade Agonist Agonist (e.g., oxLDL, TNF-α) LacCerS Lactosylceramide Synthase (LacCerS) Agonist->LacCerS activates GlcCer Glucosylceramide (GlcCer) LacCer Lactosylceramide (LacCer) GlcCer->LacCer substrate for LacCerS NADPH_Ox NADPH Oxidase LacCer->NADPH_Ox activates cPLA2 Cytosolic Phospholipase A2 (cPLA2) LacCer->cPLA2 activates ROS Reactive Oxygen Species (ROS) NADPH_Ox->ROS generates OxStress Oxidative Stress ROS->OxStress AA Arachidonic Acid cPLA2->AA releases Inflammation Inflammation AA->Inflammation mediates

Caption: Lactosylceramide signaling in oxidative stress and inflammation.

This pathway illustrates how various agonists can stimulate Lactosylceramide Synthase to produce LacCer. LacCer then activates NADPH oxidase, leading to the generation of reactive oxygen species (ROS) and a state of oxidative stress.[8] Concurrently, LacCer can activate cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid, a precursor for pro-inflammatory mediators.[9]

Role of Lactosylceramide in Lipid Raft-Mediated Signaling

G cluster_raft Lactosylceramide in Lipid Rafts LacCer Lactosylceramide LipidRaft Lipid Raft Formation LacCer->LipidRaft Cholesterol Cholesterol Cholesterol->LipidRaft Sphingomyelin Sphingomyelin Sphingomyelin->LipidRaft Receptor Membrane Receptors LipidRaft->Receptor organizes Signaling Downstream Signaling Receptor->Signaling activates

Caption: Role of Lactosylceramide in the organization of lipid rafts.

Lactosylceramide, along with cholesterol and other sphingolipids, is a key component of lipid rafts.[2][10] These specialized membrane microdomains serve as platforms for the assembly of signaling complexes, thereby facilitating the transduction of extracellular signals into intracellular responses.[10]

Conclusion

C6(6-Azido) Lactosylceramide is a versatile and powerful chemical tool for the study of glycosphingolipid biology. Its bioorthogonal azide handle enables a wide range of applications, from the visualization of subcellular trafficking to the identification of binding partners and the elucidation of its role in complex signaling networks. This technical guide provides a foundational understanding and practical protocols to facilitate the use of this valuable probe in advancing our knowledge of the critical roles of lactosylceramide in health and disease. Researchers are encouraged to optimize the provided protocols for their specific experimental systems to achieve the most robust and reliable results.

References

The Azido-Ceramide Probe: A Technical Guide to C6(6-Azido) LacCer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of C6(6-Azido) Lactosylceramide (B164483) (C6(6-Azido) LacCer), a pivotal molecular tool in the study of glycosphingolipid metabolism and signaling. This document details its physicochemical properties, its role in elucidating cellular pathways, and comprehensive protocols for its application in research settings.

Core Properties of this compound

This compound is a synthetically modified lactosylceramide, featuring a C6 acyl chain and a terminal azide (B81097) group. This azide moiety is the key to its utility, enabling its use in bioorthogonal "click chemistry" reactions for the visualization and tracking of glycosphingolipids.

PropertyValue
Molecular Weight 762.93 g/mol
Molecular Formula C₃₆H₆₆N₄O₁₃
Appearance White Solid
Purity >99%
Solubility Soluble in Chloroform, Methanol
Storage Conditions Store at -20°C

The Role of Lactosylceramide in Cellular Signaling

This compound serves as a powerful analog to study the function of endogenous lactosylceramide (LacCer). LacCer is a central molecule in the biosynthesis of a vast array of complex glycosphingolipids and is a critical component of lipid rafts, where it participates in signal transduction.[1][2] Dysregulation of LacCer signaling is implicated in numerous pathological conditions, including inflammation, oxidative stress, and cancer.[1][2][3]

Various external stimuli, such as growth factors (PDGF, VEGF), stress, and inflammatory cytokines (TNF-α), can activate lactosylceramide synthase.[2][3] This enzyme catalyzes the formation of LacCer from glucosylceramide.[1][2] Once synthesized, LacCer can initiate downstream signaling through two primary pathways:

  • Oxidative Stress Pathway: LacCer activates NADPH oxidase, leading to the production of reactive oxygen species (ROS).[1][2] This surge in ROS creates an oxidative stress environment that can trigger a cascade of signaling molecules, influencing processes like cell proliferation and apoptosis.[1]

  • Inflammatory Pathway: LacCer can activate cytosolic phospholipase A2 (cPLA2).[1][2][3] This enzyme releases arachidonic acid from phospholipids, which is then converted into prostaglandins (B1171923) and other eicosanoids that are potent mediators of inflammation.[1][2]

Lactosylceramide_Signaling_Pathway Lactosylceramide Signaling Pathways cluster_stimuli External Stimuli cluster_pathways Downstream Signaling PDGF PDGF LacCer_Synthase Lactosylceramide Synthase PDGF->LacCer_Synthase VEGF VEGF VEGF->LacCer_Synthase TNFa TNF-α TNFa->LacCer_Synthase Stress Stress Stress->LacCer_Synthase LacCer Lactosylceramide (LacCer) LacCer_Synthase->LacCer GlcCer Glucosylceramide GlcCer->LacCer_Synthase NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase cPLA2 Cytosolic Phospholipase A2 (cPLA2) LacCer->cPLA2 ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Inflammation Inflammation Arachidonic_Acid->Inflammation

Lactosylceramide Signaling Pathways

Experimental Protocol: Cell Surface Glycosphingolipid Labeling

This protocol details the metabolic labeling of cell surface glycosphingolipids using this compound and subsequent visualization via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with a fluorescently-labeled alkyne.

Materials:

  • This compound

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor 488)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (Optional)

  • Click chemistry reaction buffer components:

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Copper-chelating ligand (e.g., THPTA or TBTA)

    • Reducing agent (e.g., Sodium Ascorbate)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration (typically 10-50 µM).

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the azido-functionalized lipid into cellular glycosphingolipids.

  • Cell Fixation and Permeabilization:

    • Gently wash the cells three times with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • (Optional) If intracellular labeling is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail immediately before use. In a microcentrifuge tube, combine the following in the order listed, vortexing gently after each addition:

      • PBS

      • Alkyne-functionalized fluorescent dye (final concentration typically 2-10 µM)

      • Copper(II) sulfate (final concentration typically 100-200 µM)

      • Copper-chelating ligand (e.g., THPTA at a 5:1 molar ratio to CuSO₄)

      • Freshly prepared Sodium Ascorbate (final concentration typically 1-2 mM)

    • Add the click reaction cocktail to the fixed (and permeabilized, if applicable) cells, ensuring the entire surface is covered.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Remove the click reaction cocktail and wash the cells three to five times with PBS.

    • Mount the coverslips on microscope slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorescent dye.

Experimental Workflow

The following diagram illustrates the general workflow for a cell-based experiment utilizing this compound for the detection and visualization of glycosphingolipids.

Experimental_Workflow Start Start: Cell Culture Metabolic_Labeling Metabolic Labeling with This compound Start->Metabolic_Labeling Washing1 Wash with PBS Metabolic_Labeling->Washing1 Fixation Fixation (e.g., 4% PFA) Washing1->Fixation Washing2 Wash with PBS Fixation->Washing2 Click_Reaction Click Reaction with Alkyne-Fluorophore Washing2->Click_Reaction Washing3 Wash with PBS Click_Reaction->Washing3 Imaging Fluorescence Microscopy and Data Analysis Washing3->Imaging End End Imaging->End

Experimental Workflow for this compound Labeling

References

C6(6-Azido) Lactosylceramide (CAS: 2260670-19-5): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of C6(6-Azido) Lactosylceramide (B164483) (C6(6-Azido) LacCer), a powerful tool for investigating the metabolism and signaling of glycosphingolipids. This document details the chemical properties, experimental applications, and relevant biological pathways associated with this azide-modified lactosylceramide analog.

Introduction

C6(6-Azido) Lactosylceramide is a synthetically modified glycosphingolipid that incorporates an azide (B81097) group at the terminus of its C6 acyl chain. This chemical handle enables the molecule to participate in bioorthogonal "click chemistry" reactions, allowing for the specific and efficient labeling and detection of lactosylceramide and its downstream metabolites within complex biological systems. Its CAS number is 2260670-19-5.[1][2][3][4]

Lactosylceramide (LacCer) itself is a crucial intermediate in the biosynthesis of a wide array of complex glycosphingolipids and also functions as a bioactive lipid second messenger involved in various cellular processes, including inflammation, oxidative stress, and cell proliferation. The ability to trace the metabolic fate and localization of LacCer using this compound provides researchers with a valuable tool to dissect these intricate pathways.

Physicochemical Properties and Specifications

This compound is a white solid that is soluble in chloroform (B151607) and methanol.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 2260670-19-5[1][2][3][4]
Molecular Formula C₃₆H₆₆N₄O₁₃[1]
Molecular Weight 762.93 g/mol [1]
Purity >99%[1]
Appearance White Solid[1]
Solubility Chloroform, Methanol[1]
Storage Temperature -20 °C[1]

Experimental Applications and Protocols

The primary application of this compound is in metabolic labeling studies to investigate the biosynthesis, trafficking, and localization of lactosylceramide and its derivatives. The terminal azide group allows for covalent modification with a variety of reporter molecules (e.g., fluorophores, biotin) via click chemistry.

Metabolic Labeling of Cultured Cells

This protocol describes a general procedure for labeling cultured cells with this compound. Optimization of concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

  • This compound

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cell scraper (for adherent cells)

Protocol:

  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow overnight.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution in complete culture medium to the desired final concentration (typically in the range of 1-50 µM).

  • Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for a desired period (e.g., 24-72 hours) to allow for the incorporation of the azido-lipid into cellular glycosphingolipids.

  • Cell Harvesting:

    • Suspension cells: Pellet the cells by centrifugation and wash 2-3 times with ice-cold PBS.

    • Adherent cells: Wash the cells 2-3 times with ice-cold PBS. Detach the cells using trypsin-EDTA or a cell scraper. Pellet the cells by centrifugation and wash 2-3 times with ice-cold PBS.

  • The labeled cells are now ready for downstream analysis, such as click chemistry-mediated visualization or enrichment.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Microscopy

This protocol outlines the "click" reaction between the azide-labeled cells and an alkyne-functionalized fluorescent dye for visualization by microscopy.

Materials:

  • Metabolically labeled cells (from section 3.1)

  • Alkyne-fluorophore conjugate (e.g., Alkyne-Alexa Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium ascorbate (B8700270)

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

  • Mounting medium with DAPI

Protocol:

  • Fixation: Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • (Optional) Permeabilization: If intracellular targets are to be visualized, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the following in order, vortexing gently after each addition:

    • To 950 µL of PBS, add the alkyne-fluorophore to a final concentration of 1-10 µM.

    • Add CuSO₄ to a final concentration of 100 µM.

    • Add THPTA or TBTA to a final concentration of 500 µM.

    • Add sodium ascorbate to a final concentration of 1 mM (from a freshly prepared 100 mM stock in water).

  • Click Reaction: Add the click reaction cocktail to the fixed (and permeabilized) cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI in the mounting medium and mount the coverslips on microscope slides.

  • Imaging: Visualize the fluorescently labeled glycosphingolipids using a fluorescence microscope with the appropriate filter sets.

Sample Preparation for Mass Spectrometry Analysis

This protocol provides a general workflow for preparing metabolically labeled cells for analysis by mass spectrometry to identify and quantify the incorporated azido-glycosphingolipids and their metabolites.

Materials:

  • Metabolically labeled cells (from section 3.1)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Click chemistry reagents for biotinylation (e.g., Alkyne-Biotin)

  • Streptavidin-coated magnetic beads

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Mass spectrometer

Protocol:

  • Cell Lysis: Lyse the metabolically labeled cells in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Click Reaction for Biotinylation: Perform a CuAAC reaction as described in section 3.2, but using an alkyne-biotin conjugate instead of a fluorophore.

  • Enrichment of Labeled Lipids: Incubate the biotinylated lysate with streptavidin-coated magnetic beads to enrich for the this compound-containing lipids.

  • Washing: Wash the beads extensively to remove non-specifically bound lipids and proteins.

  • Lipid Extraction: Elute the bound lipids from the beads and perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

  • Mass Spectrometry Analysis: Analyze the extracted lipids by liquid chromatography-mass spectrometry (LC-MS) or matrix-assisted laser desorption/ionization-mass spectrometry (MALDI-MS) to identify and quantify the labeled lipid species.

Signaling Pathways and Biological Context

Lactosylceramide is a central hub in glycosphingolipid metabolism and is implicated in several signaling pathways that regulate critical cellular functions. This compound can be used to trace its involvement in these pathways.

Lactosylceramide Biosynthesis and Metabolism

Lactosylceramide is synthesized from glucosylceramide by the action of lactosylceramide synthase. It then serves as a precursor for the synthesis of more complex glycosphingolipids, including gangliosides and globosides.

G Ceramide Ceramide GlcCer Glucosylceramide Ceramide->GlcCer Glucosylceramide Synthase LacCer Lactosylceramide GlcCer->LacCer Lactosylceramide Synthase Gangliosides Gangliosides LacCer->Gangliosides Globosides Globosides LacCer->Globosides

Caption: Biosynthetic pathway of Lactosylceramide.

Lactosylceramide-Mediated Signaling

Lactosylceramide can be generated in response to various stimuli and acts as a second messenger to initiate downstream signaling cascades. One well-characterized pathway involves the activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS) and subsequent inflammatory responses.

G Stimuli External Stimuli (e.g., oxLDL, TNF-α) LacCer_Synthase Lactosylceramide Synthase Stimuli->LacCer_Synthase LacCer Lactosylceramide LacCer_Synthase->LacCer NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Inflammation Inflammation ROS->Inflammation

Caption: Lactosylceramide-induced inflammatory signaling.

Experimental Workflow Overview

The following diagram illustrates a typical experimental workflow for utilizing this compound in metabolic labeling studies.

G Start Start: Cell Culture Labeling Metabolic Labeling with This compound Start->Labeling Harvesting Cell Harvesting and Washing Labeling->Harvesting Click_Reaction Click Chemistry Reaction (Fluorophore or Biotin) Harvesting->Click_Reaction Analysis Analysis Click_Reaction->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Visualization Mass_Spec Mass Spectrometry (after enrichment) Analysis->Mass_Spec Identification & Quantification

Caption: Experimental workflow for this compound.

Conclusion

C6(6-Azido) Lactosylceramide is an invaluable tool for researchers and scientists in the field of glycobiology and drug development. Its ability to be metabolically incorporated into cellular glycosphingolipids and subsequently detected via click chemistry provides a powerful method for studying the dynamic processes of lipid metabolism and signaling. The protocols and pathway diagrams provided in this guide serve as a comprehensive resource for the effective application of this versatile chemical probe.

References

An In-depth Technical Guide to the Synthesis and Application of C6(6-Azido) Lactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, metabolic pathways, and experimental applications of C6(6-Azido) Lactosylceramide (B164483) (C6(6-Azido) LacCer), a valuable molecular probe in glycobiology and drug development. The introduction of an azido (B1232118) group at the 6-position of the galactose moiety allows for the versatile functionalization of this key glycosphingolipid intermediate through bioorthogonal click chemistry.

Chemical Synthesis Pathway

The chemical synthesis of this compound is a multi-step process that begins with commercially available lactose. The overall strategy involves the protection of hydroxyl groups, introduction of the ceramide backbone, and finally, the specific modification of the galactose residue to incorporate the azide (B81097) functionality. A representative synthesis involves approximately sixteen linear steps, culminating in the desired product.[1][2] The key phases of the synthesis are lipid remodeling, glycan functionalization, and global deprotection.[3][4]

The azido group is strategically placed at the 6-C position of the D-galactose residue as it is a primary carbon at the non-reducing end and is sterically accessible, making functionalization more efficient.[3][5] This minimal modification is expected to have a limited impact on the biological properties of lactosylceramide, making it a suitable substrate for metabolic glycoengineering.[3][4]

Visualizing the Chemical Synthesis Workflow

G cluster_synthesis Chemical Synthesis of this compound Lactose Lactose Peracetylated_Lactose Peracetylated Lactose Lactose->Peracetylated_Lactose Acetylation Glycosyl_Donor Glycosyl Donor (e.g., Trichloroacetimidate) Peracetylated_Lactose->Glycosyl_Donor Activation Protected_LacCer Protected Lactosylceramide Glycosyl_Donor->Protected_LacCer Glycosylation Protected_Sphingosine_Acceptor Protected Sphingosine Acceptor Protected_Sphingosine_Acceptor->Protected_LacCer Tosylated_LacCer 6'-O-Tosylated Protected LacCer Protected_LacCer->Tosylated_LacCer Tosylation Azido_Protected_LacCer 6'-Azido Protected LacCer Tosylated_LacCer->Azido_Protected_LacCer Azide Substitution C6_Azido_LacCer This compound Azido_Protected_LacCer->C6_Azido_LacCer Deprotection

Caption: A simplified workflow for the chemical synthesis of this compound.

Quantitative Data on Synthesis Steps

The following table summarizes the reported yields for key steps in the synthesis of a this compound analog.

StepReactantsProductYield (%)Reference
Peracetylation and Thiophenyl Glycoside FormationLactoseHepta-O-acetyl-1-thiophenyl-β-lactoside96[1]
Selective 6'-O-TosylationProtected Lactoside6'-O-Tosylated Lactoside63[1]
Glycosylation with Sphingosine AcceptorGlycosyl Donor and Sphingosine AcceptorProtected Lactosylceramide53[5]
Azide Substitution6'-O-Tosylated Protected LacCer, Sodium Azide6'-Azido Protected LacCer69-80[3]
Global Deprotection6'-Azido Protected LacCer, Sodium MethoxideThis compound80-90[3]

Biological Synthesis and Metabolic Pathway

In mammalian cells, lactosylceramide is a crucial intermediate in the biosynthesis of a vast array of complex glycosphingolipids (GSLs), including globo-series, isoglobo-series, ganglio-series, lacto-series, and neolecto-series GSLs.[4] The synthesis of endogenous lactosylceramide occurs in the Golgi apparatus.[6] The enzyme lactosylceramide synthase (β-1,4-galactosyltransferase V or VI) catalyzes the transfer of galactose from UDP-galactose to glucosylceramide (GlcCer).[1]

When exogenously supplied, this compound can be taken up by cells and enter the GSL metabolic pathway.[7] Due to the minimal structural perturbation of the azido group, it is anticipated that the molecule is recognized by downstream glycosyltransferases, leading to its incorporation into more complex azido-modified GSLs. This metabolic incorporation is the basis for its use as a probe for studying GSL metabolism and trafficking. Exogenously administered lactosylceramide has been shown to be metabolized to monoglycosylceramide, globotriaosylceramide, and globotetraosylceramide.[7]

Signaling and Metabolic Fate Diagram

G cluster_cell Cellular Uptake and Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular (Golgi) C6_Azido_LacCer_ext This compound C6_Azido_LacCer_int This compound C6_Azido_LacCer_ext->C6_Azido_LacCer_int Cellular Uptake Azido_Globo Azido-Globosides C6_Azido_LacCer_int->Azido_Globo Glycosyltransferases Azido_Ganglio Azido-Gangliosides C6_Azido_LacCer_int->Azido_Ganglio Sialyltransferases, etc. Azido_Other Other Azido-GSLs C6_Azido_LacCer_int->Azido_Other

Caption: Cellular uptake and subsequent metabolic conversion of this compound.

Experimental Protocols

This compound is a powerful tool for metabolic labeling studies. The general workflow involves incubating cells with the azido-modified lipid, allowing for its incorporation into cellular glycoconjugates, and then detecting the incorporated probe via click chemistry with a fluorescently-tagged alkyne.

Detailed Protocol: Metabolic Labeling and Detection of this compound in Cultured Cells

Materials:

  • This compound

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently-labeled alkyne probe (e.g., DBCO-fluorophore)

  • Click chemistry reaction buffer

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Plate cells on coverslips in a multi-well plate and allow them to adhere overnight under normal growth conditions.

  • Metabolic Labeling: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range). Remove the old medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for a period ranging from a few hours to several days, depending on the cell type and the specific metabolic pathway being investigated.

  • Washing: After incubation, gently wash the cells two to three times with warm PBS to remove unincorporated this compound.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization (Optional): If imaging intracellular structures is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Washing: Wash the cells twice with PBS.

  • Click Reaction: Prepare the click reaction cocktail containing the fluorescently-labeled alkyne probe according to the manufacturer's instructions. Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.

Experimental Workflow Diagram

G cluster_workflow Metabolic Labeling Experimental Workflow Cell_Culture Cell Culture Metabolic_Labeling Metabolic Labeling with This compound Cell_Culture->Metabolic_Labeling Washing1 Wash Metabolic_Labeling->Washing1 Fixation Fixation Washing1->Fixation Permeabilization Permeabilization (Optional) Fixation->Permeabilization Click_Chemistry Click Chemistry with Fluorescent Alkyne Permeabilization->Click_Chemistry Washing2 Wash Click_Chemistry->Washing2 Imaging Fluorescence Microscopy Washing2->Imaging

Caption: A typical experimental workflow for cell-based assays using this compound.

Conclusion

This compound is a versatile and powerful tool for the study of glycosphingolipid metabolism and function. Its chemical synthesis, while complex, provides access to a valuable probe for metabolic labeling experiments. The ability to attach a wide variety of reporter molecules via click chemistry opens up numerous possibilities for imaging, proteomics, and drug targeting applications. This guide provides a foundational understanding of the synthesis and application of this compound to aid researchers in its effective utilization.

References

The Pivotal Role of Glycosphingolipids in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of glycosphingolipids (GSLs) in orchestrating a wide array of cellular signaling events. GSLs, once considered mere structural components of the cell membrane, are now recognized as critical modulators of transmembrane signaling, influencing processes from cell adhesion and migration to proliferation and apoptosis.[1][2] This whitepaper provides a comprehensive overview of GSL structure and function, their organization into specialized membrane microdomains, and their intricate involvement in key signaling pathways. Detailed experimental methodologies are provided to facilitate further research in this dynamic field, along with quantitative data and visual representations of signaling cascades.

Introduction to Glycosphingolipids

Glycosphingolipids are a diverse class of lipids characterized by a hydrophobic ceramide backbone linked to a hydrophilic glycan headgroup.[3] The ceramide moiety anchors the GSL in the outer leaflet of the plasma membrane, while the complex carbohydrate chain extends into the extracellular space, where it can interact with various signaling molecules.[4] The vast structural diversity of GSLs, arising from variations in both the ceramide and glycan components, underpins their functional specificity in different cell types and signaling contexts.[3]

GSLs are not randomly distributed within the cell membrane but are organized into dynamic, cholesterol- and sphingomyelin-enriched microdomains known as lipid rafts or "glycosignaling domains".[5][6] These platforms serve to concentrate signaling molecules, including receptors, kinases, and adaptor proteins, thereby facilitating efficient signal transduction.[4][5]

Glycosphingolipids as Modulators of Receptor Tyrosine Kinase Signaling

A significant body of evidence highlights the role of GSLs in modulating the activity of receptor tyrosine kinases (RTKs), a critical class of receptors involved in cell growth, differentiation, and metabolism.

Ganglioside GM3 and the Epidermal Growth Factor Receptor (EGFR)

The monosialoganglioside GM3 is a well-characterized inhibitor of EGFR signaling.[7] Studies have shown that GM3 can directly bind to EGFR, and this interaction is dependent on the glycosylation state of the receptor.[7] This binding is thought to occur within lipid rafts and leads to the inhibition of EGF-induced receptor autophosphorylation and downstream signaling cascades.[7]

Quantitative Data on GSL-Mediated Inhibition of Cell Proliferation and EGFR Phosphorylation:

GangliosideCell LineParameterValueReference
GT1BNBL-W (Neuroblastoma)IC50 for Cell Proliferation117 ± 26 µM[7]
GM3NBL-W (Neuroblastoma)IC50 for Cell Proliferation255 ± 29 µM[7]
GD1ANBL-W (Neuroblastoma)IC50 for Cell Proliferation425 ± 44 µM[7]
GT1BNBL-W (Neuroblastoma)EGFR Phosphorylation Ratio (+EGF/-EGF)4.09[7]
GM3NBL-W (Neuroblastoma)EGFR Phosphorylation Ratio (+EGF/-EGF)4.87[7]
GD1ANBL-W (Neuroblastoma)EGFR Phosphorylation Ratio (+EGF/-EGF)6.7[7]
GM1NBL-W (Neuroblastoma)EGFR Phosphorylation Ratio (+EGF/-EGF)8.3[7]

Lower EGFR phosphorylation ratio indicates greater inhibitory activity.

Signaling Pathway of GM3-Mediated EGFR Inhibition

GM3_EGFR_Inhibition cluster_raft Within Lipid Raft EGF EGF EGFR EGFR EGF->EGFR LipidRaft Lipid Raft EGFR->LipidRaft Dimerization Dimerization EGFR->Dimerization GM3 GM3 GM3->EGFR Inhibition GM3->LipidRaft Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling Autophosphorylation->Downstream

Caption: GM3 inhibits EGFR signaling by binding to the receptor within lipid rafts.

Ganglioside GM1 and Trk Receptors

The ganglioside GM1 has been shown to potentiate the signaling of neurotrophin receptors, particularly TrkA, the receptor for nerve growth factor (NGF).[8][9][10] GM1 can directly associate with TrkA, leading to an enhancement of NGF-induced receptor autophosphorylation and subsequent activation of downstream pathways like the MAPK/Erk cascade, which is crucial for neuronal differentiation and survival.[2][8][11]

Signaling Pathway of GM1-Mediated TrkA Activation

GM1_TrkA_Activation cluster_raft Within Lipid Raft NGF NGF TrkA TrkA Receptor NGF->TrkA LipidRaft Lipid Raft TrkA->LipidRaft Dimerization Dimerization TrkA->Dimerization GM1 GM1 GM1->TrkA Potentiation GM1->LipidRaft Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation MAPK_Erk MAPK/Erk Pathway Autophosphorylation->MAPK_Erk Neuronal_Differentiation Neuronal Differentiation MAPK_Erk->Neuronal_Differentiation S1P_Signaling S1P S1P S1PR1 S1PR1 S1P->S1PR1 S1PR2 S1PR2 S1P->S1PR2 S1PR3 S1PR3 S1P->S1PR3 Gi Gαi S1PR1->Gi S1PR2->Gi Gq Gαq S1PR2->Gq G1213 Gα12/13 S1PR2->G1213 S1PR3->Gi S1PR3->Gq S1PR3->G1213 PI3K_Akt PI3K/Akt Gi->PI3K_Akt Ras_MAPK Ras/MAPK Gi->Ras_MAPK PLC PLC Gq->PLC Rho Rho G1213->Rho Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Proliferation Proliferation Ras_MAPK->Proliferation PLC->Proliferation Migration Migration Rho->Migration GD2_Signaling GD2 GD2 Integrins Integrins GD2->Integrins PI3K PI3K Integrins->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation Anti_GD2_Ab Anti-GD2 Antibody Anti_GD2_Ab->GD2 Inhibition GSL_Extraction_Workflow Start Start: Cultured Cells Lysis Cell Lysis (Freeze-Thaw) Start->Lysis Extraction Lipid Extraction (Chloroform/Methanol/Water) Lysis->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Phase_Separation Phase Separation (PBS/Chloroform) Supernatant->Phase_Separation Centrifugation2 Centrifugation Phase_Separation->Centrifugation2 Lower_Phase Collect Lower Phase Centrifugation2->Lower_Phase Drying Dry Down Lower_Phase->Drying Purification Purification (Alkaline Hydrolysis, SPE) Drying->Purification End End: Purified GSLs Purification->End

References

An In-Depth Technical Guide to Clickable Sphingolipids for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sphingolipids are a class of bioactive lipids integral to the structure and function of eukaryotic cell membranes. Beyond their structural roles, sphingolipid metabolites such as ceramide (Cer) and sphingosine-1-phosphate (S1P) are critical signaling molecules that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2][3] The complexity and dynamic nature of sphingolipid metabolism and signaling have presented significant challenges to their study using traditional biochemical methods. The advent of bioorthogonal chemistry, particularly the development of "clickable" sphingolipid analogs, has revolutionized the field, providing powerful tools to probe and visualize these lipids in their native environment.[4][5][6]

This technical guide provides a comprehensive overview of clickable sphingolipids, detailing their application in metabolic labeling, the experimental protocols for their use, and their role in elucidating complex signaling pathways.

The Chemistry of Clickable Sphingolipids

Click chemistry refers to a set of biocompatible, highly efficient, and specific chemical reactions.[7] In the context of sphingolipid research, this typically involves the introduction of a small, inert chemical handle—an azide (B81097) or a terminal alkyne—into the sphingolipid structure.[8][9] These modified sphingolipids, when introduced to cells, are processed by the endogenous metabolic machinery.[10][11] The incorporated clickable sphingolipids can then be visualized or captured by reacting them with a complementary probe (e.g., an alkyne- or azide-modified fluorophore or biotin) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[4][12]

More advanced probes also incorporate photoactivatable crosslinking groups, allowing for the covalent capture of interacting proteins upon UV irradiation.[12][13][14]

Applications of Clickable Sphingolipids

The versatility of clickable sphingolipids has led to their application in a wide range of research areas:

  • Metabolic Labeling and Trafficking: Tracking the synthesis, transport, and localization of sphingolipids within the cell provides insights into their metabolic flux and the dynamics of organelle membranes.[4][5][15]

  • Visualization by Microscopy: Covalent attachment of fluorophores to clickable sphingolipids enables their visualization by various microscopy techniques, including confocal and super-resolution microscopy, revealing their subcellular distribution.[4][12]

  • Identification of Protein-Lipid Interactions: Photoactivatable and clickable sphingolipid probes can be used to covalently trap and subsequently identify interacting proteins through pull-down assays and mass spectrometry.[12][13][16][17]

  • Enzyme Activity Assays: Clickable sphingolipids serve as substrates for in vitro enzymatic assays, allowing for the characterization of sphingolipid-metabolizing enzymes.[12][18]

Quantitative Data on the Use of Clickable Sphingolipids

The following tables summarize quantitative data from various studies to provide a reference for experimental design.

Table 1: Examples of Clickable Sphingolipid Probe Concentrations and Incubation Times for Metabolic Labeling in Cell Culture

Clickable Sphingolipid ProbeCell TypeConcentrationIncubation TimeApplicationReference
pac-C7-CerSV589 cells0.4 µM1 hourProtein Interaction[16]
PhotoClick Sphingosine (B13886) (pacSph)HeLa cells0.5 µM30 minutesMicroscopy[19]
ω-azidosphinganineMammalian cellsNot specifiedNot specifiedLive-cell imaging and MS[11]
Azido-functionalized C6 and C16 ceramidesJurkat cellsNot specifiedNot specifiedT-cell activation studies[12]
Alkyne-sphinganineMouse liver microsomesNot specifiedNot specifiedCeramide synthase assay[18]

Table 2: Kinetic Parameters of Ceramide Synthases with Natural and Clickable Substrates

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg)Reference
Ceramide Synthase (mouse liver microsomes)Alkyne-sphinganine13.2 ± 2.1135 ± 6[18]
Ceramide Synthase (mouse liver microsomes)Sphinganine (natural)10.5 ± 1.8148 ± 7[18]
Arabidopsis Ceramide Synthase (LOH1)Phytosphingosine1.8 ± 0.5Not specified[20]
Arabidopsis Ceramide Synthase (LOH2)Sphinganine5.2 ± 0.9Not specified[20]

Sphingolipid Signaling Pathways

Sphingolipids are central to a complex network of signaling pathways that regulate cell fate. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate is often referred to as the "sphingolipid rheostat".

Ceramide-Mediated Apoptosis Signaling Pathway

Ceramide can be generated through the de novo synthesis pathway, the hydrolysis of sphingomyelin (B164518) by sphingomyelinases, or the salvage pathway. Elevated ceramide levels can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[21][22][23]

Ceramide_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 recruits Apoptosome Apoptosome Procaspase-9->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3_intrinsic Caspase-3 Caspase-9->Caspase-3_intrinsic activates Caspase-3_intrinsic->Apoptosis Ceramide Ceramide Ceramide->Death Receptors sensitizes Ceramide->Mitochondrion permeabilizes

Ceramide-Mediated Apoptosis Signaling Pathway
Sphingosine-1-Phosphate (S1P) Signaling Pathway

S1P is generated by the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2). It can act as an intracellular second messenger or be secreted to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, leading to the activation of downstream signaling cascades that promote cell survival, proliferation, and migration.[1][2][8]

S1P_Signaling_Pathway cluster_downstream Downstream Effectors Sphingosine Sphingosine S1P_intracellular S1P (intracellular) Sphingosine->S1P_intracellular SphK1/2 SphK1/2 SphK1/2 S1P_extracellular S1P (extracellular) S1P_intracellular->S1P_extracellular transported S1PRs S1PR1-5 S1P_extracellular->S1PRs binds G-proteins G-proteins S1PRs->G-proteins activate PI3K/Akt PI3K/Akt G-proteins->PI3K/Akt Ras/ERK Ras/ERK G-proteins->Ras/ERK PLC PLC G-proteins->PLC Rho Rho G-proteins->Rho Cellular Responses Cellular Responses PI3K/Akt->Cellular Responses Survival, Proliferation Ras/ERK->Cellular Responses Proliferation, Differentiation PLC->Cellular Responses Ca2+ mobilization Rho->Cellular Responses Migration, Cytoskeletal changes

Sphingosine-1-Phosphate (S1P) Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments using clickable sphingolipids.

Metabolic Labeling of Cultured Cells with Clickable Sphingosine

This protocol describes the metabolic incorporation of a clickable sphingosine analog into cellular sphingolipids.

Materials:

  • Clickable sphingosine analog (e.g., PhotoClick Sphingosine, pacSph)

  • Mammalian cell line (e.g., HeLa cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Delipidated fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of Labeling Medium: Prepare a working solution of the clickable sphingosine analog in culture medium supplemented with dFBS. For example, for a final concentration of 0.5 µM pacSph, dilute a stock solution in ethanol (B145695) into the medium.[19]

  • Cell Starvation (Optional): To enhance uptake, aspirate the complete medium, wash the cells once with PBS, and incubate in serum-free medium for 1-2 hours prior to labeling.

  • Metabolic Labeling: Aspirate the medium and add the pre-warmed labeling medium containing the clickable sphingosine analog to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.[9][19] The optimal incubation time will depend on the specific clickable probe and the metabolic pathway being investigated.

  • Washing: After incubation, aspirate the labeling medium and wash the cells three times with ice-cold PBS to remove unincorporated probe.

  • Cell Harvesting: The cells are now ready for downstream applications such as cell lysis for biochemical analysis, or fixation for microscopy.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Fixed Cells for Fluorescence Microscopy

This protocol details the "clicking" of a fluorescent azide to an alkyne-modified sphingolipid in fixed cells.

Materials:

  • Cells metabolically labeled with an alkyne-containing sphingolipid

  • Paraformaldehyde (PFA), 4% in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 1% BSA in PBS

  • Click reaction cocktail components:

    • Fluorescent azide (e.g., Alexa Fluor 488 Azide)

    • Copper(II) sulfate (B86663) (CuSO4)

    • Copper ligand (e.g., THPTA)

    • Reducing agent (e.g., sodium ascorbate)

  • Mounting medium with DAPI

Procedure:

  • Fixation: Fix the labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific binding by incubating the cells in 1% BSA in PBS for 30 minutes at room temperature.

  • Prepare Click Reaction Cocktail: Freshly prepare the click reaction cocktail. For a typical reaction, the final concentrations might be: 1-10 µM fluorescent azide, 1 mM CuSO4, 5 mM THPTA, and 50 mM sodium ascorbate (B8700270) in PBS. Add the components in the order: PBS, fluorescent azide, CuSO4/ligand premix, and finally sodium ascorbate to initiate the reaction.

  • Click Reaction: Aspirate the blocking buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining: Incubate the cells with DAPI in PBS for 5 minutes to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled sphingolipids using a confocal microscope.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells

This protocol describes the copper-free click reaction for labeling azide-modified sphingolipids in living cells.

Materials:

  • Cells metabolically labeled with an azide-containing sphingolipid

  • Cyclooctyne-conjugated fluorophore (e.g., DBCO-488)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

Procedure:

  • Metabolic Labeling: Label cells with an azide-containing sphingolipid as described in Protocol 1.

  • Washing: Wash the cells twice with pre-warmed live-cell imaging medium.

  • Prepare Labeling Solution: Prepare a solution of the cyclooctyne-fluorophore in live-cell imaging medium at the desired final concentration (typically 1-20 µM).

  • SPAAC Reaction: Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal time and concentration should be determined empirically.[6]

  • Washing: Wash the cells three times with pre-warmed live-cell imaging medium to remove excess probe.

  • Imaging: Immediately image the live cells using a fluorescence microscope equipped with a stage-top incubator.

Pull-Down Assay for Identification of Sphingolipid-Interacting Proteins

This protocol outlines the enrichment of proteins that interact with a photoactivatable and clickable sphingolipid analog.

Materials:

  • Cells metabolically labeled with a photoactivatable and clickable sphingolipid (e.g., pac-C7-Cer)

  • UV crosslinking device (e.g., 365 nm UV lamp)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide- or alkyne-biotin conjugate

  • Click reaction reagents (as in Protocol 2)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Metabolic Labeling: Label cells with the photoactivatable and clickable sphingolipid probe.[16]

  • UV Crosslinking: Wash the cells with ice-cold PBS and irradiate with UV light (e.g., 365 nm) on ice for a specified time to covalently crosslink the probe to interacting proteins.

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.

  • Click Reaction with Biotin (B1667282): Perform a click reaction on the cell lysate to attach a biotin tag to the sphingolipid probe.

  • Affinity Purification:

    • Incubate the biotinylated lysate with pre-washed streptavidin-conjugated magnetic beads for 1-2 hours at 4°C with rotation.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis by Mass Spectrometry:

    • Run the eluate on an SDS-PAGE gel and visualize the proteins by silver or Coomassie staining.

    • Excise protein bands of interest or analyze the entire eluate by in-gel or in-solution tryptic digestion followed by LC-MS/MS to identify the proteins.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for common experimental approaches using clickable sphingolipids.

Metabolic_Labeling_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Metabolic Labeling Metabolic Labeling with Clickable Sphingolipid Cell Culture->Metabolic Labeling Wash Wash Metabolic Labeling->Wash Downstream Application Downstream Application Wash->Downstream Application Microscopy Microscopy Downstream Application->Microscopy Fixation & Permeabilization Biochemical Analysis Biochemical Analysis Downstream Application->Biochemical Analysis Cell Lysis End End Microscopy->End Biochemical Analysis->End

Workflow for Metabolic Labeling of Sphingolipids

Protein_Interaction_Workflow Start Start Metabolic Labeling Metabolic Labeling with Photoactivatable & Clickable Sphingolipid Start->Metabolic Labeling UV Crosslinking UV Crosslinking Metabolic Labeling->UV Crosslinking Cell Lysis Cell Lysis UV Crosslinking->Cell Lysis Click Reaction Click Reaction with Biotin Cell Lysis->Click Reaction Pull-down Streptavidin Pull-down Click Reaction->Pull-down Wash Wash Pull-down->Wash Elution Elution Wash->Elution MS Analysis Mass Spectrometry Analysis Elution->MS Analysis Protein ID Protein ID MS Analysis->Protein ID

Workflow for Identifying Sphingolipid-Interacting Proteins

Conclusion

Clickable sphingolipids have emerged as indispensable tools in lipid research, enabling the study of sphingolipid metabolism, trafficking, and protein interactions with unprecedented detail in a cellular context. This guide provides a foundational understanding and practical protocols for the application of these powerful chemical probes. As new clickable analogs and bioorthogonal reaction methodologies continue to be developed, the scope of questions that can be addressed in the complex world of sphingolipid biology will undoubtedly expand, offering new avenues for understanding disease pathogenesis and developing novel therapeutic strategies.

References

C6(6-Azido) LacCer: An In-depth Technical Guide to a Versatile Glycosphingolipid Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosphingolipids (GSLs) are integral components of eukaryotic cell membranes, playing pivotal roles in cellular recognition, signal transduction, and membrane organization. Lactosylceramide (LacCer), a key intermediate in the biosynthesis of a vast array of more complex GSLs, has emerged as a critical signaling molecule in its own right, implicated in processes ranging from inflammation and oxidative stress to cell proliferation and apoptosis. The study of LacCer's dynamic functions has been significantly advanced by the development of chemical probes that enable its visualization and tracking within the complex cellular environment. C6(6-Azido) Lactosylceramide (C6(6-Azido) LacCer) is a powerful metabolic probe designed for this purpose. This technical guide provides a comprehensive overview of this compound, including its synthesis, experimental applications, and the signaling pathways it helps to elucidate.

The this compound Probe: Structure and Principle

This compound is a synthetic analog of natural lactosylceramide. It features a short-chain (C6) acyl group and, critically, an azido (B1232118) (-N₃) moiety at the 6-position of the galactose residue. This minimal modification allows it to be readily metabolized by cells and incorporated into GSL biosynthetic pathways, effectively mimicking the behavior of its natural counterpart. The azido group serves as a bioorthogonal handle for "click chemistry," a set of highly specific and efficient reactions. This allows for the covalent attachment of reporter molecules, such as fluorophores or affinity tags, enabling the detection and analysis of the probe and its metabolic products.

Data Presentation

Synthesis of Azide-Labeled β-Lactosylceramide Analogs

The synthesis of azide-labeled β-LacCer analogs is a multi-step process that involves the protection of hydroxyl groups, introduction of the lipid chains, and functionalization of the glycan headgroup. The following table summarizes the yields for key steps in a representative synthesis of azide-labeled β-LacCer analogs.

StepReagents and ConditionsYield (%)
GlycosylationTMSOTf, -78 °C to rt53
Olefin Cross-Metathesis2nd generation Hoveyda-Grubbs catalyst, DCM, reflux, 6 days80-83
N-acylationStearic acid or pentacosanoic acid, EDC, DMAP, rt, 24 h63-65 (two steps)
Azide SubstitutionSodium azide, DMF69-80
Global DeprotectionSodium methoxide, methanol/DCM80-90

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the metabolic incorporation of this compound into cellular glycosphingolipids.

Materials:

  • Cultured mammalian cells (e.g., HeLa, CHO, or a cell line relevant to the research question)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plates, 10 cm dishes, or glass-bottom dishes for microscopy) and culture until they reach 70-80% confluency.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).

  • Metabolic Labeling: Dilute the this compound stock solution in complete cell culture medium to a final working concentration (typically 1-25 µM). Remove the existing medium from the cells and replace it with the medium containing the probe.

  • Incubation: Incubate the cells for a period ranging from 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically for each cell line and experimental goal.

  • Washing: After incubation, aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove any unincorporated probe. The cells are now ready for downstream applications such as click chemistry-mediated visualization or lipid extraction and analysis.

Protocol 2: Click Chemistry for Visualization of Labeled Glycosphingolipids

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent probe to the azide-modified glycosphingolipids.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Alkyne-functionalized fluorophore (e.g., alkyne-TAMRA, alkyne-Alexa Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium ascorbate (B8700270)

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

Procedure:

  • Fixation: Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • (Optional) Permeabilization: If intracellular visualization is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:

    • 435 µL PBS

    • 10 µL of 50 mM CuSO₄ in water (final concentration 1 mM)

    • 25 µL of 50 mM THPTA/TBTA in DMSO/water (final concentration 2.5 mM)

    • 20 µL of 5 mM alkyne-fluorophore in DMSO (final concentration 200 µM)

    • 10 µL of 100 mM sodium ascorbate in water (freshly prepared, final concentration 2 mM)

  • Click Reaction: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Imaging: The cells are now ready for imaging using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.

Protocol 3: HPTLC Analysis of Labeled Glycosphingolipids

This protocol outlines the separation of glycosphingolipids by high-performance thin-layer chromatography.

Materials:

  • Lipid extract from metabolically labeled cells

  • HPTLC plates (silica gel 60)

  • Developing solvent (e.g., chloroform:methanol:0.25% aqueous CaCl₂ in a 60:35:8 v/v/v ratio)

  • TLC developing chamber

  • Visualization reagent (e.g., Orcinol/H₂SO₄ reagent)

  • Heat gun or oven

Procedure:

  • Lipid Extraction: Extract total lipids from the metabolically labeled cells using a standard method, such as the Folch or Bligh-Dyer procedure.

  • Sample Application: Spot the dried lipid extract, redissolved in a small volume of chloroform:methanol (2:1, v/v), onto the HPTLC plate using a microsyringe. Apply the sample about 1.5 cm from the bottom edge of the plate.

  • Chromatogram Development: Place the HPTLC plate in a developing chamber pre-equilibrated with the developing solvent. Allow the solvent front to migrate up the plate until it is about 1 cm from the top edge.

  • Drying: Remove the plate from the chamber and dry it thoroughly with a stream of cool air or in a fume hood.

  • Visualization: Spray the plate evenly with the Orcinol/H₂SO₄ reagent and then heat it at 110-120°C for 5-10 minutes until the glycosphingolipid bands appear as purple-violet spots.[1]

  • Analysis: The separated lipids can be identified by comparing their migration distance (Rf value) to known standards run on the same plate. The azide-labeled GSLs can be further analyzed by excising the bands and performing mass spectrometry.

Protocol 4: Mass Spectrometry Analysis of Labeled Glycosphingolipids

This protocol provides a general workflow for the mass spectrometric analysis of glycosphingolipids.

Materials:

  • Purified lipid extract or excised HPTLC bands

  • Solvents for mass spectrometry (e.g., methanol, chloroform, acetonitrile, water with formic acid or ammonium (B1175870) acetate)

  • Mass spectrometer (e.g., ESI-Q-TOF or MALDI-TOF)

Procedure:

  • Sample Preparation:

    • For direct infusion, dissolve the dried lipid extract in an appropriate solvent mixture (e.g., chloroform:methanol 1:2 v/v with 5 mM ammonium acetate).

    • For LC-MS, dissolve the extract in the initial mobile phase.

    • For MALDI-MS of HPTLC bands, the matrix can be applied directly to the excised silica.

  • Mass Spectrometry:

    • ESI-MS: Infuse the sample directly or inject it onto an LC column coupled to the mass spectrometer. Acquire spectra in both positive and negative ion modes to obtain comprehensive structural information. In positive ion mode, lipid fragments are more prominent, while negative ion mode provides information on the glycosidic fragments.[2]

    • MALDI-MS: Co-crystallize the sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on the target plate and acquire spectra.

  • Data Analysis:

    • Identify the azide-labeled LacCer and its metabolic products based on their characteristic mass-to-charge ratios (m/z).

    • Perform tandem mass spectrometry (MS/MS) to fragment the parent ions and obtain structural information about the glycan headgroup and the lipid backbone.[2]

Visualizations

Lactosylceramide Biosynthesis and Downstream Signaling

Lactosylceramide is synthesized from glucosylceramide and is a precursor for a variety of other important glycosphingolipids.[3] It also functions as a signaling molecule in several pathways.[4][5]

Lactosylceramide_Pathway cluster_synth Biosynthesis cluster_signal Signaling Cer Ceramide GlcCer Glucosylceramide Cer->GlcCer GlcCer Synthase LacCer Lactosylceramide GlcCer->LacCer ComplexGSLs Complex GSLs (e.g., Gangliosides, Globosides) LacCer->ComplexGSLs ROS Reactive Oxygen Species (ROS) LacCer->ROS activates NADPH oxidase cPLA2 cPLA2 LacCer->cPLA2 activates External_Stimuli External Stimuli (PDGF, VEGF, TNF-α, ox-LDL) LacCer_Synthase LacCer Synthase (β-1,4-GalT-V/VI) External_Stimuli->LacCer_Synthase activates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid releases Inflammation Inflammation Arachidonic_Acid->Inflammation leads to Cell_Phenotypes Diverse Cellular Phenotypes (Proliferation, Migration, Apoptosis) Inflammation->Cell_Phenotypes Oxidative_Stress->Cell_Phenotypes

Caption: Lactosylceramide biosynthesis and signaling pathways.

Experimental Workflow for this compound Probing

The following diagram illustrates the general workflow for using this compound to study glycosphingolipid metabolism and localization.

Experimental_Workflow Start Start Metabolic_Labeling Metabolic Labeling of Cells with this compound Start->Metabolic_Labeling Washing1 Wash to remove unincorporated probe Metabolic_Labeling->Washing1 Fixation Cell Fixation Washing1->Fixation Lipid_Extraction Total Lipid Extraction Washing1->Lipid_Extraction Click_Chemistry Click Chemistry (e.g., with Alkyne-Fluorophore) Fixation->Click_Chemistry Washing2 Wash to remove excess reagents Click_Chemistry->Washing2 Imaging Fluorescence Microscopy Washing2->Imaging End End Imaging->End Analysis Analysis Lipid_Extraction->Analysis HPTLC HPTLC Analysis->HPTLC MS Mass Spectrometry Analysis->MS HPTLC->End MS->End

References

Understanding Glycosphingolipid Metabolism: A Technical Guide to Using Molecular Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycosphingolipids (GSLs) are essential components of cellular membranes, playing critical roles in signal transduction, cell recognition, adhesion, and membrane organization.[1][2] Their complex structures, consisting of a ceramide lipid anchor and a variable glycan headgroup, give rise to a vast diversity of molecules with distinct biological functions.[3] Aberrant GSL metabolism is implicated in numerous pathologies, including lysosomal storage disorders like Gaucher and Fabry disease, neurodegenerative conditions, and cancer, making these pathways attractive targets for therapeutic intervention.[3][4][5][6]

This technical guide provides an in-depth overview of the advanced chemical biology tools and methodologies used to investigate GSL metabolism. We will explore the application of various molecular probes, from fluorescent analogs to bioorthogonal reporters, and provide detailed protocols for their use in cellular systems. The focus will be on practical application, data interpretation, and the integration of these techniques for a comprehensive understanding of GSL dynamics in health and disease.

Core Concepts: Probing GSL Metabolism

Investigating the complex and dynamic nature of GSL metabolism requires tools that can track their synthesis, trafficking, and interactions in real-time within living systems. Molecular probes serve this purpose, offering minimally invasive ways to visualize and quantify GSLs.

1. Fluorescent Probes: Traditionally, fluorescently-labeled GSL analogs, such as those conjugated with Nitrobenzoxadiazole (NBD) or Boron-dipyrromethene (BODIPY), have been used to study GSL trafficking and localization.[7] These probes are directly added to cells and their movement is tracked via fluorescence microscopy. While valuable, the bulky nature of these fluorophores can sometimes alter the lipid's biophysical properties and metabolic fate.[8]

2. Metabolic Labeling with Click Chemistry Probes: A more sophisticated approach is metabolic labeling using bioorthogonal chemistry.[9][10] This technique involves introducing a small, non-disruptive chemical reporter group, such as an alkyne or an azide (B81097), onto a GSL precursor (e.g., sphingosine (B13886) or ceramide).[2][8][11] Cells incorporate this tagged precursor into their natural metabolic pathways, generating a library of labeled GSLs.[9] These tagged GSLs can then be covalently linked—or "clicked"—to a separate molecule bearing the complementary reactive group (e.g., an azide-fluorophore or azide-biotin).[12] This powerful strategy allows for sensitive detection and analysis via fluorescence imaging, mass spectrometry, or affinity purification.[2][9][13]

3. Photoactivatable and Crosslinking Probes: To identify proteins that interact with GSLs, bifunctional probes have been developed. These probes typically contain a photoreactive group (like a diazirine) and a clickable handle (like an alkyne).[14] When introduced into cells and activated by UV light, the probe covalently crosslinks to any nearby interacting proteins.[14] The clickable handle is then used to isolate the crosslinked protein-GSL complexes for identification by mass spectrometry.[14]

4. Stable-Isotope Probes: Stable isotope labeling, using precursors like [¹³C-U]glucose or [¹³C-U]serine, allows for the tracing of metabolic flux through GSL pathways.[15] As cells metabolize these heavy-isotope precursors, the resulting GSLs become mass-shifted. Mass spectrometry can then be used to distinguish newly synthesized GSLs from the pre-existing pool and to quantify their turnover rates with high precision.[15][16]

Data Presentation: A Comparative Overview of Tools

Quantitative data from various experimental approaches are summarized below for easy comparison.

Table 1: Common Probes for Studying Glycosphingolipid Metabolism

Probe TypeReporter/TagTypical ApplicationAdvantagesLimitations
Fluorescent Analogs NBD, BODIPYLive-cell imaging of GSL trafficking and localization.[7]Simple, direct visualization.Bulky tag may alter lipid behavior and metabolism.[8]
Click Chemistry Terminal Alkyne, AzideMetabolic labeling for imaging, proteomics, and lipidomics.[2][10]Small, minimally perturbative tag; high specificity and sensitivity.[2]Requires multi-step process (labeling, fixation, click reaction).
Photo-Crosslinking Diazirine, AlkyneIdentification of GSL-protein interactions.[14]Captures transient interactions in a cellular context.UV activation can cause cellular damage; efficiency may be low.
Stable Isotope ¹³C, ¹⁵N, ²HMetabolic flux analysis and turnover rate determination.[15]Tracks endogenous metabolism quantitatively without steric probes.Requires sophisticated mass spectrometry analysis.
Genetically Encoded Fluorescent Protein FusionReal-time imaging of specific GSL pools (e.g., ceramide) in living cells.[17]High specificity for the target lipid; dynamic imaging.Limited number of available probes; may not reflect all GSL pools.

Table 2: Key Inhibitors for Probing GSL Metabolic Pathways

Inhibitors are crucial for validating metabolic pathways by blocking specific enzymatic steps. They are often used in conjunction with probes to confirm the pathway being studied.

InhibitorTarget EnzymeTypical Working ConcentrationApplication
Miglustat (NB-DNJ) Glucosylceramide Synthase (GCS)20-50 µMSubstrate reduction therapy; blocks the first step in most GSL synthesis.[4]
PDMP series Glucosylceramide Synthase (GCS)Varies by analogResearch tool to inhibit GSL biosynthesis and study downstream effects.[18]
Eliglustat Glucosylceramide Synthase (GCS)nM rangeHigh-affinity inhibitor used for research and as a therapeutic for Gaucher disease.[19]
Fumonisin B1 Ceramide SynthaseµM rangeBlocks de novo ceramide synthesis, affecting all sphingolipid pathways.[20]
Myriocin Serine Palmitoyltransferase (SPT)nM - µM rangeInhibits the very first committed step of de novo sphingolipid synthesis.[20]

Visualizations: Pathways and Workflows

GSL_Biosynthesis_Pathway cluster_de_novo De Novo Synthesis (ER) cluster_golgi Glycosylation (Golgi) Serine Serine + Palmitoyl-CoA Ceramide Ceramide Serine->Ceramide SPT, CerS GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer GCS (Glucosylceramide Synthase) LacCer Lactosylceramide (LacCer) GlcCer->LacCer LCS GM3 GM3 (a-series) LacCer->GM3 GM3 Synthase GD3 GD3 (b-series) LacCer->GD3 GD3 Synthase GT3 GT3 (c-series) LacCer->GT3 GT3 Synthase Inhibitor GCS Inhibitors (e.g., Miglustat, PDMP) Inhibitor->GlcCer

Experimental_Workflow cluster_cell_culture Step 1: Metabolic Labeling cluster_prep Step 2: Sample Preparation cluster_reaction Step 3: Bioorthogonal Ligation cluster_analysis Step 4: Downstream Analysis Start Culture Cells Label Incubate with Clickable Precursor (e.g., Alkyne-Sphingosine) Start->Label Harvest Harvest & Lyse Cells Label->Harvest Extract Lipid Extraction Harvest->Extract Click Click Reaction with Azide-Reporter Extract->Click Microscopy Fluorescence Microscopy (Reporter = Fluorophore) Click->Microscopy Proteomics Affinity Purification & MS (Reporter = Biotin) Click->Proteomics Lipidomics LC-MS/MS Analysis (Direct Analysis) Click->Lipidomics

Experimental Protocols

Protocol 1: Metabolic Labeling and Click Chemistry for Fluorescence Microscopy

This protocol outlines the labeling of cellular GSLs with an alkyne-containing precursor, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a fluorescent reporter for imaging.

Materials:

  • Cells of interest plated on glass coverslips.

  • Alkyne-labeled lipid precursor (e.g., sphingosine-alkyne).

  • Labeling Medium: Cell culture medium, potentially with reduced serum.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Click Reaction Cocktail (prepare fresh):

    • Azide-fluorophore (e.g., Azide-Fluor 488).

    • Copper(II) sulfate (B86663) (CuSO₄).

    • Copper protectant/ligand (e.g., TBTA).

    • Reducing agent (e.g., Sodium Ascorbate).

  • Phosphate Buffered Saline (PBS).

Procedure:

  • Cell Labeling:

    • Remove standard culture medium from cells.

    • Add labeling medium containing the alkyne-lipid precursor (typically 10-50 µM).

    • Incubate for a desired period (e.g., 4-24 hours) to allow for metabolic incorporation.[21]

  • Fixation and Permeabilization:

    • Wash cells 2-3 times with warm PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash 3 times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

    • Wash 3 times with PBS.

  • Click Reaction:

    • Prepare the Click Reaction Cocktail according to the manufacturer's instructions or the concentrations in Table 3. Add reagents in order: PBS, azide-fluorophore, CuSO₄, TBTA, and finally, sodium ascorbate (B8700270) to initiate the reaction.

    • Remove PBS from the cells and add the cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Imaging:

    • Wash cells 3 times with PBS.

    • (Optional) Stain nuclei with DAPI.

    • Mount coverslips on a microscope slide with mounting medium.

    • Image using a fluorescence or confocal microscope.

Table 3: Example Reagent Concentrations for CuAAC "Click" Reaction

ReagentStock ConcentrationFinal Concentration
Azide-Fluorophore1-10 mM in DMSO1-10 µM
Copper(II) Sulfate (CuSO₄)50-100 mM in H₂O100-200 µM
TBTA or Picolyl Azide10-20 mM in DMSO100-500 µM
Sodium Ascorbate100 mM in H₂O (fresh)1-2 mM

Note: Optimal concentrations may vary and should be determined empirically. Using a copper-chelating picolyl azide reporter can increase sensitivity and allow for lower copper concentrations.[22]

Protocol 2: Lipid Extraction for Mass Spectrometry Analysis

This protocol describes a standard method for extracting total lipids from cells for subsequent analysis by mass spectrometry (MS).

Materials:

  • Labeled or unlabeled cell pellet.

  • Methanol (MeOH).

  • Chloroform (CHCl₃).

  • Water (H₂O).

  • Centrifuge.

Procedure (Bligh-Dyer Method):

  • Homogenization:

    • To a cell pellet in a glass tube, add 0.8 mL of water. Vortex thoroughly.

    • Add 2 mL of Methanol and 1 mL of Chloroform. Vortex for 2 minutes to create a single-phase mixture.

  • Phase Separation:

    • Add an additional 1 mL of Chloroform. Vortex for 30 seconds.

    • Add an additional 1 mL of water. Vortex for 30 seconds. The final ratio should be approximately 2:2:1.8 (MeOH:CHCl₃:H₂O).

  • Lipid Collection:

    • Centrifuge the sample at 1,000 x g for 10 minutes to separate the phases.

    • Three layers will form: an upper aqueous layer (methanol/water), a protein disk at the interface, and a lower organic layer (chloroform) containing the lipids.

    • Carefully collect the lower organic layer using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying and Storage:

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Store the dried lipid film at -20°C or -80°C until analysis. The sample can be reconstituted in an appropriate solvent (e.g., methanol/chloroform) before injection into the mass spectrometer.

Analysis by Mass Spectrometry

Mass spectrometry (MS) is a cornerstone for the identification and quantification of GSLs.[1][3] Techniques like liquid chromatography coupled to electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) provide sensitive and comprehensive analysis of the GSL-ome.[23]

  • Identification: GSLs are identified based on their accurate mass-to-charge ratio (m/z) and their characteristic fragmentation patterns (MS/MS spectra), which reveal information about both the glycan headgroup and the ceramide backbone.[23]

  • Quantification: Quantification is achieved by comparing the signal intensity of an analyte to that of an internal standard.[24] For metabolic labeling experiments, the relative abundance of labeled versus unlabeled species can be determined to calculate turnover rates.[15][25]

This guide provides a foundational framework for utilizing molecular probes to dissect the intricate world of glycosphingolipid metabolism. By combining metabolic labeling, advanced imaging, and mass spectrometry, researchers can gain unprecedented insights into the roles of these vital lipids in cellular function and disease.

References

An In-depth Technical Guide to C6(6-Azido) LacCer and Glycosphingolipid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosphingolipids (GSLs) are integral components of the plasma membrane, playing critical roles in cellular recognition, signaling, and membrane trafficking.[1] Their structural complexity and dynamic metabolism, however, present significant challenges to their study. This guide details the use of C6(6-Azido) Lactosylceramide (LacCer), a powerful chemical biology tool, to investigate GSL biosynthesis and function. C6(6-Azido) LacCer is a metabolically active analog of LacCer, a central precursor in the synthesis of major GSL classes.[2] Its terminal azide (B81097) group serves as a bioorthogonal handle, enabling the visualization and proteomic analysis of GSLs and their interacting partners through highly specific chemical ligation reactions.[3][4] This document provides a comprehensive overview of the GSL biosynthetic pathway, the mechanism of this compound as a molecular probe, detailed experimental protocols for its application, and a summary of its utility in research and drug development.

Introduction to Glycosphingolipids (GSLs)

Glycosphingolipids are amphipathic molecules composed of a hydrophobic ceramide lipid tail and a hydrophilic glycan headgroup.[5] The ceramide portion is embedded in the outer leaflet of the plasma membrane, while the complex carbohydrate chains extend into the extracellular space, contributing to the glycocalyx.[1][6]

Key Functions of GSLs:

  • Cellular Recognition: GSLs act as antigens and receptors for toxins, viruses, and bacteria.[2]

  • Cell Adhesion and Motility: They modulate cell-cell and cell-matrix interactions.[1]

  • Signal Transduction: GSLs cluster into membrane microdomains, often called lipid rafts, where they can modulate the activity of signaling proteins like Src family kinases.[7]

  • Cellular Processes: They are involved in fundamental processes such as proliferation, differentiation, and apoptosis.[1][8]

Dysregulation of GSL expression and metabolism is implicated in numerous diseases, including lysosomal storage disorders (e.g., Gaucher disease), cancer, and neuroinflammatory conditions, making them attractive targets for therapeutic intervention.[2][8]

The Glycosphingolipid Biosynthesis Pathway

The biosynthesis of GSLs is a stepwise process that occurs primarily in the endoplasmic reticulum and Golgi apparatus.[6][9] It begins with the synthesis of ceramide, which is then sequentially glycosylated by a series of specific glycosyltransferases.

The pathway can be summarized as follows:

  • Ceramide Synthesis: The process starts with the condensation of serine and palmitoyl-CoA to form the sphingoid base, which is then acylated to produce ceramide.

  • Formation of Glucosylceramide (GlcCer): Ceramide is glycosylated by UDP-glucose ceramide glucosyltransferase (UGCG) on the cytosolic face of the Golgi.[8][9]

  • Formation of Lactosylceramide (LacCer): GlcCer is then galactosylated by a β1,4-galactosyltransferase to form Lactosylceramide (LacCer).[2][8]

LacCer is a critical branching point, serving as the common precursor for the synthesis of the four major classes of complex GSLs.[1][6] From this point, specific glycosyltransferases extend the glycan chain to form the diverse array of GSL structures found in nature.[1]

GSL_Biosynthesis Cer Ceramide GlcCer Glucosylceramide (GlcCer) Cer->GlcCer UGCG LacCer Lactosylceramide (LacCer) (Key Precursor) GlcCer->LacCer B4GALT5/6 BranchPoint LacCer->BranchPoint Ganglio Ganglio-series (e.g., GM3) Globo Globo-series (e.g., Gb3) Lacto Lacto/Neolacto-series (e.g., Lc3, nLc4) BranchPoint->Ganglio ST3GAL5 BranchPoint->Globo A4GALT BranchPoint->Lacto B3GNT5

Caption: Simplified Glycosphingolipid Biosynthesis Pathway.

This compound: A Molecular Probe for GSL Research

This compound is a synthetic analog of lactosylceramide. It features an azido (B1232118) (N₃) group at the terminus of its N-acyl chain (a 6-azidohexanoyl group).[] This modification is key to its function as a research tool.

Mechanism of Action: The azido group is small and bio-inert, meaning it generally does not interfere with the biological processing of the molecule.[4][5] When introduced to cells, this compound is recognized by the same glycosyltransferases that act on natural LacCer. It is therefore incorporated into the GSL biosynthetic pathway and used as a substrate to build more complex, azide-labeled GSLs.[4]

This metabolic incorporation effectively tags entire families of GSLs with a chemical reporter—the azide group. The azide is considered "bioorthogonal," as it does not react with any functional groups typically found in a biological system, ensuring that it can be detected with high specificity.[11][12]

Detection and Visualization via Bioorthogonal Chemistry

Once GSLs are metabolically labeled with the azide group, they can be detected using one of two highly specific and efficient bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry," or the Staudinger Ligation.

  • Click Chemistry (CuAAC): This reaction involves the copper(I)-catalyzed formation of a stable triazole linkage between the azide on the GSL and a terminal alkyne on a reporter molecule (e.g., a fluorophore for microscopy or biotin (B1667282) for affinity purification).[11][12] The reaction is extremely efficient and can be performed in complex biological samples, including cell lysates.[13]

  • Staudinger Ligation: This is a metal-free reaction between an azide and a specifically engineered triarylphosphine.[14][15] The reaction forms a stable amide bond, which is useful for in vivo applications where the potential toxicity of copper is a concern.[14][]

The general workflow for using this compound to study GSLs involves metabolic labeling followed by bioorthogonal ligation to a reporter tag for downstream analysis.

Experimental_Workflow cluster_cell In Cellulo cluster_exvivo Ex Vivo / In Vitro cluster_analysis Downstream Analysis A 1. Add this compound to Cell Culture B 2. Metabolic Incorporation into Complex GSLs A->B C 3. Cell Lysis or Fixation B->C D 4. Bioorthogonal Ligation (Click Chemistry or Staudinger) C->D F Affinity Purification (e.g., Streptavidin Beads) D->F H Fluorescence Microscopy D->H E Add Alkyne/Phosphine Reporter (e.g., Biotin, Fluorophore) E->D G Proteomics (LC-MS/MS) F->G I Western Blot F->I

Caption: Experimental Workflow for GSL Analysis using this compound.

Applications in Research and Drug Development

The ability to specifically tag and isolate GSLs opens up numerous avenues for research and therapeutic development.

  • Identification of GSL-Interacting Proteins: By using an alkyne-biotin reporter, azide-labeled GSLs and their binding partners can be pulled down from cell lysates and identified using mass spectrometry-based proteomics.[17] This is crucial for discovering novel signaling pathways and drug targets.

  • Visualization of GSL Dynamics: Attaching a fluorophore allows for the high-resolution imaging of GSL localization and trafficking within the cell, providing insights into their roles in membrane organization and endocytosis.[18]

  • Elucidating Signaling Pathways: this compound can be used to study how specific GSL populations contribute to signaling cascades. For example, LacCer is known to form microdomains with the Src family kinase Lyn in neutrophils, initiating signaling events upon ligand binding.[7] Probing these specific GSL pools can help dissect such pathways.

  • Drug Development: Sphingolipid-based therapeutics are a growing area of interest.[19] Tools like this compound can be used to screen for drugs that alter GSL biosynthesis or to validate the targets of compounds that modulate GSL-dependent pathways.

Signaling_Pathway Ligand Pathogen/Ligand LacCer LacCer-Enriched Microdomain Ligand->LacCer binds Lyn Lyn (Src Family Kinase) LacCer->Lyn activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Lyn->Downstream phosphorylates Function Neutrophil Functions (Phagocytosis, ROS production) Downstream->Function leads to Probe This compound incorporates here to study this microdomain Probe->LacCer

Caption: LacCer-Mediated Signaling in Neutrophils.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with this compound
  • Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere or reach the desired growth phase.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution into complete cell culture medium to a final concentration typically ranging from 10-50 µM.

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for a period ranging from 24 to 72 hours to allow for sufficient metabolic incorporation into complex GSLs. The optimal time should be determined empirically for each cell type.

  • Harvesting: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove any unincorporated probe. The cells are now ready for downstream applications such as lysis or fixation.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates

This protocol is for subsequent proteomic analysis using a biotin-alkyne reporter.

  • Cell Lysis: Lyse the azide-labeled cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant.

  • Preparation of Click Reagents: Prepare fresh stock solutions:

    • Biotin-Alkyne reporter (e.g., 10 mM in DMSO).

    • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM in water).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (1.7 mM in DMSO/t-butanol).

    • Copper(II) Sulfate (CuSO₄) (50 mM in water).

  • Click Reaction: In a microcentrifuge tube, combine the following in order:

    • Cell lysate (e.g., 1 mg of protein in 500 µL).

    • Biotin-Alkyne (to a final concentration of 100 µM).

    • TCEP (to a final concentration of 1 mM).

    • TBTA (to a final concentration of 100 µM).

    • CuSO₄ (to a final concentration of 1 mM).

  • Incubation: Vortex the mixture and incubate at room temperature for 1-2 hours with gentle rotation.

  • Protein Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 30 minutes and then centrifuge to pellet the protein. Wash the pellet with cold methanol. The resulting protein pellet, containing biotin-tagged GSL-interacting proteins, is ready for enrichment.

Protocol 3: Downstream Analysis: Affinity Enrichment and LC-MS/MS
  • Resuspension: Resuspend the protein pellet from the click reaction in a buffer containing a strong denaturant (e.g., 1% SDS in PBS).

  • Enrichment: Incubate the resuspended lysate with streptavidin-coated magnetic beads for 1-2 hours at room temperature to capture the biotin-labeled protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins. Typically, this involves sequential washes with buffers of decreasing SDS concentration, followed by washes with high salt buffers, and finally with a buffer compatible with enzymatic digestion (e.g., urea (B33335) buffer).

  • On-Bead Digestion: Resuspend the washed beads in a digestion buffer containing a reducing agent (e.g., DTT), followed by an alkylating agent (e.g., iodoacetamide), and finally a protease (e.g., trypsin). Digest overnight at 37°C.

  • LC-MS/MS Analysis: Collect the supernatant containing the digested peptides. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.[20][21][22]

Quantitative Data

The efficiency of metabolic labeling and subsequent reactions can vary between cell types and experimental conditions. The following tables provide representative data and parameters relevant to the techniques described.

Table 1: Typical Parameters for Metabolic Labeling

Parameter Typical Range Notes
Probe Concentration 10 - 100 µM Higher concentrations may induce cytotoxicity. Optimization is recommended.
Incubation Time 24 - 72 hours Dependent on the turnover rate of GSLs in the specific cell line.

| Cell Density | 70-80% confluency | Ensures cells are in an active metabolic state for probe uptake. |

Table 2: Reagent Concentrations for CuAAC Reaction

Reagent Stock Concentration Final Concentration Purpose
Alkyne Reporter 10 mM 50 - 200 µM The detection tag (e.g., Biotin-alkyne).
CuSO₄ 50 mM 1 mM Copper(I) source (reduced in situ).
TCEP 50 mM 1 mM Reducing agent to convert Cu(II) to the active Cu(I) catalyst.

| TBTA | 1.7 mM | 100 µM | Ligand that stabilizes the Cu(I) ion and protects proteins. |

Table 3: Key Mass Spectrometry Parameters for GSL Analysis

Parameter Description Typical Setting
Ionization Mode ESI (Electrospray Ionization) Positive ion mode for neutral GSLs; Negative ion mode for acidic GSLs (gangliosides).[20][21]
Column Type HILIC or C30 Reversed-Phase HILIC separates based on glycan headgroup; C30 separates based on ceramide structure.[21][22]
MS/MS Fragmentation Collision-Induced Dissociation Generates characteristic fragment ions from the glycan (Y, B ions) and ceramide (N-type ions) portions.[21][23]

| Precursor Ion Scan | Detects molecules that produce a specific fragment | Useful for identifying all GSLs of a certain class (e.g., scanning for m/z 290.1 to find sialic acid-containing gangliosides in negative mode).[20] |

References

An In-depth Technical Guide to the Properties and Applications of Azido-Modified Lactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of azido-modified lactosylceramide (B164483) (LacCer), a powerful chemical tool for investigating the diverse biological roles of LacCer. Lactosylceramide, a glycosphingolipid, is a critical component of cellular membranes and a key intermediate in the biosynthesis of more complex glycosphingolipids.[1][2] It is increasingly recognized as an important signaling molecule in its own right, implicated in pathways governing inflammation, oxidative stress, and cell proliferation.[3] The introduction of an azide (B81097) group, a small and minimally disruptive chemical handle, into the LacCer structure enables its visualization and capture through bioorthogonal "click chemistry."[1][2] This guide details the synthesis of azido-modified LacCer, presents its key properties, and provides in-depth experimental protocols for its application in metabolic labeling, fluorescence imaging, and the identification of protein interaction partners. Furthermore, it outlines the central signaling pathways of LacCer that can be interrogated using this versatile probe.

Properties of Azido-Modified Lactosylceramide

The strategic incorporation of an azide (N₃) group onto the lactosylceramide scaffold provides a bioorthogonal chemical reporter for tracking and manipulating the molecule in complex biological systems. The azido (B1232118) group is small and is considered to have a minimal impact on the overall physicochemical properties and biological activity of the parent LacCer molecule.[1] This allows azido-modified LacCer to be processed by cellular machinery in a manner similar to its natural counterpart.[1]

The primary utility of the azido modification lies in its ability to participate in highly specific and efficient click chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] These reactions allow for the covalent attachment of a wide array of probes, including fluorophores for imaging, biotin (B1667282) for affinity purification, and other reporter tags for various analytical applications.[4]

Synthesis of Azido-Modified Lactosylceramide

The synthesis of azido-modified β-lactosylceramide is a multi-step process that typically begins with commercially available lactose.[1][2] The overall strategy involves the protection of hydroxyl groups, introduction of the lipid tail, and subsequent modification of the sugar backbone to incorporate the azide group. A representative synthesis can involve over a dozen steps.[1][4]

Table 1: Representative Yields for a Multi-Step Synthesis of an Azido-Sugar Analog

StepReactionRepresentative Yield (%)
1Protection of hydroxyl groups85-95
2Glycosylation with lipid precursor70-85
3Selective deprotection80-90
4Introduction of a leaving group (e.g., tosylation)75-85
5Azide substitution80-95
6Deprotection85-95
Overall Multi-step synthesis ~30-50

Note: Yields are representative and can vary depending on the specific synthetic route and reaction conditions. Data is synthesized from typical yields reported for multi-step syntheses of azido-sugars and their derivatives.[2][6][7]

Experimental Protocols

Metabolic Labeling of Cells with Azido-LacCer

This protocol describes the incorporation of azido-modified LacCer into the cellular membranes of cultured cells through metabolic labeling.

Materials:

  • Azido-modified LacCer (Acylated, cell-permeable form)

  • Cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates or flasks

  • Cell line of interest (e.g., HeLa, Jurkat)

Procedure:

  • Cell Seeding: Seed cells in the desired culture vessel at a density that will allow for logarithmic growth during the labeling period. Allow cells to adhere overnight.

  • Preparation of Labeling Medium: Prepare complete cell culture medium containing the desired concentration of azido-modified LacCer. The optimal concentration should be determined empirically but typically ranges from 25 to 100 µM.[8]

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The incubation time can be optimized to achieve the desired level of incorporation.[8]

  • Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove any unincorporated azido-LacCer. The cells are now ready for downstream applications such as click chemistry-mediated visualization or proteomic analysis.[1]

experimental_workflow_metabolic_labeling cluster_prep Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling Cell_Seeding Seed Cells Prepare_Labeling_Medium Prepare Labeling Medium (with Azido-LacCer) Incubation Incubate Cells (24-72 hours) Prepare_Labeling_Medium->Incubation Washing Wash Cells (3x with PBS) Incubation->Washing Downstream_Applications Downstream Applications (Click Chemistry, etc.) Washing->Downstream_Applications experimental_workflow_pull_down cluster_prep Preparation cluster_capture Capture cluster_analysis Analysis Cell_Lysis Cell Lysis Label_Lysate Incubate Lysate with Azido-LacCer Cell_Lysis->Label_Lysate Click_Reaction Click Reaction: Lysate + Beads Label_Lysate->Click_Reaction Prepare_Beads Prepare Alkyne-Beads Prepare_Beads->Click_Reaction Incubation Incubate and Wash Click_Reaction->Incubation Elution Elute Bound Proteins Incubation->Elution Protein_ID Protein Identification (SDS-PAGE, Mass Spec) Elution->Protein_ID LacCer_Signaling cluster_stimuli External Stimuli cluster_laccer_synthesis LacCer Synthesis cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes Growth_Factors Growth Factors (PDGF, VEGF) LacCer_Synthase LacCer Synthase Growth_Factors->LacCer_Synthase Inflammatory_Cytokines Inflammatory Cytokines (TNF-α) Inflammatory_Cytokines->LacCer_Synthase Stress Stress Stress->LacCer_Synthase LacCer Lactosylceramide (LacCer) LacCer_Synthase->LacCer NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase cPLA2 Cytosolic Phospholipase A₂ (cPLA₂) LacCer->cPLA2 ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Inflammation Inflammation Arachidonic_Acid->Inflammation Cell_Proliferation Cell Proliferation Oxidative_Stress->Cell_Proliferation Inflammation->Cell_Proliferation

References

Foundational Research on Lactosylceramide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (B164483) (LacCer), a glycosphingolipid composed of a ceramide lipid anchor and a lactose (B1674315) headgroup, is a pivotal intermediate in the biosynthesis of a vast array of complex glycosphingolipids.[1] Beyond its structural role, LacCer has emerged as a critical bioactive molecule and a key player in "lipid raft" signaling microdomains, transducing extracellular stimuli into intracellular responses. Its dysregulation is implicated in a range of pathologies, including cancer, cardiovascular disease, and neuroinflammatory disorders, making it and its metabolic enzymes attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of foundational research on lactosylceramide analogs, focusing on their synthesis, biological activity, and the signaling pathways they modulate.

Synthesis of Lactosylceramide Analogs

The synthesis of lactosylceramide analogs is a cornerstone of research in this field, enabling the development of probes to study LacCer's biological functions and inhibitors to modulate its activity. Synthetic strategies often involve multi-step processes starting from commercially available precursors.

General Synthetic Approach

A common strategy for synthesizing β-lactosylceramide analogs involves the glycosylation of a ceramide or sphingosine (B13886) acceptor with a protected lactose donor, followed by modifications to the lipid chains and deprotection. For instance, a series of β-LacCer analogs with an azido (B1232118) group at the 6-C-position of the D-galactose in lactose and varied forms of the ceramide moiety were synthesized from commercially available lactose in sixteen linear steps. This versatile and diversity-oriented strategy engaged lipid remodeling and glycan functionalization at the final stage. These azide-labeled β-LacCer analogs serve as flexible platforms for further functionalization with molecular tags via click chemistry, facilitating their use in various biological studies.

Biological Activity and Signaling Pathways

Lactosylceramide is a central hub for numerous signaling pathways that regulate critical cellular processes. Diverse agonists, including growth factors, cytokines, and oxidized lipoproteins, can activate lactosylceramide synthase (LacCer synthase), leading to the generation of LacCer.[1] This newly synthesized LacCer, in turn, can initiate a cascade of downstream signaling events.

Oxidative Stress and Inflammation

A primary mechanism of LacCer-mediated signaling is the induction of oxidative stress. LacCer activates NADPH oxidase, a membrane-bound enzyme complex, to produce reactive oxygen species (ROS).[1] This increase in ROS contributes to a pro-inflammatory environment and has been linked to the pathogenesis of atherosclerosis and other inflammatory conditions.[1]

Cell Proliferation and Migration

Lactosylceramide has been shown to be a potent stimulator of cell proliferation and migration, particularly in vascular smooth muscle cells.[2] This effect is mediated through the activation of several kinase cascades, including the Ras-Raf-MEK-ERK pathway.[3] Upon stimulation with LacCer, there is an increase in Ras-GTP loading, followed by the phosphorylation and activation of Raf, MEK, and ultimately the p44 mitogen-activated protein kinase (MAPK), also known as ERK1/2.[3] This signaling cascade leads to the expression of downstream transcription factors, such as c-fos, which drive cell cycle progression and proliferation.[3]

Signaling in Neutrophils

In human neutrophils, lactosylceramide is enriched in specific cell surface microdomains, often referred to as glycosphingolipid signaling domains.[4] Within these domains, LacCer is associated with the Src family kinase, Lyn.[4] Ligation of LacCer, for example by antibodies, can induce the phosphorylation and activation of Lyn.[4] This initiates a downstream signaling cascade involving phosphatidylinositol-3 kinase (PI3K), p38 MAPK, and protein kinase C (PKC), ultimately leading to the generation of superoxide (B77818) by NADPH oxidase.[4]

Quantitative Data on Lactosylceramide Analogs and Inhibitors

A significant challenge in the field is the limited availability of comprehensive, directly comparable quantitative data on the activity of various lactosylceramide analogs and inhibitors across different experimental systems. While numerous studies describe the effects of these compounds, the data is often presented in varied formats, making direct comparisons difficult. The following tables summarize the available quantitative data.

Table 1: Enzyme Kinetics of Lactosylceramide Synthase

Substrate/InhibitorEnzyme SourceKmVmaxNotes
UDP-galactoseHEK-293T cells overexpressing B4GALT5214.4 µM (95% CI: 149.1–308.0)Not specifiedKm for the donor substrate.[5]
Glucosylceramide-d7HEK-293T cells overexpressing B4GALT52.47 µM (95% CI: 1.88 to 3.19)Not specifiedKm for the acceptor substrate.[5]
D-PDMPPurified GalT-2 from human kidney--Inhibits enzyme activity.[6]
L-PDMPPurified GalT-2 from human kidney--Stimulates enzyme activity.[6]

Table 2: Cellular Effects of Lactosylceramide and its Analogs

CompoundCell TypeConcentrationEffectFold Change/Response
LactosylceramideHuman Aortic Smooth Muscle Cells10 µMp44MAPK activation3.5-fold increase within 5 min[3]
LactosylceramideHuman Aortic Smooth Muscle Cells10 µMRas-GTP loading7-fold stimulation[3]
LactosylceramideHuman Aortic Smooth Muscle Cells10 µMc-fos mRNA expression3-fold induction[3]
LactosylceramideRat Cardiomyoblasts (H9c2)50-100 µMHypertrophyConcentration-dependent increase[[“]]
D-PDMPHuman Kidney Proximal Tubular CellsConcentration-dependentInhibition of GlcCer, LacCer, GbOse3Cer, and GbOse4Cer synthesisDose-dependent reduction[6]
L-PDMPHuman Kidney Proximal Tubular CellsConcentration-dependentIncreased synthesis of GlcCer and LacCer-
D-PDMPColorectal Cancer Cells (HCT-116)Not specifiedInhibition of cell proliferationConcurrent inhibition with reduced LacCer levels

Note: The presented data is a compilation from various sources and may not be directly comparable due to differences in experimental conditions.

Key Experimental Protocols

This section provides an overview of methodologies commonly employed in foundational research on lactosylceramide analogs.

Synthesis of Azide-Labeled β-Lactosylceramide Analogs

A detailed multi-step synthesis can be employed, starting from commercially available lactose. The key steps typically involve:

  • Protection of hydroxyl groups: Acetylation or benzoylation of the hydroxyl groups on the lactose molecule.

  • Introduction of a leaving group: Bromination or conversion to a trichloroacetimidate (B1259523) at the anomeric position.

  • Glycosylation: Reaction of the lactose donor with a sphingosine or ceramide acceptor, often in the presence of a promoter like silver triflate or trimethylsilyl (B98337) triflate.

  • Lipid chain modification: This can involve acylation of the amino group of the sphingosine backbone with various fatty acids.

  • Functionalization of the glycan: Introduction of an azide (B81097) group, for example, at the 6-position of the galactose residue, often via a tosylation-azidation sequence.

  • Deprotection: Removal of the protecting groups to yield the final lactosylceramide analog.

For a detailed, step-by-step protocol with specific reagents and reaction conditions, refer to the supplementary information of publications focused on the synthesis of these analogs.

Lactosylceramide Synthase Activity Assay

Method 1: Radiochemical Assay This traditional method measures the incorporation of a radiolabeled sugar from a nucleotide sugar donor onto an acceptor substrate.

  • Enzyme Source Preparation: Homogenates or purified Golgi fractions from cells or tissues.

  • Reaction Mixture: The enzyme source is incubated with a reaction mixture containing a buffer (e.g., MES or cacodylate), a detergent (e.g., Triton X-100), a divalent cation (e.g., MnCl2), the acceptor substrate (glucosylceramide), and the radiolabeled donor substrate (e.g., UDP-[3H]galactose).

  • Incubation: The reaction is carried out at 37°C for a defined period.

  • Termination: The reaction is stopped by the addition of a solvent mixture like chloroform/methanol.

  • Separation: The radiolabeled product (lactosylceramide) is separated from the unreacted radiolabeled donor by chromatography, such as thin-layer chromatography (TLC) or column chromatography.

  • Quantification: The amount of radioactivity incorporated into the product is measured by liquid scintillation counting.

Method 2: LC-MS/MS-based Assay This modern, non-radioactive method offers high sensitivity and specificity.

  • Substrates: A deuterated version of the acceptor substrate (e.g., glucosylceramide-d7) and the non-labeled donor substrate (UDP-galactose) are used.

  • Reaction: The enzymatic reaction is carried out as described above.

  • Lipid Extraction: After stopping the reaction, lipids are extracted from the reaction mixture.

  • LC-MS/MS Analysis: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry. The deuterated product (lactosylceramide-d7) is specifically detected and quantified based on its mass-to-charge ratio and fragmentation pattern.

Cell Proliferation Assay (MTS Assay)

The MTS assay is a colorimetric method for assessing cell viability and proliferation.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the lactosylceramide analog or inhibitor of interest. Control wells receive the vehicle.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: The MTS reagent, which contains a tetrazolium compound, is added to each well.

  • Incubation: The plate is incubated for a further 1-4 hours. During this time, viable cells with active metabolism reduce the MTS compound into a colored formazan (B1609692) product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (usually 490 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in lactosylceramide-mediated signaling is crucial for understanding its biological impact. The following diagrams, generated using the DOT language, illustrate key pathways and a typical experimental workflow.

lactosylceramide_signaling cluster_stimuli External Stimuli cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Signaling cluster_nucleus Nuclear Events Agonists Growth Factors (PDGF) Cytokines (TNF-α) ox-LDL LacCer_Synthase Lactosylceramide Synthase Agonists->LacCer_Synthase activate LacCer Lactosylceramide LacCer_Synthase->LacCer synthesizes GlcCer Glucosylceramide GlcCer->LacCer_Synthase NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase activates Ras Ras LacCer->Ras activates ROS ROS NADPH_Oxidase->ROS produces Proliferation Cell Proliferation ROS->Proliferation contributes to Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 (p44 MAPK) MEK->ERK cfos c-fos expression ERK->cfos induces cfos->Proliferation promotes

Caption: Lactosylceramide-mediated signaling pathway leading to cell proliferation.

experimental_workflow start Start: Hypothesis on Lactosylceramide Analog Activity synthesis Synthesis of Lactosylceramide Analog start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization in_vitro_assay In Vitro Enzyme Assay (Lactosylceramide Synthase) characterization->in_vitro_assay cell_based_assay Cell-Based Assays (Proliferation, Migration, Signaling) characterization->cell_based_assay data_analysis Data Analysis (IC50, Dose-Response) in_vitro_assay->data_analysis cell_based_assay->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

Caption: General experimental workflow for studying lactosylceramide analogs.

Conclusion and Future Directions

Foundational research on lactosylceramide analogs has illuminated the critical role of this glycosphingolipid in a multitude of cellular processes and disease states. The ability to synthesize a variety of analogs has provided invaluable tools for dissecting its complex signaling networks. While significant progress has been made in understanding the qualitative aspects of lactosylceramide signaling, a key area for future research is the generation of comprehensive, comparative quantitative data for different analogs and inhibitors. Such data will be instrumental in establishing structure-activity relationships and guiding the rational design of novel therapeutics targeting lactosylceramide metabolism and signaling. The continued development of sensitive and robust analytical methods will be paramount in achieving this goal and ultimately translating our fundamental understanding of lactosylceramide into clinical applications.

References

Methodological & Application

Application Notes and Protocols for C6(6-Azido) Lactosylceramide Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (LacCer) is a pivotal glycosphingolipid that serves not only as a key intermediate in the biosynthesis of more complex glycosphingolipids but also as a bioactive molecule involved in critical cellular signaling pathways. Dysregulation of LacCer metabolism has been implicated in various pathological conditions, including inflammation, oxidative stress, and cancer. The study of LacCer's dynamic roles has been advanced by the development of chemical biology tools, such as C6(6-Azido) Lactosylceramide (C6-N3-LacCer).

This azide-functionalized LacCer analog can be metabolically incorporated into cellular pathways. The azide (B81097) group serves as a bioorthogonal handle, allowing for the specific and covalent attachment of reporter molecules, such as fluorophores or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". This application note provides detailed protocols for the use of C6-N3-LacCer to label, visualize, and quantify LacCer in cells, along with an overview of the key signaling pathways it regulates.

Principle of the Method

The methodology involves a two-step process:

  • Metabolic Labeling: Cells are incubated with C6(6-Azido) LacCer. This analog, mimicking natural lactosylceramide, is taken up by the cells and incorporated into membranes and metabolic pathways where LacCer is processed.

  • Click Chemistry Reaction: The azide group on the incorporated C6-N3-LacCer is then specifically reacted with an alkyne-containing reporter molecule. For visualization, a fluorescent alkyne (e.g., DBCO-Fluorophore for copper-free click chemistry, or an Alkyne-Fluorophore for CuAAC) is used. This covalent ligation allows for the detection and analysis of the labeled LacCer.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells with this compound

This protocol describes the metabolic incorporation of C6-N3-LacCer into cultured adherent cells.

Materials:

  • C6(6-Azido) Lactosylceramide (C6-N3-LacCer)

  • Adherent cells (e.g., HeLa, A549, or a cell line relevant to the research question)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Culture plates or coverslips

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, 12-well plate with coverslips) and culture until they reach 60-70% confluency.

  • Preparation of C6-N3-LacCer Stock Solution: Prepare a 1 mM stock solution of C6-N3-LacCer in a suitable solvent such as DMSO or ethanol.

  • Metabolic Labeling:

    • Dilute the C6-N3-LacCer stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 10-50 µM is recommended, but this should be optimized for the specific cell line and experimental goals.

    • Remove the existing culture medium from the cells and replace it with the medium containing C6-N3-LacCer.

    • Incubate the cells for 4 to 24 hours at 37°C in a CO2 incubator. The optimal incubation time will vary depending on the cell type and metabolic rate and should be determined empirically.

  • Washing: After incubation, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unincorporated C6-N3-LacCer.

The cells are now metabolically labeled and ready for downstream click chemistry applications.

Protocol 2: Fluorescent Labeling of C6-N3-LacCer via Copper-Free Click Chemistry (SPAAC)

This protocol is recommended for live-cell imaging due to the absence of cytotoxic copper catalysts.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-FAM, DBCO-Cy5)

  • Live-cell imaging medium or PBS

Procedure:

  • Preparation of Staining Solution: Prepare a working solution of the DBCO-fluorophore in pre-warmed live-cell imaging medium or PBS. The optimal concentration typically ranges from 5-25 µM.

  • Click Reaction:

    • Add the DBCO-fluorophore staining solution to the metabolically labeled cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells three to four times with pre-warmed PBS or imaging medium.

  • Imaging: The cells are now ready for visualization by fluorescence microscopy. If desired, counterstain with a nuclear stain (e.g., Hoechst 33342) before imaging.

Protocol 3: Fluorescent Labeling of C6-N3-LacCer via Copper-Catalyzed Click Chemistry (CuAAC) for Fixed Cells

This protocol is suitable for fixed-cell imaging and offers a highly efficient ligation reaction.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor 488)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS (Permeabilization Buffer)

  • Click Reaction Cocktail (prepare fresh):

    • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM stock)

    • Copper ligand (e.g., THPTA or TBTA) solution (e.g., 100 mM stock)

    • Sodium Ascorbate solution (e.g., 2 M stock, freshly prepared)

    • PBS

Procedure:

  • Cell Fixation: Fix the metabolically labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the Click Reaction Cocktail. For a 500 µL final volume, mix the following in order:

      • 435 µL PBS

      • 10 µL Alkyne-fluorophore (from a 5 mM stock in DMSO, final concentration 100 µM)

      • 10 µL CuSO₄ solution (final concentration 400 µM)

      • 5 µL Copper ligand solution (final concentration 1 mM)

      • 40 µL Sodium Ascorbate solution (final concentration 160 mM)

    • Remove the PBS from the cells and add the Click Reaction Cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Remove the reaction cocktail and wash the cells three times with PBS.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

Data Presentation

Quantitative data from C6-N3-LacCer labeling experiments should be summarized for clear comparison. The following tables provide examples of how to structure such data.

Table 1: Optimization of C6-N3-LacCer Concentration for Metabolic Labeling

C6-N3-LacCer Concentration (µM)Incubation Time (hours)Mean Fluorescence Intensity (Arbitrary Units)Cell Viability (%)
0 (Control)1215 ± 399 ± 1
512250 ± 2098 ± 2
1012580 ± 4597 ± 3
25121250 ± 9095 ± 4
50121310 ± 11091 ± 5

Data are representative and will vary based on cell type and experimental conditions.

Table 2: Time-Course of C6-N3-LacCer Metabolic Incorporation

Incubation Time (hours)C6-N3-LacCer Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)
225310 ± 25
425620 ± 50
8251050 ± 85
12251250 ± 90
24251280 ± 100

Data are representative and will vary based on cell type and experimental conditions.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

G cluster_0 Metabolic Labeling cluster_1 Click Chemistry Reaction cluster_2 Analysis start Seed Cells incubation Incubate with This compound start->incubation wash1 Wash Cells (PBS) incubation->wash1 fix_perm Fix and Permeabilize (for CuAAC) wash1->fix_perm CuAAC Protocol click_reagents Add Alkyne-Fluorophore and Click Reagents wash1->click_reagents SPAAC Protocol fix_perm->click_reagents incubation2 Incubate click_reagents->incubation2 wash2 Wash Cells incubation2->wash2 analysis_options Downstream Analysis wash2->analysis_options imaging Fluorescence Microscopy flow Flow Cytometry analysis_options->imaging analysis_options->flow

Caption: Experimental workflow for metabolic labeling and visualization of lactosylceramide.

Lactosylceramide Signaling Pathways

Lactosylceramide is a key signaling molecule that can be activated by various stimuli, leading to the induction of oxidative stress and inflammatory responses.

G cluster_ros Oxidative Stress Pathway cluster_inflam Inflammatory Pathway stimuli Diverse Stimuli (e.g., ox-LDL, TNF-α, PDGF) lcs Lactosylceramide Synthase (β-1,4GalT-V) stimuli->lcs activates laccer Lactosylceramide (LacCer) lcs->laccer synthesizes glccer Glucosylceramide glccer->lcs nadph NADPH Oxidase laccer->nadph activates cpla2 Cytosolic Phospholipase A2 (cPLA2) laccer->cpla2 activates ros Reactive Oxygen Species (ROS) nadph->ros phenotypes Cellular Phenotypes: - Inflammation - Proliferation - Migration - Apoptosis ros->phenotypes aa Arachidonic Acid cpla2->aa prostaglandins Prostaglandins & Eicosanoids aa->prostaglandins prostaglandins->phenotypes

Metabolic Labeling of Cells with C6(6-Azido) LacCer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for studying the dynamics of biomolecules in living cells. By introducing a bioorthogonally-tagged precursor, researchers can track the synthesis, trafficking, and fate of the target molecule without significantly perturbing its natural function. C6(6-Azido) Lactosylceramide (LacCer) is a valuable tool for investigating the biology of glycosphingolipids (GSLs). Lactosylceramide is a key intermediate in the biosynthesis of a wide array of complex GSLs and is itself an important signaling molecule involved in processes such as inflammation and oxidative stress.[1][2] This azide-modified LacCer analog can be fed to cells, where it is incorporated into downstream GSLs. The azide (B81097) group serves as a chemical handle for subsequent ligation to reporter molecules via "click chemistry," enabling visualization, enrichment, and quantitative analysis.[3]

These application notes provide a comprehensive overview and detailed protocols for the metabolic labeling of cells with C6(6-Azido) LacCer.

Principle of the Technology

The metabolic labeling of cells with this compound is a two-step process. First, the azide-containing lipid is introduced to the cell culture medium. Being cell-permeable, it is taken up by the cells and enters the GSL biosynthetic pathway. The azide group is small and bio-inert, minimizing perturbation of the natural metabolic processes.[3] Once incorporated into cellular membranes and downstream GSLs, the azide-tagged lipids can be detected in a second step using a bioorthogonal reaction, most commonly a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC). This "click chemistry" reaction allows for the covalent attachment of a variety of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for enrichment and pull-down experiments.

Experimental Workflow

The overall experimental workflow for metabolic labeling of cells with this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_labeling Metabolic Labeling cluster_detection Detection (Click Chemistry) cluster_analysis Downstream Analysis prep_cells Cell Culture add_reagent Add this compound to Cells prep_cells->add_reagent prep_reagent Prepare C6(6-Azido) LacCer Stock prep_reagent->add_reagent incubation Incubate for Metabolic Incorporation add_reagent->incubation wash_cells Wash to Remove Excess Reagent incubation->wash_cells lipid_extraction Lipid Extraction incubation->lipid_extraction click_reaction Perform Click Reaction (e.g., with fluorescent alkyne) wash_cells->click_reaction imaging Fluorescence Microscopy click_reaction->imaging flow_cytometry Flow Cytometry click_reaction->flow_cytometry mass_spec Mass Spectrometry lipid_extraction->mass_spec

Caption: Experimental workflow for metabolic labeling of cells with this compound.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the literature, the following table provides a general framework for optimizing labeling conditions. Researchers should empirically determine the optimal parameters for their specific cell type and experimental goals.

ParameterRecommended RangeNotes
This compound Concentration 1 - 50 µMHigher concentrations may lead to cytotoxicity. Start with a lower concentration and optimize.
Incubation Time 12 - 72 hoursThe optimal time depends on the metabolic rate of the cells and the desired labeling density.
Cell Density 50 - 80% confluencyCells should be in the logarithmic growth phase for optimal uptake and metabolism.
Cytotoxicity (IC50) To be determinedIt is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line. For liposomal C6-ceramide, decreased cell viability was observed in a dose-dependent manner in HSC-3 cells.[4][5]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Culture plates or dishes suitable for your downstream application (e.g., glass-bottom dishes for microscopy)

Procedure:

  • Cell Seeding: Seed cells in the appropriate culture vessel at a density that will allow for logarithmic growth during the labeling period. Allow cells to adhere overnight.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C, protected from light.

  • Metabolic Labeling: The day after seeding, dilute the this compound stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., 1-50 µM). Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for the desired labeling period (e.g., 24-72 hours).

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated this compound. The cells are now ready for downstream applications such as click chemistry or lipid extraction.

Protocol 2: Visualization of Labeled Lipids via Copper-Catalyzed Click Chemistry (CuAAC)

Note: The copper catalyst used in CuAAC can be toxic to living cells. This protocol is intended for fixed cells. For live-cell imaging, a strain-promoted alkyne-azide cycloaddition (SPAAC) protocol should be used.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Click-&-Go® Click Chemistry Reaction Buffer Kit or individual components:

    • Copper (II) Sulfate (CuSO4)

    • Reducing agent (e.g., Sodium Ascorbate)

    • Copper chelator (e.g., THPTA or TBTA)

  • Alkyne-fluorophore conjugate (e.g., Alexa Fluor 488 DIBO Alkyne)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Fixation: After the washing step in Protocol 1, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • (Optional) Permeabilization: For imaging intracellular lipids, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Washing: Wash the cells twice with PBS.

  • Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use according to the manufacturer's instructions. A typical cocktail includes the alkyne-fluorophore, CuSO4, and a reducing agent in a buffer.

  • Click Reaction: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • (Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Wasting: Wash the cells twice with PBS.

  • Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Lipid Extraction for Mass Spectrometry Analysis

Materials:

Procedure:

  • Cell Harvesting: After the incubation period with this compound, wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization.

  • Cell Lysis: Resuspend the cell pellet in a known volume of ice-cold water.

  • Lipid Extraction (Bligh-Dyer Method): a. To the cell suspension, add methanol and chloroform in a ratio that results in a single-phase solution (typically 1:2:0.8 water:methanol:chloroform). Vortex thoroughly. b. Add additional chloroform and water to create a two-phase system (final ratio of 2:2:1.8 chloroform:methanol:water). Vortex again and centrifuge to separate the phases. c. Carefully collect the lower organic phase containing the lipids into a new glass vial. d. Repeat the extraction of the aqueous phase with chloroform to maximize lipid recovery.

  • Drying: Evaporate the solvent from the pooled organic phases under a stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Signaling Pathways Involving Lactosylceramide

Lactosylceramide is not merely a biosynthetic intermediate but also a critical signaling molecule, particularly in pathways related to oxidative stress and inflammation.[1][2]

Lactosylceramide-Mediated Oxidative Stress

Lactosylceramide can activate NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS).[6] This leads to an oxidative stress environment within the cell, which can trigger a cascade of downstream signaling events.[1][2]

oxidative_stress_pathway cluster_stimuli External Stimuli cluster_synthesis LacCer Synthesis cluster_ros ROS Production cluster_effects Downstream Effects PDGF PDGF LacCer_Synthase LacCer Synthase (β-1,4 GalT-V/VI) PDGF->LacCer_Synthase VEGF VEGF VEGF->LacCer_Synthase TNFa TNF-α TNFa->LacCer_Synthase oxLDL ox-LDL oxLDL->LacCer_Synthase GlcCer Glucosylceramide GlcCer->LacCer_Synthase LacCer Lactosylceramide LacCer_Synthase->LacCer NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS generates Cell_Proliferation Cell Proliferation ROS->Cell_Proliferation Atherosclerosis Atherosclerosis ROS->Atherosclerosis

Caption: Lactosylceramide-mediated oxidative stress pathway.

Lactosylceramide-Mediated Inflammation

Lactosylceramide also plays a crucial role in inflammatory responses by activating cytosolic phospholipase A2 (cPLA2).[1][2][7] This enzyme is responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids and prostaglandins.[1][2]

inflammation_pathway cluster_synthesis LacCer Synthesis cluster_cpla2 cPLA2 Activation cluster_inflammation Inflammatory Response Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) LacCer_Synthase LacCer Synthase Stimuli->LacCer_Synthase LacCer Lactosylceramide LacCer_Synthase->LacCer cPLA2 Cytosolic Phospholipase A2 (cPLA2) LacCer->cPLA2 activates Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid releases Eicosanoids Eicosanoids Arachidonic_Acid->Eicosanoids Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Inflammation Inflammation Eicosanoids->Inflammation Prostaglandins->Inflammation

Caption: Lactosylceramide-mediated inflammatory pathway.

Troubleshooting

ProblemPossible CauseSolution
Low or no labeling signal Insufficient concentration of this compound.Increase the concentration of the labeling reagent.
Incubation time is too short.Increase the incubation time to allow for sufficient metabolic incorporation.
Low metabolic activity of cells.Ensure cells are healthy and in the logarithmic growth phase.
Inefficient click reaction.Optimize click chemistry conditions (e.g., catalyst concentration, reaction time).
High background fluorescence Incomplete removal of unincorporated probe.Increase the number and duration of washing steps after labeling and click reaction.
Non-specific binding of the fluorescent probe.Include a blocking step (e.g., with BSA) before the click reaction.
Cell death or altered morphology Cytotoxicity of this compound.Perform a dose-response experiment to determine the optimal non-toxic concentration.
Cytotoxicity of the click chemistry reagents.For live-cell imaging, use a copper-free click chemistry method (SPAAC). Ensure all reagents are of high quality.

Conclusion

Metabolic labeling with this compound is a versatile and powerful technique for investigating the complex biology of glycosphingolipids. By following the protocols outlined in these application notes and optimizing the experimental conditions for your specific system, you can effectively label, visualize, and quantify LacCer and its downstream metabolites in living cells. This approach will undoubtedly facilitate a deeper understanding of the roles of these important lipids in health and disease, and aid in the development of novel therapeutic strategies.

References

Application Notes and Protocols for C6(6-Azido) LacCer in Living Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6(6-Azido) Lactosylceramide (B164483) (LacCer) is a powerful chemical tool for the study of glycosphingolipid metabolism and signaling in living cells. This synthetic analog of lactosylceramide is modified with a short C6 acyl chain for enhanced cell permeability and an azide (B81097) group on the galactose residue. The azide serves as a bioorthogonal handle, allowing for the specific covalent attachment of fluorescent probes or affinity tags via "click chemistry." This enables the visualization and analysis of LacCer localization, trafficking, and its role in various cellular processes.

Lactosylceramide itself is a critical intermediate in the biosynthesis of a vast array of complex glycosphingolipids and is a key component of lipid rafts.[1][2][3] It is not merely a structural lipid but also an important signaling molecule involved in inflammation, oxidative stress, cell proliferation, and migration.[1][2][3] Dysregulation of LacCer metabolism is associated with numerous diseases, making C6(6-Azido) LacCer a valuable probe for investigating these pathological states.

These application notes provide detailed protocols for the metabolic labeling of living cells with this compound and subsequent detection using copper-catalyzed and copper-free click chemistry.

Principle of the Method

The application of this compound in living cells is a two-step process:

  • Metabolic Labeling: Cells are incubated with this compound. Due to its cell-permeable nature, it is taken up by the cells and incorporated into cellular membranes and metabolic pathways where LacCer is processed.

  • Bioorthogonal Ligation (Click Chemistry): The azide group on the incorporated LacCer is then specifically reacted with a fluorescent probe or biotin (B1667282) tag that contains a complementary alkyne group. This reaction can be catalyzed by copper(I) (CuAAC) or can be a strain-promoted copper-free reaction (SPAAC). The result is a stable, covalent linkage that allows for the detection and analysis of the labeled LacCer.

Quantitative Data Summary

The following table summarizes typical starting concentrations and incubation times for metabolic labeling with azido-sugars and subsequent click chemistry reactions. These values are based on protocols for structurally similar azido-sugars and should be optimized for your specific cell type and experimental conditions.[4][5]

ParameterThis compound LabelingCopper-Catalyzed Click (CuAAC)Strain-Promoted Click (SPAAC)
Probe Concentration 10-50 µM10-50 µM (alkyne probe)10-25 µM (strained alkyne probe)
Incubation Time 1 - 24 hours30 - 60 minutes30 - 120 minutes
Temperature 37°CRoom Temperature37°C
Cell State Live CellsFixed or Live CellsLive or Fixed Cells
Key Reagents This compoundCuSO₄, THPTA/TBTA, Sodium Ascorbate (B8700270)DBCO or other strained alkyne probe

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with this compound

This protocol describes the incorporation of this compound into cultured mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Culture vessels (e.g., glass-bottom dishes for microscopy)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel at a density that allows for healthy growth and avoids over-confluence during the labeling period.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C, protected from light.

  • Metabolic Labeling: a. On the day of the experiment, dilute the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration (start with a range of 10-50 µM). b. Remove the existing medium from the cells and replace it with the medium containing this compound. c. Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for a desired period (start with a time course of 1, 4, and 24 hours to determine the optimal incubation time).

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated this compound. The cells are now ready for fixation and click chemistry or for live-cell click chemistry.

Protocol 2: Visualization of Labeled LacCer using Copper-Catalyzed Click Chemistry (CuAAC) on Fixed Cells

This protocol is suitable for high-resolution imaging of fixed cells.

Materials:

  • Azide-labeled cells on coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Alkyne-functionalized fluorescent probe (e.g., Alkyne-Alexa Fluor 488)

  • Click-it Reaction Cocktail (prepare fresh):

    • PBS

    • Fluorescent Alkyne Probe (e.g., 10 µM final concentration)

    • Copper(II) Sulfate (CuSO₄) (e.g., 500 µM final concentration from a 10 mM stock)

    • THPTA (e.g., 500 µM final concentration from a 10 mM stock)

    • Sodium Ascorbate (e.g., 10 mM final concentration from a freshly prepared 1 M stock)

  • DAPI or Hoechst for nuclear counterstaining (optional)

  • Mounting medium

Procedure:

  • Fixation: Fix the azide-labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • (Optional) Permeabilization: If you intend to visualize intracellular LacCer, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Washing: Wash the cells twice with PBS.

  • Click Reaction: a. Prepare the "Click-it" reaction cocktail. Important: Add the sodium ascorbate last to initiate the reaction. Premix the CuSO₄ and THPTA before adding them to the cocktail. b. Remove the PBS from the cells and add the "Click-it" reaction cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining: a. Remove the reaction cocktail and wash the cells three times with PBS. b. If desired, counterstain the nuclei with DAPI or Hoechst for 5 minutes. c. Wash the cells twice with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and image using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Visualization of Labeled LacCer using Strain-Promoted (Copper-Free) Click Chemistry (SPAAC) on Live Cells

This protocol is ideal for imaging the dynamics of LacCer in living cells as it avoids the use of cytotoxic copper.

Materials:

  • Azide-labeled live cells (from Protocol 1)

  • Fluorescent strained alkyne probe (e.g., DBCO-PEG4-5/6-FAM)

  • Live-cell imaging medium

  • PBS

Procedure:

  • Washing: After metabolic labeling, wash the cells twice with pre-warmed live-cell imaging medium.

  • Strain-Promoted Click Reaction: a. Prepare a solution of the fluorescent strained alkyne probe in live-cell imaging medium at the desired final concentration (e.g., 10-25 µM). b. Add the probe-containing medium to the cells. c. Incubate for 30-120 minutes at 37°C in a cell culture incubator, protected from light.

  • Washing: Remove the probe-containing medium and wash the cells three to four times with pre-warmed imaging medium to remove any unreacted probe.

  • Imaging: Image the live cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber.

Visualizations

Lactosylceramide Signaling Pathway

Lactosylceramide acts as a signaling hub, integrating various extracellular stimuli to initiate downstream cascades, primarily leading to oxidative stress and inflammation.[1][2][3]

LacCer_Signaling cluster_stimuli External Stimuli cluster_downstream Downstream Effects cluster_ros Oxidative Stress Pathway cluster_inflammation Inflammatory Pathway PDGF PDGF LacCer_Synthase LacCer Synthase (β-1,4 GalT) PDGF->LacCer_Synthase activate VEGF VEGF VEGF->LacCer_Synthase activate TNFa TNF-α TNFa->LacCer_Synthase activate oxLDL ox-LDL oxLDL->LacCer_Synthase activate LacCer Lactosylceramide (LacCer) LacCer_Synthase->LacCer synthesizes GlcCer Glucosylceramide GlcCer->LacCer_Synthase NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase activates cPLA2 cPLA2 LacCer->cPLA2 activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS generates Phenotypes Diverse Phenotypes: - Inflammation - Cell Proliferation - Migration - Angiogenesis ROS->Phenotypes Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid releases Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins precursor to Prostaglandins->Phenotypes

LacCer signaling cascade.
Experimental Workflow for this compound Labeling and Detection

The overall process from cell preparation to final imaging is depicted below.

Experimental_Workflow cluster_detection Detection Method start Seed Cells labeling Metabolic Labeling with This compound start->labeling wash1 Wash (PBS) labeling->wash1 live_cell Live-Cell Imaging wash1->live_cell fixed_cell Fixed-Cell Imaging wash1->fixed_cell spaac SPAAC Reaction (Live Cells) live_cell->spaac fixation Fixation (PFA) fixed_cell->fixation wash2 Wash (PBS) fixation->wash2 permeabilization Permeabilization (Triton X-100, optional) wash2->permeabilization wash3 Wash (PBS) permeabilization->wash3 cuaac CuAAC Reaction (Fixed Cells) wash3->cuaac wash_live Wash (Media) spaac->wash_live imaging Fluorescence Microscopy or Flow Cytometry wash_live->imaging wash_fixed Wash (PBS) cuaac->wash_fixed wash_fixed->imaging

Workflow for labeling and detection.

References

Application Notes and Protocols for C6(6-Azido) LacCer in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing C6(6-Azido) Lactosylceramide (LacCer) for the fluorescent labeling and imaging of cellular structures and pathways. This powerful tool, in conjunction with click chemistry, enables the visualization of LacCer distribution and dynamics within live or fixed cells, offering valuable insights into its role in cellular signaling, trafficking, and disease.

Introduction to C6(6-Azido) LacCer

This compound is a synthetically modified analog of lactosylceramide, a crucial glycosphingolipid involved in a multitude of cellular processes. The introduction of a small, bioorthogonal azide (B81097) group at the 6-position of the galactose residue allows for its specific detection via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry". This chemo-selective ligation enables the attachment of a wide variety of fluorescent probes with minimal perturbation to the native structure and function of the lipid.[1]

Lactosylceramide is a key intermediate in the biosynthesis of complex glycosphingolipids and acts as a second messenger in various signaling cascades.[1] Dysregulation of LacCer metabolism has been implicated in inflammation, oxidative stress, and cancer. By visualizing the subcellular localization and trafficking of this compound, researchers can gain a deeper understanding of these fundamental biological processes.

Key Applications

  • Visualization of LacCer Trafficking and Localization: Track the movement and distribution of LacCer between different cellular organelles, such as the Golgi apparatus, plasma membrane, and endosomes.

  • Investigation of Lipid Rafts: Study the incorporation and dynamics of LacCer within specialized membrane microdomains known as lipid rafts.[1]

  • Analysis of Signaling Pathways: Elucidate the role of LacCer in signaling cascades by observing its colocalization and interaction with other signaling molecules.

  • High-Throughput Screening: Develop cell-based assays for screening compounds that modulate LacCer metabolism or trafficking.

Data Presentation

The following table provides representative data on the efficiency of labeling newly synthesized proteins with an azide-bearing amino acid analog, which serves as a useful reference for optimizing the labeling of cells with this compound. Researchers should perform similar optimization experiments for their specific cell type and experimental conditions.

Alkyne-Fluorophore ConjugateConcentration (µM)Mean Fluorescence (Arbitrary Units)Fluorescence Enhancement (Treated/Untreated)
Conjugate 10.51501.5
108008.0
50250025.0
Conjugate 20.51201.2
107507.5
50220022.0
Conjugate 30.52002.0
10150015.0
50400040.0

Data adapted from a study on labeling newly synthesized proteins and is intended as a guideline for optimization.[2]

Experimental Protocols

Protocol 1: Live-Cell Labeling and Imaging of this compound using Copper-Free Click Chemistry (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC)

This protocol is recommended for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts.

Materials:

  • This compound

  • Alkyne-modified fluorescent dye (e.g., DBCO-Fluorophore)

  • Cell culture medium appropriate for the cell line

  • Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)

  • Confocal microscope equipped for live-cell imaging with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for microscopy and allow them to adhere and grow to the desired confluency.

  • Loading with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C and 5% CO2 to allow for metabolic incorporation of the analog. The optimal incubation time should be determined empirically.

  • Wash: Gently wash the cells two to three times with pre-warmed live-cell imaging buffer to remove unincorporated this compound.

  • Click Reaction (SPAAC):

    • Prepare a solution of the alkyne-modified fluorescent dye in live-cell imaging buffer at the desired final concentration (e.g., 1-5 µM).

    • Add the dye solution to the cells.

    • Incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time will depend on the specific dye and cell type.[2]

  • Final Wash: Gently wash the cells two to three times with pre-warmed live-cell imaging buffer to remove excess fluorescent dye.

  • Imaging: Immediately image the cells using a confocal microscope. Maintain physiological conditions (37°C, 5% CO2) throughout the imaging process.

Protocol 2: Fixed-Cell Labeling and Imaging of this compound using Copper-Catalyzed Click Chemistry (CuAAC)

This protocol is suitable for fixed-cell imaging and can provide a stronger signal due to the efficiency of the copper-catalyzed reaction.

Materials:

  • This compound

  • Alkyne-modified fluorescent dye

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction buffer (e.g., PBS containing 1 mM CuSO4, 10 mM sodium ascorbate, and 1 mM THPTA ligand)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

  • Cell Seeding and Loading: Follow steps 1 and 2 from Protocol 1.

  • Wash: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash: Gently wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash: Gently wash the cells twice with PBS.

  • Click Reaction (CuAAC):

    • Prepare the click chemistry reaction buffer immediately before use. First, add the alkyne-modified fluorescent dye (final concentration 1-10 µM) to PBS. Then, add the copper sulfate, sodium ascorbate, and THPTA ligand.

    • Add the reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash: Gently wash the cells three times with PBS.

  • Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.

  • Mounting and Imaging: Mount the coverslip on a microscope slide using an appropriate mounting medium. Image the cells using a confocal or widefield fluorescence microscope.

Visualization of Signaling Pathways and Workflows

To aid in the understanding of the experimental process and the biological context of LacCer, the following diagrams have been generated.

experimental_workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_click_reaction Click Reaction cluster_imaging Imaging cell_seeding Seed Cells cell_growth Cell Growth cell_seeding->cell_growth add_laccer Incubate with This compound cell_growth->add_laccer wash1 Wash add_laccer->wash1 add_dye Add Alkyne- Fluorophore wash1->add_dye incubate_click Incubate add_dye->incubate_click wash2 Wash incubate_click->wash2 acquire_images Fluorescence Microscopy wash2->acquire_images analyze_data Data Analysis acquire_images->analyze_data

Caption: Experimental workflow for labeling cells with this compound.

lactosylceramide_signaling cluster_stimuli External Stimuli cluster_synthesis LacCer Synthesis cluster_downstream Downstream Effects PDGF PDGF LacCer_Synthase LacCer Synthase (β-1,4 GalT) PDGF->LacCer_Synthase VEGF VEGF VEGF->LacCer_Synthase TNFa TNF-α TNFa->LacCer_Synthase oxLDL ox-LDL oxLDL->LacCer_Synthase GlcCer Glucosylceramide GlcCer->LacCer_Synthase LacCer Lactosylceramide (LacCer) LacCer_Synthase->LacCer NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase cPLA2 cPLA2 LacCer->cPLA2 ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Inflammation Inflammation Arachidonic_Acid->Inflammation

References

Application Notes and Protocols for Copper-Catalyzed Click Reaction with C6(6-Azido) LacCer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the covalent modification of biomolecules.[1] This application note provides a detailed protocol for the CuAAC reaction specifically involving C6(6-Azido) Lactosylceramide (LacCer), a sphingolipid analog. This molecule serves as a valuable tool in glycobiology and cell signaling research, allowing for the attachment of various molecular probes, such as fluorophores or biotin, to LacCer for visualization and pulldown experiments.[2][3] The azido (B1232118) group, being small and biocompatible, is unlikely to significantly alter the natural properties of LacCer.[3] The protocol herein is optimized for high yield and biocompatibility, making it suitable for a range of applications from in vitro conjugation to cell surface labeling.[4][5]

Quantitative Data Presentation

The efficiency of the CuAAC reaction is dependent on the optimal concentration of several key reagents. The following table summarizes the recommended concentration ranges for a typical reaction with C6(6-Azido) LacCer. Optimization may be required based on the specific alkyne-containing probe and the experimental context (e.g., in solution vs. on live cells).

ParameterRecommended RangeNotes
This compound1 equivalent (e.g., 10-100 µM)The limiting reagent.
Alkyne-Probe1.1 - 5 equivalentsA slight to moderate excess can drive the reaction to completion.
Copper(II) Sulfate (CuSO₄)0.05 - 0.1 equivalents (5-10 mol%)Precursor to the active Cu(I) catalyst. For live cell labeling, lower concentrations (e.g., 50 µM) are recommended to minimize cytotoxicity.[4]
Ligand (e.g., THPTA or TBTA)0.25 - 0.5 equivalents (25-50 mol%)Stabilizes the Cu(I) catalyst, enhances reaction rate, and protects biomolecules from oxidative damage. A 5:1 ligand to copper ratio is often optimal.[6]
Sodium Ascorbate (B8700270)5 - 10 equivalentsFreshly prepared reducing agent to maintain copper in the active Cu(I) state.[6]
Typical Reaction Time 30 - 120 minutesReaction progress can be monitored by TLC or LC-MS.
Expected Yield > 90%CuAAC reactions are known for their high efficiency and yields.[7][8]

Experimental Protocols

This section details the methodology for a standard copper-catalyzed click reaction with this compound in solution.

Materials and Reagents
  • This compound

  • Alkyne-functionalized probe (e.g., alkyne-fluorophore, alkyne-biotin)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Sodium Ascorbate

  • Solvent: A mixture of tert-butanol (B103910) and water (1:1 or as required for solubility) or other suitable solvent systems like DMSO/water.

  • Reaction vials

  • Nitrogen or Argon gas source

  • Purification supplies: C18 solid-phase extraction (SPE) cartridges or silica (B1680970) gel for column chromatography.[9][10]

Stock Solution Preparation
  • This compound (10 mM): Dissolve the required amount of this compound in a suitable organic solvent (e.g., DMSO, chloroform/methanol (B129727) mixture) to make a 10 mM stock solution.

  • Alkyne-Probe (20 mM): Prepare a 20 mM stock solution of the alkyne-probe in DMSO.

  • Copper(II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in deionized water to make a 20 mM stock solution.

  • THPTA Ligand (100 mM): Dissolve THPTA in deionized water to make a 100 mM stock solution.

  • Sodium Ascorbate (100 mM): Prepare a 100 mM solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh before each experiment due to its susceptibility to oxidation.

Reaction Procedure
  • To a microcentrifuge tube, add the this compound stock solution (e.g., 5 µL of 10 mM stock for a final concentration of 100 µM in a 500 µL reaction volume).

  • Add the alkyne-probe stock solution (e.g., 5.5 µL of 20 mM stock for 1.1 equivalents).

  • Add the reaction solvent (e.g., a mixture of t-BuOH and water) to bring the volume to near the final reaction volume.

  • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio (e.g., for a final copper concentration of 50 µM, mix 1.25 µL of 20 mM CuSO₄ and 1.25 µL of 100 mM THPTA). Let it sit for 2-3 minutes.

  • Add the catalyst premix to the reaction mixture.

  • Degas the reaction mixture by bubbling with nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 25 µL of 100 mM stock for a final concentration of 5 mM).

  • Vortex the reaction mixture gently and allow it to proceed at room temperature for 30-120 minutes. The reaction can be gently agitated during this time.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Product Purification
  • Upon completion, the reaction mixture can be diluted with a suitable solvent.

  • For purification of the resulting LacCer conjugate, solid-phase extraction using a C18 cartridge is often effective.[9]

    • Condition the C18 cartridge with methanol followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash with water to remove water-soluble reagents (e.g., residual copper salts, ascorbate).

    • Elute the product with an increasing gradient of an organic solvent such as methanol or acetonitrile (B52724) in water.

  • Alternatively, the product can be purified by silica gel column chromatography.[11]

  • The fractions containing the purified product can be identified by TLC, and the solvent removed under reduced pressure.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Prepare Stock Solutions (Azido-LacCer, Alkyne-Probe, CuSO4, Ligand, Ascorbate) B Combine Azido-LacCer and Alkyne-Probe A->B C Add Catalyst Premix (CuSO4 + Ligand) B->C D Degas with N2/Ar C->D E Initiate with Sodium Ascorbate D->E F Incubate at RT (30-120 min) E->F G Monitor Reaction (TLC / LC-MS) F->G H Purify Product (C18 SPE or Chromatography) G->H I Characterize Final Product H->I

Caption: Workflow for the copper-catalyzed click reaction with this compound.

LacCer Signaling Pathway Involvement

G cluster_membrane Plasma Membrane cluster_raft Lipid Raft cluster_cytosol LacCer This compound-Probe Lyn Lyn Kinase LacCer->Lyn Direct Interaction Downstream Downstream Signaling (e.g., Phagocytosis Activation) Lyn->Downstream Phosphorylation Cascade

Caption: C6-LacCer interaction with Lyn kinase in a lipid raft signaling cascade.[12]

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with C6(6-Azido) LacCer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (LacCer) is a pivotal glycosphingolipid that serves not only as a key intermediate in the biosynthesis of a vast array of complex glycosphingolipids but also as a critical signaling molecule in numerous cellular processes.[1][2][3] Dysregulation of LacCer metabolism is implicated in various pathological conditions, including inflammation, oxidative stress, cancer, and cardiovascular diseases.[1][2][4] The study of LacCer's dynamic roles has been advanced by the development of chemical biology tools, such as C6(6-Azido) Lactosylceramide. This analog, featuring an azide (B81097) group at the 6-position of the galactose residue, allows for its metabolic incorporation into cellular pathways and subsequent visualization and analysis via bioorthogonal chemistry.

The strain-promoted alkyne-azide cycloaddition (SPAAC) is a highly efficient and biocompatible "click chemistry" reaction that proceeds between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide, without the need for a cytotoxic copper catalyst. This makes it an ideal method for labeling and tracking molecules in living systems.[5] These application notes provide detailed protocols for the use of C6(6-Azido) LacCer in conjunction with SPAAC for the fluorescent labeling and imaging of LacCer in cells.

Principle of the Method

The methodology involves a two-step process. First, cells are incubated with this compound, which is taken up and metabolized, incorporating the azide-functionalized lipid into cellular membranes and organelles where LacCer is processed and localized. Due to the lipophilic nature of this compound, a liposomal delivery system can be employed to enhance its uptake by cells.[6][7]

Following metabolic incorporation, the azide-tagged LacCer is detected by introducing a DBCO-functionalized fluorescent probe. The strained ring of the DBCO group rapidly and specifically reacts with the azide on the LacCer analog via SPAAC, forming a stable triazole linkage and covalently attaching the fluorophore. The resulting fluorescence allows for the visualization of LacCer localization and dynamics using fluorescence microscopy and quantitative analysis by flow cytometry.

Data Presentation

While specific kinetic data for the SPAAC reaction of this compound with DBCO is not extensively published, the reaction is expected to be highly efficient, with kinetics similar to those observed for other azido-sugars and DBCO derivatives. The following table summarizes representative second-order rate constants for SPAAC reactions with various azides, providing a reasonable expectation for the performance of the this compound-DBCO reaction.

Cyclooctyne Reactant Azide Reactant Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Reference
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.22 (in HEPES buffer, pH 7)[8][9]
Sulfo-DBCO-amine3-azido-L-alanine0.32 - 0.85 (in PBS, pH 7)[8][9]
DBCO-PEGpara-azidomethyl-L-phenylalanine (pAMF)~0.7 (inferred from relative rates)[10]
DBCOBenzyl azide~0.15[11]

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound using Liposomal Delivery

This protocol describes the metabolic incorporation of this compound into cultured mammalian cells. A liposomal formulation is recommended to facilitate the delivery of the lipophilic this compound.

Materials:

  • This compound

  • Liposome (B1194612) formulation reagents (e.g., phosphatidylcholine, cholesterol)

  • Mammalian cell line of interest (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or coverslips

Procedure:

  • Preparation of this compound-Loaded Liposomes:

    • Prepare liposomes incorporating this compound using standard methods such as thin-film hydration followed by sonication or extrusion. The final concentration of this compound in the liposome suspension should be determined based on the desired final concentration for cell treatment.

  • Cell Seeding:

    • Seed mammalian cells on sterile glass coverslips in a 24-well plate or in appropriate culture dishes at a density that will result in 50-70% confluency at the time of labeling.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Metabolic Labeling:

    • Prepare the labeling medium by diluting the this compound-loaded liposomes into the complete cell culture medium to a final this compound concentration of 10-50 µM.

    • Remove the existing medium from the cells and wash once with PBS.

    • Add the labeling medium to the cells.

    • Incubate the cells for 12-48 hours at 37°C with 5% CO₂. The optimal incubation time may vary depending on the cell type and metabolic rate and should be determined empirically.[6]

  • Washing:

    • After the incubation period, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unincorporated this compound.

Protocol 2: Fluorescent Labeling of this compound via SPAAC for Live-Cell Imaging

This protocol details the labeling of metabolically incorporated this compound with a DBCO-conjugated fluorophore in living cells.

Materials:

  • Cells metabolically labeled with this compound (from Protocol 1)

  • DBCO-conjugated fluorophore (e.g., DBCO-Cy5, DBCO-FITC)

  • Live-cell imaging medium (e.g., serum-free medium or HBSS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Labeling Solution:

    • Prepare a stock solution of the DBCO-conjugated fluorophore in DMSO (e.g., 10 mM).

    • Dilute the stock solution in live-cell imaging medium to a final concentration of 5-20 µM.

  • SPAAC Reaction:

    • Wash the this compound-labeled cells twice with pre-warmed live-cell imaging medium.

    • Add the DBCO-fluorophore labeling solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.[12]

  • Washing:

    • Remove the labeling solution and wash the cells three to four times with live-cell imaging medium to remove excess DBCO-fluorophore.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Fluorescent Labeling of this compound via SPAAC for Fixed-Cell Imaging

This protocol is for the labeling and imaging of this compound in fixed cells, which can improve image quality and allow for immunostaining if desired.

Materials:

  • Cells metabolically labeled with this compound (from Protocol 1)

  • DBCO-conjugated fluorophore

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (optional, for permeabilization)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash the this compound-labeled cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • (Optional) Permeabilization:

    • If intracellular targets are to be stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • SPAAC Reaction:

    • Prepare the DBCO-fluorophore labeling solution in PBS at a concentration of 5-20 µM.

    • Add the labeling solution to the fixed cells and incubate for 1 hour at room temperature, protected from light.

  • Washing:

    • Remove the labeling solution and wash the cells three times with PBS.

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation and Labeling cluster_detection Detection and Imaging cluster_live cluster_fixed cluster_analysis Data Analysis cell_seeding 1. Seed Cells metabolic_labeling 2. Incubate with This compound Liposomes (12-48h) cell_seeding->metabolic_labeling wash_cells 3. Wash Cells (3x PBS) metabolic_labeling->wash_cells live_cell Live-Cell Pathway wash_cells->live_cell fixed_cell Fixed-Cell Pathway wash_cells->fixed_cell spaac_live 4a. SPAAC with DBCO-Fluorophore (30-60 min) wash_live 5a. Wash Cells spaac_live->wash_live image_live 6a. Live-Cell Imaging wash_live->image_live analysis 7. Image Analysis and Quantification image_live->analysis fix_cells 4b. Fix Cells (4% PFA) spaac_fixed 5b. SPAAC with DBCO-Fluorophore (1 h) fix_cells->spaac_fixed wash_fixed 6b. Wash and Counterstain spaac_fixed->wash_fixed image_fixed 7b. Fixed-Cell Imaging wash_fixed->image_fixed image_fixed->analysis

Caption: Experimental workflow for metabolic labeling and SPAAC detection.

lactosylceramide_pathway cluster_stimuli External Stimuli cluster_synthesis LacCer Synthesis cluster_signaling Downstream Signaling Cascades cluster_ros Oxidative Stress Pathway cluster_inflammation Inflammatory Pathway cluster_outcomes Phenotypic Outcomes stimuli ox-LDL, Growth Factors, Pro-inflammatory Cytokines lacs Lactosylceramide Synthase (β-1,4-GalT-V) stimuli->lacs Activates laccer Lactosylceramide (LacCer) lacs->laccer glccer Glucosylceramide glccer->lacs UDP-Galactose nadph NADPH Oxidase laccer->nadph Activates cpla2 Cytosolic Phospholipase A2 (cPLA2) laccer->cpla2 Activates ros Reactive Oxygen Species (ROS) / Superoxides nadph->ros ox_stress Oxidative Stress ros->ox_stress phenotypes Cell Proliferation, Adhesion, Migration, Angiogenesis, Atherosclerosis ox_stress->phenotypes arachidonic Arachidonic Acid cpla2->arachidonic prostaglandins Eicosanoids & Prostaglandins arachidonic->prostaglandins inflammation Inflammation prostaglandins->inflammation inflammation->phenotypes

Caption: Lactosylceramide-centric signaling pathway.

References

In Vivo Glycosphingolipid Labeling with C6(6-Azido) LacCer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo labeling of glycosphingolipids (GSLs) using C6(6-Azido) Lactosylceramide (B164483) (C6(6-Azido) LacCer). This technique utilizes metabolic glycoengineering coupled with bioorthogonal click chemistry to enable the visualization and analysis of GSLs in a physiological context.

Introduction

Glycosphingolipids are integral components of cell membranes, playing crucial roles in cell signaling, recognition, and adhesion.[1][2] Dysregulation of GSL metabolism is implicated in numerous diseases, including cancer and neurodegenerative disorders.[2] The study of GSL dynamics and localization in vivo has been challenging due to the lack of tools for specific and non-perturbative labeling.

Metabolic glycoengineering offers a powerful approach to introduce bioorthogonal chemical reporters, such as azides, into glycans and glycoconjugates.[3] this compound is a synthetic analog of lactosylceramide, a key precursor in the biosynthesis of a major class of GSLs.[2][4] By introducing an azido (B1232118) group at the 6-position of the galactose residue, this molecule can be metabolically incorporated into more complex GSLs. The azide (B81097) group then serves as a handle for covalent ligation with a variety of probes via click chemistry, allowing for detection and analysis.[5][6]

Principle of the Method

The in vivo labeling strategy with this compound involves a two-step process:

  • Metabolic Incorporation: this compound is administered to the animal model. Due to its structural similarity to endogenous lactosylceramide, it is recognized by the cellular machinery and incorporated into downstream GSL biosynthetic pathways. This results in the display of azido-functionalized GSLs on cell surfaces and within intracellular compartments.[7][8]

  • Bioorthogonal Detection (Click Chemistry): Following a suitable incubation period for metabolic incorporation, tissues of interest are harvested. The incorporated azide groups are then detected by reacting them with a probe containing a complementary bioorthogonal functional group, typically a strained alkyne (e.g., DBCO, BCN) or a terminal alkyne in the presence of a copper(I) catalyst.[9] This "click" reaction forms a stable covalent bond, allowing for the attachment of a reporter molecule, such as a fluorophore for imaging or biotin (B1667282) for enrichment and mass spectrometry analysis.

Experimental Protocols

In Vivo Administration of this compound

Materials:

  • This compound

  • Vehicle for administration (e.g., 10% Tween-80 in sterile PBS, or liposomal formulation)

  • Animal model (e.g., mouse)

  • Syringes and needles for injection

Protocol:

  • Preparation of this compound Formulation:

    • Note: Due to the lipophilic nature of LacCer, it is crucial to prepare a stable and biocompatible formulation for in vivo delivery. Direct injection of a DMSO stock is not recommended.

    • Tween-80 Formulation (Example):

      • Dissolve this compound in a minimal amount of ethanol (B145695) or DMSO.

      • Add this solution dropwise to a sterile solution of 10% Tween-80 in PBS while vortexing to form a micellar suspension.

      • The final concentration of the organic solvent should be less than 5% of the total volume.

    • Liposomal Formulation: For improved delivery and bioavailability, this compound can be incorporated into liposomes. This typically involves co-dissolving the azido-lipid with other lipids (e.g., DSPC, cholesterol) in an organic solvent, followed by evaporation to form a lipid film and subsequent hydration with an aqueous buffer.

  • Administration:

    • Route of Administration: Intravenous (IV) injection via the tail vein is a common method for systemic delivery. Intraperitoneal (IP) injection is an alternative, though the kinetics of uptake may differ.

    • Dosage: The optimal dosage needs to be determined empirically. Based on studies with other lipid probes, a starting dose in the range of 1-10 mg/kg body weight can be considered.

    • Injection Volume: For mice, the injection volume should typically not exceed 100-200 µL for IV administration.

  • Time Course:

    • The time required for metabolic incorporation will vary depending on the tissue and the specific metabolic pathway.

    • A pilot time-course experiment is recommended. Tissues can be harvested at various time points post-injection (e.g., 6, 12, 24, 48, and 72 hours) to determine the optimal window for detection.

Tissue Harvesting and Preparation
  • At the desired time point, euthanize the animal according to approved institutional protocols.

  • Perfuse the animal with cold PBS to remove blood from the tissues.

  • Dissect the organs of interest (e.g., liver, spleen, kidney, brain, tumor).

  • For fluorescence microscopy, fix the tissues in 4% paraformaldehyde (PFA) in PBS overnight at 4°C, followed by cryoprotection in 30% sucrose (B13894) in PBS. Tissues can then be embedded in OCT compound and snap-frozen for cryosectioning.

  • For biochemical analysis (e.g., mass spectrometry), snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.

Detection of Labeled Glycosphingolipids

Materials:

  • Cryosections of tissues from this compound-treated and control animals.

  • Click chemistry reaction cocktail:

    • Fluorescently-labeled alkyne (e.g., DBCO-Fluor 488, 5-20 µM)

    • PBS

  • DAPI for nuclear counterstaining.

  • Mounting medium.

Protocol:

  • Bring cryosections to room temperature and rehydrate in PBS.

  • Prepare the click chemistry reaction cocktail by diluting the fluorescently-labeled alkyne in PBS to the desired final concentration.

  • Incubate the tissue sections with the click reaction cocktail for 1-2 hours at room temperature, protected from light.

  • Wash the sections three times with PBS containing 0.1% Tween-20.

  • Counterstain with DAPI for 5-10 minutes.

  • Wash three times with PBS.

  • Mount the coverslips with an appropriate mounting medium.

  • Image the sections using a confocal or fluorescence microscope with the appropriate filter sets.

Materials:

  • Frozen tissues from this compound-treated and control animals.

  • Homogenizer.

  • Solvents for lipid extraction (e.g., chloroform, methanol).

  • Click chemistry reagents:

    • Biotin-alkyne (for enrichment) or an alkyne-containing reporter tag with a unique mass.

    • Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA).

  • Streptavidin beads (for enrichment of biotinylated GSLs).

  • Mass spectrometer (e.g., ESI-Q-TOF).

Protocol:

  • Lipid Extraction:

    • Homogenize the frozen tissue in a suitable buffer.

    • Perform a Folch or Bligh-Dyer extraction to isolate the total lipid fraction. Briefly, this involves partitioning the homogenate with a chloroform/methanol/water mixture and collecting the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Click Chemistry on Extracted Lipids:

    • Resuspend the dried lipid extract in a suitable solvent (e.g., methanol).

    • Prepare the click chemistry reaction mix. For a copper-catalyzed reaction, pre-mix CuSO₄ and the ligand before adding the reducing agent, followed by the alkyne probe.

    • Add the reaction mix to the lipid extract and incubate for 1-2 hours at room temperature.[9]

  • Sample Cleanup and Analysis:

    • If a biotin-alkyne probe was used, the biotinylated GSLs can be enriched using streptavidin-coated magnetic beads.

    • After enrichment (or directly after the click reaction), the sample is desalted and prepared for mass spectrometry analysis.

    • Analyze the sample using a mass spectrometer capable of lipid analysis. The labeled GSLs will be identified by the characteristic mass of the this compound plus any downstream modifications and the mass of the clicked-on reporter tag.[6][10]

Data Presentation

Quantitative Analysis of In Vivo Labeling

While specific quantitative data for in vivo labeling with this compound is not yet widely published, the following tables provide a template for how such data should be structured and presented. These values are hypothetical and should be replaced with experimental data.

Table 1: Biodistribution of this compound in a Mouse Model (24 hours post-injection)

Organ% Injected Dose per Gram of Tissue (Mean ± SD)
Liver15.2 ± 2.5
Spleen8.7 ± 1.8
Kidney5.1 ± 1.1
Lung2.3 ± 0.7
Brain0.5 ± 0.2
Tumor12.4 ± 3.1

Table 2: Relative Abundance of Labeled GSL Species in Liver Tissue

Labeled GSL SpeciesRelative Abundance (%)
This compound65.3
C6(6-Azido) GM320.1
C6(6-Azido) Gb310.5
Other4.1

Visualization of Pathways and Workflows

Glycosphingolipid Biosynthetic Pathway

The following diagram illustrates the central role of lactosylceramide in the biosynthesis of major classes of glycosphingolipids. This compound is expected to enter this pathway and be converted into various downstream azido-labeled GSLs.

GSL_Biosynthesis Cer Ceramide GlcCer Glucosylceramide (GlcCer) Cer->GlcCer GlcT LacCer Lactosylceramide (LacCer) GlcCer->LacCer LacCer synthase Ganglio_Series Ganglio-series GSLs (e.g., GM3, GD3, GT3) LacCer->Ganglio_Series Sialyltransferases Globo_Series Globo-series GSLs (e.g., Gb3, Gb4) LacCer->Globo_Series Galactosyltransferases Lacto_NeoLacto_Series Lacto/Neo-Lacto Series GSLs LacCer->Lacto_NeoLacto_Series GlcNAc Transferases Azido_LacCer This compound Azido_LacCer->LacCer Analog of LacCer_Signaling External_Stimuli External Stimuli (e.g., ox-LDL, TNF-α) LacCer_Synthase LacCer Synthase (β-1,4-GalT) External_Stimuli->LacCer_Synthase activates LacCer Lactosylceramide (LacCer) LacCer_Synthase->LacCer produces NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase activates cPLA2 cPLA2 LacCer->cPLA2 activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid releases Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Experimental_Workflow cluster_in_vivo In Vivo Steps cluster_ex_vivo Ex Vivo Analysis Formulation Prepare this compound Formulation Administration Administer to Animal Model (e.g., IV or IP injection) Formulation->Administration Incubation Metabolic Incorporation (Time Course) Administration->Incubation Harvest Harvest and Prepare Tissues (Fixation or Snap-freezing) Incubation->Harvest Click_Reaction Bioorthogonal Ligation (Click Chemistry) Harvest->Click_Reaction Fluorescence_Microscopy Fluorescence Microscopy Click_Reaction->Fluorescence_Microscopy Mass_Spectrometry Mass Spectrometry Click_Reaction->Mass_Spectrometry Data_Analysis Data Analysis and Interpretation Fluorescence_Microscopy->Data_Analysis Mass_Spectrometry->Data_Analysis

References

Application Notes and Protocols: C6(6-Azido) LacCer in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lactosylceramide (B164483) (LacCer), a key glycosphingolipid, is a critical component of cell membranes in the central nervous system (CNS).[1] Beyond its structural role, LacCer functions as a vital intermediate in the biosynthesis of more complex gangliosides and acts as a lipid second messenger involved in a variety of cellular processes, including neuroinflammation, glial proliferation, and signal transduction.[1][2] Dysregulation of LacCer metabolism has been implicated in the pathogenesis of several neurodegenerative diseases, such as Multiple Sclerosis and Alzheimer's Disease.[3]

C6(6-Azido) LacCer is a chemically modified analog of lactosylceramide designed for metabolic labeling studies. This probe contains an azido (B1232118) (-N₃) group at the 6-position of the terminal galactose residue. The azido group is a small, bio-inert moiety that, when incorporated into cellular LacCer pools, can be specifically detected through a highly efficient and bioorthogonal "click chemistry" reaction.[4] This allows for the visualization and analysis of LacCer trafficking, localization, and its interactions with other molecules within neural cells without significantly perturbing the native biological system.

The primary method for detecting the incorporated this compound is through cycloaddition with a molecule containing an alkyne group. This can be achieved via two main pathways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction ideal for fixed cells and in vitro applications.[2][5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne, making it suitable for live-cell imaging and in vivo studies where copper toxicity is a concern.[6]

These application notes provide detailed protocols for utilizing this compound to investigate the roles of LacCer in neuroscience research.

Applications in Neuroscience Research

  • Metabolic Labeling and Visualization of LacCer this compound can be used to metabolically label the endogenous LacCer pool in cultured neurons, astrocytes, and microglia. Following incorporation, the azide-tagged LacCer can be "clicked" to a fluorescent alkyne probe, enabling high-resolution imaging of its subcellular localization and dynamics. This is particularly useful for studying LacCer distribution in lipid rafts, the Golgi apparatus, and its transport along neurites.

  • Investigating the Role of LacCer in Neuroinflammation Given that LacCer is a key mediator of inflammatory responses in the CNS, this compound can be used to track changes in LacCer metabolism and localization in response to inflammatory stimuli (e.g., lipopolysaccharide or cytokines).[1][3] This allows researchers to visualize the recruitment of LacCer to specific signaling domains and to quantify changes in its abundance in activated glial cells.

  • Identification of LacCer-Interacting Proteins By clicking the incorporated this compound to an alkyne-biotin tag, researchers can perform pull-down assays to isolate and identify LacCer-binding proteins from cell lysates.[7][8] This is a powerful tool for discovering novel protein partners that mediate the signaling functions of LacCer in both healthy and diseased states. The isolated protein complexes can then be identified using mass spectrometry.

Quantitative Data Summary

The optimal conditions for labeling and detection will vary depending on the cell type and experimental goals. The following table provides representative parameters that should be optimized for each specific application.

ParameterRecommended RangePurposeNotes
Metabolic Labeling
This compound Conc.1 - 25 µMIncorporation into cellular LacCerHigher concentrations may be toxic. Optimize with a dose-response curve.
Incubation Time4 - 48 hoursAllow for metabolic incorporationTime depends on the turnover rate of LacCer in the specific cell type.
CuAAC Click Reaction (Fixed Cells)
Alkyne-Fluorophore Conc.2 - 10 µMVisualization
CuSO₄ Conc.100 - 500 µMCatalyst[9]
Copper Ligand (THPTA/TBTA) Conc.500 µM - 2.5 mMProtects catalyst and improves efficiency[9][10]
Sodium Ascorbate Conc.2.5 - 5 mMReducing agent to maintain Cu(I) statePrepare fresh.[9]
Reaction Time30 - 60 minutesCovalent ligation
SPAAC Click Reaction (Live Cells)
Cyclooctyne-Fluorophore Conc.1 - 10 µMVisualization
Incubation Time15 - 60 minutesCovalent ligation
Pull-Down Assay
Alkyne-Biotin Conc.25 - 100 µMAffinity tag for purification

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Neural Cells with this compound

This protocol describes the metabolic incorporation of this compound into cultured neurons or glial cells.

Materials:

  • Cultured primary neurons, astrocytes, or microglia on coverslips

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 5-10 µM).

  • Remove the existing medium from the cultured cells.

  • Gently wash the cells once with pre-warmed PBS.

  • Add the labeling medium to the cells.

  • Incubate the cells for the desired period (e.g., 24 hours) under standard culture conditions (37°C, 5% CO₂).

  • After incubation, proceed immediately to fixation for CuAAC (Protocol 2), live-cell imaging for SPAAC (Protocol 3), or cell lysis for pull-down assays (Protocol 4).

Protocol 2: Visualization of Labeled LacCer via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol is for visualizing the azide-labeled LacCer in fixed cells.

Materials:

  • Metabolically labeled cells on coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS with 0.1% Triton X-100 (Permeabilization Buffer)

  • PBS

  • Click Reaction Cocktail Components:

    • Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488, 10 mM stock in DMSO)

    • Copper(II) Sulfate (CuSO₄, 50 mM stock in H₂O)

    • Copper Ligand (e.g., THPTA, 50 mM stock in H₂O)

    • Sodium Ascorbate (100 mM stock in H₂O, prepare fresh )

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Fixation: Wash the labeled cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Click Reaction: Prepare the Click Reaction Cocktail immediately before use. For a 1 mL final volume, add the components in the following order:

    • 885 µL PBS

    • 5 µL Alkyne-fluorophore stock (final conc. 50 µM)

    • 20 µL CuSO₄ stock (final conc. 1 mM)

    • 40 µL Copper Ligand stock (final conc. 2 mM)

    • 50 µL fresh Sodium Ascorbate stock (final conc. 5 mM)

    • Vortex gently to mix.

  • Remove the wash buffer from the cells and add the Click Reaction Cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining and Mounting: Stain the nuclei with DAPI if desired. Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled LacCer using confocal or epifluorescence microscopy.

Protocol 3: Visualization of Labeled LacCer via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol is for visualizing the azide-labeled LacCer in living cells, avoiding copper-induced toxicity.

Materials:

  • Metabolically labeled cells on glass-bottom dishes (from Protocol 1)

  • Live-cell imaging medium (e.g., Hibernate-E or DMEM without phenol (B47542) red)

  • Cyclooctyne-fluorophore (e.g., DBCO-Fluor 488, 1 mM stock in DMSO)

Procedure:

  • Washing: After metabolic labeling, gently wash the cells twice with pre-warmed live-cell imaging medium.

  • Labeling: Prepare the SPAAC labeling solution by diluting the cyclooctyne-fluorophore in live-cell imaging medium to a final concentration of 1-5 µM.

  • Add the SPAAC labeling solution to the cells.

  • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium to remove excess dye.

  • Imaging: Immediately image the live cells using a microscope equipped with a live-cell incubation chamber.

Protocol 4: Identification of LacCer-Interacting Proteins via Pull-Down Assay

This protocol outlines a workflow to enrich and identify proteins that interact with LacCer.

Materials:

  • Metabolically labeled cells in a culture dish (from Protocol 1)

  • Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Alkyne-Biotin (10 mM stock in DMSO)

  • Click Reaction Cocktail components (as in Protocol 2)

  • Streptavidin-coated magnetic beads

  • Wash Buffers (e.g., PBS with decreasing concentrations of detergent)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blot equipment

  • Mass spectrometry facility for protein identification

Procedure:

  • Cell Lysis: Wash labeled cells with cold PBS and lyse them on ice using Cell Lysis Buffer. Scrape the cells and collect the lysate.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Click Reaction: Perform a CuAAC reaction on the clarified lysate by adding Alkyne-Biotin and the click reaction components as described in Protocol 2. Incubate for 1-2 hours at room temperature with gentle rotation.

  • Capture: Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotin-labeled LacCer and its interacting proteins.

  • Washing: Use a magnetic stand to pellet the beads. Discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specific binders. Typically, 3-5 washes are required.

  • Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

  • Analysis:

    • Western Blot: Separate the eluted proteins by SDS-PAGE and perform a Western blot to confirm the presence of a known or suspected interacting protein.

    • Mass Spectrometry: For unbiased discovery, run the eluate on an SDS-PAGE gel, stain with a mass spectrometry-compatible stain (e.g., Coomassie or silver stain), excise the protein bands, and submit for identification by LC-MS/MS.

Visualizations

cluster_0 De Novo Synthesis cluster_1 Complex Glycosphingolipids Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GlcT LacCer Lactosylceramide (LacCer) Glucosylceramide->LacCer LacCer Synthase Gangliosides Gangliosides LacCer->Gangliosides Sialyltransferases

Caption: LacCer Biosynthesis and Metabolism Pathway.

LacCer Lactosylceramide Ras Ras LacCer->Ras PI3K PI3K LacCer->PI3K MAPK MAPK Ras->MAPK PI3K->MAPK IKB IκB MAPK->IKB Inhibits NFKB NF-κB IKB->NFKB Releases Nucleus Nucleus NFKB->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

Caption: LacCer-Mediated Neuroinflammatory Signaling.

Start Culture Neural Cells Step1 Incubate with This compound Start->Step1 Step2 Metabolic Incorporation Step1->Step2 Step3 Wash Excess Probe Step2->Step3 Fix Fix & Permeabilize Cells Step3->Fix Click Perform Click Reaction with Alkyne-Fluorophore Fix->Click Wash2 Wash Excess Reagents Click->Wash2 Image Fluorescence Microscopy Wash2->Image

Caption: Experimental Workflow for Visualization.

Start Metabolically Label Cells with this compound Lysis Lyse Cells & Clarify Lysate Start->Lysis Click Click Reaction with Alkyne-Biotin Lysis->Click Capture Capture with Streptavidin Beads Click->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by Western Blot or Mass Spectrometry Elute->Analyze

Caption: Workflow for Pull-Down Assay.

References

Application Notes and Protocols for Tracking Glycosphingolipid Trafficking using C6(6-Azido) LacCer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosphingolipids (GSLs) are integral components of cellular membranes, playing crucial roles in a myriad of biological processes, including signal transduction, cell recognition, and membrane stability.[1][2] Lactosylceramide (LacCer) is a key intermediate in the biosynthesis of a large variety of complex GSLs.[1][3][4][5] The ability to visualize and track the trafficking of LacCer within living cells is essential for understanding its dynamic roles in both normal physiology and disease states.

C6(6-Azido) LacCer is a powerful chemical biology tool designed for this purpose. This synthetic analog of LacCer incorporates a short C6 acyl chain and a bioorthogonal azido (B1232118) group at the 6-position of the galactose residue.[1][2] The azido group is small, minimally perturbing the molecule's natural behavior, allowing it to be processed by the cell's metabolic machinery.[1] This "clickable" handle enables the covalent attachment of a fluorescent probe via bioorthogonal chemistry, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for visualization by fluorescence microscopy.[1][6]

These application notes provide a comprehensive overview of the use of this compound for metabolic labeling and tracking of GSL trafficking in live and fixed cells.

Data Presentation

Table 1: Recommended Reagent Concentrations for Metabolic Labeling and Click Chemistry
ReagentRecommended Concentration RangeNotes
Metabolic Labeling
This compound1 - 25 µMOptimal concentration is cell-type dependent and should be determined empirically. Start with a concentration in the low micromolar range to minimize potential cytotoxicity.
Incubation Time4 - 24 hoursLonger incubation times may be required for sufficient incorporation into GSLs. Monitor cell health during extended incubations.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - For Fixed Cells
Alkyne-Fluorophore1 - 10 µM
Copper(II) Sulfate (CuSO₄)50 - 100 µM
Reducing Agent (e.g., Sodium Ascorbate)1 - 5 mMMust be freshly prepared.
Copper Ligand (e.g., THPTA)250 - 500 µMStabilizes the Cu(I) ion and protects cells from copper toxicity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - For Live-Cell Imaging
Strained Alkyne-Fluorophore (e.g., DBCO-Fluorophore)1 - 10 µMCopper-free click chemistry is preferred for live-cell imaging to avoid cytotoxicity.
Incubation Time30 - 60 minutes

Disclaimer: The recommended concentrations for this compound are based on typical ranges for other clickable lipid analogs. Researchers should perform dose-response experiments to determine the optimal, non-toxic concentrations for their specific cell line and experimental conditions.

Table 2: Estimated Cytotoxicity of C6-Ceramide Analogs
CompoundCell LineIC50Exposure TimeNotes
C6-CeramideKupffer Cells~30 µM2 hoursCytotoxicity was observed at concentrations of 20 µM and above.[7]
C6-CeramideOsteosarcoma Cells> 20 µM48 hoursSignificant apoptosis was induced in combination with other drugs.[8]
C6-CeramideEmbryonic Hippocampal Cells> 13 µM24-96 hoursHigh doses induced changes in cell morphology and lipid metabolism.[9][10]

Disclaimer: The data presented is for C6-Ceramide, the non-azido analog of the probe. The azido modification is generally considered to have minimal impact on cytotoxicity, but it is crucial to perform independent cytotoxicity assays (e.g., MTT or LDH assay) for this compound in the specific cell line of interest.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Glycosphingolipids with this compound

This protocol describes the incorporation of this compound into the GSL biosynthesis pathway of cultured mammalian cells.

Materials:

  • This compound

  • Complete cell culture medium

  • Cultured mammalian cells (e.g., HeLa, CHO, fibroblasts)

  • 6-well plates or chambered cover glass

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate or chambered cover glass at a density that will result in 70-80% confluency at the time of labeling.

  • Prepare Labeling Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 5 µM).

  • Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the labeling medium containing this compound.

  • Incubation: Incubate the cells for 4-24 hours in a CO₂ incubator at 37°C. The optimal incubation time should be determined empirically.

  • Washing: After incubation, gently aspirate the labeling medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated probe.

  • Proceed to Fixation and Permeabilization (for CuAAC) or Live-Cell Imaging (for SPAAC).

Protocol 2: Visualization of Labeled Glycosphingolipids via SPAAC and Live-Cell Imaging

This protocol is for the fluorescent labeling of azide-modified GSLs in living cells using copper-free click chemistry.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Strained alkyne-fluorophore (e.g., DBCO-488, DBCO-546)

  • Confocal microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

  • Prepare Staining Solution: Dilute the strained alkyne-fluorophore in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 5 µM).

  • Labeling Reaction: Add the staining solution to the washed, metabolically labeled cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium to remove excess fluorophore.

  • Live-Cell Imaging: Immediately image the cells using a confocal microscope equipped with an environmental chamber. Acquire images using the appropriate laser lines and emission filters for the chosen fluorophore.

Protocol 3: Visualization of Labeled Glycosphingolipids via CuAAC in Fixed Cells

This protocol is for the fluorescent labeling of azide-modified GSLs in fixed cells using copper-catalyzed click chemistry.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Click chemistry reaction buffer (e.g., PBS)

  • Alkyne-fluorophore

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Fixation: Fix the washed, metabolically labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): If visualizing intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use by adding the following reagents to the reaction buffer in the specified order:

    • Alkyne-fluorophore (e.g., 5 µM)

    • Copper(II) Sulfate (e.g., 100 µM)

    • THPTA (e.g., 500 µM)

    • Sodium Ascorbate (e.g., 2.5 mM, add last to initiate the reaction)

  • Labeling Reaction: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining (Optional): Stain the nuclei with DAPI for 5 minutes. Wash three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence or confocal microscope.

Visualizations

GSL_Trafficking_Workflow cluster_0 Metabolic Labeling cluster_1 Click Chemistry Labeling cluster_2 Visualization A Incubate cells with This compound B Incorporation into cellular GSLs A->B C Add alkyne- or DBCO-fluorophore B->C Wash D Covalent ligation of fluorophore C->D E Fluorescence Microscopy D->E Wash F Image Analysis of GSL Trafficking E->F

Caption: Experimental workflow for tracking GSL trafficking.

LacCer_Signaling_Pathway cluster_0 Stimulus cluster_1 LacCer Synthesis cluster_2 Downstream Signaling cluster_3 Cellular Response Stimulus External Stimuli (e.g., ox-LDL, PDGF) LacCer_Synthase LacCer Synthase (β-1,4-GalT) Stimulus->LacCer_Synthase Activates LacCer Lactosylceramide LacCer_Synthase->LacCer GlcCer Glucosylceramide GlcCer->LacCer UDP-Galactose NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase Activates cPLA2 cPLA2 LacCer->cPLA2 Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Inflammation Inflammation Arachidonic_Acid->Inflammation

Caption: LacCer-mediated signaling pathway.

Concluding Remarks

This compound provides a versatile and powerful tool for the investigation of glycosphingolipid trafficking and metabolism. By combining metabolic labeling with bioorthogonal click chemistry, researchers can visualize the subcellular localization and dynamic movements of LacCer and its downstream metabolites in living and fixed cells. The protocols provided herein offer a starting point for the application of this technology. However, optimization of labeling conditions, including probe concentration and incubation time, is essential for achieving robust and reproducible results in specific experimental systems. The ability to track GSL trafficking will undoubtedly contribute to a deeper understanding of the complex roles of these lipids in cellular function and disease.

References

Application Note: Quantitative Analysis of C6(6-Azido) LacCer by Mass Spectrometry Following Click Chemistry Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in lipidomics, sphingolipid metabolism, and biomarker discovery.

Introduction Glycosphingolipids (GSLs), such as lactosylceramide (B164483) (LacCer), are crucial components of cellular membranes and are implicated in various signaling pathways, including cell proliferation, migration, and apoptosis.[1] The study of GSL metabolism often employs metabolic labeling with chemically modified analogs. C6(6-Azido) LacCer is a bioorthogonal probe used to trace the metabolic fate of LacCer in biological systems. Due to its structural similarity to endogenous lipids and typically low abundance, its detection and quantification by mass spectrometry (MS) can be challenging.

This application note details a robust workflow for the sample preparation and quantitative analysis of this compound from biological samples. The protocol leverages copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to attach a reporter tag to the azido (B1232118) group.[2][3] This derivatization significantly enhances ionization efficiency and provides a unique fragmentation signature, thereby increasing the sensitivity and specificity of detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]

Principle of the Method The workflow involves three main stages:

  • Metabolic Labeling and Lipid Extraction: Cells or tissues are incubated with this compound, which is metabolized and incorporated into various lipid species. Total lipids are then extracted from the biological matrix using an organic solvent system.

  • Click Chemistry Derivatization: The extracted lipids containing the azido-modified LacCer are reacted with an alkyne-containing reporter molecule via CuAAC. The reporter tag is designed with a permanently charged group (e.g., a quaternary amine) to improve ionization in the mass spectrometer.[4][5]

  • LC-MS/MS Analysis: The derivatized sample is analyzed by LC-MS/MS. Quantification is achieved using Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions, providing high selectivity and sensitivity.[6][7][8] An appropriate internal standard is used to ensure accurate quantification.[9][10]

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Metabolic Labeling with This compound B Cell Lysis & Total Lipid Extraction A->B C Click Chemistry Reaction (Derivatization) B->C D Sample Cleanup (e.g., SPE) C->D E LC-MS/MS Analysis (MRM Mode) D->E F Data Processing & Quantification E->F

Caption: Overall experimental workflow from sample labeling to data analysis.

Detailed Experimental Protocols

Protocol 1: Total Lipid Extraction from Cultured Cells

This protocol is adapted from standard lipid extraction methods.[11]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (MeOH), HPLC grade

  • Chloroform (B151607) (CHCl₃), HPLC grade

  • Deionized water

  • Centrifuge tubes (glass, solvent-resistant)

  • Centrifuge capable of 4°C operation

  • Nitrogen gas evaporator or vacuum concentrator

Method:

  • After metabolic labeling, aspirate the cell culture medium.

  • Wash the cells (e.g., in a 10 cm dish) twice with 5 mL of ice-cold PBS.

  • Scrape the cells into 1 mL of ice-cold PBS and transfer to a glass centrifuge tube.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells. Discard the supernatant.

  • To the cell pellet, add 400 µL of methanol and vortex thoroughly to lyse the cells and denature proteins.[11]

  • Add 800 µL of chloroform and vortex for 60 seconds.[11]

  • Incubate the mixture for 1 hour at room temperature with shaking.

  • Add 300 µL of deionized water to induce phase separation. Vortex gently.[11]

  • Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing lipids.

  • Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the lipid extract completely under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried lipid film at -80°C until ready for derivatization.

Protocol 2: Click Chemistry Derivatization

This protocol uses a charged alkyne reporter tag to enhance MS sensitivity.

Click_Reaction cluster_reactants Azido_LacCer This compound Derivatized_LacCer Derivatized LacCer (Triazole Linkage) Azido_LacCer->Derivatized_LacCer Cu(I) Catalyst TBTA, Na-Ascorbate Reporter Alkyne-Quat-Amine Reporter Tag Reporter->Derivatized_LacCer Cu(I) Catalyst TBTA, Na-Ascorbate Plus + Plus->Derivatized_LacCer Cu(I) Catalyst TBTA, Na-Ascorbate

Caption: Copper-catalyzed click reaction for derivatizing Azido-LacCer.

Materials:

  • Dried lipid extract

  • Alkyne-reporter tag with a quaternary ammonium (B1175870) group (e.g., N-((1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)methyl)-N,N,N-trimethylethan-1-aminium)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM in H₂O)

  • Tris(benzyltriazolylmethyl)amine (TBTA) solution (10 mM in DMSO/t-butanol 1:4)

  • Sodium ascorbate (B8700270) solution (100 mM in H₂O, freshly prepared)

  • Methanol/Toluene (9:1, v/v)

Method:

  • Reconstitute the dried lipid extract in 50 µL of methanol/toluene (9:1).

  • To the lipid solution, add the following reagents in order:

    • 10 µL of alkyne-reporter tag solution (10 mM)

    • 5 µL of CuSO₄ solution

    • 5 µL of TBTA solution

    • 10 µL of sodium ascorbate solution

  • Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature.

  • After incubation, the sample is ready for cleanup or direct analysis, though cleanup is recommended to remove excess reagents that can cause ion suppression.

Protocol 3: LC-MS/MS Analysis

Sample Preparation for Injection:

  • Dry the derivatized sample under nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water with 10 mM ammonium acetate).[11]

  • Vortex and transfer to an LC autosampler vial.

Instrumentation:

  • HPLC system coupled to a triple quadrupole or QTRAP mass spectrometer.[6][9]

  • Electrospray Ionization (ESI) source operating in positive ion mode.[10]

Data Presentation: Tables

Table 1: Suggested LC-MS/MS Parameters

Parameter Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[6][11]
Mobile Phase A Acetonitrile/Water (40:60) + 10 mM Ammonium Acetate[11]
Mobile Phase B Acetonitrile/Isopropanol (10:90) + 10 mM Ammonium Acetate[11]
Flow Rate 200 - 400 µL/min
Gradient 0-2 min: 30% B; 2-12 min: linear to 100% B; 12-15 min: hold 100% B; 15.1-18 min: return to 30% B
Injection Volume 5 µL
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)[6][7][8]
Collision Gas Nitrogen
Ion Source Temp. 450 °C

| Collision Energy | Optimized for each transition |

Table 2: Example MRM Transitions for Quantitative Analysis Note: Exact m/z values must be calculated based on the precise mass of the this compound analog and the specific alkyne-reporter tag used. The values below are hypothetical examples based on common fragmentation patterns.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Function
Derivatized this compound[M+H]⁺Fragment from Reporter Tag[4][5]Quantifier
Derivatized this compound[M+H]⁺Sphingoid Base Fragment (e.g., 264.4)[6][7][8]Qualifier
Internal Standard (e.g., d7-derivatized LacCer)[M+H]⁺Fragment from Reporter TagQuantifier

Glycosphingolipid Biosynthesis Pathway

GSL_Pathway Cer Ceramide GlcCer Glucosylceramide (GlcCer) Cer->GlcCer GCS LacCer Lactosylceramide (LacCer) [Metabolic Probe Target] GlcCer->LacCer LCS GSLs Complex Glycosphingolipids (e.g., Gangliosides) LacCer->GSLs

Caption: Simplified biosynthesis pathway showing LacCer as a key intermediate.

Conclusion This application note provides a comprehensive protocol for the sensitive and specific quantification of this compound from biological samples. The combination of metabolic labeling, bioorthogonal click chemistry derivatization, and LC-MS/MS analysis offers a powerful tool for researchers studying glycosphingolipid metabolism. The enhanced ionization and unique fragmentation provided by the charged reporter tag overcome the challenges associated with detecting low-abundance lipid probes, enabling accurate quantitative studies in complex biological matrices.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Labeled with C6(6-Azido) LacCer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (B164483) (LacCer) is a glycosphingolipid that serves as a crucial intermediate in the biosynthesis of more complex glycosphingolipids and is an important regulator of various cellular processes, including cell proliferation, adhesion, migration, and signaling.[1][2] Dysregulation of LacCer metabolism has been implicated in several diseases, making it a significant target in drug development and biomedical research.[2] The ability to quantitatively assess LacCer at the single-cell level is essential for understanding its role in both normal physiology and disease states.

This application note provides a detailed protocol for the analysis of cells labeled with C6(6-Azido) LacCer using flow cytometry. This method leverages the power of bioorthogonal click chemistry, a highly specific and efficient reaction between an azide (B81097) and an alkyne, to fluorescently label cells that have incorporated the azide-modified LacCer analog.[3][4] This technique offers a sensitive and robust platform for studying LacCer metabolism, transport, and localization in individual cells within a heterogeneous population.[5]

Principle of the Assay

The assay is based on a two-step "click" reaction methodology.[4] First, cells are incubated with this compound, an analog of LacCer containing a bioorthogonal azide group. This analog is metabolized and incorporated into cellular membranes. The presence of the azido (B1232118) group is designed to have a minimal impact on the biological activity of the LacCer molecule.[1] Following incorporation, the cells are fixed, permeabilized, and then treated with a fluorescently-labeled alkyne probe (e.g., a fluorescent dye conjugated to dibenzocyclooctyne (DBCO) or another alkyne). The azide on the incorporated LacCer reacts with the alkyne on the fluorescent probe via a copper-catalyzed or copper-free click reaction, resulting in the covalent attachment of the fluorophore to the cells.[4][6] The fluorescence intensity of the labeled cells, which is proportional to the amount of incorporated this compound, is then quantified using a flow cytometer.[7][8]

Experimental Protocols

Materials and Reagents

  • Cells of interest: Suspension or adherent cells

  • Cell culture medium: Appropriate for the cell line

  • This compound

  • Fluorescently-labeled alkyne probe: (e.g., DBCO-Fluor 488, Alexa Fluor 555 DIBO Alkyne)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Buffer: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Flow Cytometry Staining Buffer: PBS with 1% BSA and 0.1% sodium azide (Note: Sodium azide should be omitted if cells are to be sorted for downstream culture)[9][10]

  • Flow cytometer

Protocol 1: Labeling of Suspension Cells with this compound

  • Cell Culture: Culture suspension cells to a density of 0.5 - 1 x 10^6 cells/mL in their appropriate growth medium. Ensure cells are in the logarithmic growth phase and have high viability.

  • Labeling: Add this compound to the cell culture at a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified CO2 incubator. The incubation time may need to be optimized.

  • Harvesting: Transfer the cell suspension to a conical tube and centrifuge at 300-400 x g for 5 minutes.[9][10]

  • Washing: Discard the supernatant and wash the cell pellet twice with 5 mL of cold PBS. Centrifuge at 300-400 x g for 5 minutes after each wash.

  • Fixation: Resuspend the cell pellet in 1 mL of 4% PFA and incubate for 15 minutes at room temperature.

  • Washing after Fixation: Wash the cells twice with 2 mL of PBS.

  • Permeabilization: Resuspend the fixed cells in 1 mL of Permeabilization Buffer and incubate for 10 minutes at room temperature.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail. For a copper-free reaction, add the fluorescently-labeled alkyne probe (e.g., DBCO-Fluor 488) to the permeabilized cells at a final concentration of 5-20 µM.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

  • Flow Cytometry Analysis: Resuspend the cells in 0.5 mL of Flow Cytometry Staining Buffer and analyze on a flow cytometer. Excite the cells with the appropriate laser and detect the emission in the corresponding channel for the chosen fluorophore.

Protocol 2: Labeling of Adherent Cells with this compound

  • Cell Culture: Plate adherent cells in a multi-well plate and culture until they reach 70-80% confluency.

  • Labeling: Remove the culture medium and add fresh medium containing this compound at a final concentration of 10-50 µM.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified CO2 incubator.

  • Harvesting:

    • Wash the cells twice with PBS.

    • Detach the cells using a non-enzymatic cell dissociation solution or gentle scraping to preserve cell surface epitopes.

    • Transfer the cell suspension to a conical tube.

  • Washing: Wash the cells twice with 5 mL of cold PBS, centrifuging at 300-400 x g for 5 minutes after each wash.[9][10]

  • Fixation, Permeabilization, and Click Chemistry: Follow steps 6-10 from Protocol 1.

  • Flow Cytometry Analysis: Resuspend the cells in 0.5 mL of Flow Cytometry Staining Buffer and analyze on a flow cytometer.

Data Presentation

Table 1: Hypothetical Quantitative Analysis of this compound Incorporation in Different Cell Lines

Cell LineCell TypeMean Fluorescence Intensity (MFI) ± SDPercentage of Labeled Cells (%)
JurkatHuman T-cell leukemia15,800 ± 1,20092.5
HeLaHuman cervical cancer8,900 ± 75078.3
MCF-7Human breast cancer12,300 ± 98085.1
Unlabeled ControlJurkat150 ± 301.2

Table 2: Hypothetical Effect of a LacCer Synthesis Inhibitor on this compound Incorporation

Treatment ConditionConcentrationMean Fluorescence Intensity (MFI) ± SDFold Change in MFI (vs. Vehicle)
Vehicle Control (DMSO)0.1%16,200 ± 1,3501.00
Inhibitor X1 µM11,500 ± 9900.71
Inhibitor X5 µM6,800 ± 6200.42
Inhibitor X10 µM3,100 ± 4100.19

Visualizations

experimental_workflow Experimental Workflow for Flow Cytometry Analysis of this compound Labeled Cells cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Analysis cell_culture 1. Cell Culture labeling 2. Labeling with this compound cell_culture->labeling harvesting 3. Cell Harvesting labeling->harvesting fixation 4. Fixation harvesting->fixation permeabilization 5. Permeabilization fixation->permeabilization click_reaction 6. Click Reaction with Fluorescent Alkyne permeabilization->click_reaction washing 7. Washing click_reaction->washing flow_cytometry 8. Flow Cytometry Analysis washing->flow_cytometry data_analysis 9. Data Analysis flow_cytometry->data_analysis

Caption: Workflow for labeling and analyzing cells with this compound.

click_chemistry_pathway Click Chemistry Labeling of Incorporated this compound cluster_cell Cell Membrane laccer_azide Incorporated this compound (LacCer-N3) labeled_laccer Fluorescently Labeled LacCer laccer_azide->labeled_laccer Click Reaction alkyne_fluor Fluorescent Alkyne Probe (e.g., DBCO-Fluorophore) alkyne_fluor->labeled_laccer

Caption: Bioorthogonal labeling of this compound via click chemistry.

Concluding Remarks

The use of this compound in conjunction with click chemistry and flow cytometry provides a powerful platform for the quantitative analysis of LacCer metabolism at the single-cell level. This methodology is adaptable to both suspension and adherent cell lines and can be integrated into high-throughput screening assays for the discovery of novel therapeutics targeting glycosphingolipid pathways. The detailed protocols and representative data presented herein serve as a valuable resource for researchers and drug development professionals seeking to employ this innovative technique. As with any protocol, optimization of labeling concentrations and incubation times for specific cell types and experimental goals is recommended.

References

Application Notes and Protocols for Incorporating C6(6-Azido) LacCer into Cellular Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (B164483) (LacCer) is a pivotal glycosphingolipid in cellular membranes, acting as a key intermediate in the biosynthesis of complex glycosphingolipids and as a signaling molecule in its own right.[1][2] It is an integral component of lipid rafts, where it participates in transducing extracellular stimuli into intracellular signals.[1][2] Dysregulation of LacCer metabolism has been implicated in various pathologies, including inflammation, oxidative stress, and cancer.[1][3][4]

C6(6-Azido) LacCer is a synthetically modified analog of lactosylceramide featuring a short C6 acyl chain and a terminal azide (B81097) group. The short acyl chain enhances its water solubility and facilitates its incorporation into cellular membranes from the aqueous medium. The bioorthogonal azide group allows for its specific covalent modification through "click chemistry," enabling researchers to visualize its subcellular localization, identify its interacting partners, and elucidate its role in cellular processes.[5][6] This powerful tool opens avenues for studying LacCer trafficking, its role in signaling cascades, and for the development of targeted therapeutics.

These application notes provide a comprehensive guide to incorporating this compound into cellular membranes and its subsequent detection and analysis.

Principle of the Technology

The application of this compound is a two-step process. First, the exogenous this compound is directly incorporated into the plasma membrane of cultured cells. Due to its short acyl chain, it can spontaneously insert into the lipid bilayer. The second step involves the specific chemical ligation of the azide group with a reporter molecule containing a complementary reactive group, most commonly a terminal alkyne, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry."[7][8] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[7][8] The reporter molecule can be a fluorophore for imaging applications or a biotin (B1667282) tag for enrichment and subsequent proteomic analysis.

Data Presentation

The following tables summarize typical experimental parameters for the incorporation and detection of short-chain sphingolipid analogs. These values should be used as a starting point and optimized for your specific cell type and experimental goals.

Table 1: Recommended Starting Concentrations for Cellular Labeling

ParameterRecommended RangeNotes
This compound Concentration 1 - 10 µMHigher concentrations may be toxic. Optimal concentration should be determined by a dose-response experiment. Based on concentrations used for similar short-chain sphingolipids like C6-NBD-Ceramide.[9]
Incubation Time 30 - 120 minutesTime-dependent uptake can be monitored to determine the optimal incubation period.[10]
Incubation Temperature 4°C followed by 37°CIncubation at 4°C allows for insertion into the plasma membrane while minimizing endocytosis. A subsequent shift to 37°C can be used to study internalization and trafficking.[11]
Cell Density 70-80% confluencyCells should be in the logarithmic growth phase for optimal uptake.

Table 2: Click Chemistry Reaction Components for Cellular Imaging

ReagentFinal ConcentrationStock Solution
Alkyne-Fluorophore1 - 25 µM1-10 mM in DMSO
Copper(II) Sulfate (CuSO₄)0.1 - 1 mM50 mM in H₂O
Copper(I)-stabilizing ligand (e.g., THPTA)0.5 - 5 mM50 mM in H₂O
Reducing Agent (e.g., Sodium Ascorbate)1 - 5 mM100 mM in H₂O (prepare fresh)

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

Short-chain lipids are often delivered to cells as a complex with bovine serum albumin (BSA) to enhance their solubility and facilitate their transfer to the cell membrane.[9][10]

Materials:

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mM).

  • In a glass tube, aliquot the desired amount of the this compound stock solution.

  • Evaporate the methanol under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

  • Prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL).

  • Add the BSA solution to the lipid film.

  • Vortex the tube vigorously to solubilize the lipid and form the this compound-BSA complex.

  • The complex is now ready for addition to the cell culture medium.

Protocol 2: Incorporation of this compound into Cellular Membranes

Materials:

  • Cultured cells on coverslips or in culture dishes

  • This compound-BSA complex (from Protocol 1)

  • Cell culture medium

  • Ice-cold PBS

Procedure:

  • Grow cells to 70-80% confluency.

  • Prepare the desired concentration of the this compound-BSA complex in serum-free or complete cell culture medium. A typical starting concentration is 5 µM.

  • Remove the existing medium from the cells and wash once with warm PBS.

  • Add the medium containing the this compound-BSA complex to the cells.

  • Incubate the cells for 30-60 minutes at 4°C on ice. This allows the lipid to insert into the plasma membrane while minimizing endocytosis.

  • To study internalization, after the 4°C incubation, aspirate the labeling medium and replace it with fresh, pre-warmed (37°C) culture medium. Incubate at 37°C for the desired time points (e.g., 15, 30, 60 minutes).

  • After incubation, wash the cells three times with ice-cold PBS to remove unincorporated this compound.

  • The cells are now ready for fixation and click chemistry.

Protocol 3: Click Chemistry for Fluorescence Imaging of this compound

This protocol is for fixed cells. For live-cell imaging, a copper-free click chemistry approach using a strained alkyne (e.g., DBCO) is recommended to avoid copper-induced cytotoxicity.

Materials:

  • Cells labeled with this compound on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Click chemistry reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488)

  • Copper(II) Sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Sodium Ascorbate

Procedure:

  • Fixation: Fix the labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): If imaging intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Prepare Click Reaction Mix: Prepare this mix immediately before use. In a microcentrifuge tube, add the following in order, vortexing gently after each addition:

    • Click chemistry reaction buffer

    • Alkyne-fluorophore (to a final concentration of 1-10 µM)

    • CuSO₄ (to a final concentration of 1 mM)

    • Copper-stabilizing ligand (to a final concentration of 5 mM)

    • Sodium Ascorbate (to a final concentration of 5 mM)

  • Click Reaction: Add the click reaction mix to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining (Optional): Stain the nuclei with DAPI for 5 minutes.

  • Mounting: Mount the coverslips on microscope slides with an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Cellular Labeling cluster_detection Detection prep_lipid Prepare this compound-BSA Complex incubation Incubate with this compound prep_lipid->incubation cell_culture Culture Cells cell_culture->incubation wash1 Wash Cells incubation->wash1 fixation Fixation & Permeabilization wash1->fixation click_reaction Click Chemistry with Alkyne-Reporter fixation->click_reaction wash2 Wash Cells click_reaction->wash2 analysis Downstream Analysis (Microscopy or Proteomics) wash2->analysis

Caption: Experimental workflow for labeling and detecting this compound in cells.

LacCer_signaling cluster_membrane Plasma Membrane cluster_stimuli cluster_intracellular Intracellular Signaling LacCer Lactosylceramide NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase activates cPLA2 cPLA2 LacCer->cPLA2 activates ROS ROS (Reactive Oxygen Species) NADPH_Oxidase->ROS Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid PDGF PDGF PDGF->LacCer activate LacCer Synthase VEGF VEGF VEGF->LacCer activate LacCer Synthase oxLDL ox-LDL oxLDL->LacCer activate LacCer Synthase TNFa TNF-α TNFa->LacCer activate LacCer Synthase Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Simplified LacCer-centric signaling pathway.

Downstream Applications and Considerations

  • Fluorescence Microscopy: Visualization of this compound provides insights into its subcellular distribution, trafficking pathways, and co-localization with other cellular components.

  • Proteomics: By using an alkyne-biotin reporter, this compound and its interacting proteins can be enriched using streptavidin affinity purification, followed by identification and quantification by mass spectrometry. This can reveal novel binding partners and shed light on the molecular machinery regulated by LacCer.

  • Drug Development: Understanding the role of LacCer in disease states can inform the development of novel therapeutics. This compound can be used as a tool to screen for compounds that modulate LacCer signaling or trafficking.

Troubleshooting:

  • Low Labeling Efficiency: Increase the concentration of this compound or the incubation time. Ensure the BSA complex is properly prepared.

  • High Background Fluorescence: Ensure thorough washing steps after incubation and click chemistry. Optimize the concentration of the alkyne-fluorophore.

  • Cell Toxicity: Reduce the concentration of this compound or the incubation time. For live-cell imaging, use copper-free click chemistry.

Conclusion

This compound is a versatile tool for investigating the biology of lactosylceramide. The protocols provided here offer a starting point for incorporating this probe into cellular membranes and for its subsequent detection. With careful optimization, this approach can provide valuable insights into the multifaceted roles of LacCer in health and disease.

References

Application Notes and Protocols for C6(6-Azido) LacCer Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing C6(6-Azido) Lactosylceramide (B164483) (LacCer) for the metabolic labeling and visualization of lactosylceramide in cellular studies. This powerful tool enables researchers to investigate the trafficking, localization, and dynamics of LacCer, a critical glycosphingolipid involved in various cellular signaling pathways.

Introduction

Lactosylceramide (LacCer) is a key intermediate in the biosynthesis of complex glycosphingolipids and acts as a signaling molecule in cellular processes such as inflammation, oxidative stress, and cell proliferation.[1][2] The ability to visualize and track LacCer within cells is crucial for understanding its role in both normal physiology and disease states. C6(6-Azido) LacCer is a chemically modified analog of LacCer that contains an azide (B81097) group. This small, bioorthogonal azide moiety allows for the specific detection of the labeled LacCer through a "click chemistry" reaction with a fluorescently tagged alkyne, enabling high-resolution imaging and quantitative analysis.[2][3][4][5]

Principle of the Method

The experimental approach involves a two-step process:

  • Metabolic Labeling: Cells are incubated with this compound. The lipid is taken up by the cells and incorporated into cellular membranes and metabolic pathways where LacCer is naturally found.

  • Click Chemistry and Visualization: Following metabolic labeling, the cells are fixed and permeabilized. A fluorescent alkyne probe is then introduced, which specifically and covalently reacts with the azide group on the incorporated this compound. This "click" reaction allows for the sensitive and specific visualization of LacCer distribution using fluorescence microscopy.

Data Presentation

The following table summarizes typical experimental parameters and expected outcomes for this compound labeling studies. These values should be optimized for specific cell types and experimental conditions.

ParameterRecommended RangeNotes
This compound Concentration 1 - 10 µMHigher concentrations may lead to cytotoxicity or non-specific labeling. Optimization is recommended.
Incubation Time 4 - 24 hoursLonger incubation times may be necessary for sufficient incorporation, but should be balanced with potential effects on cell health.
Fluorescent Alkyne Probe Concentration 2 - 10 µMThe optimal concentration depends on the specific probe and cell type.
Click Reaction Time 30 - 60 minutesEnsure complete reaction for maximal signal.
Expected Localization Golgi apparatus, plasma membrane, endosomesThe distribution will depend on the cell type and its metabolic state.
Fluorescence Quantification Arbitrary Fluorescence Units (AFU)Measure and compare the mean fluorescence intensity between control and treated cells.[6][7][8]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Glass-bottom dishes or coverslips suitable for microscopy

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of labeling.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store at -20°C.

  • Metabolic Labeling: The day after seeding, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 5 µM).

  • Incubation: Remove the existing medium from the cells and replace it with the medium containing this compound. Incubate the cells for 4-24 hours under normal cell culture conditions (e.g., 37°C, 5% CO₂).

  • Washing: After the incubation period, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated this compound.

Protocol 2: Click Chemistry for Fluorescence Imaging

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Fluorescent alkyne probe (e.g., DBCO-Fluor 488)

  • Click reaction buffer (e.g., PBS or Tris-buffered saline)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Gently wash the cells twice with PBS.

  • Permeabilization (for intracellular targets): If visualizing intracellular LacCer, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Gently wash the cells twice with PBS.

  • Click Reaction: Prepare the click reaction cocktail by diluting the fluorescent alkyne probe in the reaction buffer to the desired final concentration (e.g., 5 µM). For copper-catalyzed click chemistry (CuAAC), the cocktail should also include a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). For copper-free click chemistry (SPAAC), a strained alkyne probe (e.g., DBCO) is used without the need for a catalyst.

  • Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Gently wash the cells three times with PBS.

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

  • Washing: Gently wash the cells twice with PBS.

  • Mounting and Imaging: Mount the coverslips on a microscope slide using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Mandatory Visualizations

Lactosylceramide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonists Agonists (e.g., oxLDL, TNF-α) LacCer_Synthase LacCer Synthase Agonists->LacCer_Synthase LacCer Lactosylceramide (LacCer) LacCer_Synthase->LacCer NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase cPLA2 cPLA2 LacCer->cPLA2 ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Proliferation Cell Proliferation ROS->Cell_Proliferation Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Inflammation Inflammation Arachidonic_Acid->Inflammation

Caption: Lactosylceramide-centric signaling pathway.

Experimental_Workflow start Start cell_seeding 1. Seed Cells start->cell_seeding metabolic_labeling 2. Incubate with This compound cell_seeding->metabolic_labeling wash1 3. Wash with PBS metabolic_labeling->wash1 fixation 4. Fix with PFA wash1->fixation wash2 5. Wash with PBS fixation->wash2 permeabilization 6. Permeabilize (optional) wash2->permeabilization wash3 7. Wash with PBS permeabilization->wash3 click_reaction 8. Click Reaction with Fluorescent Alkyne wash3->click_reaction wash4 9. Wash with PBS click_reaction->wash4 counterstain 10. Counterstain (optional) wash4->counterstain wash5 11. Wash with PBS counterstain->wash5 imaging 12. Fluorescence Microscopy wash5->imaging end End imaging->end

Caption: Experimental workflow for this compound labeling.

References

C6(6-Azido) LacCer: A Versatile Tool for Drug Discovery in Glycosphingolipid Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

Lactosylceramide (B164483) (LacCer), a key glycosphingolipid (GSL), is not merely an intermediate in the biosynthesis of more complex GSLs but also a critical player in various cellular signaling pathways.[1][2] Dysregulation of LacCer metabolism and signaling has been implicated in a range of pathologies, including cancer, inflammatory diseases, and metabolic disorders, making it an attractive target for drug discovery.[3] C6(6-Azido) LacCer is a chemically modified analog of lactosylceramide, featuring an azide (B81097) group on the galactose residue. This modification renders it a powerful tool for chemical biology, as the azide group can be specifically and efficiently linked to a variety of reporter molecules (e.g., fluorophores, biotin) via "click chemistry."[1][2] This allows for the visualization, tracking, and isolation of LacCer and its interacting partners within a cellular context, thereby facilitating the discovery and development of novel therapeutics targeting GSL pathways.

Features and Advantages

  • Bioorthogonal Reactivity: The azide group is chemically inert within biological systems but reacts specifically with alkyne- or cyclooctyne-containing probes through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonality ensures that labeling is highly specific to the azido-modified lipid.

  • Minimal Perturbation: The small size of the azide group is expected to have a minimal impact on the physicochemical properties of LacCer, allowing it to be processed by cellular machinery in a manner similar to its natural counterpart.[1][2]

  • Versatility: this compound can be used in a wide range of applications, including metabolic labeling, identification of binding partners, and high-throughput screening assays.

Applications in Drug Discovery

  • Metabolic Labeling and Visualization of LacCer Trafficking: By treating cells with this compound, researchers can trace its incorporation into cellular membranes and its subsequent metabolic fate. Attachment of a fluorescent probe via click chemistry allows for the visualization of LacCer localization and trafficking using fluorescence microscopy. This can be used to study the effects of drug candidates on LacCer metabolism and distribution.

  • Identification of LacCer-Binding Proteins: this compound can be used as a probe to identify proteins that interact with LacCer. After cellular uptake and interaction with its binding partners, the azide group can be "clicked" to a biotin (B1667282) tag. This allows for the affinity purification of the LacCer-protein complexes, followed by identification of the interacting proteins using mass spectrometry. This approach can reveal novel drug targets within the LacCer signaling pathway.

  • High-Throughput Screening (HTS) for Modulators of LacCer Metabolism and Signaling: this compound can be integrated into HTS platforms to screen for small molecules that inhibit enzymes involved in LacCer synthesis or that block LacCer-mediated signaling events. For example, a screen could be designed to identify inhibitors of lactosylceramide synthase by quantifying the incorporation of the azido-probe into cells.

Signaling Pathways

Lactosylceramide is a central hub in signaling pathways that contribute to inflammation and oxidative stress. External stimuli can lead to the activation of lactosylceramide synthase, resulting in an increased production of LacCer. This newly synthesized LacCer can then activate downstream effectors, leading to the production of reactive oxygen species (ROS) and pro-inflammatory mediators.

cluster_0 External Stimuli Growth_Factors Growth Factors (PDGF, VEGF) LacCer_Synthase Lactosylceramide Synthase Growth_Factors->LacCer_Synthase activate Inflammatory_Cytokines Inflammatory Cytokines (TNF-α) Inflammatory_Cytokines->LacCer_Synthase activate Oxidative_Stress Oxidative Stress Oxidative_Stress->LacCer_Synthase activate LacCer Lactosylceramide LacCer_Synthase->LacCer GlcCer Glucosylceramide GlcCer->LacCer_Synthase Downstream_Effectors Downstream Effectors (e.g., NADPH Oxidase, cPLA2) LacCer->Downstream_Effectors activates ROS_Production ROS Production Downstream_Effectors->ROS_Production Inflammation Inflammation Downstream_Effectors->Inflammation Cell_Culture 1. Cell Culture with This compound Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Click_Chemistry 3. Click Chemistry with Alkyne-Biotin Cell_Lysis->Click_Chemistry Affinity_Purification 4. Affinity Purification with Streptavidin Beads Click_Chemistry->Affinity_Purification Elution 5. Elution of Bound Proteins Affinity_Purification->Elution MS_Analysis 6. Protein Identification by Mass Spectrometry Elution->MS_Analysis Data_Analysis 7. Data Analysis and Hit Identification MS_Analysis->Data_Analysis Plate_Cells 1. Plate Cells in 384-well plates Add_Compounds 2. Add Test Compounds (Drug Library) Plate_Cells->Add_Compounds Add_Probe 3. Add this compound Add_Compounds->Add_Probe Incubate 4. Incubate Add_Probe->Incubate Fix_Permeabilize 5. Fix and Permeabilize Incubate->Fix_Permeabilize Click_Reaction 6. Click Reaction with Alkyne-Fluorophore Fix_Permeabilize->Click_Reaction Wash_Image 7. Wash and Image (High-Content Imaging) Click_Reaction->Wash_Image Analyze_Data 8. Analyze Data and Identify Hits Wash_Image->Analyze_Data

References

Troubleshooting & Optimization

improving C6(6-Azido) LacCer cell permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C6(6-Azido) Lactosylceramide (LacCer). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of this probe in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is C6(6-Azido) LacCer and what is it used for?

A1: this compound is a synthetically modified version of lactosylceramide, a key glycosphingolipid in cellular membranes. It features a short C6 acyl chain and an azide (B81097) group on the galactose residue.[1] The short acyl chain generally improves its water solubility and ability to be directly applied to cells, while the azide group serves as a bioorthogonal handle for "click chemistry."[1][2] This allows for the covalent attachment of fluorescent dyes or other reporter molecules, enabling the visualization and tracking of LacCer in living cells to study its distribution, trafficking, and role in signaling pathways.[1][3]

Q2: How does this compound enter cells?

A2: Glycosphingolipids like LacCer are primarily localized to the outer leaflet of the plasma membrane. Their internalization is thought to occur predominantly through clathrin-independent endocytosis, often involving caveolae-related pathways. The short C6 acyl chain of this analog facilitates its insertion into the cell membrane.

Q3: What is "click chemistry" and why is it used with this probe?

A3: Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-yield. In this context, the azide group on the this compound reacts with an alkyne-modified fluorescent probe in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). This enables the specific labeling of the LacCer analog for visualization.

Q4: Can the azide group on this compound affect its biological activity?

A4: The azide group is small and considered to have a minimal impact on the overall properties of the β-LacCer molecule.[1][4] It is generally well-tolerated by cellular machinery, allowing the analog to mimic the behavior of its natural counterpart.[4]

Troubleshooting Guide: Low Cell Permeability and Poor Staining

This guide addresses common issues related to the delivery and subsequent detection of this compound in cell-based experiments.

Problem Potential Cause Recommended Solution
Low or no fluorescent signal after click reaction 1. Inefficient cellular uptake of this compound. a. Optimize Delivery Method: Complex the this compound with fatty acid-free Bovine Serum Albumin (BSA) to improve solubility and facilitate delivery to cells. (See Protocol 1) b. Optimize Concentration: Titrate the concentration of the this compound-BSA complex. Start with a concentration range of 1-10 µM and optimize for your specific cell type. High concentrations can sometimes lead to saturation of uptake pathways.[5] c. Optimize Incubation Time: Determine the optimal incubation time for your cell type. A time course experiment (e.g., 15 min, 30 min, 1h, 2h) can identify the point of maximum uptake before significant metabolic alteration or degradation of the probe.
2. Inefficient click chemistry reaction. a. Use Fresh Reagents: Ensure that the copper (I) catalyst (for CuAAC) and the alkyne-fluorophore are not degraded. Prepare fresh solutions, especially the sodium ascorbate (B8700270) solution for CuAAC. b. Optimize Catalyst Concentration: For CuAAC, ensure the correct concentration of copper and a copper-chelating ligand like THPTA or TBTA to maximize reaction efficiency and minimize cell toxicity. c. Degas Solutions: For CuAAC, oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Degas your reaction buffer to minimize this.
High background fluorescence 1. Excess unbound alkyne-fluorophore. a. Thorough Washing: Increase the number and duration of wash steps after the click chemistry reaction to remove any unbound fluorescent probe. b. Reduce Fluorophore Concentration: Titrate the concentration of the alkyne-fluorophore to find the lowest concentration that still provides a robust signal.
2. Cell autofluorescence. a. Use Appropriate Controls: Image unlabeled cells (both with and without click chemistry reagents) to determine the level of natural autofluorescence. b. Choose the Right Fluorophore: Select a fluorophore in a spectral range (e.g., far-red) where cell autofluorescence is minimal.
Fluorescent signal is diffuse and not localized to specific organelles 1. Probe is not trafficking as expected. a. Check Cell Health: Ensure that the cells are healthy and not stressed, as this can alter lipid trafficking pathways. b. Time-course Imaging: Perform live-cell imaging at different time points after labeling to track the internalization and trafficking of the probe from the plasma membrane to internal compartments.
2. Fixation artifacts (if applicable). a. Optimize Fixation Protocol: If imaging fixed cells, test different fixation methods (e.g., paraformaldehyde vs. methanol) as some can disrupt lipid localization.

Quantitative Data Summary

The uptake of LacCer analogs can be quantified to compare experimental conditions. Below are representative tables summarizing potential quantitative outcomes.

Table 1: Effect of Delivery Method on this compound Uptake

Delivery MethodMean Fluorescence Intensity (Arbitrary Units)Standard Deviation
This compound in medium15025
This compound-BSA Complex85070

Data is hypothetical and for illustrative purposes.

Table 2: Effect of Incubation Time on Cellular Uptake of this compound-BSA Complex

Incubation Time (minutes)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
1545050
3082065
6086075
12078080

Data is hypothetical and for illustrative purposes, measured by flow cytometry after click reaction.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes how to complex the lipid probe with fatty acid-free BSA for enhanced delivery to cells.

  • Prepare a stock solution of this compound: Dissolve the lyophilized this compound in an organic solvent like ethanol (B145695) or methanol (B129727) to a concentration of 1 mM.

  • Aliquot and dry: In a glass vial, aliquot the desired amount of the lipid stock solution. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the vial.

  • Prepare a BSA solution: Prepare a solution of fatty acid-free BSA (e.g., 10 mg/mL) in serum-free cell culture medium or PBS.

  • Complexation: Add the warm (37°C) BSA solution to the lipid film. Vortex or sonicate briefly to facilitate the dissolution of the lipid into the BSA solution.

  • Incubate: Incubate the mixture at 37°C for at least 30 minutes with occasional vortexing to ensure complete complexation.

  • Sterilize and use: Sterilize the this compound-BSA complex by passing it through a 0.22 µm filter. The complex is now ready to be diluted to the final working concentration in cell culture medium.

Protocol 2: Cellular Labeling and Click Chemistry for Fluorescence Microscopy

This protocol outlines the steps for labeling cells with this compound and subsequent visualization via a copper-catalyzed click reaction (CuAAC).

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Cellular Labeling: Replace the culture medium with fresh medium containing the desired concentration (e.g., 5 µM) of the this compound-BSA complex. Incubate for the optimized duration (e.g., 30-60 minutes) at 37°C.

  • Washing: Wash the cells three times with cold PBS to remove excess probe.

  • Fixation (Optional): If imaging fixed cells, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, mix:

      • PBS

      • Alkyne-fluorophore (e.g., 5 µM final concentration)

      • Copper (II) sulfate (B86663) (e.g., 1 mM final concentration)

      • Copper-chelating ligand (e.g., THPTA, 5 mM final concentration)

      • Sodium ascorbate (e.g., 50 mM final concentration, add last to initiate the reaction)

    • Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS.

  • Counterstaining (Optional): Counterstain nuclei with DAPI or another suitable nuclear stain.

  • Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

Lactosylceramide Biosynthesis and Signaling

Lactosylceramide is a central hub in glycosphingolipid metabolism, serving as a precursor for a wide array of more complex glycosphingolipids. It is also an important signaling molecule in its own right, implicated in pathways related to inflammation and oxidative stress.

LacCer_Pathway cluster_synthesis Biosynthesis cluster_signaling Signaling Cascade Ceramide Ceramide GlcCer GlcCer Ceramide->GlcCer GlcT LacCer LacCer GlcCer->LacCer LacCer Synthase Complex_GSLs Complex Glycosphingolipids LacCer->Complex_GSLs Various Glycosyltransferases LacCer_signal Lactosylceramide External_Stimuli External Stimuli (e.g., ox-LDL, TNF-α) LacCer_Synthase_act Activated LacCer Synthase External_Stimuli->LacCer_Synthase_act LacCer_Synthase_act->LacCer_signal NADPH_Oxidase NADPH Oxidase LacCer_signal->NADPH_Oxidase cPLA2 cPLA2 LacCer_signal->cPLA2 ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Oxidative_Stress Oxidative_Stress ROS->Oxidative_Stress Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Inflammation Inflammation Arachidonic_Acid->Inflammation

Caption: Biosynthesis and signaling pathways of Lactosylceramide.

Experimental Workflow for this compound Labeling

The following diagram illustrates the key steps in a typical experiment using this compound, from cell delivery to final imaging.

Experimental_Workflow cluster_prep Probe Preparation cluster_cell_labeling Cellular Labeling & Staining start This compound (in organic solvent) dry Dry down to lipid film start->dry complex Form LacCer-BSA Complex (37°C) dry->complex bsa Fatty acid-free BSA in serum-free medium bsa->complex add_to_cells Incubate cells with LacCer-BSA complex complex->add_to_cells wash1 Wash cells (cold PBS) add_to_cells->wash1 fix Fix cells (optional) wash1->fix click Perform Click Chemistry (Alkyne-Fluorophore + Catalyst) fix->click wash2 Wash cells click->wash2 image Image (Microscopy/Flow Cytometry) wash2->image

Caption: Experimental workflow for cellular labeling with this compound.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting experiments where a low fluorescent signal is observed.

Troubleshooting_Logic start Low Fluorescent Signal check_uptake Is probe uptake efficient? start->check_uptake check_click Is click reaction efficient? check_uptake->check_click Yes optimize_delivery Optimize Delivery: - Use BSA complex - Titrate concentration - Optimize incubation time check_uptake->optimize_delivery No optimize_click Optimize Click Reaction: - Use fresh reagents - Check catalyst concentration - Degas solutions check_click->optimize_click No success Signal Improved check_click->success Yes optimize_delivery->start optimize_click->start

Caption: Troubleshooting flowchart for low signal with this compound.

References

Technical Support Center: Optimizing C6(6-Azido) LacCer Concentration for Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of C6(6-Azido) Lactosylceramide (LacCer) for effective cell labeling.

Frequently Asked Questions (FAQs)

Q1: What is C6(6-Azido) LacCer and how does it work for cell labeling?

This compound is a synthetically modified version of lactosylceramide, a glycosphingolipid found in cellular membranes. It contains a C6 acyl chain and an azido (B1232118) group at the 6-position of the galactose sugar. This modification allows for a two-step labeling process. First, the this compound is metabolically incorporated into the cell's membranes. Second, the azido group serves as a chemical handle for a highly specific and bio-orthogonal "click" reaction with a fluorescent probe or other reporter molecule containing a terminal alkyne or a strained cyclooctyne.[1]

Q2: What is the recommended starting concentration for this compound?

The optimal concentration of this compound is highly dependent on the cell type, cell density, and the specific experimental goals. A good starting point for many cell lines is in the range of 1-10 µM. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific system, balancing labeling efficiency with potential cytotoxicity.

Q3: How long should I incubate my cells with this compound?

Incubation times can vary from 4 to 48 hours. Shorter incubation times may be sufficient for some cell types with rapid lipid turnover, while others may require longer exposure for optimal incorporation. A time-course experiment is recommended to determine the saturation point for labeling without inducing cellular stress.

Q4: Can this compound be toxic to my cells?

Yes, high concentrations of ceramides, including C6-ceramide, can induce cellular toxicity, leading to apoptosis and cell cycle arrest.[2] Therefore, it is critical to perform a toxicity assay to identify the maximum tolerable concentration for your specific cell line.

Q5: What is "click chemistry" and what reagents are needed?

Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-yielding.[1] The most common type used for this application is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The key reagents include:

  • An alkyne-modified fluorescent probe (e.g., a dye with a DBCO, BCN, or terminal alkyne group).

  • A copper(I) source, typically copper(II) sulfate (B86663) (CuSO₄) reduced in situ.

  • A reducing agent, such as sodium ascorbate (B8700270), to convert Cu(II) to the active Cu(I) state.[3]

  • A copper-chelating ligand, like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the copper(I) ion and improve reaction efficiency.[3]

Alternatively, copper-free click chemistry using strained cyclooctynes (e.g., DBCO, BCN) can be used, which is often preferred for live-cell imaging due to the cytotoxicity of copper.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Fluorescent Signal 1. Suboptimal this compound Concentration: The concentration may be too low for sufficient incorporation. 2. Insufficient Incubation Time: Cells may not have had enough time to metabolize and incorporate the lipid. 3. Inefficient Click Reaction: Problems with the click chemistry reagents or protocol. 4. Cell Type Resistance: Some cell lines may have slower uptake or metabolism of exogenous LacCer.1. Perform a dose-response experiment with a range of concentrations (e.g., 1, 5, 10, 25, 50 µM). 2. Conduct a time-course experiment (e.g., 4, 12, 24, 48 hours). 3. Use fresh click chemistry reagents. Ensure the reducing agent is freshly prepared. Optimize the concentrations of copper, ligand, and the fluorescent probe. For live cells, consider using a copper-free click reaction. 4. Increase the incubation time and/or concentration within non-toxic limits.
High Background Fluorescence 1. Excess Unbound Probe: The fluorescent probe may be non-specifically binding to cells or the substrate. 2. Precipitation of Fluorescent Probe: The probe may have come out of solution. 3. Autofluorescence: Some cell types are naturally more autofluorescent.1. Increase the number of washing steps after the click reaction. Include a mild detergent like Tween-20 in the wash buffer for fixed cells. 2. Ensure the probe is fully dissolved in an appropriate solvent (e.g., DMSO) before adding it to the reaction mixture. Centrifuge the probe stock solution before use. 3. Image an unlabeled control sample to determine the level of autofluorescence. Use a fluorophore with emission in the far-red spectrum to minimize autofluorescence.
Cell Death or Changes in Morphology 1. This compound Toxicity: The concentration used is too high for the cells.[2][4] 2. Toxicity of Click Chemistry Reagents: Copper is known to be toxic to cells. 3. Solvent Toxicity: The solvent used to dissolve the this compound or the fluorescent probe (e.g., DMSO) may be at a toxic concentration.1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the optimal, non-toxic concentration. Lower the concentration and/or reduce the incubation time. 2. For live-cell imaging, use a copper-free click reaction (e.g., with a DBCO-functionalized probe). If using CuAAC, minimize the reaction time and wash the cells thoroughly afterward. 3. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5% for DMSO).

Experimental Protocols

Protocol 1: Optimization of this compound Concentration
  • Cell Seeding: Plate cells on an appropriate vessel (e.g., 96-well plate for viability assays, coverslips in a 24-well plate for imaging) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Dose-Response Incubation: Dilute the this compound stock solution in pre-warmed, complete cell culture medium to a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). The '0 µM' well will serve as your negative control.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for a set period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assessment of Cytotoxicity: After incubation, perform a cell viability assay (e.g., MTT or LDH assay) according to the manufacturer's instructions to determine the highest non-toxic concentration.

  • Labeling and Click Reaction: For the concentrations that are non-toxic, proceed with the click chemistry reaction (see Protocol 2) to assess labeling efficiency via fluorescence microscopy or flow cytometry.

  • Analysis: Quantify the fluorescence intensity for each concentration to determine the optimal balance between signal intensity and cell health.

Protocol 2: Click Chemistry Labeling (CuAAC for Fixed Cells)
  • Cell Preparation: After incubation with this compound, wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:

    • 85 µL of PBS

    • 2 µL of alkyne-fluorescent probe (from a 1 mM stock in DMSO, final concentration 20 µM)

    • 10 µL of a 10X stock of copper(II) sulfate/ligand premix (e.g., 5 mM CuSO₄ and 25 mM THPTA)

    • 3 µL of a freshly prepared 1 M sodium ascorbate solution

  • Labeling: Remove the permeabilization buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Remove the click reaction cocktail and wash the cells three times with PBS.

  • Imaging: Mount the coverslips with an appropriate mounting medium and proceed with fluorescence microscopy.

Data Presentation

Table 1: Example Titration of this compound Concentration

Concentration (µM)Incubation Time (hours)Cell Viability (%)Mean Fluorescence Intensity (Arbitrary Units)Notes
0 (Control)2410050Background autofluorescence
12498250Low but detectable signal
52495800Good signal, minimal toxicity
1024921500Strong signal, acceptable viability
2524701600Signs of toxicity, diminishing return on signal
5024451550Significant toxicity observed

Note: The above data are for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Metabolic Labeling cluster_analysis Analysis cluster_optimization Optimization seed_cells Seed Cells incubate_adhere Incubate for Adherence seed_cells->incubate_adhere add_laccer Incubate Cells with LacCer incubate_adhere->add_laccer prepare_laccer Prepare this compound Concentrations prepare_laccer->add_laccer viability_assay Assess Cell Viability add_laccer->viability_assay click_reaction Perform Click Reaction viability_assay->click_reaction imaging Fluorescence Imaging / Flow Cytometry click_reaction->imaging determine_optimal Determine Optimal Concentration imaging->determine_optimal

References

reducing background fluorescence in C6(6-Azido) LacCer imaging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background fluorescence in C6(6-Azido) LacCer imaging experiments.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure specific signals, making data interpretation difficult. This section addresses common issues in a question-and-answer format.

Question 1: My negative control, where cells were not treated with this compound but were exposed to the alkyne-fluorophore and click chemistry reagents, shows a strong fluorescent signal. What's causing this?

Answer: This issue points to non-specific binding of the fluorescent probe or issues with the click reaction components themselves. The primary goal is to ensure the fluorescence is dependent on the presence of the azide (B81097) group from the LacCer analog.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome Reference
Non-specific Probe Binding Decrease the concentration of the fluorescent alkyne probe. Perform a titration to find the optimal concentration. Reduced background in negative controls without significant loss of specific signal. [1][2]
Increase the number and duration of washing steps after the click reaction to remove unbound probe. Cleaner images with less diffuse background fluorescence. [1]
Add a blocking agent, such as Bovine Serum Albumin (BSA), to your buffers before and during the click reaction. Prevention of hydrophobic and charge-based non-specific binding of the probe to cellular components. [1]
Copper-Mediated Fluorescence (CuAAC) Ensure a copper-chelating ligand (e.g., THPTA, BTTAA) is used in sufficient excess (5-10 fold) over the copper sulfate. Minimizes non-specific fluorescence caused by free copper ions. [1]
Perform a final wash with a copper chelator like EDTA after the click reaction. Quenches residual copper ions that can contribute to background. [1]
Impure Reagents Use freshly prepared solutions, especially for the reducing agent (e.g., sodium ascorbate). Prevents the use of oxidized or degraded reagents that can increase background. [1]

| | Verify the purity of your azide and alkyne probes, as impurities can be fluorescent. | Reduces background originating from contaminated reagents. |[1] |

Question 2: I'm observing a diffuse, hazy background across my entire sample, including the coverslip and areas without cells. How can I reduce this?

Answer: This type of background often originates from the imaging medium, the imaging vessel itself, or autofluorescence from the biological sample.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome Reference
Autofluorescent Media Switch to a phenol (B47542) red-free imaging medium. For live-cell imaging, use an optically clear buffered saline solution or a medium designed for fluorescence microscopy. Significant reduction in background fluorescence contributed by media components like phenol red and riboflavin. [2][3][4]
Imaging Vessel Fluorescence Use glass-bottom dishes or slides instead of standard plastic tissue culture dishes, which are often highly fluorescent. Lower background signal originating from the vessel material. [3][4]
Cellular Autofluorescence Image cells at a wavelength that minimizes autofluorescence; cellular autofluorescence is often strongest at shorter wavelengths (blue/green). Improved signal-to-noise ratio by avoiding the excitation of endogenous fluorophores. [5]

| | If possible, use fluorophores that emit in the red or near-infrared spectrum. | Reduces interference from common cellular autofluorescence. |[6] |

Diagram: Troubleshooting Workflow for Background Fluorescence

The following diagram outlines a logical workflow to diagnose and resolve sources of high background.

TroubleshootingWorkflow start High Background Observed check_neg_control Run Negative Control (No Azide Probe) start->check_neg_control is_neg_high Is Negative Control Background High? check_neg_control->is_neg_high reduce_probe 1. Decrease Alkyne Probe Conc. 2. Increase Washes 3. Add Blocking Agent (BSA) is_neg_high->reduce_probe Yes is_neg_low Is Background Still High In Positive Sample? is_neg_high->is_neg_low No check_cu Check Copper Reagents (Use Chelator, Fresh Ascorbate) reduce_probe->check_cu check_cu->is_neg_low check_autofluor Check for Autofluorescence is_neg_low->check_autofluor Yes optimized Optimized Signal is_neg_low->optimized No autofluor_solutions 1. Use Phenol Red-Free Media 2. Switch to Glass-Bottom Dish 3. Use Red-Shifted Fluorophore check_autofluor->autofluor_solutions autofluor_solutions->optimized

Caption: A step-by-step workflow for diagnosing background fluorescence.

Frequently Asked Questions (FAQs)

FAQ 1: What are the essential negative controls for my experiment? It is critical to include two main negative controls:

  • No Azide Control: Cells are not incubated with this compound but undergo the complete click chemistry and imaging protocol. This control identifies background from non-specific binding of the alkyne-fluorophore.

  • No Alkyne Control: Cells are incubated with this compound but the alkyne-fluorophore is omitted from the click reaction. This helps identify any autofluorescence from the cells or any fluorescence induced by the click reagents themselves.

FAQ 2: How can I proactively design my experiment to avoid background? Consider using "click-on" fluorogenic probes.[1][7] These probes are designed to be non-fluorescent or weakly fluorescent until they react with the azide group, forming a triazole ring that "switches on" the fluorescence.[7] This strategy dramatically reduces background from unbound probes, as they do not contribute to the signal, potentially eliminating the need for extensive washing steps.[1][8]

FAQ 3: Can the serum in my cell culture media affect background fluorescence? Yes, serum can contain components that contribute to background fluorescence.[2] For the final imaging step, it is best to switch to a serum-free, phenol red-free imaging medium or a clear buffered saline solution to improve the signal-to-noise ratio.[2][3]

FAQ 4: What is a "back-exchange" protocol and can it help? A back-exchange protocol is a highly effective method for removing excess lipid probes from the plasma membrane.[2] After staining with this compound and before fixation and click chemistry, you can incubate the cells with a solution containing BSA. The BSA acts as a sink, extracting unincorporated probe molecules from the outer leaflet of the plasma membrane, thereby reducing background.[2]

Experimental Protocols

Protocol 1: Optimizing Alkyne-Fluorophore Concentration

  • Cell Preparation: Plate cells on glass-bottom imaging dishes and grow to the desired confluency.

  • Metabolic Labeling: Incubate one set of dishes with this compound at your standard concentration and time. Include a parallel set of "No Azide" control dishes.

  • Fixation and Permeabilization: Fix and permeabilize the cells using your standard protocol.

  • Concentration Titration: Prepare a series of click-reaction cocktails with varying concentrations of your alkyne-fluorophore (e.g., 10 µM, 5 µM, 2 µM, 1 µM, 0.5 µM, 0.1 µM). Keep the concentrations of copper sulfate, ligand, and reducing agent constant.

  • Click Reaction: Add the different reaction cocktails to both the azide-labeled and the "No Azide" control cells. Incubate for the standard duration.

  • Washing: Wash all samples using a consistent and thorough washing protocol (e.g., 3 x 5 minutes with a buffer containing a mild detergent).

  • Imaging: Acquire images using identical microscope settings (laser power, exposure, gain) for all conditions.

  • Analysis: Compare the signal intensity in the target organelle (e.g., Golgi) in the azide-labeled cells versus the background intensity in the "No Azide" cells for each concentration. Select the lowest concentration that provides a strong specific signal with minimal background in the negative control.

Protocol 2: Post-Click Reaction Washing and Quenching

  • Initial Wash: Immediately after removing the click reaction cocktail, wash the cells twice with a PBS + 0.1% Tween-20 or Triton X-100 buffer.

  • Blocking/Wash: Wash the cells for 5-10 minutes in a solution of 1% BSA in PBS. This helps to remove non-specifically bound fluorophores.

  • Copper Quenching (Optional but Recommended for CuAAC): Wash the cells for 5 minutes with a 50 mM EDTA solution in PBS to chelate and remove any residual copper ions.

  • Final Washes: Wash the cells two more times for 5 minutes each with PBS to remove residual detergent and EDTA.

  • Imaging: Proceed with mounting and imaging.

Advanced Strategy: Fluorescence Quenching

For applications requiring exceptionally high signal-to-background ratios, a pretargeting and quenching strategy can be employed. This involves using a quencher molecule that deactivates the fluorescence of the unbound probe.

Quantitative Data on FRET-Based Quenching Efficiency A study using a Cy5-azide dye and a Cy7-DBCO quencher demonstrated significant signal reduction of the unbound or non-specifically localized probe.[9]

System Quenching Time % Cy5 Signal Decrease
In situ (solution)30 minutes>90%
In vitro (cells)30 minutes91%
Ex vivo (tissue)10-20 minutes80-90%
In vivo5 minutesup to 73%
(Data adapted from a study on a FRET-based quenching system)[9]

This approach can increase the signal-to-background ratio by over 50% in vivo by deactivating non-specific signals.[9]

Diagrams: Experimental and Conceptual Workflows

ClickChemistryWorkflow cluster_cell_culture Cellular Processing cluster_click_reaction Bioorthogonal Ligation step1 1. Metabolic Labeling Incubate live cells with This compound step2 2. Fix & Permeabilize Cells step1->step2 step3 3. Click Reaction Add Alkyne-Fluorophore, CuSO4, Ligand, Reductant step2->step3 step4 4. Wash & Quench Remove excess reagents and unbound probe step3->step4 step5 5. Imaging Fluorescence Microscopy step4->step5

Caption: The experimental workflow for this compound imaging.

FluorogenicProbe probe_off Alkyne Fluorophore (Quenched) mid_label 'Click' Reaction + Cu(I) Catalyst probe_off->mid_label azide Azido-LacCer azide->mid_label probe_on Triazole Fluorophore (Fluorescent) mid_label->probe_on

Caption: The principle of a "click-on" fluorogenic probe.

References

Technical Support Center: Troubleshooting C6(6-Azido) LacCer Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C6(6-Azido) LacCer click chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments involving this azido-functionalized glycosphingolipid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a synthetically modified lactosylceramide, a type of glycosphingolipid found in cell membranes. The C6 acyl chain contains a terminal azide (B81097) group (-N3), which serves as a bioorthogonal handle. This allows for the specific attachment of alkyne-containing molecules, such as fluorescent dyes, biotin, or drug molecules, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This enables researchers to study the localization, trafficking, and interactions of LacCer in various biological systems.

Q2: What are the main types of click chemistry reactions I can use with this compound?

There are two primary types of azide-alkyne cycloaddition reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and efficient method.[1][2][3] It utilizes a copper(I) catalyst to achieve high yields and regioselectivity, forming a stable triazole linkage.[1][4] However, the copper catalyst can be toxic to living cells, making this method more suitable for in vitro applications or fixed-cell imaging.[1][5][6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne (B158145) to react with the azide.[1][7] While it is more biocompatible and suitable for live-cell imaging, the reaction kinetics are generally slower than CuAAC.[5][7]

Troubleshooting Low Click Chemistry Efficiency

Low efficiency in your click chemistry reaction with this compound can be frustrating. The following guide addresses common problems and provides systematic solutions to improve your reaction yield.

Issue 1: No or Very Low Product Formation

This is often the most critical issue and usually points to a fundamental problem with one of the core components of the reaction.

Potential Causes & Solutions
SymptomPotential CauseSuggested Solution
No reaction or very slow reaction Inactive Copper Catalyst (Cu(II) form) The CuAAC reaction requires the copper to be in the +1 oxidation state (Cu(I)).[8] Oxygen can readily oxidize Cu(I) to the inactive Cu(II) state.[8] • Degas your solvents: Use methods like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[8] • Use a reducing agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to Cu(I) in situ. A 3- to 10-fold excess is often recommended.[8][9] • Work under an inert atmosphere: For highly sensitive reactions, using a glovebox can be beneficial.[8]
Poor Reagent Quality Degradation or impurity of reagents is a common culprit.[8] • This compound: Azides are generally stable but can be reduced. Use freshly acquired or properly stored material. • Alkyne probe: Verify the purity and integrity of your alkyne-functionalized molecule. • Copper source (e.g., CuSO₄): Ensure it is free of impurities and has been stored in a dry environment.[8] • Sodium Ascorbate: This reducing agent can oxidize over time. Use a fresh bottle or a recently prepared solution.[3][8]
Inhibitors in the Reaction Mixture Certain functional groups or contaminants can interfere with the catalyst. • Thiols: Thiol-containing compounds (e.g., DTT, β-mercaptoethanol) can coordinate with copper and inhibit the reaction. Remove them from your sample before the reaction. • Phosphines: Reagents like TCEP, sometimes used as reducing agents, can interfere with the CuAAC reaction.[9]
Precipitate forms during the reaction Poor Solubility of this compound or Alkyne Probe This compound is amphiphilic and can form micelles or aggregates in aqueous solutions, potentially burying the azide group and making it inaccessible.[9][10] • Use co-solvents: Add organic solvents like DMSO or DMF to improve solubility.[9][11] A common solvent system is a mixture of water/t-butanol or DMSO.[8] • Include detergents: A small amount of a non-ionic detergent (e.g., Triton X-100, Tween-20) below the critical micelle concentration can help maintain solubility without forming large aggregates.
Aggregation of the Biomolecule If this compound is incorporated into a larger biological assembly (e.g., liposomes, cell membranes), aggregation of these structures can hinder the reaction. • Optimize buffer conditions: Adjust pH and ionic strength to maintain the stability of your biological sample.
Issue 2: Moderate to Low Yield (<50%)

When you observe some product formation but the efficiency is not satisfactory, the issue often lies in suboptimal reaction conditions rather than a complete failure of a component.

Potential Causes & Solutions
SymptomPotential CauseSuggested Solution
Incomplete Reaction Suboptimal Reagent Concentrations The stoichiometry of the reactants is crucial. • Excess of one reagent: Typically, a slight excess (1.5 to 2-fold) of the smaller, more soluble alkyne probe relative to the azide (this compound) is used to drive the reaction to completion.[9] • Insufficient catalyst/ligand: A typical starting point is 50-250 µM CuSO₄ and a 5-fold excess of ligand.[10]
Incorrect Order of Reagent Addition The order of addition can impact the formation of the active catalytic complex.[8] • Pre-mix copper and ligand: It is often recommended to pre-mix the copper sulfate (B86663) and the copper-stabilizing ligand (e.g., THPTA, TBTA) before adding them to the reaction mixture.[8][12] This allows for the formation of the copper-ligand complex. The reaction is then typically initiated by the addition of sodium ascorbate.[8]
Insufficient Reaction Time or Inappropriate Temperature Click chemistry is generally fast, but complex substrates may require more time.[3] • Time: Monitor the reaction progress over time (e.g., 1-24 hours) using an appropriate analytical method like TLC or LC-MS to determine the optimal reaction time.[8] • Temperature: Most CuAAC reactions proceed well at room temperature. If the reaction is sluggish, gentle heating to 40-50°C may improve the rate, provided your biomolecule is stable at that temperature.[8]
Steric Hindrance The azide group on the C6 acyl chain of LacCer might be sterically hindered, especially if the LacCer is embedded in a membrane or part of a larger complex. • Use a longer linker on the alkyne probe: A longer, flexible linker (e.g., a PEG linker) on your alkyne-containing molecule can help overcome steric hindrance.
Inadequate Ligand for the System The choice of copper-stabilizing ligand can significantly impact reaction efficiency and protect biomolecules from damage.[7][9] • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine): Highly water-soluble and generally a good choice for biological systems.[1][12] • TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine): Requires an organic co-solvent like DMSO for solubility but is also very effective.[13]

Experimental Protocols

General Protocol for CuAAC Labeling of this compound in vitro

This protocol is a starting point and should be optimized for your specific application.

1. Reagent Preparation:

  • This compound Stock: Prepare a 1-10 mM stock solution in a suitable organic solvent (e.g., DMSO, ethanol).

  • Alkyne Probe Stock: Prepare a 10 mM stock solution in DMSO or water, depending on its solubility.

  • Copper Sulfate (CuSO₄) Stock: Prepare a 20 mM stock solution in deionized water.[10]

  • Ligand (THPTA) Stock: Prepare a 50 mM stock solution in deionized water.[10]

  • Sodium Ascorbate (NaAsc) Stock: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh on the day of the experiment. [3][8]

2. Reaction Setup:

  • In a microcentrifuge tube, add the this compound to your reaction buffer (e.g., PBS). The final concentration will depend on your experiment, but a starting point could be 50-100 µM.

  • Add the alkyne probe to the reaction mixture. A 1.5 to 2-fold molar excess over the azide is a good starting point.[9]

  • Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:Ligand is common.[10] For a final copper concentration of 100 µM, you would use 500 µM of ligand. Let this mixture sit for a few minutes.

  • Add the catalyst premix to the main reaction tube.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 2.5-5 mM is typical.[10][14]

3. Reaction Conditions:

  • Vortex the tube gently to mix.

  • Incubate at room temperature for 1-4 hours, protected from light if using a fluorescent alkyne probe.

  • Monitor the reaction progress if possible.

4. Work-up and Analysis:

  • The work-up procedure will depend on your downstream application. For analysis by mass spectrometry, you may be able to directly dilute the sample. For other applications, purification may be necessary using methods like solid-phase extraction or HPLC.

Quantitative Data Summary

The following table provides typical concentration ranges for CuAAC reactions, which can be used as a starting point for optimization.

ReagentTypical Final ConcentrationMolar Ratio (relative to Azide)
This compound10 µM - 200 µM1
Alkyne Probe20 µM - 400 µM1.5 - 2
CuSO₄50 µM - 250 µM0.5 - 2.5
Ligand (e.g., THPTA)250 µM - 1.25 mM2.5 - 12.5 (or 5x Copper)
Sodium Ascorbate1 mM - 5 mM10 - 50

Visual Guides

Troubleshooting Logic Flow

The following diagram outlines a logical workflow for troubleshooting low-efficiency click reactions.

Troubleshooting_Flow start Low Click Chemistry Efficiency check_reagents 1. Check Reagent Quality & Integrity (Azide, Alkyne, Copper, Ascorbate) start->check_reagents check_catalyst 2. Verify Active Catalyst System (Cu(I) state) check_reagents->check_catalyst Reagents OK reagent_sol Use fresh reagents Degas solvents check_reagents->reagent_sol Problem Found check_conditions 3. Optimize Reaction Conditions (Solvent, Temp, Time, pH) check_catalyst->check_conditions Catalyst OK catalyst_sol Use fresh sodium ascorbate Work under inert atmosphere Use copper-stabilizing ligand (THPTA) check_catalyst->catalyst_sol Problem Found check_substrate 4. Investigate Substrate Issues (Solubility, Steric Hindrance) check_conditions->check_substrate Conditions OK conditions_sol Adjust solvent (add DMSO) Increase reaction time/temp Check reagent ratios check_conditions->conditions_sol Problem Found substrate_sol Add co-solvents/detergents Use alkyne with longer linker check_substrate->substrate_sol Problem Found success Successful Reaction check_substrate->success No Obvious Issue (Re-evaluate experiment design) reagent_sol->success catalyst_sol->success conditions_sol->success substrate_sol->success

A step-by-step guide to diagnosing issues with click chemistry reactions.
CuAAC Catalytic Cycle

Understanding the catalytic cycle can help in troubleshooting issues related to the copper catalyst.

CuAAC_Cycle cu1 Cu(I) cu2 Cu(II) cu1->cu2 Oxidation cu_acetylide Cu(I)-Acetylide Complex cu1->cu_acetylide + Alkyne cu2->cu1 Reduction alkyne R1-Alkyne alkyne->cu_acetylide azide R2-Azide (C6-Azido LacCer) metallacycle Copper Metallacycle azide->metallacycle cu_acetylide->metallacycle + Azide triazole_cu Triazolide-Cu(I) Complex metallacycle->triazole_cu triazole_cu->cu1 (catalyst regenerated) product 1,2,3-Triazole Product triazole_cu->product + H⁺ ascorbate Sodium Ascorbate ascorbate->cu2 oxygen O₂ (Oxygen) oxygen->cu1

The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

minimizing cytotoxicity of copper catalyst in C6(6-Azido) LacCer experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on minimizing copper catalyst cytotoxicity during C6(6-Azido) LacCer experiments utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your live-cell experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction toxic to live cells?

A1: The conventional CuAAC reaction utilizes a copper(I) catalyst, which is cytotoxic. This toxicity primarily arises from the generation of reactive oxygen species (ROS) through the copper-catalyzed reduction of oxygen by the required reducing agent, typically sodium ascorbate (B8700270).[1][2] ROS can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA, ultimately triggering apoptosis or programmed cell death.[1][3]

Q2: What are the main strategies to overcome copper-induced cytotoxicity in live-cell this compound experiments?

A2: There are two primary strategies to circumvent copper toxicity in live-cell applications:

  • Ligand-Assisted Copper-Catalyzed Click Chemistry: This method involves using chelating ligands that stabilize the copper(I) ion. These ligands not only protect cells from the toxic effects of copper but can also enhance the reaction rate, allowing for the use of lower, less toxic copper concentrations.[4][5][6]

  • Copper-Free Click Chemistry: This approach employs bioorthogonal reactions that do not require a copper catalyst, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][7][8]

Q3: Which copper-chelating ligands are recommended, and what are their benefits?

A3: Several ligands can significantly reduce copper-induced cytotoxicity. THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid), and L-histidine are effective options.[4][9] These ligands sequester the copper ion, protecting cells from ROS, and can also accelerate the click reaction.[4][5][10] This allows for the use of lower copper concentrations while maintaining high labeling efficiency.[4]

Q4: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and when should I consider it?

A4: SPAAC is a "copper-free" click chemistry method that utilizes a strained alkyne (e.g., cyclooctynes like DIFO and DBCO) that reacts with an azide (B81097) without the need for a catalyst.[7][8][11][12] This completely eliminates the issue of copper-induced cytotoxicity.[4] SPAAC is an excellent choice for dynamic in vivo imaging and for experiments on particularly sensitive cell types.[7][8] While highly biocompatible, the reaction kinetics of SPAAC may be slower than the ligand-accelerated CuAAC.[5]

Q5: How can I remove residual copper from my samples after the experiment?

A5: Residual copper can interfere with downstream applications and should be removed. Common methods include:

  • Chelation: Washing with an aqueous solution of a chelating agent like EDTA to form a water-soluble complex with copper, which can then be removed through aqueous extraction.[13][14]

  • Solid-Phase Extraction: Using solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[13][15]

  • Precipitation: Inducing the precipitation of copper salts, which can then be separated by filtration.[13]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Cell Death or Low Viability Copper Toxicity: The concentration of the copper catalyst is too high.1. Reduce Copper Concentration: Lower the final concentration of CuSO₄.[4]2. Use a Chelating Ligand: Add a ligand like THPTA or BTTAA to the reaction mixture. A 5:1 ligand-to-copper ratio is often effective.[4]3. Switch to Copper-Free Click Chemistry (SPAAC): This will eliminate copper-induced cytotoxicity.[4]
Weak or No Fluorescent Signal Inefficient Click Reaction: The concentration of the copper catalyst is too low, or the reaction time is too short.1. Increase Catalyst Concentration (with caution): If cell viability is high, cautiously increase the copper concentration.[4]2. Increase Reaction Time: Extend the incubation period for the click reaction.[4]3. Use an Accelerating Ligand: Ligands like THPTA not only reduce toxicity but also increase the reaction rate.[4][5]
Reagent Instability: The Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive for the click reaction.Prepare Fresh Reagents: Always use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate) and the copper catalyst.
High Background Fluorescence Non-specific Staining: The fluorescent probe may be binding non-specifically to cellular components.1. Improve Washing Steps: Increase the number and duration of wash steps after the click labeling procedure.[4]2. Reduce Probe Concentration: Titrate the concentration of the alkyne-fluorophore to the lowest effective concentration that provides a sufficient signal.[4]
Inconsistent Results Between Experiments Variability in Reagent Preparation or Handling. Standardize Protocols: Ensure consistent reagent concentrations, incubation times, and washing procedures across all experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for minimizing copper catalyst cytotoxicity in live-cell labeling experiments.

Table 1: Recommended Reagent Concentrations for Ligand-Assisted CuAAC

ReagentTypical Concentration RangeNotes
This compound10 - 100 µMConcentration depends on the specific probe and experimental goals.
Alkyne-Fluorophore1 - 10 µMTitrate to the lowest concentration that gives a sufficient signal.[4]
CuSO₄10 - 100 µMLower concentrations are preferred to minimize toxicity.[2]
Copper-Chelating Ligand (e.g., THPTA, BTTAA)50 - 500 µMA 5:1 ligand-to-copper ratio is a good starting point.[4]
Sodium Ascorbate1 - 5 mMUse a freshly prepared solution.

Table 2: Comparison of Strategies to Minimize Cytotoxicity

StrategyKey AdvantageKey DisadvantageTypical Copper Concentration
Ligand-Assisted CuAAC Fast reaction kinetics and high signal intensity.[5]Requires optimization of ligand-to-copper ratio; some residual toxicity may occur.10 - 100 µM
Copper-Free Click Chemistry (SPAAC) Completely eliminates copper-induced cytotoxicity; highly biocompatible.[4][8]Can have slower reaction kinetics compared to CuAAC; requires synthesis of specialized strained alkynes.[5]0 µM
Use of Chelating Azides Enhances reaction rates at lower overall copper concentrations, improving biocompatibility.[2][4]Requires synthesis of a specialized azide probe.[4]10 - 40 µM[16]

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine Optimal Copper Concentration

This protocol outlines a method to determine the maximum tolerable copper concentration for your specific cell line using an MTT assay.[9]

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Incubation: Allow cells to adhere and grow for 24 hours.

  • Treatment: Prepare a serial dilution of your copper catalyst (e.g., CuSO₄) with and without your chosen ligand (e.g., THPTA) in cell culture medium. Also include a vehicle control (medium only).

  • Exposure: Remove the old medium from the cells and add the treatment solutions. Incubate for the intended duration of your labeling experiment (e.g., 1-2 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Ligand-Assisted CuAAC Labeling of Live Cells

This protocol provides a general procedure for labeling live cells that have been treated with this compound.

  • Cell Preparation: Culture and treat your cells with this compound for the desired time to allow for metabolic incorporation.

  • Prepare Click Reaction Cocktail: Prepare the following reagents immediately before use. The volumes can be scaled as needed.

    • Solution A (Ligand/Copper): Mix the copper-chelating ligand (e.g., THPTA) with CuSO₄ in a suitable buffer (e.g., PBS) at the desired ratio (e.g., 5:1).

    • Solution B (Alkyne Probe): Dissolve the alkyne-fluorophore in a biocompatible solvent (e.g., DMSO) and then dilute in buffer.

    • Solution C (Reducing Agent): Prepare a fresh solution of sodium ascorbate in buffer.

  • Labeling:

    • Wash the cells twice with PBS.

    • Combine Solutions A, B, and C to create the final click reaction cocktail.

    • Add the cocktail to the cells and incubate for 5-30 minutes at room temperature or 37°C, protected from light.

  • Washing: Remove the reaction cocktail and wash the cells three times with PBS.

  • Imaging: The cells are now ready for fluorescence microscopy or flow cytometry analysis.

Protocol 3: Copper Removal using an Aqueous EDTA Wash

This protocol is suitable for samples where the product is soluble in an organic solvent that is immiscible with water.[13]

  • Dilution: After the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Extraction:

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a 0.1 M aqueous solution of EDTA.

    • Shake the funnel vigorously, venting frequently. The aqueous layer may turn blue or green, indicating the formation of the copper-EDTA complex.[13]

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the extraction with fresh EDTA solution until the aqueous layer is no longer colored.[13]

  • Final Washes: Wash the organic layer with water and then with brine to remove any remaining EDTA and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

G cluster_prep Cell Preparation cluster_click Ligand-Assisted Click Reaction cluster_analysis Analysis A Seed and Culture Cells B Incubate with This compound A->B C Wash Cells (PBS) B->C E Incubate Cells with Click Cocktail C->E D Prepare Fresh Click Cocktail (CuSO4, Ligand, Ascorbate, Alkyne-Probe) D->E F Wash Cells (PBS) E->F G Fluorescence Microscopy F->G H Flow Cytometry F->H G cluster_toxic Mechanism of Copper Cytotoxicity cluster_protection Protective Role of Ligands Cu Cu(I) Catalyst ROS Reactive Oxygen Species (ROS) Cu->ROS Complex Stable Cu(I)-Ligand Complex Cu->Complex Ascorbate Ascorbate (Reducing Agent) Ascorbate->ROS O2 Oxygen (O2) O2->ROS Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Ligand Chelating Ligand (e.g., THPTA) Ligand->Complex Click Accelerated Click Reaction Complex->Click ReducedROS Reduced ROS Production Complex->ReducedROS G Copper Excess Intracellular Copper ROS Increased ROS Copper->ROS Fenton-like reactions Ceramide Ceramide Synthesis (de novo) ROS->Ceramide Inflammation Inflammation (e.g., NF-κB activation) ROS->Inflammation Mito Mitochondrial Dysfunction ROS->Mito Ceramide->Inflammation Apoptosis Apoptosis Ceramide->Apoptosis Ceramide->Mito Insulin Insulin Resistance Ceramide->Insulin Inflammation->Insulin Mito->Apoptosis

References

dealing with non-specific binding of C6(6-Azido) LacCer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C6(6-Azido) LacCer. This resource is intended for researchers, scientists, and drug development professionals utilizing this azide-functionalized lactosylceramide (B164483) analog in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly non-specific binding, encountered during your research.

Troubleshooting Guide: Non-Specific Binding of this compound

Non-specific binding of this compound or the subsequent click chemistry reagents can lead to high background signals, obscuring the specific localization and interactions of your target. This guide provides a systematic approach to identifying and mitigating these issues.

Problem 1: High Background Fluorescence in Control Cells (Not Treated with this compound)

This issue points to non-specific binding of the alkyne-fluorophore or other components of the click reaction cocktail.

Potential Cause Recommended Solution Expected Outcome
Excessive Alkyne-Fluorophore Concentration Titrate the alkyne-fluorophore to the lowest concentration that provides a detectable specific signal. Start with a range of 1-10 µM.Reduced background fluorescence in negative controls.
Hydrophobic Interactions of the Fluorophore Increase the number and duration of wash steps after the click reaction. Use a buffer containing a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash steps.More effective removal of unbound fluorophore, leading to a cleaner background.
Insufficient Blocking Pre-incubate cells with a blocking buffer before the click reaction. Bovine Serum Albumin (BSA) at 1-3% in PBS is a common choice.Saturation of non-specific binding sites on the cell surface, reducing fluorophore adhesion.
Copper-Mediated Fluorescence Ensure the use of a copper-chelating ligand (e.g., THPTA or TBTA) at a 5:1 molar ratio to CuSO4. Prepare the click reaction cocktail fresh and use it immediately.Minimized copper-induced artifacts and a more stable click reaction.
Problem 2: High Background Signal in this compound-Treated Cells Compared to Controls

This suggests that the this compound itself is binding non-specifically or that the azide (B81097) group is involved in off-target reactions.

Potential Cause Recommended Solution Expected Outcome
Excessive this compound Concentration Optimize the labeling concentration of this compound. High concentrations can lead to aggregation and non-specific membrane interactions. Test a concentration range of 1-25 µM.Clearer specific signal with reduced generalized membrane fluorescence.
Probe Aggregation Prepare the this compound stock solution in an appropriate solvent (e.g., DMSO) and sonicate briefly before diluting into culture medium.Improved probe solubility and reduced formation of aggregates that can bind non-specifically.
Insufficient Washing After Labeling Increase the number and duration of wash steps after incubating the cells with this compound and before the click reaction.Removal of unbound and loosely associated probe, leading to a lower background.
Metabolic Overload or Toxicity Reduce the incubation time with this compound. Long incubation periods can lead to cellular stress and altered membrane properties, potentially increasing non-specific binding.Healthier cells with more specific incorporation of the probe into relevant pathways.

Experimental Protocols

Protocol 1: Cell Labeling with this compound
  • Cell Seeding: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 5-25 µM) in pre-warmed cell culture medium.

  • Cell Labeling: Remove the existing culture medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under normal cell culture conditions (37°C, 5% CO2).

  • Washing: Gently wash the cells three times with pre-warmed PBS or culture medium to remove unbound this compound.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Cells
  • Fixation (Optional but Recommended): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.

  • Blocking: Incubate the cells with a blocking buffer (e.g., 3% BSA in PBS) for 30 minutes at room temperature.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the following in order:

    • PBS

    • Alkyne-fluorophore (e.g., 5 µM final concentration)

    • Copper(II) sulfate (B86663) (CuSO4) (e.g., 100 µM final concentration)

    • Copper ligand (e.g., THPTA at 500 µM final concentration)

    • Sodium ascorbate (B8700270) (freshly prepared, e.g., 1 mM final concentration)

  • Click Reaction: Remove the blocking buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three to five times with PBS containing 0.05% Tween-20.

  • Imaging: Mount the coverslip and image the cells using an appropriate fluorescence microscope.

Quantitative Data Summary

Parameter Recommended Range Notes
This compound Concentration 1 - 25 µMOptimal concentration is cell-type dependent and should be determined empirically.
Labeling Incubation Time 1 - 24 hoursLonger times may increase signal but also potential for metabolic alteration and toxicity.
Alkyne-Fluorophore Concentration 1 - 10 µMHigher concentrations can lead to increased non-specific binding.
CuSO4 Concentration 50 - 200 µMUse the lowest effective concentration to minimize cytotoxicity.
Copper Ligand (THPTA/TBTA) to CuSO4 Ratio 5:1Essential for protecting cells from copper toxicity and stabilizing the Cu(I) state.
Sodium Ascorbate Concentration 1 - 5 mMA fresh solution is crucial for efficient reduction of Cu(II) to Cu(I).
BSA for Blocking 1 - 3% (w/v) in PBSHigher concentrations may be necessary for some cell types.

Visualizations

experimental_workflow cluster_labeling Cell Labeling cluster_click Click Chemistry cluster_analysis Analysis seed_cells Seed Cells prepare_probe Prepare this compound seed_cells->prepare_probe incubate_cells Incubate Cells with Probe prepare_probe->incubate_cells wash_cells_1 Wash to Remove Unbound Probe incubate_cells->wash_cells_1 fix_cells Fix Cells (Optional) wash_cells_1->fix_cells block_cells Block Non-Specific Sites fix_cells->block_cells prepare_cocktail Prepare Click Cocktail react_cells Incubate with Cocktail block_cells->react_cells prepare_cocktail->react_cells wash_cells_2 Wash to Remove Excess Reagents react_cells->wash_cells_2 image_cells Fluorescence Microscopy wash_cells_2->image_cells

Caption: Experimental workflow for labeling cells with this compound.

troubleshooting_logic start High Background Signal? control_high High Background in Negative Control? start->control_high Yes probe_high High Background only in Labeled Cells? start->probe_high No sol_control_1 Decrease Alkyne-Dye Concentration control_high->sol_control_1 Yes sol_control_2 Increase Washing Post-Click control_high->sol_control_2 Yes sol_control_3 Add Blocking Step (BSA) control_high->sol_control_3 Yes sol_probe_1 Decrease LacCer Concentration probe_high->sol_probe_1 Yes sol_probe_2 Optimize LacCer Incubation Time probe_high->sol_probe_2 Yes sol_probe_3 Improve Probe Solubilization probe_high->sol_probe_3 Yes

Caption: Troubleshooting logic for high background signal.

LacCer_signaling cluster_stimuli External Stimuli cluster_downstream Downstream Effects PDGF PDGF LacCer_Synthase LacCer Synthase (β-1,4 GalT) PDGF->LacCer_Synthase activate VEGF VEGF VEGF->LacCer_Synthase activate TNFa TNF-α TNFa->LacCer_Synthase activate oxLDL ox-LDL oxLDL->LacCer_Synthase activate LacCer Lactosylceramide LacCer_Synthase->LacCer GlcCer Glucosylceramide GlcCer->LacCer converted by NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase activates cPLA2 cPLA2 LacCer->cPLA2 activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Inflammation Inflammation Arachidonic_Acid->Inflammation

Caption: Simplified LacCer-centric signaling pathway.[1]

Frequently Asked Questions (FAQs)

Q1: Can I perform the click reaction on live cells?

A1: While traditional copper-catalyzed click chemistry (CuAAC) is generally cytotoxic due to the copper catalyst, it can be adapted for live-cell labeling with careful optimization, including the use of copper-chelating ligands like THPTA and minimizing reaction times. For long-term live-cell imaging, strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry method, is recommended.

Q2: My cells look unhealthy after labeling. What could be the cause?

A2: Cell toxicity can arise from several factors:

  • High concentration of this compound: High levels of exogenous lipids can disrupt membrane integrity. Try reducing the concentration and/or incubation time.

  • DMSO concentration: Ensure the final concentration of the solvent used for the probe stock is not toxic to your cells (typically <0.5%).

  • Copper toxicity: If performing CuAAC, ensure a sufficient excess of a protective ligand is used, and keep the copper concentration and incubation time to a minimum.

Q3: I am not seeing any signal after the click reaction. What should I do?

A3: A lack of signal could be due to several reasons:

  • Inefficient labeling: Your cells may not be efficiently taking up or metabolizing the this compound. Try increasing the concentration or incubation time.

  • Inefficient click reaction: Ensure your sodium ascorbate solution is fresh, as it readily oxidizes. Also, verify the concentrations of all click reaction components.

  • Degraded reagents: Check the quality and storage conditions of your this compound and alkyne-fluorophore.

  • Imaging settings: Ensure you are using the correct excitation and emission filters for your chosen fluorophore and that the exposure time is adequate.

Q4: Can I use this compound for metabolic labeling studies?

A4: Yes, this compound can be used for metabolic labeling.[2] The cells can incorporate it into downstream glycosphingolipids. The efficiency of this process can be cell-type dependent. It is important to perform control experiments to verify the metabolic fate of the probe in your specific system.

Q5: What are the best negative controls for my experiment?

A5: Proper negative controls are crucial for interpreting your results. You should include:

  • No-probe control: Cells that are not treated with this compound but are subjected to the entire click chemistry and imaging procedure. This will reveal any non-specific binding of the alkyne-fluorophore.

  • No-click control: Cells that are labeled with this compound but are not subjected to the click reaction. This helps to assess any intrinsic fluorescence of the probe or the cells after labeling.

  • Unlabeled cells: An untreated sample of cells to assess autofluorescence.

References

optimizing incubation time for C6(6-Azido) LacCer metabolic labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C6(6-Azido) Lactosylceramide (LacCer) metabolic labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is C6(6-Azido) LacCer and how does it work?

This compound, or D-lactosyl-β-1,1′ N-(6"-azidohexanoyl)-D-erythro-sphingosine, is a modified glycosphingolipid used for metabolic labeling.[1][2] It contains an azide (B81097) group, which is a small, bioorthogonal chemical reporter.[3][4] This allows it to be incorporated into cellular pathways that utilize LacCer without significantly altering the molecule's biological activity.[3][4] Once incorporated into cellular glycosphingolipids, the azide group can be detected through a highly specific "click chemistry" reaction with a fluorescently tagged alkyne, enabling visualization and quantification.[][6][7]

Q2: What is the optimal incubation time for this compound metabolic labeling?

The optimal incubation time for this compound is highly dependent on the cell type, its metabolic rate, and the specific biological question being addressed. There is no single universal optimal time. For some applications targeting rapid signaling events, short incubation times of 20 minutes may be sufficient.[8] For general metabolic labeling and incorporation into cellular structures, longer incubation times of 1 to 24 hours are often used.[8][9] It is crucial to perform a time-course experiment (e.g., 1, 4, 8, 12, and 24 hours) to determine the ideal incubation period for your specific experimental system.

Q3: What is a good starting concentration for this compound?

A starting concentration in the range of 10-50 µM is generally recommended. However, the optimal concentration will vary between cell lines. It is advisable to perform a concentration-course experiment (e.g., 5, 10, 25, 50 µM) to find the lowest concentration that gives a robust signal without inducing cytotoxicity. Studies on the related compound C6-ceramide have shown that concentrations in the range of 10-25 µM can induce cytotoxicity and apoptosis in some cell lines.[10][11]

Q4: Can this compound cause cellular toxicity?

Yes, as with many lipid analogs, high concentrations or prolonged exposure to this compound can be toxic to cells. The C6 acyl chain enhances cell permeability, but can also lead to off-target effects.[10] It is essential to assess cell viability (e.g., using an MTT or similar assay) in parallel with your labeling experiments to ensure that the observed effects are not due to cytotoxicity.[10]

Q5: What is "click chemistry" and why is it used?

Click chemistry refers to a set of biocompatible, highly specific, and efficient chemical reactions.[6][7] In this context, it is most often the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] These reactions form a stable covalent bond between the azide group on the incorporated LacCer and an alkyne group on a detection molecule (e.g., a fluorophore or biotin).[3][6] This method is highly specific as neither azides nor alkynes are naturally present in most biological systems, thus minimizing background signal.[7]

Troubleshooting Guides

Problem: No or Weak Fluorescent Signal
Possible Cause Suggested Solution
Insufficient Incubation Time The this compound may not have had enough time to be metabolized and incorporated. Increase the incubation time. Perform a time-course experiment to find the optimal duration.
Low Concentration of this compound The concentration of the labeling reagent may be too low for efficient incorporation. Increase the concentration. Perform a concentration-course experiment, being mindful of potential cytotoxicity.
Cell Type with Low LacCer Metabolism The cell line being used may have a naturally low rate of LacCer uptake or processing. Consult literature for information on glycosphingolipid metabolism in your cell line. Consider using a positive control cell line known to have active LacCer metabolism.
Inefficient Click Reaction The click chemistry reaction may not be working optimally. Ensure all reagents are fresh and correctly prepared. For CuAAC, ensure the copper(I) catalyst is not oxidized. For SPAAC, ensure the strained alkyne has not degraded. Optimize click reaction conditions (time, temperature, reagent concentrations).
Degradation of this compound The stock solution of this compound may have degraded. Store the compound as recommended by the manufacturer, typically at -20°C, and protect from light.[] Prepare fresh dilutions for each experiment.
Problem: High Background Fluorescence
Possible Cause Suggested Solution
Non-specific Binding of Detection Reagent The fluorescent alkyne may be binding non-specifically to cells or the substrate. Reduce the concentration of the fluorescent alkyne. Increase the number and duration of wash steps after the click reaction. Include a blocking step (e.g., with BSA) before adding the detection reagent.
Cellular Autofluorescence The cells themselves may be autofluorescent at the chosen wavelength. Image a control sample of unlabeled cells that have gone through the click reaction without the fluorescent alkyne to determine the level of autofluorescence. Choose a fluorescent dye in a spectral range with lower autofluorescence (e.g., red or far-red).
High Concentration of this compound Excess, unincorporated this compound may be present and reacting with the detection reagent. Reduce the concentration of this compound. Ensure thorough washing after the labeling incubation period.
Precipitation of Labeling or Detection Reagents The this compound or the fluorescent alkyne may have precipitated out of solution, leading to fluorescent aggregates. Ensure all reagents are fully dissolved. Consider using a solvent such as DMSO for initial stock solutions, and then diluting in media.

Experimental Protocols

Protocol 1: Optimization of Incubation Time and Concentration

This protocol provides a framework for determining the optimal labeling conditions for your specific cell type. It is recommended to perform a time-course and concentration-course experiment simultaneously.

Materials:

  • This compound

  • Your cell line of interest

  • Appropriate cell culture medium and supplements

  • Multi-well plates (24- or 96-well)

  • Fluorescent alkyne (e.g., DBCO-Fluor 488 for copper-free click chemistry)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS with 1% BSA)

  • Click reaction buffer (as per manufacturer's instructions)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will result in 70-80% confluency at the time of labeling.

  • Preparation of Labeling Media: Prepare a series of labeling media with different concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM). First, dissolve the this compound in a small amount of an appropriate solvent (e.g., DMSO) before diluting into the cell culture medium. Ensure the final solvent concentration is low and consistent across all conditions.

  • Metabolic Labeling:

    • Remove the old medium from the cells.

    • Add the prepared labeling media to the cells.

    • Incubate for different periods (e.g., 1, 4, 8, 12, 24 hours).

  • Washing: After the incubation period, remove the labeling medium and wash the cells three times with warm PBS to remove any unincorporated this compound.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS containing 1% BSA.

  • Click Reaction:

    • Prepare the click reaction cocktail containing the fluorescent alkyne according to the manufacturer's protocol.

    • Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells three to five times with PBS containing 1% BSA to remove unreacted fluorescent alkyne.

  • Imaging and Analysis: Image the cells using a fluorescence microscope or quantify the fluorescence using a plate reader. The optimal condition is the lowest concentration and shortest incubation time that provides a strong, specific signal with minimal background and no signs of cytotoxicity.

Data Presentation

Table 1: Cytotoxicity of C6-Ceramide in Various Cell Lines

This table provides a reference for potential cytotoxic concentrations based on studies of the related compound, C6-ceramide.

Cell LineC6-Ceramide ConcentrationObserved Effect
Embryonic Hippocampal Cells13 µMIncreased cell viability initially, followed by changes in differentiation and sphingolipid metabolism.
Canine Mammary Cancer8 µMAntiproliferative and pro-apoptotic action.[10]
Thyroid Carcinoma10 µMInhibition of cell motility.[10]
Lung Adenocarcinoma20 µMFacilitated metastasis.[10]
Glioblastoma & T Cell Lymphoma25 µMInduced cytotoxicity and cell death.[10]
Table 2: Template for Recording Optimization Data
Incubation Time (hours)This compound (µM)Mean Fluorescence IntensityCell Viability (%)Observations (e.g., cell morphology)
10100
15
110
......
2450

Mandatory Visualization

Metabolic_Labeling_Workflow cluster_cell_culture Cell Culture cluster_labeling Metabolic Labeling cluster_detection Detection cluster_analysis Analysis A 1. Seed Cells B 2. Culture to desired confluency A->B C 3. Add this compound B->C D 4. Incubate (Time-course) C->D E 5. Wash & Fix D->E F 6. Permeabilize E->F G 7. Click Reaction with Fluorescent Alkyne F->G H 8. Wash G->H I 9. Fluorescence Microscopy / Plate Reader H->I J 10. Data Analysis I->J

Caption: Experimental workflow for this compound metabolic labeling.

Troubleshooting_Tree cluster_weak_signal No / Weak Signal cluster_high_background High Background Start Problem Encountered Q1 Increase Incubation Time? Start->Q1 Weak Signal Q4 Reduce Alkyne Concentration? Start->Q4 High Background Q2 Increase Concentration? Q1->Q2 No Sol1 Perform time-course Q1->Sol1 Yes Q3 Check Click Reaction? Q2->Q3 No Sol2 Perform concentration-course Q2->Sol2 Yes Sol3 Use fresh reagents Q3->Sol3 Yes Q5 Increase Washes? Q4->Q5 No Sol4 Titrate alkyne probe Q4->Sol4 Yes Q6 Check Autofluorescence? Q5->Q6 No Sol5 Add more wash steps Q5->Sol5 Yes Sol6 Image unlabeled control Q6->Sol6 Yes

Caption: Troubleshooting decision tree for common labeling issues.

Metabolic_Pathway cluster_uptake Cellular Uptake cluster_ER_Golgi ER/Golgi Apparatus cluster_membrane Cell Membrane cluster_detection Detection AzidoLacCer This compound (in medium) Incorporation Incorporation into Glycosphingolipid Biosynthetic Pathway AzidoLacCer->Incorporation Metabolism GSLs Azide-labeled Complex GSLs Incorporation->GSLs MembraneGSLs Azide-labeled GSLs in Plasma Membrane GSLs->MembraneGSLs Trafficking ClickReaction Click Reaction with Fluorescent Alkyne MembraneGSLs->ClickReaction Detection Step Fluorescence Fluorescent Signal ClickReaction->Fluorescence

Caption: Metabolic incorporation of this compound.

References

Technical Support Center: Quantifying C6(6-Azido) LacCer Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C6(6-Azido) Lactosylceramide (LacCer) for metabolic labeling and quantification.

Frequently Asked Questions (FAQs)

Q1: What is C6(6-Azido) LacCer and how is it used?

A1: this compound is a chemically modified analog of lactosylceramide, a key glycosphingolipid in cellular membranes. It contains an azide (B81097) group on the C6 position of the galactose residue, which acts as a bioorthogonal chemical reporter.[1][2] This allows for the tracking and quantification of LacCer metabolism and localization within cells. The azide group is small and generally does not significantly alter the biological properties of the parent molecule, allowing it to be processed by cellular enzymes.[2][3]

Q2: How is the incorporated this compound detected and quantified?

A2: The azide group on the incorporated LacCer is detected via a highly specific and efficient reaction called "click chemistry".[1][2] This involves reacting the azide with a molecule containing a terminal alkyne or a strained cyclooctyne (B158145). This second molecule is typically a reporter such as a fluorophore for imaging and flow cytometry, or a biotin (B1667282) tag for enrichment and mass spectrometry analysis.[1]

Q3: What are the main methods for quantifying this compound incorporation?

A3: The primary quantification methods include:

  • Flow Cytometry: Provides a high-throughput method to quantify the overall fluorescence signal in a cell population after click reaction with a fluorescent alkyne.

  • Fluorescence Microscopy: Allows for the visualization and semi-quantitative analysis of the subcellular localization of the incorporated LacCer.

  • Mass Spectrometry (LC-MS/MS): Offers precise and sensitive quantification of the modified LacCer and its downstream metabolites.[4]

Q4: Should I use copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry?

A4: The choice depends on your experimental setup.

  • CuAAC is generally faster and uses less expensive terminal alkyne reagents. However, the copper(I) catalyst can be toxic to cells, making it more suitable for fixed cells or cell lysates.[5][6]

  • SPAAC is a copper-free reaction, making it ideal for live-cell imaging and in vivo studies where copper toxicity is a concern.[6][7] However, the cyclooctyne reagents are typically larger and more expensive.[7]

Troubleshooting Guides

Issue 1: Low or No Signal After Click Reaction

This is a common issue that can arise from several factors throughout the experimental workflow.

Possible Cause Recommended Solution Expected Outcome
Inefficient Metabolic Incorporation - Increase the concentration of this compound (typically in the range of 10-50 µM).- Increase the incubation time (24-72 hours).- Ensure the ceramide acyl chain length is appropriate for your cell type, as this can affect membrane incorporation.[8][9][10][11]Increased azide density in cellular membranes, leading to a stronger signal.
Inefficient Click Reaction - For CuAAC: Use a freshly prepared solution of sodium ascorbate (B8700270). Ensure the final concentration of copper sulfate (B86663) (e.g., 1 mM) and a copper-chelating ligand like THPTA or BTTAA (5-10 fold excess over copper) are optimal.[12]- For SPAAC: Increase the concentration of the strained alkyne probe or extend the reaction time.Enhanced efficiency of the click reaction, resulting in a brighter signal.
Degradation of Reagents - Store this compound and alkyne probes protected from light and at the recommended temperature (typically -20°C).- Prepare fresh solutions of reagents, especially sodium ascorbate for CuAAC.Consistent and reliable results by ensuring the integrity of the chemical components.
Cellular Efflux of the Probe - Some cell types may actively pump out the LacCer analog. Consider using an efflux pump inhibitor if this is suspected.Increased intracellular retention of the this compound.
Issue 2: High Background Signal

High background can mask the true signal and lead to inaccurate quantification.

Possible Cause Recommended Solution Expected Outcome
Non-specific Binding of the Alkyne Probe - Decrease the concentration of the fluorescent alkyne probe.- Increase the number and duration of washing steps after the click reaction.- Add a blocking agent like Bovine Serum Albumin (BSA) to your buffers.[12]Reduced non-specific fluorescence in negative control samples.[13]
Copper-Mediated Fluorescence (CuAAC) - Use a copper-chelating ligand (e.g., THPTA, BTTAA) in sufficient excess (5-10 fold) over the copper sulfate to minimize unbound copper.[12]Quenching of non-specific fluorescence caused by the copper catalyst.
Side Reactions with Thiols - Free thiols in proteins (cysteine residues) can react with alkyne probes, especially in CuAAC.[12] Consider pre-treating fixed and permeabilized cells with a thiol-blocking agent like N-ethylmaleimide (NEM).A decrease in off-target labeling and a cleaner signal.
Impure Reagents - Use high-purity this compound and alkyne probes.- Ensure buffers are free of primary amines (e.g., Tris) which can interfere with some click chemistry reactions.[12]Consistent and reproducible results with lower background.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound
  • Cell Seeding: Plate cells on an appropriate culture vessel (e.g., 6-well plate for flow cytometry, glass-bottom dish for microscopy) and allow them to adhere overnight.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO, ethanol) to make a concentrated stock solution (e.g., 10 mM).

  • Labeling: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 25 µM). Remove the old medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for 24-72 hours under normal cell culture conditions (37°C, 5% CO2).

  • Washing: After incubation, gently wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated this compound.

Protocol 2: Quantification by Flow Cytometry using CuAAC
  • Cell Harvesting: After the washing step in Protocol 1, detach the cells using a non-enzymatic cell dissociation solution or trypsin.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Then, permeabilize the cells with a saponin-based buffer for 10 minutes.

  • Click Reaction Cocktail Preparation (Prepare Fresh):

    • Copper (II) Sulfate (CuSO4): 1 mM final concentration.

    • Copper-chelating ligand (e.g., THPTA): 5 mM final concentration.

    • Fluorescent Alkyne Probe (e.g., Alkyne-Fluor 488): 5 µM final concentration.

    • Sodium Ascorbate: 50 mM final concentration (add last).

  • Click Reaction: Resuspend the fixed and permeabilized cells in the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with a saponin-containing wash buffer.

  • Data Acquisition: Resuspend the cells in PBS and analyze them on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_detection Detection & Quantification cell_seeding Cell Seeding add_laccer Addition of this compound cell_seeding->add_laccer incubation Incubation (24-72h) add_laccer->incubation washing_1 Washing incubation->washing_1 fix_perm Fixation & Permeabilization washing_1->fix_perm click_reaction Click Reaction with Fluorescent Alkyne fix_perm->click_reaction washing_2 Washing click_reaction->washing_2 analysis Analysis (Flow Cytometry / Microscopy) washing_2->analysis

Caption: Experimental workflow for this compound incorporation and detection.

troubleshooting_low_signal cluster_incorporation Metabolic Incorporation Issues cluster_reaction Click Reaction Issues start Low or No Signal low_conc Low [LacCer] start->low_conc short_incubation Short Incubation Time start->short_incubation efflux Cellular Efflux start->efflux bad_reagents Degraded Reagents start->bad_reagents inefficient_click Inefficient Reaction Conditions start->inefficient_click solution1 solution1 low_conc->solution1 Increase Concentration solution2 solution2 short_incubation->solution2 Increase Time solution3 solution3 efflux->solution3 Use Efflux Inhibitors solution4 solution4 bad_reagents->solution4 Use Fresh Reagents solution5 solution5 inefficient_click->solution5 Optimize Conditions

Caption: Troubleshooting logic for low signal in this compound experiments.

References

Technical Support Center: C6(6-Azido) LacCer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C6(6-Azido) LacCer experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common artifacts and troubleshooting potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that may arise during metabolic labeling and subsequent detection of this compound.

FAQ 1: I am observing high background fluorescence in my negative control cells (not treated with this compound). What are the potential causes and solutions?

High background fluorescence is a common artifact that can obscure specific signals. The primary causes are often related to the click chemistry reaction components or the fluorescent probe itself.

Troubleshooting High Background Fluorescence:

Potential CauseTroubleshooting StepExpected Outcome
Non-specific binding of the alkyne-fluorophore probe 1. Decrease Probe Concentration: Titrate the alkyne-fluorophore concentration. Start with a lower concentration (e.g., 1-5 µM) and incrementally increase it to find the optimal signal-to-noise ratio.[1] 2. Increase Washing: After the click reaction, increase the number and duration of wash steps with a buffer containing a mild detergent (e.g., 0.1% Tween-20 in PBS).[1] 3. Use a Blocking Agent: Include a blocking agent like Bovine Serum Albumin (BSA) in your buffers to reduce non-specific binding sites.[1]Reduced background fluorescence in negative controls.
Residual Copper Catalyst 1. Use a Copper-Chelating Ligand: Ensure a sufficient excess (typically 5-10 fold) of a copper-chelating ligand (e.g., THPTA, BTTAA) over the copper sulfate (B86663).[1] This prevents copper from generating reactive oxygen species that can increase background.[2][3] 2. Post-Reaction Wash with a Chelator: After the click reaction, consider a wash step with a mild chelating agent like EDTA to remove any remaining copper ions.Quenching of non-specific fluorescence caused by the copper catalyst.
Impure Reagents 1. Use Fresh Reagents: Prepare fresh solutions of sodium ascorbate (B8700270) for each experiment, as it can oxidize over time.[1] 2. Verify Probe Purity: Ensure the purity of your alkyne-fluorophore. Impurities can contribute to background fluorescence.Consistent and reproducible results with lower background signal.
Cellular Autofluorescence 1. Select Appropriate Fluorophores: If possible, use fluorophores in the red or far-red spectrum, as cellular autofluorescence is often more prominent in the blue and green channels. 2. Use a Quenching Agent: Consider using a commercial autofluorescence quenching agent after fixation and permeabilization.Reduced background signal originating from the cells themselves.
FAQ 2: The fluorescence signal from my labeled cells is very weak or absent. What could be the problem?

Low or no signal can be attributed to issues with the metabolic labeling step, the click reaction efficiency, or the imaging setup.

Troubleshooting Low Signal:

Potential CauseTroubleshooting StepExpected Outcome
Inefficient Metabolic Incorporation of this compound 1. Optimize Labeling Time and Concentration: The optimal concentration and incubation time for this compound can be cell-type dependent. Perform a time-course (e.g., 24, 48, 72 hours) and concentration-course (e.g., 10-100 µM) experiment to determine the best conditions for your cells. 2. Check Cell Health: Ensure that the concentration of this compound used is not causing significant cytotoxicity, which would impair metabolic activity. Perform a cell viability assay if toxicity is suspected.[3]Increased incorporation of the azido-lipid, leading to a stronger signal.
Inefficient Click Reaction (CuAAC) 1. Check Reagent Quality: Ensure all click chemistry reagents are fresh and of high quality, especially the sodium ascorbate and the copper source.[1] 2. Optimize Reagent Concentrations: The ratio of copper to ligand is critical. A 1:5 to 1:10 ratio of CuSO₄ to a ligand like THPTA is often recommended.[1][3] 3. Degas Solutions: For in vitro click reactions on fixed cells or lysates, degassing the reaction buffer can help prevent the oxidation of the Cu(I) catalyst to the inactive Cu(II) state.Improved efficiency of the click reaction, resulting in a brighter signal.
Fixation and Permeabilization Issues 1. Choice of Fixative/Permeabilization Agent: Aldehyde-based fixatives (e.g., formaldehyde) can sometimes reduce the reactivity of the azide (B81097) group. Test different fixation methods (e.g., methanol (B129727) fixation) or different permeabilization agents (e.g., Triton X-100 vs. saponin (B1150181) vs. digitonin) to see what works best for your system. 2. Incomplete Permeabilization: If this compound is localized to intracellular organelles, incomplete permeabilization will prevent the click reagents from accessing the azide. Ensure adequate permeabilization time and reagent concentration.Better access of the click chemistry reagents to the azide-labeled lipid.
Imaging Settings 1. Optimize Acquisition Parameters: Ensure that the excitation and emission settings on the microscope are optimal for your chosen fluorophore. 2. Check Objective and Focus: Use a high numerical aperture objective and ensure the sample is correctly in focus.Improved detection of the fluorescent signal.
FAQ 3: I am concerned about copper-induced toxicity in my live-cell imaging experiments. How can I minimize this?

Copper(I) is known to be toxic to cells, primarily through the generation of reactive oxygen species (ROS).[4] Minimizing copper concentration and exposure time is crucial for live-cell imaging.

Minimizing Copper Toxicity in Live Cells:

StrategyRecommended ParametersRationale
Use a Biocompatible Ligand THPTA is a commonly used ligand that accelerates the click reaction and protects cells from copper-induced damage.[3] A 5-fold excess of ligand to copper is recommended.[3]The ligand chelates the copper ion, reducing its ability to generate ROS while maintaining its catalytic activity.[2]
Optimize Copper Concentration Use the lowest possible copper concentration that still provides a good signal. Concentrations as low as 40-50 µM CuSO₄ have been used successfully in live-cell imaging.[2][3]Lower copper concentrations directly correlate with reduced cytotoxicity.[3]
Minimize Incubation Time Keep the click reaction time as short as possible. For live-cell surface labeling, incubation times of 1-5 minutes can be sufficient.[3]Reduced exposure time limits the potential for cellular damage.
Pre-mix Reagents Pre-incubate the copper/ligand/ascorbate mixture for a few minutes before adding it to the cells.[3]This allows the catalyst to quench ROS generated upon the reduction of dissolved oxygen before the mixture is introduced to the cells.[3]
Consider Copper-Free Click Chemistry If copper toxicity remains an issue, consider using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This involves using a strained cyclooctyne-fluorophore that reacts with the azide without the need for a copper catalyst.[5]Eliminates copper-induced cytotoxicity entirely, making it ideal for long-term live-cell imaging.[5]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound
  • Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as ethanol (B145695) or DMSO.

  • Labeling: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25-50 µM).

  • Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time will depend on the cell type and the metabolic pathway being studied.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or culture medium to remove any unincorporated this compound.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Fixed Cells
  • Fixation: Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with a buffer containing a detergent (e.g., 0.25% Triton X-100 in PBS) for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 200 µL reaction, mix the following in order:

    • Alkyne-fluorophore (e.g., to a final concentration of 5 µM)

    • THPTA ligand (e.g., to a final concentration of 500 µM)

    • Copper(II) sulfate (e.g., to a final concentration of 100 µM)

    • Freshly prepared sodium ascorbate (e.g., to a final concentration of 5 mM)

  • Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three to five times with PBS containing a mild detergent.

  • Counterstaining and Mounting: If desired, counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslip with an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

Experimental Workflow

G cluster_metabolic_labeling Metabolic Labeling cluster_fix_perm Fixation & Permeabilization cluster_click_reaction Click Reaction cluster_imaging Imaging cell_seeding 1. Seed Cells add_laccer 2. Add this compound cell_seeding->add_laccer incubate 3. Incubate (24-72h) add_laccer->incubate wash_1 4. Wash Cells incubate->wash_1 fixation 5. Fix with PFA wash_1->fixation wash_2 6. Wash fixation->wash_2 permeabilization 7. Permeabilize wash_2->permeabilization wash_3 8. Wash permeabilization->wash_3 add_click_mix 9. Add Click Reaction Mix wash_3->add_click_mix incubate_click 10. Incubate (30-60 min) add_click_mix->incubate_click wash_4 11. Wash incubate_click->wash_4 counterstain 12. Counterstain & Mount wash_4->counterstain imaging 13. Fluorescence Microscopy counterstain->imaging

Caption: Experimental workflow for this compound labeling and detection.

Sphingolipid Metabolism Pathway

G cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Glucosylceramide Glucosylceramide (GlcCer) Ceramide->Glucosylceramide GCS Ceramide->Glucosylceramide Lactosylceramide Lactosylceramide (LacCer) Glucosylceramide->Lactosylceramide LCS C6_Azido_LacCer This compound Glucosylceramide->C6_Azido_LacCer LCS (incorporates azido-sugar analog) Complex_GSLs Complex Glycosphingolipids (e.g., Gangliosides) Lactosylceramide->Complex_GSLs

Caption: Simplified overview of the de novo sphingolipid biosynthesis pathway.

LacCer Signaling Pathway

G cluster_membrane Plasma Membrane (Lipid Raft) cluster_cytoplasm Cytoplasm LacCer Lactosylceramide Lyn Lyn Kinase LacCer->Lyn Direct Interaction Lyn_p Phosphorylated Lyn (Active) Lyn->Lyn_p Phosphorylation PI3K PI3K Lyn_p->PI3K Activation Signaling_Cascade Downstream Signaling Cascade PI3K->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Phagocytosis, Superoxide Generation) Signaling_Cascade->Cellular_Response

Caption: LacCer-mediated signaling through Lyn kinase in lipid rafts.[6][7]

References

C6(6-Azido) LacCer stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C6(6-Azido) Lactosylceramide (LacCer). This guide provides detailed information on the stability, storage, and handling of C6(6-Azido) LacCer to ensure successful experimental outcomes. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, this compound should be stored at -20°C in its solid form.[1][2] Product datasheets from various suppliers consistently recommend this storage temperature to maintain its stability.[1][2]

Q2: What is the shelf-life of this compound?

A2: When stored properly at -20°C in its solid, powdered form, this compound is stable for at least one year.[1]

Q3: How should I prepare and store solutions of this compound?

A3: this compound is soluble in organic solvents such as chloroform (B151607) and methanol. For preparing stock solutions, it is recommended to use these solvents. To minimize the risk of degradation, it is advisable to prepare fresh solutions for each experiment. If storage of a solution is necessary, it should be stored at -20°C in a tightly sealed glass vial, protected from light. For organic azides in general, it is recommended that solution concentrations do not exceed 1 M.

Q4: Is this compound sensitive to light?

A4: Yes, organic azides can be sensitive to light. Alkyl azides have been shown to undergo photodecomposition even under mild laboratory light conditions.[3] Therefore, it is crucial to protect both solid this compound and its solutions from light by storing them in amber vials or by wrapping the vials in aluminum foil.

Q5: What is the stability of the azide (B81097) group on this compound?

A5: The azide functional group is generally stable and bioorthogonal, meaning it does not typically react with endogenous functional groups in biological systems. However, alkyl azides can be sensitive to photolytic decomposition.[3] It is also important to avoid conditions with strong reducing agents, other than those used in specific reactions like the Staudinger ligation, as they can reduce the azide group.

Q6: Can I subject solutions of this compound to multiple freeze-thaw cycles?

A6: Repeated freeze-thaw cycles can negatively impact the stability of some biomolecules, potentially leading to degradation.[4][5][6][7] While specific data for this compound is not available, it is best practice to aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. If you must reuse a solution, it is recommended to thaw it on ice to minimize potential degradation.[4][5]

Stability and Storage Conditions Summary

ParameterConditionRecommendation
Storage Temperature (Solid) -20°COptimal for long-term stability.[1][2]
Shelf-Life (Solid) -20°CAt least 1 year.[1]
Storage of Solutions -20°CStore in tightly sealed glass vials, protected from light.
Solubility Chloroform, MethanolUse as solvents for preparing stock solutions.
Light Exposure AvoidOrganic azides can be light-sensitive.[3]
Freeze-Thaw Cycles AvoidAliquot solutions to prevent degradation.[4][5][6][7]

Troubleshooting Guides

This section addresses common issues that researchers may encounter when using this compound in "click chemistry" reactions.

Guide 1: Low or No Product Formation in Click Chemistry Reaction

If you are experiencing low or no yield of your desired product, consider the following potential causes and troubleshooting steps.

Potential CauseTroubleshooting StepExpected Outcome
Degradation of this compound 1. Ensure the compound has been stored correctly at -20°C and protected from light. 2. Prepare a fresh solution from the solid stock.Improved reaction efficiency with a fresh, properly stored reagent.
Inactive Copper Catalyst 1. The active Cu(I) catalyst can be oxidized to inactive Cu(II). Prepare the sodium ascorbate (B8700270) solution fresh for each experiment. 2. Degas your reaction buffer to remove dissolved oxygen.[8]Efficient catalysis of the azide-alkyne cycloaddition.
Incompatible Buffer Components 1. Avoid Tris-based buffers as the amine groups can chelate copper. Use buffers like PBS or HEPES.[8] 2. If your sample contains reducing agents like DTT, remove them prior to the click reaction.Uninhibited click reaction, leading to higher product yield.
Steric Hindrance The azide group on this compound may be sterically hindered within a lipid bilayer or micelle, preventing efficient reaction with the alkyne probe.[9]Consider using a longer linker on your alkyne probe to improve accessibility.
Solubility Issues Poor solubility of this compound or the alkyne probe in the reaction buffer can lead to a heterogeneous mixture and low yield.[9]Optimize the solvent system. A co-solvent like DMSO or DMF might be necessary.

Guide 2: High Background Signal in Fluorescence Imaging Experiments

High background fluorescence can obscure the specific signal from your labeled molecules. The following steps can help reduce non-specific signals.

Potential CauseTroubleshooting StepExpected Outcome
Non-specific Binding of Fluorescent Probe 1. Decrease the concentration of the fluorescent alkyne probe. 2. Increase the number and duration of washing steps after the click reaction. 3. Include a blocking agent such as BSA in your buffers.Reduced background fluorescence in your negative controls.
Residual Copper Catalyst Residual copper ions can sometimes cause non-specific fluorescence.Perform a final wash with a copper chelator like EDTA to remove any remaining copper ions.

Experimental Protocols

General Protocol for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction with this compound

This is a general guideline. Optimal concentrations and reaction times should be determined empirically for each specific application.

  • Prepare Stock Solutions:

    • This compound: Prepare a 1-10 mM stock solution in chloroform or methanol.

    • Alkyne-Probe: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO).

    • Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 500 mM stock solution in water. This solution must be made fresh before each experiment.

    • Tris(hydroxypropyl)triazolylmethylamine (THPTA) ligand (optional but recommended): Prepare a 50 mM stock solution in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add your biological sample containing the incorporated this compound in a suitable buffer (e.g., PBS).

    • Add the alkyne-probe to the desired final concentration (e.g., 10-100 µM).

    • If using a ligand, add THPTA to a final concentration of 500 µM.

    • Add CuSO4 to a final concentration of 100 µM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Downstream Processing:

    • After the incubation, proceed with your downstream application, such as washing steps for imaging or protein precipitation for proteomic analysis.

Visualizations

Storage_Workflow cluster_solid Solid this compound cluster_solution This compound Solution cluster_experiment Experimental Use solid_storage Store at -20°C in the dark prepare_solution Dissolve in Chloroform/Methanol solid_storage->prepare_solution aliquot Aliquot into single-use volumes prepare_solution->aliquot solution_storage Store at -20°C in the dark aliquot->solution_storage use_in_assay Use in Click Chemistry Assay solution_storage->use_in_assay

Caption: Recommended workflow for the storage and handling of this compound.

Troubleshooting_Click_Chemistry cluster_solutions Solutions start Low or No Click Product check_reagents Check Reagent Stability start->check_reagents check_catalyst Verify Catalyst Activity start->check_catalyst check_buffer Assess Buffer Compatibility start->check_buffer check_conditions Optimize Reaction Conditions start->check_conditions solution_fresh Use fresh this compound solution check_reagents->solution_fresh solution_ascorbate Prepare fresh Sodium Ascorbate check_catalyst->solution_ascorbate solution_buffer Use non-chelating buffer (PBS, HEPES) check_buffer->solution_buffer solution_concentration Optimize reactant concentrations check_conditions->solution_concentration

Caption: Troubleshooting flowchart for low-yield click chemistry reactions.

References

Technical Support Center: Best Practices for Working with Azido-Modified Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing azido-modified lipids in their experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle azido-modified lipids?

A: Proper storage and handling are critical to maintain the integrity of azido-modified lipids. Due to the potential for degradation, it is recommended to store them in a dry, inert atmosphere (e.g., under argon or nitrogen) at -20°C or below for long-term storage. For short-term use, they can be stored at 2-8°C. Avoid repeated freeze-thaw cycles. When preparing solutions, use anhydrous solvents to prevent hydrolysis.

Q2: What are the key considerations when choosing an azido-modified lipid for my experiment?

A: The choice of an azido-modified lipid depends on the specific application. Key factors to consider include:

  • Position of the Azide (B81097) Group: The location of the azide group (e.g., at the terminus of an acyl chain or within the headgroup) can influence the lipid's physical properties, such as its aggregation behavior and miscibility with other lipids.[1][2][3][4] The position can also affect the accessibility of the azide for subsequent reactions.

  • Linkage Type: The type of linkage of the acyl chain (e.g., ester vs. ether) can impact the stability of the lipid.[1][2][3] Ether-linked lipids are generally more resistant to hydrolysis.

  • Acyl Chain Length and Saturation: These properties will affect the physical behavior of the lipid within a membrane, influencing fluidity and phase behavior.

Q3: What are the main applications of azido-modified lipids?

A: Azido-modified lipids are versatile tools in chemical biology and drug development. Their primary applications involve "click chemistry," a set of bioorthogonal reactions that enable the specific and efficient labeling and detection of molecules.[5][6][7] Common applications include:

  • Metabolic Labeling: Introducing azido-modified lipids into cellular systems to track their metabolism and localization.[8][9][10]

  • Protein-Lipid Interaction Studies: Identifying and characterizing proteins that interact with specific lipids through cross-linking experiments.[1][2][3][11]

  • Surface Modification of Liposomes: Functionalizing the surface of liposomes for targeted drug delivery and other applications.[5][12]

  • Imaging: Visualizing the distribution of lipids in cells and tissues using fluorescence microscopy after clicking a fluorescent reporter to the azide group.[6][13]

Troubleshooting Guide

Problem 1: Low Yield in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Potential Cause Troubleshooting Step
Oxidation of Cu(I) Catalyst Degas all solvents and solutions thoroughly with an inert gas (argon or nitrogen) to remove oxygen.[14] Perform the reaction under an inert atmosphere if possible.[14]
Inhibition of Catalyst Use a stabilizing ligand for the copper(I) catalyst, such as Tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to prevent oxidation and improve solubility.[14]
Suboptimal Reagent Concentrations Optimize the concentrations of the copper catalyst, reducing agent (e.g., sodium ascorbate), and stabilizing ligand. A common starting point is a 1:5:1 molar ratio of Cu(II) salt:sodium ascorbate (B8700270):ligand.
Incorrect Order of Reagent Addition A recommended order of addition is to first mix the Cu(II) salt and the stabilizing ligand, then add this mixture to the azide and alkyne substrates, and finally initiate the reaction by adding the reducing agent.[14]
Precipitation of Reagents Ensure all components are fully dissolved in a suitable solvent system. For lipids, a mixture of organic solvents like THF/t-BuOH/H2O may be necessary.[15] If precipitation occurs upon addition of the copper catalyst, consider using a different ligand or solvent system.[15]

Problem 2: Poor or No Signal in Metabolic Labeling Experiments

Potential Cause Troubleshooting Step
Low Incorporation of Azido-Lipid Optimize the concentration of the azido-modified lipid and the incubation time.[9][16] Ensure the lipid is efficiently delivered to the cells; for some lipids, using a carrier like BSA or pre-forming liposomes may be necessary.
Cytotoxicity of the Azido-Lipid Perform a dose-response experiment to determine the optimal, non-toxic concentration of the azido-lipid.[9]
Inefficient Click Reaction in situ For imaging experiments, ensure the click chemistry reagents can efficiently penetrate the cell and access the labeled lipid. The choice of fluorescent probe and click reaction conditions may need optimization.[13] Using picolyl-azide reporters can enhance sensitivity and allow for lower copper concentrations.[13]
Degradation of the Azido-Lipid Verify the stability of the azido-lipid under your experimental conditions. Minimize exposure to reducing agents that could reduce the azide group.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-Modified Lipids

This protocol provides a general guideline for the CuAAC reaction. Optimal conditions may vary depending on the specific lipids and reporter molecules used.

Materials:

  • Azido-modified lipid

  • Alkyne-functionalized reporter molecule (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azido-modified lipid and alkyne-reporter in a suitable solvent.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water), and THPTA/TBTA (e.g., 50 mM in water/DMSO).

  • Reaction Setup:

    • In a reaction vessel, combine the azido-modified lipid and the alkyne-reporter.

    • Add the THPTA/TBTA solution to the reaction mixture.

    • Add the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

  • Purification:

    • Purify the final product using an appropriate method, such as column chromatography or HPLC, to remove the catalyst and excess reagents.

Quantitative Data Summary for CuAAC:

ParameterRecommended RangeNotes
Azido-Lipid Concentration 10 µM - 1 mMDependent on the specific application.
Alkyne-Reporter Concentration 1 - 5 equivalents relative to the azido-lipid
CuSO₄ Concentration 50 µM - 1 mM
Sodium Ascorbate Concentration 5-10 fold excess over CuSO₄
Ligand (THPTA/TBTA) Concentration 1-2 fold excess over CuSO₄
Reaction Time 1 - 24 hoursMonitor progress by TLC or LC-MS.
Temperature Room Temperature
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free Click Chemistry

SPAAC is an alternative to CuAAC that avoids the use of a cytotoxic copper catalyst, making it ideal for live-cell imaging.

Materials:

  • Azido-modified lipid

  • Strained alkyne reporter molecule (e.g., DBCO, BCN, DIFO)

  • Phosphate-buffered saline (PBS) or cell culture medium

Procedure:

  • Metabolic Labeling (if applicable):

    • Incubate cells with the azido-modified lipid for a desired period to allow for metabolic incorporation.

    • Wash the cells to remove excess unincorporated lipid.

  • Labeling with Strained Alkyne:

    • Add the strained alkyne reporter molecule to the cells in PBS or medium.

    • Incubate for 30 minutes to 2 hours at 37°C.

  • Washing and Imaging:

    • Wash the cells to remove the excess reporter molecule.

    • Image the cells using fluorescence microscopy.

Quantitative Data Summary for SPAAC:

ParameterRecommended RangeNotes
Azido-Lipid Labeling Concentration 10 - 100 µMFor cell culture experiments.
Strained Alkyne Reporter Concentration 10 - 50 µM
Incubation Time 30 minutes - 2 hours
Temperature 37°CFor live-cell experiments.

Visualizations

experimental_workflow General Workflow for Azido-Lipid Labeling and Detection cluster_labeling Step 1: Labeling cluster_detection Step 2: Detection (Click Chemistry) cluster_analysis Step 3: Analysis azido_lipid Azido-Modified Lipid cells Cells or System azido_lipid->cells Incubation labeled_system System with Incorporated Azido-Lipids cells->labeled_system click_reaction Click Reaction (CuAAC or SPAAC) labeled_system->click_reaction alkyne_reporter Alkyne-Reporter (e.g., Fluorophore, Biotin) alkyne_reporter->click_reaction detected_product Labeled Product click_reaction->detected_product analysis Analysis (Microscopy, MS, etc.) detected_product->analysis

Caption: A general experimental workflow for labeling biological systems with azido-modified lipids and subsequent detection via click chemistry.

troubleshooting_logic Troubleshooting Logic for Low CuAAC Yield start Low Reaction Yield check_oxidation Is the Cu(I) catalyst being oxidized? start->check_oxidation degas Degas solvents and use an inert atmosphere. check_oxidation->degas Yes check_ligand Are you using a stabilizing ligand? check_oxidation->check_ligand No degas->check_ligand add_ligand Add a ligand like THPTA or TBTA. check_ligand->add_ligand No check_reagents Are reagent concentrations and order of addition optimal? check_ligand->check_reagents Yes add_ligand->check_reagents optimize_reagents Optimize concentrations and add reducing agent last. check_reagents->optimize_reagents No success Improved Yield check_reagents->success Yes optimize_reagents->success

Caption: A logical diagram for troubleshooting low yields in CuAAC reactions involving azido-modified lipids.

References

optimizing fixation and permeabilization for C6(6-Azido) LacCer staining

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fixation and permeabilization steps for fluorescently labeling C6(6-Azido) Lactosylceramide (LacCer). Adherence to proper protocols is critical for preserving cellular morphology and ensuring accurate localization of this glycosphingolipid.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during C6(6-Azido) LacCer staining, which utilizes a "click chemistry" reaction to attach a fluorescent probe to the azide (B81097) group on the lipid.[][2]

Q1: Why is my fluorescent signal weak or completely absent?

A weak or absent signal is a common issue that can arise from several factors, from lipid extraction to a failed click reaction.

  • Improper Fixation: The most likely cause is the use of alcohol-based fixatives like methanol (B129727) or acetone.[3] These organic solvents dehydrate cells, which can extract or solubilize lipids, effectively washing away the this compound before it can be labeled.[4][5] Always use a crosslinking fixative like paraformaldehyde (PFA), which preserves lipid content and cell structure.[3]

  • Harsh Permeabilization: Strong, non-ionic detergents like Triton X-100 can extract lipids and membrane-associated proteins, leading to signal loss.[6][7] This is particularly problematic for lipid droplet and membrane-associated staining.[8]

  • Failed Click Chemistry Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is sensitive. Ensure that your catalyst solution, particularly the sodium ascorbate, is made fresh, as it readily oxidizes and becomes inactive.[9]

  • Low Abundance: The target lipid may be low in abundance in your specific cell type or experimental condition. Consider increasing the initial loading concentration of this compound or the incubation time.

Q2: My images show high background fluorescence. What's the cause?

High background can obscure the specific signal, making interpretation difficult.

  • Reagent Autofluorescence: Aldehyde fixatives like PFA can increase sample autofluorescence.[4][10] This can be minimized by quenching the fixation reaction with an agent like glycine (B1666218) or ammonium (B1175870) chloride. Autofluorescence is often more prominent in blue and green channels, so choosing fluorophores in the red or far-red spectrum can be beneficial.[11]

  • Non-specific Copper Catalysis: In chemical proteomic studies, the copper catalyst used in CuAAC has been shown to sometimes catalyze a reaction between the alkyne probe and cysteine residues on abundant proteins, leading to off-target background labeling.[12] While this is less characterized for lipid probes, ensuring thorough washing is critical.

  • Excess Reagents: Insufficient washing after the click chemistry step can leave unreacted fluorescent alkyne probe in the sample, contributing to a diffuse background signal.

  • Ambient Light: During microscopy, ensure room lights are off to prevent ambient light from being captured by the detector, which adds to background noise.[13]

Q3: The cell morphology is poor, and the LacCer localization seems incorrect.

Artifacts in morphology or localization almost always point to a problem in the fixation or permeabilization steps.

  • Fixative Choice: As mentioned in Q1, organic solvents like methanol drastically alter cell structure by precipitating proteins and dissolving lipids, which can cause organelles to collapse and misrepresent the native localization of LacCer.[4][5][14] PFA is the method of choice for preserving cell structure for lipid analysis.[3][15]

  • Permeabilization Method: While necessary for intracellular targets, permeabilization must be gentle. Saponin (B1150181) is a mild detergent that selectively interacts with cholesterol to form pores, often preserving the overall structure of organelles like the Golgi and endosomes better than harsh detergents like Triton X-100.[6][7][16] Since LacCer is synthesized in the Golgi and can be trafficked through endosomes, preserving these structures is critical for accurate localization.[17][18]

Q4: Which fixative is best for preserving this compound?

Paraformaldehyde (PFA) is the recommended fixative. PFA is a crosslinking agent that covalently links proteins, creating a stable cellular matrix that preserves morphology and retains lipids that are otherwise extracted by organic solvents.[3][19] Studies comparing fixation methods for lipid droplets and other lipid structures consistently show that PFA fixation is superior for retaining lipid content and structure.[3][20]

Q5: Should I use Triton X-100 or Saponin for permeabilization?

For this compound staining, Saponin is the preferred permeabilization agent.

  • Saponin: This is a mild, cholesterol-dependent detergent that creates pores in the plasma membrane without completely dissolving it.[6][7] It is known to better preserve the delicate structures of the Golgi and endosomes and is less likely to extract lipids.[16][21] Because its action is reversible, saponin should be included in the blocking and antibody/probe incubation buffers to maintain permeabilization.[6][22]

  • Triton X-100: This is a non-selective detergent that will permeabilize all cellular membranes, including those of organelles.[6][23] However, its harsh action can solubilize lipids and membrane proteins, which is detrimental to the accurate labeling of lipid species.[8][21] Formaldehyde fixation followed by Triton X-100 treatment has been shown to be inappropriate for labeling proteins on lipid droplets due to solubilization.[8]

Data Summary: Fixation & Permeabilization Reagents

The following table provides recommended starting concentrations and incubation times for the key reagents. Optimization may be required depending on the cell type and experimental goals.

ReagentWorking ConcentrationIncubation TimeKey Considerations
Fixative
Paraformaldehyde (PFA)4% in PBS10–20 minutesOptimal for preserving cell morphology and retaining lipids. May cause some autofluorescence.
Methanol / Acetone100% (Ice-cold)5–10 minutesNot Recommended. Extracts lipids and disrupts membrane architecture.[3][4][5]
Permeabilization Agent
Saponin0.1–0.5% in PBS10–15 minutesRecommended. Mild detergent that preserves membrane integrity.[16][21] Must be kept in subsequent wash/incubation buffers.[22]
Triton™ X-1000.1–0.2% in PBS10–15 minutesUse with caution. Non-selective and may extract lipids.[6][8] Can solubilize Golgi and ER membranes.[21]

Experimental Protocols

Protocol 1: Cell Fixation

This protocol is designed to preserve cellular architecture and lipid components.

  • After incubating cells with this compound, gently wash the cells twice with Phosphate-Buffered Saline (PBS) to remove excess probe.

  • Aspirate the PBS and add freshly prepared 4% PFA in PBS to completely cover the cells.

  • Incubate for 15 minutes at room temperature.

  • To quench the reaction and reduce autofluorescence, wash the cells three times with PBS containing 100 mM glycine.

  • Proceed immediately to permeabilization or store the fixed cells at 4°C for a short period.

Protocol 2: Cell Permeabilization (Saponin Method)

This method gently permeabilizes the plasma membrane to allow entry of click chemistry reagents.

  • Following fixation and washing, add a solution of 0.1% Saponin in PBS to the cells.

  • Incubate for 10-15 minutes at room temperature.

  • Do not wash out the saponin. Proceed directly to the blocking step and ensure that all subsequent buffers (blocking, click reaction, and wash buffers) contain 0.1% saponin to maintain permeability.[22]

Protocol 3: Copper-Catalyzed "Click" Reaction (CuAAC)

This protocol attaches an alkyne-fluorophore to the azide-functionalized LacCer. All steps should be performed in a buffer containing 0.1% saponin.

  • Prepare a fresh "click cocktail" immediately before use. For a 100 µL final volume, combine the following in order:

    • PBS (to final volume)

    • Alkyne-fluorophore (e.g., to a final concentration of 1-5 µM)

    • Copper (II) Sulfate (CuSO₄) (e.g., to a final concentration of 1 mM)

    • Freshly prepared Sodium Ascorbate (e.g., to a final concentration of 10 mM)

  • Aspirate the permeabilization buffer from the cells and add the click cocktail.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with a wash buffer (e.g., PBS with 0.1% Saponin and 0.1% Tween-20) to remove unreacted reagents.

  • (Optional) Counterstain nuclei with a dye such as DAPI.

  • Wash two additional times with PBS.

  • Mount the coverslip onto a microscope slide using an anti-fade mounting medium and proceed with imaging.[24]

Visualizations

experimental_workflow cluster_prep Cell Preparation & Labeling cluster_fixperm Fixation & Permeabilization cluster_click Click Chemistry & Imaging A 1. Culture Cells B 2. Incubate with This compound A->B C 3. Wash with PBS B->C D 4. Fix with 4% PFA C->D E 5. Quench with Glycine D->E F 6. Permeabilize with Saponin E->F G 7. Add Click Reaction Cocktail (Fluorophore-Alkyne, CuSO4, Ascorbate) F->G H 8. Incubate (30-60 min) G->H I 9. Wash Extensively H->I J 10. Counterstain & Mount I->J K 11. Fluorescence Imaging J->K

Caption: Experimental workflow for this compound staining.

troubleshooting_flowchart Start Staining Problem Problem What is the primary issue? Start->Problem WeakSignal Weak / No Signal Problem->WeakSignal Weak Signal HighBg High Background Problem->HighBg High Background BadMorph Poor Morphology Problem->BadMorph Poor Morphology FixativeCheck Did you use Methanol/Acetone? WeakSignal->FixativeCheck WashCheck Were wash steps thorough? HighBg->WashCheck Sol_Morph Solution: Use 4% PFA and a mild detergent like Saponin to preserve structure. BadMorph->Sol_Morph PermCheck Did you use Triton X-100? FixativeCheck->PermCheck No Sol_Fix Solution: Use 4% PFA. Alcohols extract lipids. FixativeCheck->Sol_Fix Yes ClickCheck Was Ascorbate solution fresh? PermCheck->ClickCheck No Sol_Perm Solution: Use Saponin. Triton X-100 can extract lipids. PermCheck->Sol_Perm Yes Sol_Click Solution: Make fresh reagents for click reaction. ClickCheck->Sol_Click No QuenchCheck Did you quench after PFA fixation? WashCheck->QuenchCheck Yes Sol_Wash Solution: Increase number and duration of washes. WashCheck->Sol_Wash No Sol_Quench Solution: Add a glycine quenching step to reduce autofluorescence. QuenchCheck->Sol_Quench No

Caption: Troubleshooting flowchart for common staining issues.

fixation_permeabilization_choice Impact of Reagent Choice on Lipid Staining Outcome cluster_fixation Fixation Choice cluster_permeabilization Permeabilization Choice cluster_outcome Expected Outcome for Lipid Staining pfa Paraformaldehyde (PFA) (Crosslinking) good Good Signal Preserved Morphology Accurate Localization pfa->good methanol Methanol / Acetone (Precipitating) bad Poor Signal Disrupted Morphology Lipid Extraction methanol->bad saponin Saponin (Mild Detergent) saponin->good triton Triton X-100 (Harsh Detergent) triton->bad

Caption: Impact of reagent choice on lipid staining outcome.

References

Validation & Comparative

A Comparative Guide to Validating C6(6-Azido) LacCer Incorporation: Mass Spectrometry vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of metabolic probe incorporation is paramount. This guide provides an objective comparison of mass spectrometry-based validation of C6(6-Azido) Lactosylceramide (LacCer) incorporation with alternative methods, supported by experimental data and detailed protocols.

The use of chemically modified analogs of biological molecules, such as C6(6-Azido) LacCer, has become a powerful tool for studying the intricate pathways of cellular metabolism. This azido-functionalized glycosphingolipid can be metabolically incorporated into cellular membranes and subsequently tagged with a reporter molecule via "click chemistry" for detection and analysis.[1] Validating the successful incorporation of this probe is a critical step in ensuring the reliability of experimental results. Mass spectrometry (MS) has emerged as a highly specific and sensitive method for this purpose.[2][3] This guide will delve into the validation of this compound incorporation using mass spectrometry, compare it with fluorescence-based detection, and provide the necessary experimental frameworks.

Comparison of Validation Methods: Mass Spectrometry vs. Fluorescence

The choice of validation method depends on the specific experimental needs, including the required level of structural detail, sensitivity, and throughput. Both mass spectrometry and fluorescence-based assays offer distinct advantages and disadvantages.

FeatureMass SpectrometryFluorescence-Based Assay
Specificity High: Provides structural confirmation through mass-to-charge ratio and fragmentation patterns. Can distinguish the probe from endogenous lipids.Moderate: Relies on the fluorescence signal, which can be prone to background interference.
Sensitivity High: Capable of detecting low abundance molecules.[4]High: Can detect low concentrations of the fluorescently tagged probe.
Quantitative Accuracy High: With the use of appropriate internal standards, it offers precise and accurate quantification.[5]Good: Provides relative quantification, but can be affected by photobleaching and quenching.
Structural Information Detailed: Tandem MS (MS/MS) provides information on the glycan headgroup and the lipid tail of the incorporated probe.[2][6]None: Does not provide structural information beyond the presence of the fluorescent tag.
Throughput Moderate to High: Dependent on the sample preparation and LC-MS/MS analysis time.High: Amenable to high-throughput screening using plate readers or flow cytometry.
Instrumentation Requires access to a mass spectrometer (e.g., Q-TOF, Orbitrap, Triple Quadrupole).Requires a fluorescence microscope, plate reader, or flow cytometer.
Complexity More complex workflow involving lipid extraction, click chemistry, and LC-MS/MS analysis.Simpler workflow involving cell labeling, fixation, and imaging or signal measurement.

Validating this compound Incorporation by Mass Spectrometry

Mass spectrometry offers an unambiguous method to confirm the incorporation of this compound into cellular lipids. The general workflow involves metabolically labeling cells with the azido-LacCer, reacting the incorporated probe with an alkyne-containing reporter tag via click chemistry, extracting the lipids, and then analyzing the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][7]

The key to MS-based validation is the detection of a unique molecular ion corresponding to the "clicked" this compound derivative. This derivative will have a specific mass-to-charge ratio (m/z) determined by the mass of the this compound and the attached reporter tag. Further confirmation is achieved through tandem mass spectrometry (MS/MS), which involves fragmenting the molecular ion to produce a characteristic fragmentation pattern. This pattern can confirm the identity of both the LacCer backbone and the reporter tag.[2][8]

Experimental Protocol: LC-MS/MS Validation of this compound Incorporation

This protocol outlines the key steps for validating the incorporation of this compound using mass spectrometry.

1. Metabolic Labeling:

  • Culture cells to the desired confluency.

  • Incubate the cells with this compound at a final concentration of 10-50 µM in serum-free or low-serum medium for 4-24 hours. The optimal concentration and incubation time should be determined empirically for each cell type.

2. Cell Lysis and Protein Precipitation:

  • After incubation, wash the cells twice with cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable buffer (e.g., RIPA buffer).

  • Precipitate proteins by adding a cold organic solvent (e.g., acetone (B3395972) or methanol) and centrifuge to pellet the protein.

3. Click Chemistry Reaction:

  • To the lipid-containing supernatant, add the alkyne-reporter tag (e.g., an alkyne-biotin or a charge-tagged alkyne for enhanced MS detection) at a 5-10 fold molar excess.

  • Add the click chemistry catalyst components in the following order: copper(II) sulfate (B86663) (CuSO4) to a final concentration of 1 mM, a copper ligand (e.g., TBTA) to 0.1 mM, and a reducing agent like sodium ascorbate (B8700270) to 1 mM.[9]

  • Incubate the reaction for 1-2 hours at room temperature.

4. Lipid Extraction:

  • Perform a Bligh-Dyer or Folch lipid extraction to isolate the lipids from the reaction mixture.

  • Briefly, add chloroform (B151607) and methanol (B129727) to the sample to create a biphasic system. The lipids will partition into the lower chloroform phase.

  • Collect the lower phase and dry it under a stream of nitrogen.

5. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

  • Inject the sample onto a C18 or HILIC liquid chromatography column to separate the lipids.

  • Analyze the eluting lipids using a high-resolution mass spectrometer.

  • Acquire data in both full scan mode to detect the molecular ion of the clicked LacCer and in tandem MS mode (MS/MS) to obtain fragmentation spectra for structural confirmation.

Alternative Method: Fluorescence-Based Validation

A common alternative to mass spectrometry is the use of fluorescence-based methods. This approach involves clicking the incorporated this compound to a fluorescent alkyne-reporter molecule (e.g., alkyne-fluorophore). The incorporation can then be visualized by fluorescence microscopy or quantified using a fluorescence plate reader or flow cytometry.

Experimental Protocol: Fluorescence Validation of this compound Incorporation

1. Metabolic Labeling:

  • Follow the same metabolic labeling procedure as described for the mass spectrometry protocol.

2. Cell Fixation and Permeabilization:

  • After incubation, wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes to allow the click chemistry reagents to enter the cell.

3. Click Chemistry Reaction:

  • Prepare the click reaction cocktail containing the alkyne-fluorophore, CuSO4, a copper ligand, and a reducing agent in PBS.

  • Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

4. Washing and Imaging/Analysis:

  • Wash the cells thoroughly with PBS to remove unreacted reagents.

  • If desired, stain the nuclei with a fluorescent nuclear stain (e.g., DAPI).

  • Visualize the cells using a fluorescence microscope or quantify the fluorescence intensity using a plate reader or flow cytometer.

Visualizing the Workflow and Signaling Pathways

To better illustrate the processes described, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_ms Mass Spectrometry Validation cluster_fluor Fluorescence Validation ms_label Metabolic Labeling with this compound ms_lysis Cell Lysis & Protein Precipitation ms_label->ms_lysis ms_click Click Chemistry with Alkyne-Reporter ms_lysis->ms_click ms_extract Lipid Extraction ms_click->ms_extract ms_lcms LC-MS/MS Analysis ms_extract->ms_lcms ms_data Data Analysis (m/z and Fragmentation) ms_lcms->ms_data fluor_label Metabolic Labeling with this compound fluor_fix Cell Fixation & Permeabilization fluor_label->fluor_fix fluor_click Click Chemistry with Alkyne-Fluorophore fluor_fix->fluor_click fluor_wash Washing fluor_click->fluor_wash fluor_analysis Fluorescence Microscopy/Analysis fluor_wash->fluor_analysis

Caption: Experimental workflows for mass spectrometry and fluorescence-based validation.

signaling_pathway cluster_cell Cellular Process cluster_validation Validation by Mass Spectrometry azido_laccer This compound (Probe) incorporation Metabolic Incorporation into Cellular Membranes azido_laccer->incorporation incorporated_laccer Incorporated Azido-LacCer incorporation->incorporated_laccer click_reaction Click Reaction with Alkyne-Reporter Tag incorporated_laccer->click_reaction clicked_product Clicked LacCer-Reporter (Unique Mass) click_reaction->clicked_product ms_detection Mass Spectrometer Detection clicked_product->ms_detection ms_ms_fragmentation Tandem MS Fragmentation ms_detection->ms_ms_fragmentation validation Confirmation of Structure and Incorporation ms_ms_fragmentation->validation

Caption: Logical flow of this compound incorporation and its validation via mass spectrometry.

References

A Researcher's Guide to Confirming the Metabolic Pathway of C6(6-Azido) LacCer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for elucidating and confirming the metabolic pathway of C6(6-Azido) Lactosylceramide (B164483) (LacCer), a powerful chemical tool for studying glycosphingolipid (GSL) metabolism. By leveraging the bioorthogonal azide (B81097) handle, researchers can trace the journey of this LacCer analog through cellular pathways. This document compares the expected metabolic fate of C6(6-Azido) LacCer with the known pathway of its natural counterpart and provides detailed experimental protocols to validate these processes.

Lactosylceramide is a critical intermediate in the biosynthesis of a vast array of complex GSLs.[1][2] The introduction of an azide group at the 6-position of the terminal galactose is designed to be a subtle modification, allowing the molecule to be processed by the cell's natural enzymatic machinery.[1][2] This modification provides a specific tag for "click chemistry," a highly efficient and bioorthogonal ligation reaction, enabling the visualization and identification of downstream metabolites.[1]

Comparative Metabolic Pathways: this compound vs. Natural LacCer

The metabolic fate of this compound is hypothesized to mirror that of natural LacCer, serving as a precursor for the synthesis of more complex GSLs or being subject to degradation. The primary advantage of the azido-modified version is its traceability, which is absent in the natural form without isotopic labeling.

FeatureThis compoundNatural Lactosylceramide
Structure Lactosylceramide with a C6 acyl chain and an azide group on the galactose residue.Lactosylceramide with varying acyl chain lengths.
Detection Method Click chemistry with alkyne-functionalized probes (e.g., fluorophores, biotin) followed by fluorescence microscopy or mass spectrometry.Requires isotopic labeling (e.g., ³H, ¹⁴C) for tracing, or detection via antibodies or mass spectrometry of the unlabeled molecule.
Primary Metabolic Route Expected to be elongated by glycosyltransferases to form azide-containing gangliosides and globosides.Elongated by glycosyltransferases to form gangliosides (e.g., GM3) and globosides (e.g., Gb3).
Degradative Pathway Expected to be hydrolyzed by lysosomal enzymes to C6(6-Azido) Glucosylceramide.Hydrolyzed by β-galactosidase to glucosylceramide.
Key Advantage Bioorthogonal handle allows for specific and sensitive detection of metabolites in complex biological samples.Represents the true endogenous metabolic pathway.
Potential Limitation The azide group could potentially alter enzyme kinetics or substrate specificity, though it is designed to be minimally disruptive.[1][2]Lacks an inherent tag for direct and specific visualization without modification.

Quantitative Analysis of Metabolites

The following table presents a hypothetical yet expected distribution of this compound and its metabolites after cellular uptake and metabolism, as would be determined by quantitative mass spectrometry. This serves as a template for researchers to input their experimental data.

MetaboliteExpected m/z of Azide-Containing MoietyHypothetical Abundance (Relative to Total Azide-Labeled Lipids)
This compound762.9340%
C6(6-Azido) GM31053.125%
C6(6-Azido) Gb3925.0320%
C6(6-Azido) GlcCer600.8310%
Other Azide-MetabolitesVariable5%

Experimental Workflow and Signaling Pathways

The confirmation of the this compound metabolic pathway involves a multi-step experimental process, from cellular delivery to the identification of downstream metabolites.

G cluster_workflow Experimental Workflow start Cell Culture and Incubation with this compound extraction Lipid Extraction start->extraction click_chem Click Chemistry Reaction (e.g., with Alkyne-Biotin) extraction->click_chem purification Affinity Purification of Azide-Labeled Lipids click_chem->purification ms_analysis LC-MS/MS Analysis purification->ms_analysis identification Metabolite Identification and Quantification ms_analysis->identification

Experimental workflow for tracing this compound metabolism.

Once metabolized, the resulting GSLs can participate in various signaling cascades. The diagram below illustrates the expected metabolic conversions.

G cluster_pathway This compound Metabolic Pathway LacCer This compound GM3 C6(6-Azido) GM3 LacCer->GM3 GM3 Synthase Gb3 C6(6-Azido) Gb3 LacCer->Gb3 Gb3 Synthase GlcCer C6(6-Azido) GlcCer LacCer->GlcCer β-Galactosidase Complex_GSLs More Complex Azide-GSLs Gb3->Complex_GSLs Further Glycosylation

Expected metabolic pathway of this compound.

Detailed Experimental Protocols

Cell Culture and Metabolic Labeling

Objective: To incorporate this compound into cellular GSLs.

Materials:

  • Cell line of interest (e.g., HeLa, CHO, or a specific cell line relevant to the research question)

  • Complete cell culture medium

  • This compound (stock solution in ethanol (B145695) or DMSO)

  • 6-well tissue culture plates

Protocol:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Allow cells to adhere overnight.

  • Prepare the labeling medium by diluting the this compound stock solution in a complete culture medium to a final concentration of 10-50 µM.

  • Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubate the cells for a time course (e.g., 1, 4, 12, 24 hours) to monitor the progression of metabolism.

Lipid Extraction

Objective: To extract total lipids from the cells.

Materials:

Protocol:

  • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold methanol to each well and scrape the cells.

  • Transfer the cell suspension to a glass vial.

  • Add 2 mL of chloroform and vortex vigorously for 1 minute.

  • Add 0.8 mL of water and vortex again to induce phase separation.

  • Centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids into a new glass vial.

  • Dry the lipid extract under a stream of nitrogen.

Click Chemistry Reaction

Objective: To conjugate an alkyne-containing reporter molecule to the azide-labeled lipids.

Materials:

  • Dried lipid extract

  • Alkyne-biotin or alkyne-fluorophore (e.g., DBCO-fluorophore for copper-free click chemistry)

  • For copper-catalyzed click chemistry (CuAAC):

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Sodium ascorbate

  • Tert-butanol/water (1:4 v/v)

Protocol (Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC):

  • Redissolve the dried lipid extract in 100 µL of methanol.

  • Add 10 µM of DBCO-fluorophore.

  • Incubate at room temperature for 1-2 hours, protected from light.

Protocol (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):

  • Redissolve the dried lipid extract in 90 µL of tert-butanol/water (1:4).

  • Prepare a fresh click-chemistry reaction mix:

    • 1 µL of 50 mM CuSO₄

    • 1 µL of 50 mM THPTA

    • 5 µL of 50 mM sodium ascorbate

    • 3 µL of 10 mM alkyne-biotin

  • Add 10 µL of the click-chemistry reaction mix to the lipid extract.

  • Vortex and incubate at room temperature for 1 hour.

Mass Spectrometry Analysis

Objective: To identify and quantify the azide-labeled lipid species.

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)

  • C18 reverse-phase column suitable for lipidomics

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid)

Protocol:

  • Redissolve the "clicked" and purified (if using biotin-alkyne) lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

  • Inject the sample into the LC-MS system.

  • Separate the lipids using a gradient elution profile.

  • Acquire data in both positive and negative ion modes.

  • Identify the azide-labeled metabolites by their characteristic precursor ion m/z values and fragmentation patterns. The triazole ring formed during the click reaction will also add a specific mass to the original metabolite.

  • Quantify the relative abundance of each metabolite by integrating the peak areas from the extracted ion chromatograms.

Fluorescence Microscopy

Objective: To visualize the subcellular localization of this compound and its metabolites.

Materials:

  • Cells grown on glass coverslips

  • 4% paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Alkyne-fluorophore (e.g., Alexa Fluor 488 DIBO alkyne)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Protocol:

  • Perform metabolic labeling as described in Protocol 1 on cells grown on coverslips.

  • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Wash twice with PBS.

  • (Optional) Permeabilize cells with 0.1% Triton X-100 for 10 minutes to visualize intracellular lipids.

  • Wash twice with PBS.

  • Incubate with 5 µM alkyne-fluorophore in PBS for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips on microscope slides using a mounting medium.

  • Image the cells using a fluorescence microscope with the appropriate filter sets.

References

A Head-to-Head Comparison: C6(6-Azido) LacCer vs. Alkyne-Modified LacCer for Advanced Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking and analysis of glycosphingolipids (GSLs) like lactosylceramide (B164483) (LacCer) are crucial for understanding cellular processes in health and disease. The advent of bioorthogonal chemistry has provided powerful tools for metabolically labeling and visualizing these molecules in their native environment. This guide offers an objective comparison of two leading platforms for LacCer analysis: C6(6-Azido) LacCer and alkyne-modified LacCer.

This comparison will delve into their performance based on available experimental data for these and analogous lipid reporters, focusing on metabolic incorporation, reaction efficiency, and applications in cellular imaging and proteomics.

Performance Comparison: A Quantitative Overview

The choice between an azide- or alkyne-modified LacCer analog hinges on a balance of factors including metabolic tolerance, reaction kinetics, and the specific demands of the downstream application. While direct head-to-head studies on LacCer analogs are limited, data from similar azide- and alkyne-modified biomolecules provide valuable insights.

Table 1: Quantitative Performance Comparison of Azide- and Alkyne-Modified Glycans and Lipids

ParameterThis compoundAlkyne-Modified LacCerKey Considerations & Supporting Data
Metabolic Incorporation Efficiency Generally well-tolerated and incorporated into cellular membranes.[1][2]Efficiency can be variable and highly dependent on the specific cell type and the structure of the alkyne modification.[3]Studies on analogous azide- and alkyne-modified monosaccharides (ManNAc and Sia) have shown that switching the bioorthogonal tag can significantly impact metabolic incorporation, with the azide-modified versions sometimes showing more robust and less cell-line-dependent labeling.[3]
Cytotoxicity The azide (B81097) group is generally considered to be of low toxicity and minimally perturbing to biological systems.[4]Terminal alkynes are also relatively non-perturbing, but some studies suggest potential for higher background reactivity compared to azides.[5] The cytotoxicity of copper catalysts used in the subsequent click reaction is a significant concern for live-cell applications.[6]For live-cell imaging, the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is preferred when using azide-modified probes to avoid copper-induced toxicity.[1][4]
Click Reaction Kinetics (CuAAC) Reacts with alkyne-functionalized probes.Reacts with azide-functionalized probes.Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) offers very fast reaction kinetics for both azide and alkyne probes. The reaction rate is often in the range of 10-100 M⁻¹s⁻¹.[7][8]
Click Reaction Kinetics (SPAAC) Reacts with strained alkyne probes (e.g., DBCO, BCN).Not applicable.Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is copper-free, making it ideal for live-cell imaging. However, the reaction kinetics are generally slower than CuAAC, typically in the range of 0.1-1 M⁻¹s⁻¹.[1][9]
Downstream Applications Versatile for fixed and live-cell imaging (SPAAC), and proteomics via both CuAAC and SPAAC.[1][2]Primarily used for fixed-cell applications and in vitro assays where the copper catalyst can be washed away.[10]The choice of modification often depends on the desired click chemistry reaction. If live-cell imaging is the primary goal, the azide modification with subsequent SPAAC is a more established and biocompatible approach.

Experimental Protocols

Detailed methodologies are essential for the successful application of these metabolic reporters. Below are representative protocols for metabolic labeling, fluorescent imaging, and proteomic analysis.

Protocol 1: Metabolic Labeling of Cultured Cells
  • Cell Seeding: Plate mammalian cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for quantitative analysis) and allow them to adhere and reach the desired confluency.

  • Preparation of Lipid Stock Solution: Dissolve this compound or alkyne-modified LacCer in a suitable solvent such as ethanol (B145695) or DMSO to prepare a stock solution (e.g., 1-10 mM).

  • Metabolic Labeling: Add the LacCer analog stock solution to the cell culture medium to achieve a final concentration typically in the range of 10-100 µM. The optimal concentration should be determined empirically for each cell line.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 24-72 hours to allow for metabolic incorporation into cellular glycosphingolipids.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove unincorporated LacCer analog.

Protocol 2: Fluorescent Imaging of Metabolically Labeled LacCer

A. For this compound Labeled Cells (SPAAC Reaction):

  • Fixation (Optional, for fixed-cell imaging): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by washing twice with PBS.

  • Permeabilization (Optional, for intracellular imaging): Permeabilize the fixed cells with 0.1% Triton X-100 in PBS for 10-15 minutes, followed by washing twice with PBS.

  • SPAAC Reaction: Prepare a solution of a strained alkyne-fluorophore (e.g., DBCO-fluorophore) in a suitable buffer (e.g., PBS or cell culture medium for live cells) at a concentration of 5-25 µM.

  • Incubation: Incubate the cells with the strained alkyne-fluorophore solution for 30-120 minutes at room temperature or 37°C, protected from light.

  • Washing: Wash the cells three times with PBS to remove the excess fluorescent probe.

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes, followed by two washes with PBS.

  • Imaging: Mount the coverslips and visualize the fluorescently labeled LacCer using a fluorescence microscope with the appropriate filter sets.

B. For Alkyne-Modified LacCer Labeled Cells (CuAAC Reaction - Fixed Cells):

  • Fixation and Permeabilization: Follow steps 1 and 2 as described above.

  • CuAAC Reaction Cocktail Preparation: Prepare a "click" reaction cocktail. A typical cocktail for a 500 µL reaction includes:

    • Azide-fluorophore (final concentration 1-10 µM)

    • Copper(II) sulfate (B86663) (CuSO₄) (final concentration 50-100 µM)

    • Copper(I)-stabilizing ligand (e.g., THPTA) (final concentration 250-500 µM)

    • Sodium ascorbate (B8700270) (freshly prepared, final concentration 1-5 mM)

    • Note: Premix the CuSO₄ and ligand before adding to the cocktail.

  • Incubation: Add the CuAAC reaction cocktail to the cells and incubate for 10-60 minutes at room temperature, protected from light.

  • Washing and Imaging: Follow steps 5-7 as described for the SPAAC reaction.

Protocol 3: Proteomic Identification of LacCer-Interacting Proteins (Pull-Down Assay)
  • Metabolic Labeling and Cell Lysis:

    • Metabolically label cells with either this compound or alkyne-modified LacCer as described in Protocol 1.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Click Chemistry with Biotin Probe:

    • For azide-labeled lysates, perform a SPAAC reaction with a biotinylated strained alkyne (e.g., DBCO-biotin).

    • For alkyne-labeled lysates, perform a CuAAC reaction with an azide-biotin probe.

  • Affinity Purification:

    • Incubate the biotinylated lysate with streptavidin-conjugated magnetic beads or agarose (B213101) resin for 1-4 hours at 4°C to capture the LacCer-interacting protein complexes.[11]

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a suitable elution buffer (e.g., containing high salt, low pH, or by boiling in SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Visualizations

Signaling and Experimental Workflows

To better understand the processes involved, the following diagrams illustrate the metabolic incorporation pathway and the experimental workflows for imaging and proteomic analysis.

metabolic_pathway cluster_medium Cell Culture Medium cluster_cell Cell Modified LacCer Modified LacCer Uptake Uptake Modified LacCer->Uptake Cellular Uptake Golgi Golgi Uptake->Golgi Transport GSL Assembly GSL Assembly Golgi->GSL Assembly Incorporation into Glycosphingolipids Cell Membrane Cell Membrane GSL Assembly->Cell Membrane Trafficking

Caption: Metabolic incorporation of modified LacCer into cellular membranes.

experimental_workflow cluster_labeling Metabolic Labeling cluster_detection Detection cluster_analysis Analysis Cells Cells Modified LacCer Modified LacCer Labeled Cells Labeled Cells Modified LacCer->Labeled Cells Incubation (24-72h) Click Reaction Click Reaction Labeled Cells->Click Reaction Imaging Imaging Click Reaction->Imaging Fluorescence Microscopy Proteomics Proteomics Click Reaction->Proteomics Pull-Down & Mass Spectrometry Fluorescent Probe Fluorescent Probe Fluorescent Probe->Click Reaction Biotin Probe Biotin Probe Biotin Probe->Click Reaction

Caption: General experimental workflow for imaging and proteomics of metabolically labeled LacCer.

Conclusion

Both this compound and alkyne-modified LacCer are powerful tools for studying the biology of glycosphingolipids. The choice between them is nuanced and depends on the specific experimental goals.

  • This compound offers greater flexibility, particularly for live-cell imaging, due to its compatibility with copper-free SPAAC reactions. The azide group is also generally considered to be more bio-inert than the alkyne group.

  • Alkyne-modified LacCer is an excellent choice for endpoint assays in fixed cells or in vitro systems where the high efficiency of the CuAAC reaction can be fully leveraged without concerns about copper toxicity.

For researchers prioritizing live-cell studies and minimizing potential off-target effects, This compound is likely the more prudent choice. For applications where the highest reaction speed in a controlled environment is paramount, alkyne-modified LacCer remains a strong contender. As with any metabolic labeling approach, empirical validation of the optimal probe concentration and incubation time for the specific cell system under investigation is highly recommended.

References

A Comparative Guide to Alternatives for C6(6-Azido) LacCer in Glycosphingolipid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternatives to C6(6-Azido) Lactosylceramide (LacCer) for the fluorescent labeling of glycosphingolipids (GSLs). We will explore different labeling strategies, comparing their performance with supporting experimental data and detailed protocols to assist researchers in selecting the optimal method for their specific needs.

Introduction to Glycosphingolipid Labeling

Glycosphingolipids are crucial components of the cell membrane, involved in a myriad of cellular processes, including signal transduction, cell recognition, and adhesion.[1] The ability to visualize and track GSLs within living cells is essential for understanding their function in health and disease. C6(6-Azido) LacCer has been a valuable tool for this purpose, enabling the attachment of fluorophores via "click chemistry." However, a range of alternative methods have emerged, each with its own set of advantages and disadvantages. This guide will delve into these alternatives, focusing on metabolic labeling with clickable analogs and the use of directly conjugated fluorescent probes.

Comparison of Glycosphingolipid Labeling Strategies

The primary alternatives to this compound fall into two main categories: other clickable analogs for metabolic labeling and directly labeled fluorescent GSL analogs.

1. Metabolic Labeling with Clickable Analogs: This two-step approach involves introducing a GSL precursor containing a small, bioorthogonal chemical reporter (an azide (B81097) or an alkyne) into cells.[2][3][4] The cells' own biosynthetic machinery then incorporates this analog into newly synthesized GSLs.[2][4] In the second step, a fluorescent probe with a complementary reactive group is added, leading to a specific covalent attachment for visualization.[2][3]

  • Alkyne-Modified LacCer Analogs: A direct alternative to the azide group is the use of a terminal alkyne. This allows for the same copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) for fluorophore conjugation.[3][5] The choice between an azide or alkyne tag can influence metabolic incorporation efficiency in different cell lines.[6]

  • Variable Acyl Chain Length: Clickable GSL analogs can be synthesized with different fatty acid chain lengths (e.g., C4 to C20).[3][5][7] Shorter-chain analogs are often cell-permeable and can be directly added to the culture medium, while longer, more hydrophobic analogs may require delivery via fusogenic liposomes to facilitate their insertion into the cell membrane.[3][5][7]

2. Directly Labeled Fluorescent GSL Analogs: This is a more traditional, one-step method where the fluorophore is already attached to the GSL analog prior to its introduction to the cells.

  • BODIPY-LacCer: Boron-dipyrromethene (BODIPY) dyes are known for their bright fluorescence and high photostability.[][9] BODIPY-conjugated LacCer provides a ready-to-use probe for imaging GSL localization and trafficking.[10] However, the bulky nature of the BODIPY fluorophore can potentially alter the biophysical properties and metabolic fate of the LacCer analog.[3][5][7]

  • NBD-LacCer: Nitrobenzoxadiazole (NBD) is another commonly used fluorophore for labeling lipids. C6-NBD-LacCer has been used to study GSL metabolism and Golgi apparatus staining.[11] Similar to BODIPY, the NBD moiety is relatively large and may influence the biological behavior of the labeled GSL.

Quantitative Data Presentation

Labeling AgentLabeling PrincipleDelivery MethodKey AdvantagesKey DisadvantagesReported Cytotoxicity
This compound Metabolic Labeling (Click Chemistry)Direct addition to mediaSmall tag, less likely to perturb function.[1]Two-step labeling; potential copper cytotoxicity with CuAAC.[11][12]Low intrinsic toxicity; copper catalyst in CuAAC can be cytotoxic.[11][12]
Alkyne-Modified LacCer Metabolic Labeling (Click Chemistry)Direct addition to mediaSmall tag; can be more efficient than azide in some cell lines.[6]Two-step labeling; potential copper cytotoxicity with CuAAC.[11][12]Low intrinsic toxicity; copper catalyst in CuAAC can be cytotoxic.[11][12]
Long-Chain Clickable LacCer (e.g., C16, C20) Metabolic Labeling (Click Chemistry)Fusogenic LiposomesMore closely mimics natural GSLs.[3][5]Requires liposome (B1194612) preparation and delivery.[3][5]Dependent on liposome formulation and concentration.
BODIPY-LacCer Direct Fluorescent LabelingDirect addition to media (often as BSA complex)Bright, photostable, one-step labeling.[][9]Bulky tag may alter biological behavior.[3][5][7]Generally low, but can vary with dye concentration and cell type.[13][14]
NBD-LacCer Direct Fluorescent LabelingDirect addition to media (often as BSA complex)Established probe for Golgi staining.[11]Bulky tag may alter biological behavior; lower photostability than BODIPY.[15]Generally low, but can be higher than BODIPY at similar concentrations.

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azido-Sugars and SPAAC

This protocol is adapted from established methods for metabolic glycan labeling.[2][3]

Materials:

  • Peracetylated azido-sugar (e.g., Ac4ManNAz, a precursor for sialic acid biosynthesis which can be incorporated into gangliosides)

  • DMSO

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • DBCO-conjugated fluorophore (e.g., DBCO-488)

  • Appropriate cell culture vessels (e.g., glass-bottom dishes for microscopy)

Procedure:

  • Cell Seeding: Seed cells in the desired culture vessel at a density that allows for logarithmic growth during the labeling period.

  • Prepare Azido-Sugar Stock Solution: Dissolve the peracetylated azido-sugar in DMSO to a final concentration of 10 mM. Store at -20°C.

  • Metabolic Labeling: Dilute the azido-sugar stock solution in complete culture medium to a final working concentration (typically 25-50 µM). Replace the existing medium with the labeling medium.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.

  • Washing: Gently wash the cells three times with warm PBS to remove any unincorporated azido-sugar.

  • SPAAC Reaction: Prepare a staining solution of the DBCO-fluorophore in serum-free medium (typically 5-20 µM). Incubate the cells with the staining solution for 30-60 minutes at 37°C, protected from light.

  • Final Washes: Wash the cells three times with PBS.

  • Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Labeling Live Cells with BODIPY-LacCer

This protocol is based on methods for staining cells with fluorescent lipid analogs.[10][16]

Materials:

  • BODIPY-LacCer

  • Bovine serum albumin (BSA), fatty acid-free

  • Complete cell culture medium, serum-free and serum-containing

  • PBS

Procedure:

  • Prepare BODIPY-LacCer/BSA Complex:

    • Dissolve BODIPY-LacCer in ethanol (B145695) or DMSO to make a stock solution (e.g., 1 mM).

    • In a separate tube, dissolve fatty acid-free BSA in PBS to a concentration of 1 mg/mL.

    • Slowly add the BODIPY-LacCer stock solution to the BSA solution while vortexing to achieve a final lipid concentration of 50-100 µM. This creates a complex that enhances solubility and delivery to cells.

  • Cell Seeding: Plate cells on coverslips or in glass-bottom dishes and allow them to adhere.

  • Labeling:

    • Wash the cells once with serum-free medium.

    • Dilute the BODIPY-LacCer/BSA complex in serum-free medium to a final concentration of 1-5 µM.

    • Incubate the cells with the labeling solution at 4°C for 30 minutes. This allows the lipid to bind to the plasma membrane while minimizing endocytosis.

  • Washing: Wash the cells twice with ice-cold PBS to remove unbound probe.

  • Chase (Optional): To track internalization, add pre-warmed complete medium and incubate at 37°C for various time points (e.g., 15, 30, 60 minutes).

  • Imaging: Wash the cells with PBS and image them live using a fluorescence microscope.

Protocol 3: Delivery of Long-Chain Clickable GSLs using Fusogenic Liposomes

This protocol is a generalized procedure based on principles of fusogenic liposome delivery.[][14]

Materials:

  • Long-chain clickable GSL (e.g., C16-Azido-LacCer)

  • Fusogenic lipid mixture (e.g., DOPE/DOTAP)

  • Chloroform (B151607)

  • HEPES buffer (20 mM, pH 7.4)

  • PBS

Procedure:

  • Prepare Lipid Film:

    • In a glass vial, mix the fusogenic lipids and the long-chain clickable GSL in chloroform at the desired molar ratio.

    • Evaporate the chloroform under a stream of nitrogen gas, followed by drying under vacuum for at least 1 hour to form a thin lipid film.

  • Liposome Formation:

    • Rehydrate the lipid film with HEPES buffer and vortex vigorously.

    • For uniform size, the liposome suspension can be sonicated or extruded through a polycarbonate membrane.

  • Cell Treatment:

    • Dilute the fusogenic liposome suspension in serum-free medium to the desired final concentration.

    • Add the diluted liposomes to the cells and incubate for 1-4 hours at 37°C.

  • Post-Fusion Incubation and Labeling:

    • Wash the cells with complete medium to remove the liposomes.

    • Incubate the cells for a period (e.g., 24 hours) to allow for metabolic processing of the delivered GSL.

    • Proceed with the click chemistry reaction (CuAAC or SPAAC) as described in Protocol 1 to attach a fluorophore.

Visualizations

Glycosphingolipid_Biosynthesis_Pathway Ceramide Ceramide GlcCer GlcCer Ceramide->GlcCer GlcT LacCer LacCer GlcCer->LacCer LacCer Synthase GM3 GM3 LacCer->GM3 GM3 Synthase Gb3 Gb3 LacCer->Gb3 Gb3 Synthase GD3 GD3 GM3->GD3 GD3 Synthase GT3 GT3 GD3->GT3 GT3 Synthase Gb4 Gb4 Gb3->Gb4 Gb4 Synthase

Caption: Simplified glycosphingolipid biosynthesis pathway.

Metabolic_Labeling_Workflow cluster_cell Live Cell Metabolic\nIncorporation Metabolic Incorporation Labeled\nGlycosphingolipid Labeled Glycosphingolipid Metabolic\nIncorporation->Labeled\nGlycosphingolipid Click_Reaction Click_Reaction Labeled\nGlycosphingolipid->Click_Reaction Clickable_Analog Clickable_Analog Clickable_Analog->Metabolic\nIncorporation Visualized_GSL Visualized_GSL Click_Reaction->Visualized_GSL Fluorescent_Probe Fluorescent_Probe Fluorescent_Probe->Click_Reaction Microscopy Microscopy Visualized_GSL->Microscopy LacCer_Signaling_Pathway cluster_stimuli External Stimuli oxLDL oxLDL LacCer_Synthase LacCer_Synthase oxLDL->LacCer_Synthase TNFa TNFa TNFa->LacCer_Synthase LacCer LacCer LacCer_Synthase->LacCer NADPH_Oxidase NADPH_Oxidase LacCer->NADPH_Oxidase cPLA2 cPLA2 LacCer->cPLA2 ROS ROS NADPH_Oxidase->ROS Inflammation Inflammation ROS->Inflammation Arachidonic_Acid Arachidonic_Acid cPLA2->Arachidonic_Acid Arachidonic_Acid->Inflammation

References

Validating C6(6-Azido) LacCer Localization: A Comparison Guide for Antibody Co-staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the subcellular localization of C6(6-Azido) Lactosylceramide (LacCer), a metabolic labeling probe. We focus on the widely used antibody co-staining technique and compare its performance with alternative methods, supported by experimental protocols and data.

Introduction

C6(6-Azido) LacCer is a valuable tool for studying the metabolism and trafficking of lactosylceramide, a key intermediate in glycosphingolipid biosynthesis.[1] Accurate validation of its subcellular localization is crucial for interpreting experimental results. The primary method for this validation is co-staining with antibodies against specific organelle markers, followed by fluorescence microscopy. This guide will detail this process and compare it with other available techniques.

Performance Comparison: this compound Localization

The primary localization of newly synthesized LacCer is expected in the Golgi apparatus, where LacCer synthase resides.[2] From the Golgi, it can be transported to other compartments, including the plasma membrane. The following table summarizes hypothetical quantitative data from a co-localization experiment using this compound and antibody co-staining for the Golgi apparatus and Endoplasmic Reticulum (ER).

ProbeOrganelle MarkerPearson's Correlation Coefficient (PCC)Overlap Coefficient (Manders')
This compoundGM130 (cis-Golgi)0.85 ± 0.050.88 ± 0.04
This compoundTGN46 (trans-Golgi)0.78 ± 0.070.82 ± 0.06
This compoundCalreticulin (ER)0.15 ± 0.080.20 ± 0.09

Table 1: Quantitative co-localization analysis of this compound with Golgi and ER markers. Data are presented as mean ± standard deviation. Higher PCC and Manders' overlap coefficient values indicate a higher degree of co-localization.[3][4][5][6]

Experimental Protocols

Key Experiment: this compound Labeling and Antibody Co-staining

This protocol outlines the steps for labeling cells with this compound, performing a click chemistry reaction to attach a fluorophore, and subsequent immunofluorescence co-staining for organelle markers.

Materials:

  • This compound

  • Fluorescently-tagged alkyne (e.g., Alexa Fluor 488 DIBO alkyne)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-GM130 for Golgi, anti-Calreticulin for ER)

  • Fluorophore-conjugated secondary antibodies (with a spectrally distinct fluorophore from the alkyne)

  • DAPI or Hoechst for nuclear staining

  • Mounting medium

Procedure:

  • Cell Culture and Labeling:

    • Plate cells on coverslips at an appropriate density and allow them to adhere overnight.

    • Incubate cells with 5 µM this compound in culture medium for 2-4 hours at 37°C.

    • Wash cells three times with warm culture medium to remove excess probe.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash cells three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions for the fluorescently-tagged alkyne.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

    • Wash cells three times with PBS.

  • Immunofluorescence Staining:

    • Block non-specific antibody binding by incubating cells in blocking buffer for 1 hour at room temperature.

    • Incubate cells with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Wash cells three times with PBS.

    • Incubate cells with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash cells three times with PBS.

  • Mounting and Imaging:

    • Stain nuclei with DAPI or Hoechst for 5 minutes.

    • Wash cells twice with PBS.

    • Mount coverslips onto microscope slides using an antifade mounting medium.

    • Image the slides using a fluorescence or confocal microscope.

Visualization of Experimental Workflow and Signaling Pathways

experimental_workflow cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Analysis cell_culture Cell Culture on Coverslips labeling Incubate with This compound cell_culture->labeling fix_perm Fixation & Permeabilization labeling->fix_perm click_chem Click Chemistry (Fluorophore attachment) fix_perm->click_chem immuno Immunostaining (Organelle Markers) click_chem->immuno imaging Fluorescence Microscopy immuno->imaging coloc_analysis Co-localization Analysis imaging->coloc_analysis

Experimental workflow for this compound localization.

LacCer_Signaling_Pathway cluster_synthesis LacCer Synthesis cluster_signaling Downstream Signaling GlcCer Glucosylceramide LacCer_Synthase LacCer Synthase (Golgi Apparatus) GlcCer->LacCer_Synthase LacCer Lactosylceramide (LacCer) LacCer_Synthase->LacCer NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase cPLA2 Cytosolic Phospholipase A2 LacCer->cPLA2 ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Inflammation Inflammation ROS->Inflammation Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Arachidonic_Acid->Inflammation

Simplified LacCer synthesis and signaling pathway.

Alternative Validation Methods

While antibody co-staining is a robust method, other techniques can provide complementary information.

C6-NBD-LacCer

C6-NBD-LacCer is a fluorescently labeled analog of LacCer that does not require a secondary labeling step like click chemistry.

  • Advantages:

    • Simpler protocol as it is directly fluorescent.

    • Can be used in live-cell imaging to study dynamic processes.

  • Disadvantages:

    • The large NBD group may alter the lipid's trafficking and metabolism compared to the native molecule.[7]

    • NBD fluorescence is sensitive to the local environment, which can affect quantification.[8]

FeatureThis compound with Click ChemistryC6-NBD-LacCer
Labeling Two-step (metabolic incorporation + click reaction)One-step (direct incorporation)
Live-cell Imaging Challenging due to copper toxicity in standard click chemistry (copper-free click is an option)Feasible
Potential for Artifacts Minimal due to small azide (B81097) tagHigher due to bulky NBD group
Protocol Complexity HigherLower
Correlative Light and Electron Microscopy (CLEM)

CLEM combines fluorescence microscopy with the high-resolution imaging of electron microscopy, allowing for precise localization of the probe within ultrastructural contexts.[9][10]

  • Advantages:

    • Provides nanometer-scale resolution, allowing for precise localization to specific sub-organellar compartments.

    • Offers definitive validation of localization observed by fluorescence microscopy.

  • Disadvantages:

    • Technically challenging and time-consuming protocol.

    • Requires specialized equipment and expertise.

Conclusion

Validating the subcellular localization of this compound is essential for accurate interpretation of its metabolic fate and role in cellular processes. Antibody co-staining with organelle-specific markers provides a reliable and accessible method for this purpose. For dynamic studies, C6-NBD-LacCer offers a simpler, albeit potentially more artifact-prone, alternative. For the highest level of spatial resolution, CLEM stands as the gold standard, providing unequivocal evidence of localization at the ultrastructural level. The choice of method should be guided by the specific research question, available resources, and the desired level of spatial resolution.

References

A Comparative Guide to Quantitative Analysis of Lactosylceramide Labeling: C6(6-Azido) LacCer and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantitative analysis of lactosylceramide (B164483) (LacCer) is crucial for understanding its role in cellular processes and its implications in various diseases. This guide provides an objective comparison of C6(6-Azido) LacCer metabolic labeling with other common techniques, supported by experimental data and detailed protocols.

Lactosylceramide, a key intermediate in the biosynthesis of complex glycosphingolipids, is involved in numerous cellular functions, including signal transduction, cell adhesion, and inflammation.[1][2] Dysregulation of LacCer metabolism has been linked to conditions such as cancer and neurodegenerative diseases.[2] Consequently, robust methods for labeling and quantifying LacCer are essential for advancing research in these areas.

This guide focuses on the quantitative performance of this compound, a metabolic labeling reagent that introduces a bioorthogonal azide (B81097) group into LacCer.[3] This allows for subsequent detection via click chemistry, offering high specificity and versatility.[4][5] We will compare this modern approach with traditional methods, namely fluorescently-labeled LacCer analogs and radiolabeling with metabolic precursors.

Quantitative Comparison of LacCer Labeling Reagents

The choice of labeling reagent significantly impacts the quantitative accuracy, sensitivity, and potential for cellular perturbation in LacCer studies. Below is a summary of key performance metrics for this compound, a representative fluorescent analog (NBD-LacCer), and a common radiolabeling precursor ([¹⁴C]Galactose).

FeatureThis compoundFluorescent LacCer Analogs (e.g., NBD-LacCer)Radiolabeling (e.g., [¹⁴C]Galactose)
Principle Metabolic incorporation of an azido-modified LacCer precursor, followed by bioorthogonal "click" chemistry with a reporter molecule.[3]Direct incorporation of a LacCer analog tagged with a bulky fluorescent dye.Metabolic incorporation of a radiolabeled monosaccharide precursor into newly synthesized LacCer.[6]
Labeling Efficiency Generally high, as the small azide group is well-tolerated by cellular enzymes.[3]Can be lower due to the steric hindrance of the large fluorescent tag, potentially affecting enzymatic processing and subcellular trafficking.High, as it utilizes the natural biosynthetic pathway.[6]
Specificity High, due to the bioorthogonal nature of the azide-alkyne cycloaddition reaction.[4][5]Moderate, as the fluorescent tag might lead to non-specific partitioning into cellular membranes.High for the target molecule, but the radiolabel can be incorporated into other galactose-containing glycoconjugates.
Signal-to-Noise Ratio High, with low background fluorescence, especially with copper-free click chemistry.Variable; can be affected by autofluorescence and non-specific binding of the probe.Excellent, with very low background.
Cytotoxicity Low; the azido (B1232118) group is small and generally considered non-perturbing to cellular functions.[3] However, the copper catalyst used in some click chemistry reactions can be toxic.[7]Can be cytotoxic at higher concentrations and the bulky fluorophore may alter the biological activity of LacCer.Low chemical toxicity, but requires specialized handling and disposal of radioactive materials.
Versatility High; the azide handle can be conjugated to a wide variety of reporter tags (fluorophores, biotin, etc.) for different downstream applications.[3]Limited to the specific fluorescent properties of the attached dye.Primarily used for autoradiography and scintillation counting.
Quantitative Method Fluorescence intensity (microscopy, flow cytometry) or mass spectrometry.[8]Fluorescence intensity.Scintillation counting or phosphorimaging.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantitative analysis. Below are representative protocols for the key LacCer labeling techniques discussed.

Protocol 1: this compound Metabolic Labeling and Detection

This protocol describes the metabolic incorporation of this compound into cultured cells, followed by fluorescent detection using copper-catalyzed click chemistry (CuAAC).

Materials:

  • This compound

  • Cultured cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction buffer (e.g., from a commercial kit)

  • Copper (II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Alkyne-fluorophore conjugate (e.g., alkyne-Alexa Fluor 488)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-50 µM).

    • Remove the old medium from the cells and replace it with the labeling medium.

    • Incubate the cells for a specified period (e.g., 24-72 hours) to allow for metabolic incorporation.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions. Typically, this involves adding the alkyne-fluorophore, CuSO₄, and a reducing agent to the reaction buffer.[10]

    • Add the click reaction cocktail to the fixed and permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

    • Quantify the fluorescence intensity per cell or per region of interest using image analysis software.

Protocol 2: Fluorescent Lactosylceramide (NBD-LacCer) Labeling

This protocol outlines the direct labeling of cells with a fluorescent LacCer analog.

Materials:

  • NBD-LacCer

  • Cultured cells

  • Serum-free cell culture medium

  • Complete cell culture medium

  • PBS

  • Fluorescence microscope

Procedure:

  • Labeling:

    • Plate cells and allow them to adhere.

    • Prepare a stock solution of NBD-LacCer in a suitable solvent.

    • Dilute the NBD-LacCer stock in serum-free medium to the desired final concentration (e.g., 1-5 µM).

    • Wash the cells with serum-free medium.

    • Incubate the cells with the NBD-LacCer labeling solution for 30-60 minutes at 37°C.

    • Remove the labeling solution and wash the cells several times with complete medium to remove unincorporated probe.

  • Imaging and Analysis:

    • Image live or fixed cells using a fluorescence microscope with the appropriate filter set for NBD.

    • Quantify the fluorescence intensity.

Protocol 3: Radiolabeling of Lactosylceramide with [¹⁴C]Galactose

This protocol describes the metabolic labeling of LacCer using a radioactive precursor.

Materials:

  • [¹⁴C]Galactose

  • Cultured cells

  • Complete cell culture medium

  • PBS

  • Lipid extraction solvents (e.g., chloroform/methanol mixture)

  • Thin-layer chromatography (TLC) plate

  • TLC developing solvent

  • Scintillation counter or phosphorimager

Procedure:

  • Metabolic Labeling:

    • Culture cells to near confluency.

    • Add [¹⁴C]Galactose to the culture medium at a final concentration of 1-5 µCi/mL.[6]

    • Incubate for 24-48 hours.[11]

  • Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Harvest the cells and extract the total lipids using a chloroform/methanol extraction method.

  • Separation and Quantification:

    • Spot the lipid extract onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system to separate the different lipid species.

    • Identify the LacCer band by co-migration with a non-radioactive standard.

    • Scrape the silica (B1680970) corresponding to the LacCer band and quantify the radioactivity using a scintillation counter.[9] Alternatively, expose the TLC plate to a phosphorimager screen.

Signaling Pathways and Experimental Workflows

Visualizing the experimental process and the underlying biological pathways is essential for a clear understanding of the data.

G cluster_workflow Experimental Workflow: this compound Labeling A 1. Metabolic Labeling Cells incubated with This compound B 2. Fixation & Permeabilization A->B C 3. Click Chemistry Reaction with Alkyne-Fluorophore B->C D 4. Imaging & Quantitative Analysis C->D G cluster_pathway Lactosylceramide Biosynthetic Pathway Cer Ceramide GlcCer Glucosylceramide (GlcCer) Cer->GlcCer GlcCer Synthase LacCer Lactosylceramide (LacCer) GlcCer->LacCer LacCer Synthase (β-1,4-GalT5/6) [11] GM3 GM3 Ganglioside LacCer->GM3 GM3 Synthase Gb3 Globotriaosylceramide (Gb3) LacCer->Gb3 Gb3 Synthase

References

A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for C6(6-Azido) LacCer Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The conjugation of bioactive molecules to the glycosphingolipid C6(6-Azido) Lactosylceramide (B164483) (LacCer) is a critical step in the study of its diverse biological roles, from cellular signaling to its involvement in disease pathways. The advent of click chemistry has provided powerful tools for this purpose, with the two most prominent methods being the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). This guide offers an objective comparison of these two methodologies for the modification of C6(6-Azido) LacCer, supported by experimental data from analogous systems, to aid researchers in selecting the most appropriate technique for their specific needs.

At a Glance: CuAAC vs. SPAAC for this compound

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Potentially cytotoxic due to copper, limiting live-cell and in-vivo applications without specific ligands.[1][2]Generally considered highly biocompatible and ideal for live-cell and in-vivo studies.[1][3]
Reaction Kinetics Generally very fast, often reaching completion in minutes to a few hours.[2]Reaction rates are dependent on the specific strained alkyne used, but can be very rapid.[4][5]
Reaction Components This compound, terminal alkyne probe, copper(I) source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).[6][7][8][9]This compound, strained alkyne probe (e.g., DBCO, DIFO).[3][10][][12]
Side Reactions Copper can catalyze the formation of reactive oxygen species (ROS), potentially leading to degradation of the lipid or other biomolecules.[9][13] Glaser coupling of the alkyne probe is a possible side reaction.[14]Some strained alkynes can react with thiols present in biological systems.[15]
Cost of Reagents Generally lower cost for terminal alkynes and copper catalysts.Strained alkynes can be significantly more expensive to synthesize or purchase.
Ideal Applications In vitro labeling, fixed cell imaging, and applications where cytotoxicity is not a primary concern.[1]Live-cell imaging, in-vivo studies, and applications requiring high biocompatibility.[3][16]

Experimental Protocols

The following protocols provide a starting point for the fluorescent labeling of this compound using either CuAAC or SPAAC. Optimization may be required based on the specific alkyne probe and experimental conditions.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol is adapted for the labeling of an azido-modified lipid in a solution that may be compatible with subsequent analysis or for labeling in fixed cellular systems.

Materials:

  • This compound

  • Alkyne-functionalized fluorescent probe (e.g., Alkyne-Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: A mixture of DMSO and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) may be necessary to ensure the solubility of the lipid.

  • Purification supplies (e.g., silica (B1680970) gel for chromatography or a suitable extraction system)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the alkyne-fluorescent probe in DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound solution.

    • Add the alkyne-fluorescent probe. A 1.5 to 5-fold molar excess of the alkyne probe over the azide (B81097) is recommended.[8]

    • Add the appropriate volume of buffer and DMSO to achieve the desired final reaction concentration and ensure solubility.

    • Add the THPTA solution to a final concentration of 0.5 mM.[8]

    • Add the CuSO₄ solution to a final concentration of 0.1 mM.[8]

  • Initiation and Incubation:

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[8]

    • Vortex the reaction mixture gently.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction can be monitored by TLC or LC-MS.

  • Purification:

    • Upon completion, the reaction mixture can be purified to remove the catalyst and excess reagents. For lipids, this may involve liquid-liquid extraction or silica gel chromatography.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound

This protocol is designed for biocompatible labeling and is suitable for live-cell applications or in vitro reactions where the presence of copper is undesirable.

Materials:

  • This compound

  • Strained alkyne-functionalized fluorescent probe (e.g., DBCO-Fluor 488)

  • Solvent: Cell culture medium for live-cell labeling or a mixture of DMSO and an aqueous buffer for in vitro reactions.

  • Purification supplies (if required for in vitro reactions)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For cellular delivery, this may involve complexing with a carrier like BSA.

    • Prepare a stock solution of the strained alkyne-fluorescent probe in DMSO.

  • Reaction Setup (In Vitro):

    • In a microcentrifuge tube, add the this compound solution.

    • Add the strained alkyne-fluorescent probe. A 1.5 to 2-fold molar excess is typically sufficient.

    • Add the appropriate buffer or solvent system.

    • Incubate at room temperature or 37°C for 1-12 hours, protected from light. Reaction progress can be monitored by TLC or LC-MS.[12]

  • Reaction Setup (Live Cell Labeling):

    • Incubate cells with this compound to allow for its incorporation into cellular membranes. The optimal concentration and incubation time should be determined empirically.

    • Wash the cells to remove unincorporated this compound.

    • Add the strained alkyne-fluorescent probe dissolved in cell culture medium to the cells.

    • Incubate the cells at 37°C for 30-120 minutes, protected from light.

    • Wash the cells to remove the unreacted probe before imaging.

  • Purification (In Vitro):

    • For in vitro reactions, the labeled lipid can be purified using methods similar to those for the CuAAC reaction.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for both copper-catalyzed and copper-free click chemistry reactions.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification azido_laccer This compound in DMSO reaction_vessel Combine Reactants & Buffer/DMSO azido_laccer->reaction_vessel alkyne_probe Alkyne-Fluorophore in DMSO alkyne_probe->reaction_vessel catalyst_mix CuSO4/THPTA in Water catalyst_mix->reaction_vessel reducer Sodium Ascorbate in Water initiation Add Sodium Ascorbate to Initiate reaction_vessel->initiation Add Reducer incubation Incubate 1-4h (Room Temp) initiation->incubation purification Purification (Extraction or Chromatography) incubation->purification analysis Analysis (TLC, LC-MS, etc.) purification->analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification azido_laccer This compound in DMSO/Carrier reaction_vessel Combine Reactants (In Vitro or Live Cells) azido_laccer->reaction_vessel strained_alkyne Strained Alkyne-Fluorophore in DMSO strained_alkyne->reaction_vessel incubation Incubate 1-12h (RT or 37°C) reaction_vessel->incubation purification Purification (if in vitro) or Washing (Live Cells) incubation->purification analysis Analysis/Imaging (TLC, LC-MS, Microscopy) purification->analysis

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Conclusion

The choice between CuAAC and SPAAC for the modification of this compound is contingent on the specific experimental goals. For in vitro applications where high reaction efficiency is paramount and potential cytotoxicity is not a concern, CuAAC offers a rapid and cost-effective solution. Conversely, for live-cell imaging and in-vivo studies where biocompatibility is critical, SPAAC is the superior choice, obviating the need for a toxic copper catalyst. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to advance their studies on the multifaceted roles of lactosylceramide in biological systems.

References

A Head-to-Head Comparison: C6(6-Azido) LacCer vs. Fluorescently-Labeled LacCer for Cellular Imaging and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals studying the intricate roles of lactosylceramide (B164483) (LacCer) in cellular processes, the choice of labeling strategy is paramount. This guide provides an objective comparison of two predominant methods: metabolic labeling with C6(6-Azido) LacCer followed by click chemistry, and direct labeling with fluorescently-tagged LacCer analogs. We will delve into the performance, advantages, and limitations of each approach, supported by experimental data and detailed protocols, to aid in the selection of the optimal tool for your research needs.

Lactosylceramide, a key glycosphingolipid, is implicated in a multitude of cellular functions, including signal transduction, cell adhesion, and membrane trafficking. To visualize and study its dynamic behavior, researchers rely on modified LacCer analogs. The two primary strategies involve either a two-step chemo-selective ligation process (click chemistry) with an azide-modified LacCer or the direct use of a LacCer molecule pre-conjugated to a fluorophore.

At a Glance: A Comparative Overview

FeatureThis compound with Click ChemistryFluorescently-Labeled LacCer (e.g., BODIPY-LacCer)
Labeling Principle Two-step: Metabolic incorporation of azide-LacCer followed by bioorthogonal click reaction with a fluorescent alkyne.One-step: Direct incorporation of a LacCer analog already conjugated to a fluorophore.
Flexibility High. A wide variety of alkyne-fluorophores and other tags (e.g., biotin) can be used.[1][2]Low. The fluorophore is pre-determined.
Potential for Perturbation Minimal from the small azide (B81097) group during metabolic processes.[1] Potential for cytotoxicity from the copper catalyst in CuAAC click chemistry.[2]The bulky fluorophore can potentially alter the lipid's trafficking, localization, and metabolism.[3][4][5]
Live-Cell Imaging Possible with copper-free click chemistry (SPAAC) to avoid catalyst toxicity.[2]Widely used for live-cell imaging.[][7]
Signal Amplification Not inherent to the process.Dependent on the quantum yield and brightness of the chosen fluorophore.
Complexity Higher. Requires two sequential steps and careful optimization of the click reaction.[8][9]Lower. A single incubation step is typically sufficient.[10][]

In-Depth Analysis

This compound: Precision Labeling via Click Chemistry

This compound is a synthetically modified version of LacCer where a small, bio-inert azide group is attached to the C6 position of the galactose residue.[1] This modification allows the lipid to be metabolized and incorporated into cellular membranes similarly to its natural counterpart.[12][13] The real power of this approach lies in the subsequent "click chemistry" step, a highly efficient and specific bioorthogonal reaction.[14]

The most common type of click chemistry used is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the azide group on the incorporated LacCer reacts with an alkyne-modified fluorescent probe in the presence of a copper(I) catalyst to form a stable triazole linkage.[9][15]

Advantages:

  • Minimal Perturbation during Incorporation: The small size of the azide group is less likely to interfere with the natural metabolic pathways and trafficking of LacCer compared to a bulky fluorophore.[1]

  • Labeling Flexibility: Researchers are not limited to a single fluorophore. A diverse library of alkyne-modified fluorescent dyes with different spectral properties can be used for the final labeling step, allowing for multicolor imaging and optimization for specific imaging modalities.[2] Furthermore, other tags like biotin (B1667282) for affinity purification can also be attached.

  • Temporal Control: The two-step nature of the process allows for pulse-chase experiments where the timing of labeling can be precisely controlled.

Limitations:

  • Potential Cytotoxicity of Copper Catalyst: The copper(I) catalyst required for CuAAC can be toxic to cells, which can be a significant drawback for live-cell imaging experiments.[2]

  • Reaction Efficiency: The efficiency of the click reaction can be influenced by factors such as the accessibility of the azide group and the concentration of reactants.

  • Multi-Step Protocol: The two-step process of metabolic labeling followed by the click reaction is more complex and time-consuming than direct labeling methods.

To mitigate the issue of copper toxicity, copper-free click chemistry methods like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have been developed.[2] SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with the azide, eliminating the need for a toxic catalyst and making it more suitable for live-cell applications.[16]

Fluorescently-Labeled LacCer: The Direct Visualization Approach

Fluorescently-labeled LacCer analogs, such as BODIPY-LacCer, have a fluorophore directly attached to the lipid molecule.[17] These probes are widely used for studying the endocytosis, trafficking, and localization of LacCer in living cells.[18][19] The labeling process is straightforward, typically involving the incubation of cells with the fluorescent lipid.

Advantages:

  • Simplicity and Speed: The one-step labeling protocol is simple to perform and allows for rapid visualization of LacCer distribution.[10][]

  • Established Protocols: There is a wealth of literature with well-established protocols for using various fluorescently-labeled lipid analogs in a wide range of cell types and applications.[7][17][19]

  • High Signal-to-Noise Ratio: Commercially available fluorescently-labeled lipids often utilize bright and photostable fluorophores, leading to excellent image quality.

Limitations:

  • Potential for Artifacts due to the Fluorophore: The presence of a relatively large and often hydrophobic fluorophore can significantly alter the physicochemical properties of the LacCer molecule. This can lead to aberrant trafficking, altered metabolism, and non-physiological localization, potentially generating experimental artifacts.[3][4][5]

  • Lack of Flexibility: The fluorophore is fixed, limiting the experimental design in terms of multicolor imaging and the choice of excitation and emission wavelengths.

  • Concentration-Dependent Effects: The localization and transport of fluorescently-labeled LacCer can be dependent on its concentration, which requires careful optimization to avoid artifacts.[18]

Experimental Protocols

Protocol 1: Metabolic Labeling with this compound and CuAAC Click Chemistry

This protocol is a general guideline and should be optimized for the specific cell type and experimental goals.

A. Metabolic Labeling:

  • Cell Culture: Plate cells on a suitable imaging dish or slide and culture to the desired confluency.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Incubation: Remove the culture medium and replace it with a fresh medium containing this compound at a final concentration of 1-10 µM.

  • Metabolic Incorporation: Incubate the cells for 4-24 hours to allow for the metabolic incorporation of the azide-labeled LacCer.

B. Fixation and Permeabilization (for fixed-cell imaging):

  • Wash: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

C. CuAAC Click Reaction:

  • Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix:

    • Alkyne-fluorophore (e.g., DBCO-fluorophore for copper-free or a terminal alkyne for CuAAC) to a final concentration of 2-10 µM.

    • For CuAAC:

      • Copper(II) sulfate (B86663) (CuSO4) to a final concentration of 1 mM.

      • Sodium ascorbate (B8700270) to a final concentration of 5 mM (prepare fresh).

      • Tris(benzyltriazolylmethyl)amine (TBTA) ligand to a final concentration of 100 µM (optional, but recommended to protect the fluorophore).

  • Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash: Wash the cells three times with PBS.

  • Imaging: Mount the coverslip and image the cells using a suitable fluorescence microscope.

Protocol 2: Live-Cell Imaging with BODIPY-LacCer

This protocol is a general guideline for labeling live cells with BODIPY-LacCer.

  • Cell Culture: Plate cells on a glass-bottom imaging dish.

  • Preparation of BODIPY-LacCer: Prepare a stock solution of BODIPY-LacCer complexed to bovine serum albumin (BSA) in water or a suitable buffer. A typical stock concentration is 0.5 mM.[10]

  • Labeling:

    • For endpoint imaging: Incubate cells with 5 µM BODIPY-LacCer in culture medium for 30 minutes at 4°C.[10] Wash twice with ice-cold medium and then incubate in fresh, warm medium at 37°C for an additional 30 minutes to allow for internalization.[10]

    • For real-time imaging: Add BODIPY-LacCer directly to the imaging medium at a final concentration of 1-5 µM and begin imaging immediately.

  • Wash: Gently wash the cells with pre-warmed culture medium or imaging buffer to remove excess probe.

  • Imaging: Image the live cells using a fluorescence microscope equipped with appropriate filters for the BODIPY fluorophore (e.g., excitation ~488 nm, emission ~515 nm).

Visualizing the Workflows

G cluster_0 This compound Workflow A Metabolic Incorporation of this compound B Fixation & Permeabilization (optional) A->B For fixed cells C Click Reaction with Alkyne-Fluorophore A->C For live cells (SPAAC) B->C D Fluorescence Imaging C->D

Figure 1. Experimental workflow for labeling with this compound.

G cluster_1 Fluorescently-Labeled LacCer Workflow E Incubation with Fluorescently-Labeled LacCer F Washing Step E->F G Live-Cell or Fixed-Cell Imaging F->G

Figure 2. Experimental workflow for direct labeling with fluorescent LacCer.

Signaling Pathway Visualization

The choice of labeling method can be critical when investigating the role of LacCer in specific signaling pathways. For instance, LacCer is known to be involved in pathways leading to cellular responses like inflammation or apoptosis. A less-perturbing label is crucial to ensure that the observed signaling events are not artifacts of the probe itself.

G cluster_2 Simplified LacCer Signaling LacCer LacCer Membrane Plasma Membrane Microdomain LacCer->Membrane Receptor Receptor Activation Membrane->Receptor Kinase Downstream Kinase Cascade Receptor->Kinase Response Cellular Response (e.g., Inflammation) Kinase->Response

Figure 3. A simplified representation of LacCer's role in a signaling pathway.

Conclusion and Recommendations

The choice between this compound and fluorescently-labeled LacCer is not a one-size-fits-all decision and depends heavily on the specific research question and experimental constraints.

Choose this compound with click chemistry when:

  • Minimizing perturbation of the lipid's natural behavior is a top priority.

  • Flexibility in the choice of fluorophore or the need for other tags (e.g., for proteomics) is important.

  • Live-cell imaging is planned, and copper-free click chemistry (SPAAC) can be employed.

  • Pulse-chase experiments requiring precise temporal control of labeling are necessary.

Choose fluorescently-labeled LacCer when:

  • Simplicity and speed are the primary considerations.

  • Well-established protocols for a specific application are available.

  • The potential for fluorophore-induced artifacts has been considered and deemed acceptable for the research question.

  • High-quality, bright imaging is required, and a suitable fluorescently-labeled analog is available.

For researchers embarking on the study of LacCer, it is advisable to carefully consider the potential artifacts associated with each labeling method. Whenever possible, validating key findings with an alternative labeling strategy can provide greater confidence in the biological significance of the observations. As the field of chemical biology continues to develop more sophisticated and less-perturbing probes, the toolkit for studying the fascinating world of lipid biology will undoubtedly expand.

References

A Head-to-Head Guide to C6(6-Azido) LacCer Metabolic Labeling and its Controls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of glycosphingolipid metabolism, this guide offers an objective comparison of C6(6-Azido) Lactosylceramide (LacCer) metabolic labeling with alternative methods. We provide a detailed look at essential control experiments, supported by experimental protocols and quantitative data to ensure the accuracy and reliability of your findings.

Metabolic labeling with C6(6-Azido) LacCer, a synthetic analog of lactosylceramide, has emerged as a powerful tool for studying the intricate roles of glycosphingolipids in cellular processes. This approach leverages the cell's own metabolic machinery to incorporate the azide-tagged LacCer into cellular membranes. The azide (B81097) group then serves as a bioorthogonal handle for covalent ligation to a reporter molecule via "click chemistry," enabling visualization and downstream analysis. However, rigorous control experiments are paramount to validate the specificity of this technique and to accurately interpret the results.

Comparison of Metabolic Labeling Probes for Lactosylceramide

The choice of probe for studying LacCer metabolism is critical and can significantly impact experimental outcomes. Here, we compare the bioorthogonal this compound with the fluorescent analog, C6-NBD-LacCer.

FeatureThis compoundC6-NBD-LacCer (Alternative)
Detection Method Two-step: Metabolic incorporation followed by azide-alkyne click chemistry with a reporter probe (e.g., fluorescent alkyne).Direct fluorescence microscopy.
Flexibility High: The azide handle allows for the attachment of various reporter tags (fluorophores, biotin, etc.) for different downstream applications.Low: The NBD fluorophore is fixed.
Potential for Artifacts Minimal steric hindrance from the small azide group during metabolic processing. Potential for non-specific click chemistry reactions.The bulky NBD group may alter the lipid's trafficking, metabolism, and biological activity.
Signal Amplification Possible through the choice of bright fluorescent reporter probes.Signal intensity is inherent to the NBD fluorophore.
Cytotoxicity The C6 acyl chain and the azide group are generally considered to have low toxicity at working concentrations. However, the copper catalyst used in copper-catalyzed click chemistry (CuAAC) can be toxic to live cells.The C6 acyl chain can induce cytotoxicity at higher concentrations[1][2][3]. The NBD fluorophore can also exhibit phototoxicity.

Essential Control Experiments for this compound Labeling

To ensure that the observed signal is a direct result of the specific metabolic incorporation and detection of this compound, a series of control experiments are indispensable.

Control ExperimentPurposeExpected Outcome
No Azide Control To confirm that the fluorescence signal is dependent on the presence of the azide-tagged LacCer.No or minimal fluorescence signal, indicating that the alkyne-fluorophore does not non-specifically bind to cellular components.
Unlabeled LacCer Competition To verify that the azide-tagged LacCer utilizes the same metabolic pathway as the endogenous molecule.A significant reduction in fluorescence signal as the unlabeled LacCer competes with the azide-tagged version for metabolic enzymes.
No Copper Catalyst Control (for CuAAC) To ensure that the click reaction is copper-dependent and not occurring spontaneously.No fluorescence signal, confirming that the azide-alkyne cycloaddition requires the copper catalyst.
Non-Metabolizing Azide Control To rule out non-specific uptake and intracellular binding of azide-containing molecules. An azide-modified molecule that cannot be metabolized by the cell should be used.No or minimal fluorescence signal, demonstrating that the signal is not due to non-specific accumulation of azide compounds.
Time-Course and Dose-Response To determine the optimal labeling conditions and to ensure that the labeling is within a dynamic range.Increasing fluorescence signal with time and concentration, reaching a plateau at saturation.
Cytotoxicity Assay To assess the health of the cells during the labeling experiment and to ensure that the observed effects are not due to cellular stress or death.Cell viability should remain high at the working concentration of this compound and the click chemistry reagents.

Experimental Protocols

Protocol 1: Live-Cell Metabolic Labeling with this compound
  • Cell Culture: Plate cells on a suitable imaging dish or plate and culture to the desired confluency.

  • Metabolic Labeling: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution in a serum-free medium to the final working concentration (typically 1-10 µM). Remove the culture medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for a predetermined time (e.g., 4-24 hours) under normal cell culture conditions (37°C, 5% CO2). The optimal time should be determined empirically.

  • Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove unincorporated this compound.

Protocol 2: In Situ Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Note: Copper can be toxic to live cells. For live-cell imaging, consider using copper-free click chemistry (SPAAC) with a cyclooctyne-fluorophore.

  • Prepare Click Reaction Cocktail: Prepare the following solutions immediately before use:

    • Fluorescent alkyne probe (e.g., DBCO-fluorophore for copper-free click) stock solution in DMSO.

    • For CuAAC:

      • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water).

      • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water).

      • Reducing agent (e.g., sodium ascorbate) stock solution (e.g., 300 mM in water, freshly prepared).

  • Labeling Reaction:

    • For live-cell imaging (SPAAC) : Dilute the DBCO-fluorophore in a serum-free medium to a final concentration of 10-50 µM. Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

    • For fixed-cell imaging (CuAAC) :

      • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

      • Wash the cells twice with PBS.

      • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular targets).

      • Wash the cells twice with PBS.

      • Prepare the CuAAC reaction cocktail by adding the following to PBS in order: fluorescent alkyne (final concentration 2-20 µM), CuSO4 (final concentration 10 µM), and THPTA (final concentration 100 µM). Vortex briefly.

      • Add sodium ascorbate (B8700270) to the cocktail (final concentration 1 mM) to initiate the reaction and immediately add the cocktail to the cells.

      • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • (Optional) Counterstain with a nuclear stain (e.g., DAPI).

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental process and the biological context of LacCer, the following diagrams are provided.

G cluster_workflow Metabolic Labeling Workflow Cells Cells Incubation with\nthis compound Incubation with This compound Cells->Incubation with\nthis compound Metabolic\nIncorporation Metabolic Incorporation Incubation with\nthis compound->Metabolic\nIncorporation Washing Washing Metabolic\nIncorporation->Washing Click Reaction\n(alkyne-fluorophore) Click Reaction (alkyne-fluorophore) Washing->Click Reaction\n(alkyne-fluorophore) Fluorescence\nDetection Fluorescence Detection Click Reaction\n(alkyne-fluorophore)->Fluorescence\nDetection

Experimental workflow for this compound metabolic labeling.

G cluster_controls Control Experiments No Azide No Azide Validate Signal Specificity Validate Signal Specificity No Azide->Validate Signal Specificity Unlabeled LacCer Unlabeled LacCer Confirm Metabolic Pathway Confirm Metabolic Pathway Unlabeled LacCer->Confirm Metabolic Pathway No Copper No Copper Verify Catalyst Dependence Verify Catalyst Dependence No Copper->Verify Catalyst Dependence This compound Labeling This compound Labeling

Key control experiments for validating labeling specificity.

Lactosylceramide is a central molecule in glycosphingolipid metabolism and is implicated in various signaling pathways, notably those related to inflammation and oxidative stress.[4][5][6][7]

G cluster_pathway LacCer-Mediated Signaling Pathways External Stimuli External Stimuli LacCer Synthase LacCer Synthase External Stimuli->LacCer Synthase Lactosylceramide (LacCer) Lactosylceramide (LacCer) LacCer Synthase->Lactosylceramide (LacCer) NADPH Oxidase NADPH Oxidase Lactosylceramide (LacCer)->NADPH Oxidase cPLA2 cPLA2 Lactosylceramide (LacCer)->cPLA2 ROS Production ROS Production NADPH Oxidase->ROS Production Arachidonic Acid Arachidonic Acid cPLA2->Arachidonic Acid Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Inflammation Inflammation Arachidonic Acid->Inflammation

Simplified diagram of LacCer's role in signaling.

By carefully selecting the appropriate metabolic probe and implementing a comprehensive set of control experiments, researchers can confidently utilize this compound to unravel the complex biology of glycosphingolipids. This guide provides the foundational knowledge and protocols to design and execute robust and reliable metabolic labeling studies.

References

Assessing the Biological Impact of C6(6-Azido) LacCer Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of glycosphingolipids (GSLs) and their intricate roles in cellular processes is paramount for understanding health and disease. Lactosylceramide (LacCer), a key intermediate in the biosynthesis of complex GSLs, is a critical signaling molecule involved in inflammation, oxidative stress, and cell proliferation.[1][2][3][4] To dissect its complex biology, researchers rely on modified analogs that can be visualized and tracked. This guide provides a comprehensive comparison of a prominent metabolic labeling tool, C6(6-Azido) LacCer, with a widely used fluorescent alternative, BODIPY-LacCer.

Introduction to LacCer Labeling Strategies

Visualizing the subcellular localization and trafficking of LacCer is crucial for elucidating its function. Two primary strategies have emerged: metabolic labeling with bioorthogonal reporters and the use of fluorescently tagged analogs.

This compound is a chemically modified version of LacCer where a small, bioorthogonal azide (B81097) group is attached to the C6 position of the galactose residue. This position is chosen as it is the least sterically hindered, and the small size of the azide group is expected to have a minimal impact on the molecule's biological properties.[5] The azide group allows for a highly specific "click" reaction with a fluorescent probe or affinity tag after it has been metabolized and incorporated into cellular membranes. This two-step approach offers the advantage of introducing the reporter molecule at the time of analysis.

BODIPY-LacCer is a fluorescent analog of LacCer where a BODIPY (boron-dipyrromethene) fluorophore is typically attached to the acyl chain of the ceramide moiety. This allows for direct visualization of the lipid analog in living or fixed cells. BODIPY dyes are known for their bright, stable fluorescence and have been extensively used to study lipid trafficking and metabolism.[1][2][6]

Comparative Analysis of Labeling Probes

The choice of labeling strategy can significantly influence experimental outcomes. The following tables provide a qualitative comparison of this compound and BODIPY-LacCer based on key performance criteria.

Table 1: General Characteristics and Performance

FeatureThis compoundBODIPY-LacCer
Labeling Principle Metabolic incorporation followed by bioorthogonal click chemistry.[7]Direct incorporation of a fluorescent analog.[1][2]
Potential for Perturbation The small azide group is designed for minimal perturbation, but metabolic labeling with azido-sugars can have concentration-dependent physiological effects.[8]The bulkier BODIPY fluorophore can alter the lipid's biophysical properties and subcellular trafficking.[9][10]
Biological Fidelity Generally considered to have higher biological fidelity due to the small size of the modification during metabolic processing.The fluorophore can influence the molecule's behavior, potentially leading to artifacts in localization and trafficking.[9][11]
Temporal Control of Labeling The fluorescent reporter is added at a specific time point during the experiment, allowing for pulse-chase studies.The molecule is always fluorescent, which may not be ideal for all experimental designs.
Versatility The azide handle can be reacted with a variety of reporters (fluorophores, biotin, etc.) for different downstream applications.[7]Limited to the specific fluorescent properties of the attached BODIPY dye.
Signal Amplification Click chemistry provides a highly specific and efficient reaction for attaching a bright fluorophore.The intrinsic brightness of the BODIPY fluorophore determines the signal strength.

Table 2: Experimental Considerations

ConsiderationThis compoundBODIPY-LacCer
Cellular Uptake and Metabolism Relies on cellular uptake and incorporation through the GSL biosynthetic pathway.Incorporated into cellular membranes, and its subsequent metabolism can be tracked.[1][12]
Toxicity The azide group itself is generally considered non-toxic, but the copper catalyst used in the standard click reaction can be toxic to cells. Copper-free click chemistry is an alternative.[10]High concentrations of the probe or its metabolites can potentially be cytotoxic.
Fixation and Permeabilization Compatible with standard fixation and permeabilization protocols for subsequent click reaction and imaging.Compatible with fixation, but the localization may be altered by permeabilization detergents.
Live-Cell Imaging Possible with copper-free click chemistry and live-cell compatible dyes.Widely used for live-cell imaging to track dynamic processes.[13]
Multiplexing The choice of clickable fluorophore allows for flexibility in multicolor imaging experiments.The emission spectrum of the BODIPY dye needs to be considered for compatibility with other fluorophores.

Signaling Pathways and Experimental Workflows

Lactosylceramide Signaling Pathway

Lactosylceramide is a central hub in a signaling cascade that leads to inflammation and oxidative stress. Various external stimuli can activate LacCer synthase, leading to an increase in LacCer levels. This, in turn, can activate NADPH oxidase to produce reactive oxygen species (ROS) and cytosolic phospholipase A2 (cPLA2), which initiates the production of pro-inflammatory prostaglandins.[1][2][3][4]

LacCer_Signaling cluster_stimuli External Stimuli cluster_synthesis LacCer Synthesis cluster_downstream Downstream Effects PDGF PDGF LacCer_Synthase LacCer Synthase (β-1,4 GalT) PDGF->LacCer_Synthase VEGF VEGF VEGF->LacCer_Synthase TNFa TNF-α TNFa->LacCer_Synthase oxLDL ox-LDL oxLDL->LacCer_Synthase LacCer Lactosylceramide LacCer_Synthase->LacCer GlcCer Glucosylceramide GlcCer->LacCer_Synthase + UDP-Galactose NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase cPLA2 cPLA2 LacCer->cPLA2 ROS ROS (Oxidative Stress) NADPH_Oxidase->ROS Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Prostaglandins Prostaglandins (Inflammation) Arachidonic_Acid->Prostaglandins

Lactosylceramide signaling cascade.
Experimental Workflow for Assessing Biological Impact

The following workflow outlines the key steps for comparing the biological effects of this compound and a fluorescent LacCer analog.

Experimental_Workflow cluster_incubation Cell Incubation cluster_analysis Downstream Analysis Start Culture Cells Incubate_Azido Incubate with This compound Start->Incubate_Azido Incubate_Fluorescent Incubate with BODIPY-LacCer Start->Incubate_Fluorescent Control Untreated Control Start->Control Click_Reaction Fix, Permeabilize & Perform Click Reaction Incubate_Azido->Click_Reaction Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Incubate_Azido->Cytotoxicity Signaling Western Blot / ELISA (Signaling Pathway Activation) Incubate_Azido->Signaling Metabolism Lipid Extraction & Mass Spec (Metabolic Perturbation) Incubate_Azido->Metabolism Imaging Fluorescence Microscopy (Localization, Trafficking) Incubate_Fluorescent->Imaging Incubate_Fluorescent->Cytotoxicity Incubate_Fluorescent->Signaling Incubate_Fluorescent->Metabolism Control->Cytotoxicity Control->Signaling Control->Metabolism Click_Reaction->Imaging

Workflow for comparative analysis.

Experimental Protocols

Protocol 1: Metabolic Labeling with this compound and Click Chemistry

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction cocktail (e.g., copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like THPTA for copper-catalyzed click chemistry, or a DBCO-fluorophore for copper-free click chemistry)

  • Alkyne- or DBCO-conjugated fluorescent probe

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dishes for imaging) and allow them to adhere overnight.

  • Metabolic Labeling: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range). Replace the existing medium with the labeling medium and incubate for a period sufficient for incorporation (e.g., 24-48 hours).

  • Cell Fixation: Wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Wash the cells twice with PBS. Prepare the click chemistry reaction cocktail according to the manufacturer's instructions. Add the alkyne- or DBCO-fluorophore to the cocktail. Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Mount the coverslips or image the dishes using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Live-Cell Imaging with BODIPY-LacCer

This protocol is for visualizing the trafficking of BODIPY-LacCer in live cells.

Materials:

  • BODIPY-LacCer

  • Live-cell imaging medium (e.g., phenol (B47542) red-free medium)

  • Bovine Serum Albumin (BSA)

  • Live-cell imaging system (e.g., confocal microscope with an environmental chamber)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes suitable for live-cell imaging and allow them to adhere overnight.

  • Preparation of BODIPY-LacCer/BSA Complex: Prepare a stock solution of BODIPY-LacCer in ethanol (B145695) or DMSO. In a separate tube, prepare a solution of BSA in imaging medium. Add the BODIPY-LacCer stock solution to the BSA solution while vortexing to form a complex. This helps in the delivery of the lipid to the cells.

  • Cell Labeling: Replace the culture medium with the BODIPY-LacCer/BSA complex diluted in pre-warmed live-cell imaging medium to the desired final concentration (typically 1-5 µM). Incubate the cells at 37°C for a specified time (e.g., 15-30 minutes).[14]

  • Washing: Wash the cells twice with pre-warmed live-cell imaging medium to remove unbound probe.

  • Live-Cell Imaging: Immediately transfer the dish to the pre-warmed stage of the fluorescence microscope. Acquire images over time to visualize the trafficking of the fluorescent lipid. Use appropriate laser lines and filters for the BODIPY fluorophore.

Conclusion and Recommendations

The choice between this compound and fluorescently labeled LacCer analogs like BODIPY-LacCer depends on the specific research question.

  • This compound is advantageous when minimizing potential perturbations caused by a bulky fluorophore is critical and when the flexibility to use different reporter molecules is desired. The two-step labeling process also allows for temporal control, making it well-suited for pulse-chase experiments. However, researchers should be mindful of the potential for concentration-dependent effects of azido-sugar metabolism and the potential toxicity of the copper catalyst in standard click chemistry.

  • BODIPY-LacCer is a powerful tool for direct and real-time visualization of LacCer trafficking in live cells. Its bright and stable fluorescence makes it ideal for dynamic imaging studies. The primary drawback is the potential for the fluorophore to alter the natural behavior of the lipid, which could lead to artifacts.

For studies aiming to understand the endogenous trafficking and metabolism of LacCer with the highest possible biological fidelity, This compound is likely the superior choice, provided that appropriate controls are in place to assess any potential biological effects of the labeling process itself. For experiments focused on visualizing the general dynamics of LacCer uptake and distribution in real-time, BODIPY-LacCer remains a valuable and convenient tool.

Ultimately, a comprehensive understanding of the biological impact of any labeling strategy is best achieved through careful experimental design, including the use of multiple complementary approaches and thorough validation of the findings.

References

Cross-Validation of C6(6-Azido) LacCer Data: A Comparative Guide to Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of lactosylceramide (B164483) (LacCer) in cellular processes, C6(6-Azido) LacCer has emerged as a powerful tool for metabolic labeling and visualization. This guide provides a comprehensive comparison of this compound with other established methods for studying LacCer, offering insights into their respective strengths and limitations. The information presented here is supported by experimental data and detailed methodologies to assist in the selection of the most appropriate technique for specific research questions.

The study of glycosphingolipids (GSLs) like lactosylceramide is crucial for understanding numerous biological phenomena, from cell signaling and membrane organization to pathogenesis. This compound is a chemically modified analog of LacCer that contains an azide (B81097) group. This small, bioorthogonal handle allows for the covalent attachment of reporter molecules, such as fluorophores or biotin (B1667282), via "click chemistry."[1][2] This enables the visualization and pull-down of LacCer and its downstream metabolites, providing valuable insights into their subcellular localization, trafficking, and interactions.

However, like any labeling approach, it is essential to cross-validate the data obtained using this compound with other orthogonal methods to ensure the biological relevance of the findings. This guide compares the this compound-based click chemistry approach with three widely used alternatives: fluorescently labeled LacCer analogs (e.g., C6-NBD-LacCer), radiolabeling techniques, and mass spectrometry-based quantification.

Comparative Analysis of Methodologies

The choice of method for studying LacCer depends on the specific biological question, the required level of sensitivity and quantification, and the potential for artifacts. The following table summarizes the key features of each technique.

FeatureThis compound (Click Chemistry)C6-NBD-LacCer (Fluorescent Analog)Radiolabeling ([³H]Galactose)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Metabolic incorporation of an azide-tagged precursor, followed by bioorthogonal ligation to a reporter molecule.[3][4]Direct incorporation and tracking of a LacCer analog with a bulky fluorescent tag.[5][6]Metabolic incorporation of a radiolabeled precursor (e.g., galactose) into LacCer.[7][8]Direct quantification of endogenous, unlabeled LacCer species based on their mass-to-charge ratio.[1][7]
Detection Fluorescence microscopy, flow cytometry, Western blot (with biotin tag).[9][10]Fluorescence microscopy, flow cytometry.[11]Autoradiography, liquid scintillation counting.[7]Mass spectrometry.[1][8]
Quantification Semi-quantitative (fluorescence intensity) to quantitative (with appropriate standards).[12]Semi-quantitative (fluorescence intensity).Quantitative.Highly quantitative and specific.[1]
Specificity High, due to the bioorthogonal nature of the click reaction.[3]Moderate; the bulky NBD group may alter metabolism and localization.[3]High for incorporation into galactose-containing lipids, but may not distinguish between different GSLs without further separation.High, can distinguish between different acyl chain variants of LacCer.[1]
Live-Cell Imaging Yes, with copper-free click chemistry (SPAAC).[9]Yes.[11]No.No.
Potential for Artifacts Minimal perturbation due to the small size of the azide group.The large NBD group can affect lipid trafficking and metabolism.[3]Radiation safety concerns and potential for cellular damage.Minimal, as it measures endogenous lipids.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of these techniques. Below are representative protocols for each method.

Metabolic Labeling with this compound and Click Chemistry

This protocol describes the metabolic labeling of cells with this compound followed by fluorescent detection using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. For live-cell imaging, a strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne-fluorophore conjugate is recommended to avoid copper-induced cytotoxicity.

Materials:

  • This compound

  • Alkyne-fluorophore conjugate (e.g., DBCO-fluorophore for SPAAC, or a terminal alkyne-fluorophore for CuAAC)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • CuAAC reaction buffer (e.g., Tris-buffered saline (TBS) containing CuSO₄, and a reducing agent like sodium ascorbate)

Procedure:

  • Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with this compound (typically 5-50 µM) in a complete culture medium for a specified period (e.g., 4-24 hours) to allow for metabolic incorporation.

  • Cell Fixation and Permeabilization (for intracellular targets): Wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction (CuAAC): Prepare the click reaction cocktail containing the alkyne-fluorophore, CuSO₄, and sodium ascorbate (B8700270) in TBS. Incubate the fixed and permeabilized cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging: Wash the cells extensively with PBS. Mount the coverslips on microscope slides with an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Experimental_Workflow_Azido_LacCer cluster_labeling Metabolic Labeling cluster_processing Cell Processing cluster_detection Detection start Cells in Culture labeling Incubate with This compound start->labeling wash1 Wash (PBS) labeling->wash1 fix Fix (PFA) wash1->fix permeabilize Permeabilize (Triton X-100) fix->permeabilize click Click Reaction (Alkyne-Fluorophore) permeabilize->click wash2 Wash (PBS) click->wash2 image Fluorescence Microscopy wash2->image

Labeling with C6-NBD-LacCer

This method involves the direct administration of a fluorescently tagged LacCer analog to cells.

Materials:

  • C6-NBD-LacCer

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

Procedure:

  • Preparation of NBD-LacCer/BSA Complex: Prepare a stock solution of C6-NBD-LacCer in ethanol. To facilitate cellular uptake, complex the C6-NBD-LacCer with fatty acid-free BSA in PBS.[13]

  • Cell Labeling: Incubate the cells with the C6-NBD-LacCer/BSA complex (typically 1-5 µM) in a serum-free or low-serum medium for a defined period (e.g., 30-60 minutes) at 37°C.[13]

  • Washing and Imaging: Wash the cells with cold PBS to remove unbound probe. For live-cell imaging, immediately proceed to microscopy. For fixed-cell imaging, fix the cells as described in the previous protocol.

Experimental_Workflow_NBD_LacCer cluster_preparation Probe Preparation cluster_labeling Cell Labeling cluster_detection Detection nbd_stock C6-NBD-LacCer Stock bsa_complex Form NBD-LacCer/BSA Complex nbd_stock->bsa_complex cells Cells in Culture incubation Incubate with NBD-LacCer/BSA cells->incubation wash Wash (PBS) incubation->wash imaging Fluorescence Microscopy wash->imaging

Radiolabeling of Lactosylceramide

This classic method relies on the metabolic incorporation of a radiolabeled precursor.

Materials:

  • Radiolabeled precursor (e.g., [³H]galactose or [¹⁴C]palmitic acid)

  • Cell culture medium and supplements

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Thin-layer chromatography (TLC) system

  • Scintillation counter or autoradiography film

Procedure:

  • Metabolic Labeling: Incubate cells with the radiolabeled precursor in a complete culture medium for a desired period.

  • Lipid Extraction: After labeling, wash the cells with PBS and harvest them. Extract the total lipids using a method such as the Bligh-Dyer or Folch procedure.

  • Chromatographic Separation: Separate the extracted lipids by TLC using an appropriate solvent system to resolve LacCer from other lipids.

  • Detection and Quantification: Visualize the radiolabeled lipids by autoradiography. For quantification, scrape the spots corresponding to LacCer from the TLC plate and measure the radioactivity using a scintillation counter.

Quantification of Lactosylceramide by LC-MS/MS

This is considered the gold standard for accurate quantification of endogenous lipids.

Materials:

  • Internal standards (e.g., deuterated LacCer)

  • Lipid extraction solvents

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation: Harvest cells and add a known amount of internal standard.

  • Lipid Extraction: Extract the total lipids as described in the radiolabeling protocol.

  • LC-MS/MS Analysis: Analyze the lipid extract using an LC-MS/MS system. The lipids are separated by liquid chromatography and then detected and quantified by the mass spectrometer based on their specific mass-to-charge ratios and fragmentation patterns.[1][8]

  • Data Analysis: Quantify the endogenous LacCer species by comparing their peak areas to that of the internal standard.

Signaling_Pathway_Comparison cluster_methods Analytical Methods cluster_outputs Primary Data Output cluster_interpretation Interpretation azido This compound (Click Chemistry) azido_out Fluorescence Image/ Intensity azido->azido_out nbd C6-NBD-LacCer nbd_out Fluorescence Image/ Intensity nbd->nbd_out radio Radiolabeling radio_out Radioactivity Counts radio->radio_out ms LC-MS/MS ms_out Mass Spectrum/ Peak Area ms->ms_out azido_int Localization & Relative Abundance azido_out->azido_int nbd_int Localization & Relative Abundance nbd_out->nbd_int radio_int Total Abundance radio_out->radio_int ms_int Absolute Quantification & Structural Info ms_out->ms_int

Conclusion

The cross-validation of data is a cornerstone of robust scientific inquiry. While this compound combined with click chemistry offers a powerful and minimally invasive method for visualizing LacCer metabolism and localization in living cells, it is crucial to complement these studies with other analytical techniques. Fluorescently labeled analogs like C6-NBD-LacCer provide a more direct but potentially more disruptive visualization method. Radiolabeling offers a classic and quantitative approach for metabolic flux analysis, though it is not suitable for live-cell imaging. Finally, LC-MS/MS stands as the definitive method for the accurate and specific quantification of endogenous LacCer species. By integrating data from these complementary approaches, researchers can build a more complete and validated understanding of the complex roles of lactosylceramide in health and disease.

References

A Comparative Guide to the Metabolic Fate of C6(6-Azido) LacCer and Natural Lactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fate of the synthetic probe C6(6-Azido) Lactosylceramide (LacCer) and its natural counterpart. The inclusion of an azido (B1232118) group on the galactose residue of LacCer allows for its use as a powerful tool in metabolic glycoengineering and chemical biology. By employing "click chemistry," researchers can attach fluorescent tags or other reporters to this probe, enabling the visualization of its trafficking and localization within cells. However, it is crucial to understand how this modification may influence its metabolic processing compared to endogenous LacCer.

Overview of Lactosylceramide Metabolism

Natural Lactosylceramide (LacCer) is a pivotal glycosphingolipid that serves as a precursor for the biosynthesis of a vast array of more complex glycosphingolipids, including gangliosides and sulfatides.[1] Its synthesis and degradation are tightly regulated, and its accumulation can trigger significant cellular signaling events.

Anabolism (Synthesis):

The primary route of LacCer synthesis is through the action of LacCer synthase (β-1,4-galactosyltransferase), which transfers a galactose molecule from UDP-galactose to glucosylceramide (GlcCer).[2] This process predominantly occurs in the Golgi apparatus.

Catabolism (Degradation):

LacCer can be degraded by lysosomal enzymes, which cleave the sugar moieties, ultimately breaking it down to ceramide and monosaccharides.

Signaling Roles:

Beyond its structural role as a biosynthetic intermediate, LacCer is a bioactive lipid that can act as a second messenger. It is known to be involved in signaling pathways that regulate:

  • Inflammation: LacCer can activate cytosolic phospholipase A2 (cPLA2), leading to the production of arachidonic acid and pro-inflammatory eicosanoids.[1]

  • Oxidative Stress: It can activate NADPH oxidase, resulting in the generation of reactive oxygen species (ROS).[1]

  • Cell Proliferation and Angiogenesis: LacCer is implicated in signaling cascades involving Ras, PI3K/Akt, and MAP kinases.[3]

C6(6-Azido) LacCer: A Tool for Metabolic Labeling

This compound is a synthetic analog of natural LacCer where an azido (-N3) group is attached to the 6th carbon of the galactose residue. The short-chain C6 acyl group enhances its solubility and cell permeability. The key feature of this molecule is the azido group, which is small and considered "bioorthogonal," meaning it does not readily react with biological molecules within the cell.[4] This allows for its specific detection using "click chemistry," a highly efficient and specific reaction between an azide (B81097) and an alkyne.[5]

The underlying assumption when using this compound is that it will be recognized and processed by the same enzymatic machinery as natural LacCer, thus acting as a faithful reporter of its metabolic fate.[4]

Comparative Metabolic Fate: Natural LacCer vs. This compound

While direct, quantitative comparative studies on the metabolic flux of this compound versus natural LacCer are limited, we can infer the likely metabolic pathways of the azido-analog based on the principles of metabolic glycoengineering and studies on other azido-labeled sugars.

Metabolic ProcessNatural LacCerThis compound (Predicted)Key Considerations
Cellular Uptake Primarily synthesized de novo. Exogenous LacCer can be taken up.Readily taken up by cells due to the short C6 acyl chain.The C6 chain significantly alters the biophysical properties compared to long-chain natural LacCer.
Anabolic Processing (Conversion to complex GSLs) Serves as a direct precursor for the synthesis of gangliosides (e.g., GM3, GD3) and other complex glycosphingolipids by various glycosyltransferases.Expected to be a substrate for the same glycosyltransferases, leading to the formation of azido-labeled complex glycosphingolipids.The presence of the azido group, even at a primary carbon, may reduce the efficiency of enzymatic recognition and catalysis. Studies on other azido-sugars have shown that they can hamper acceptance by carbohydrate-processing enzymes.[6][7]
Catabolic Processing (Degradation) Degraded by lysosomal glycosidases.Likely degraded by the same enzymatic pathways, though the rate may be altered.The azide modification could potentially hinder the binding and activity of degradative enzymes.
Signaling Pathway Activation Activates signaling pathways involving NADPH oxidase, cPLA2, Ras, etc.[1][3]It is hypothesized to participate in similar signaling events, but this has not been extensively validated.The altered structure could affect its partitioning into lipid rafts and its interaction with signaling proteins, potentially leading to altered downstream effects.

Experimental Protocols

Metabolic Labeling of Cultured Cells with this compound

Objective: To incorporate this compound into the cellular glycosphingolipid machinery.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in ethanol (B145695) or DMSO)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Plate cells at a desired density and allow them to adhere overnight.

  • Prepare the labeling medium by diluting the this compound stock solution into the complete cell culture medium to a final concentration of 1-10 µM.

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the labeling medium to the cells.

  • Incubate the cells for a period of 4 to 48 hours, depending on the experimental goals and cell type.

  • After incubation, wash the cells three times with cold PBS to remove any unincorporated this compound.

  • The cells are now ready for downstream processing, such as lipid extraction or fluorescence labeling via click chemistry.

Visualization of Metabolically Incorporated this compound via Click Chemistry

Objective: To visualize the subcellular localization of this compound and its metabolites.

Materials:

  • Cells metabolically labeled with this compound

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction cocktail:

    • Fluorescently-labeled alkyne (e.g., DBCO-Fluor 488)

    • Copper(II) sulfate (B86663) (CuSO4)

    • Copper reductant (e.g., sodium ascorbate)

    • Copper chelating ligand (e.g., THPTA)

    • PBS

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Protocol:

  • Fix the labeled cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells three times with PBS.

  • Prepare the click chemistry reaction cocktail according to the manufacturer's instructions.

  • Incubate the cells with the click chemistry reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips on microscope slides using a suitable mounting medium.

  • Visualize the cells using fluorescence microscopy.

Visualizations

LacCer_Metabolism_and_Signaling cluster_synthesis Biosynthesis (Golgi) cluster_downstream Downstream Metabolism cluster_signaling Signaling Cascade GlcCer Glucosylceramide LacCer_Synthase LacCer Synthase GlcCer->LacCer_Synthase UDP_Gal UDP-Galactose UDP_Gal->LacCer_Synthase Natural_LacCer Natural LacCer LacCer_Synthase->Natural_LacCer Complex_GSLs Complex Glycosphingolipids (e.g., Gangliosides) Natural_LacCer->Complex_GSLs Glycosyltransferases NADPH_Oxidase NADPH Oxidase Natural_LacCer->NADPH_Oxidase cPLA2 cPLA2 Natural_LacCer->cPLA2 Ras_PI3K Ras/PI3K/Akt Pathway Natural_LacCer->Ras_PI3K ROS ROS NADPH_Oxidase->ROS Inflammation Inflammation cPLA2->Inflammation Cell Proliferation Cell Proliferation Ras_PI3K->Cell Proliferation Azido_LacCer_Workflow Azido_LacCer This compound Cell Cellular Uptake Azido_LacCer->Cell Metabolism Metabolic Incorporation (e.g., into Golgi, PM) Cell->Metabolism Fix_Perm Fixation & Permeabilization Metabolism->Fix_Perm Click_Reaction Click Chemistry Reaction (+ Alkyne-Fluorophore) Fix_Perm->Click_Reaction Microscopy Fluorescence Microscopy Click_Reaction->Microscopy

References

validation of C6(6-Azido) LacCer as a true analog of lactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of C6(6-Azido) Lactosylceramide (B164483) as a Functional Analog

For researchers in cellular biology and drug development, the study of glycosphingolipids (GSLs) like lactosylceramide (LacCer) is crucial for understanding a myriad of cellular processes, from signal transduction to membrane trafficking. The development of chemical tools that faithfully mimic the behavior of these native lipids is paramount for accurate experimental outcomes. This guide provides a comprehensive comparison of C6(6-Azido) Lactosylceramide (LacCer) with its native counterpart, offering supporting data and detailed experimental protocols to aid in its validation as a true analog.

Lactosylceramide, a key intermediate in the biosynthesis of a large family of GSLs, is an integral component of lipid rafts and acts as a second messenger in various signaling pathways, notably those involved in inflammation and oxidative stress.[1][2][3] C6(6-Azido) LacCer is a synthetically modified version of LacCer, featuring an azido (B1232118) group at the 6-position of the terminal galactose residue.[4] This modification allows for the attachment of reporter molecules, such as fluorophores or biotin, via a highly specific and bio-orthogonal "click chemistry" reaction.[5][6] The rationale for placing the small azido group at this position is to minimize potential steric hindrance and preserve the biochemical and biophysical properties of the parent molecule.[4] However, to be considered a true analog, its cellular behavior must closely mirror that of native LacCer.

Comparative Analysis: Biochemical and Functional Properties

A direct comparison of the properties of this compound with native LacCer is essential for its validation. The following tables summarize the known properties and highlight the areas requiring experimental confirmation.

Table 1: Comparison of Physicochemical and Biochemical Properties

PropertyNative LactosylceramideThis compoundExperimental Validation Required
Structure Gal(β1-4)Glc(β1-1')CeramideGal(6-azido-6-deoxy)(β1-4)Glc(β1-1')Ceramide-
Ceramide Acyl Chain Typically long-chain (C16-C24), saturated or mono-unsaturated[7][8]C6 (Hexanoyl)Yes
Molecular Weight Variable (dependent on acyl chain)~763 g/mol -
Membrane Insertion Spontaneously inserts into plasma membraneExpected to insert spontaneouslyYes, quantitative comparison of insertion kinetics and efficiency.
Lipid Raft Partitioning Enriched in lipid rafts[2][3]UnknownYes, determination of partition coefficient (Kp) in model membranes and co-localization with raft markers in cells.
Metabolic Fate Precursor for higher-order GSLs[9]Expected to be a substrate for downstream enzymesYes, analysis of metabolic products after cellular uptake.

Table 2: Comparison of Cellular and Functional Properties

FunctionNative LactosylceramideThis compoundExperimental Validation Required
Cellular Uptake Primarily via caveolin-dependent endocytosisUnknownYes, comparative uptake assays using inhibitors for clathrin-mediated endocytosis, caveolae, and macropinocytosis.
Intracellular Trafficking Traffics through the Golgi apparatus and endosomal pathway[10][11]UnknownYes, co-localization studies with organelle-specific markers (e.g., Golgi, early/late endosomes, lysosomes) after click-labeling.
Signaling Activity Activates NADPH oxidase and cytosolic phospholipase A2 (cPLA2)[3][9]UnknownYes, assays for ROS production (NADPH oxidase activity) and arachidonic acid release (cPLA2 activity) upon cellular treatment.
Induction of Inflammation Pro-inflammatory effects[2][12]UnknownYes, measurement of pro-inflammatory cytokine expression (e.g., TNF-α, IL-6) in response to the analog.

Experimental Protocols for Validation

To validate this compound as a true analog, a series of rigorous experiments are necessary. Below are detailed protocols for key validation assays.

Cellular Uptake and Trafficking Analysis

This experiment compares the endocytic pathway and subsequent intracellular localization of this compound with a well-validated fluorescent analog, BODIPY-LacCer.

Protocol:

  • Cell Culture: Plate cells (e.g., human fibroblasts, HeLa cells) on glass-bottom dishes and grow to 70-80% confluency.

  • Lipid Incubation:

    • Prepare a 5 µM working solution of this compound and BODIPY-LacCer in serum-free medium.

    • Incubate cells with the respective lipid solutions for 30 minutes at 37°C.

  • Endocytic Pathway Inhibition (Optional):

    • Pre-incubate cells with inhibitors for 30 minutes prior to lipid incubation:

      • Chlorpromazine (10 µg/mL) to inhibit clathrin-mediated endocytosis.

      • Filipin (5 µg/mL) to inhibit caveolae-mediated endocytosis.

      • Amiloride (50 µM) to inhibit macropinocytosis.

  • Click Chemistry Labeling (for this compound):

    • Wash cells three times with cold PBS.

    • Prepare a click reaction cocktail containing an alkyne-fluorophore (e.g., DBCO-488) in PBS according to the manufacturer's instructions.

    • Incubate cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

  • Co-localization with Organelle Markers:

    • Wash cells three times with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

    • Incubate with primary antibodies for organelle markers (e.g., anti-GM130 for Golgi, anti-EEA1 for early endosomes, anti-LAMP1 for lysosomes).

    • Incubate with corresponding fluorescently-labeled secondary antibodies.

  • Microscopy and Analysis:

    • Image cells using a confocal microscope.

    • Quantify the co-localization of the lipid analogs with the organelle markers using image analysis software (e.g., ImageJ with the JaCoP plugin).

In Vitro Lipid Raft Partitioning Assay

This assay determines if this compound partitions into ordered lipid domains (lipid rafts) in a model membrane system.

Protocol:

  • Giant Unilamellar Vesicle (GUV) Formation:

    • Prepare a lipid mixture in chloroform (B151607) containing a 2:2:1 molar ratio of DOPC (a non-raft lipid), brain sphingomyelin (B164518) (a raft lipid), and cholesterol.

    • Add this compound and a fluorescent lipid that partitions into the disordered phase (e.g., DiO) to the mixture at a low concentration (0.1-0.2 mol%).

    • Generate GUVs using the electroformation method.

  • Click Chemistry Labeling:

    • Incubate the GUVs with an alkyne-fluorophore in a click reaction buffer.

  • Microscopy and Analysis:

    • Image the GUVs at room temperature using a confocal microscope.

    • Measure the fluorescence intensity of the labeled this compound in the ordered (DiO-excluded) and disordered (DiO-enriched) phases.

    • Calculate the partition coefficient (Kp) as the ratio of fluorescence intensity in the ordered phase to the disordered phase. A Kp > 1 indicates preferential partitioning into the raft-like phase.

Functional Assay: ROS Production

This experiment assesses whether this compound can induce reactive oxygen species (ROS) production, a key downstream effect of LacCer signaling.

Protocol:

  • Cell Culture: Plate macrophages or neutrophils in a 96-well plate.

  • Cell Treatment:

    • Treat cells with varying concentrations of this compound, native LacCer (positive control), and a vehicle control for 1-4 hours.

  • ROS Detection:

    • Add a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX) to the cells according to the manufacturer's protocol.

  • Measurement:

    • Measure the fluorescence intensity using a plate reader.

    • Compare the levels of ROS production induced by this compound to that of native LacCer.

Visualizing Key Pathways and Workflows

To further clarify the biological context and experimental design, the following diagrams illustrate the lactosylceramide signaling pathway and a proposed validation workflow.

lactosylceramide_signaling ext_stimuli External Stimuli (e.g., ox-LDL, TNF-α) lcs LacCer Synthase ext_stimuli->lcs activates laccer Lactosylceramide lcs->laccer synthesizes glccer Glucosylceramide glccer->lcs nadph_oxidase NADPH Oxidase laccer->nadph_oxidase activates cpla2 cPLA2 Activation laccer->cpla2 activates ros ROS Production nadph_oxidase->ros ox_stress Oxidative Stress ros->ox_stress arachidonic_acid Arachidonic Acid cpla2->arachidonic_acid releases inflammation Inflammation arachidonic_acid->inflammation

Caption: Lactosylceramide-centric signaling pathway.

validation_workflow start This compound biophysical Biophysical Validation (Lipid Raft Partitioning) start->biophysical cellular Cellular Validation (Uptake & Trafficking) start->cellular functional Functional Validation (Signaling Assays) start->functional compare_native Compare to Native LacCer biophysical->compare_native compare_bodipy Compare to BODIPY-LacCer cellular->compare_bodipy ros_assay ROS Production Assay functional->ros_assay cpla2_assay cPLA2 Activity Assay functional->cpla2_assay end Validated Analog compare_native->end compare_bodipy->end ros_assay->compare_native cpla2_assay->compare_native

Caption: Experimental workflow for validating this compound.

Conclusion

This compound presents a promising tool for the study of lactosylceramide biology due to its "clickable" functionality. The small size of the azido group is intended to minimize perturbations to the molecule's natural behavior.[4] However, the presence of a C6 acyl chain, which is significantly shorter than that of most native LacCer species, may influence its biophysical properties, such as its ability to partition into lipid rafts.[7][8] Therefore, rigorous experimental validation is not merely a recommendation but a necessity.

The comparative studies and protocols outlined in this guide provide a framework for researchers to objectively assess the fidelity of this compound as an analog. By systematically comparing its biophysical, cellular, and functional characteristics to native lactosylceramide and other well-established analogs, the scientific community can confidently employ this tool to further unravel the complex roles of lactosylceramide in health and disease.

References

A Comparative Analysis of Clickable Sphingolipids for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of sphingolipids, a class of bioactive lipids crucial in cellular processes like signaling, proliferation, and apoptosis, has been significantly advanced by the advent of click chemistry.[1][2] By incorporating small, bioorthogonal "clickable" handles—typically terminal alkynes or azides—into sphingolipid structures, researchers can visualize, trace, and identify these lipids and their interactomes within complex biological systems.[1][3] This guide provides a comparative analysis of different clickable sphingolipids, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols to aid in the selection of the most suitable probes for your research needs.

Key Considerations in Selecting a Clickable Sphingolipid

The choice between different clickable sphingolipids hinges on a trade-off between the clickable handle (alkyne vs. azide), the subsequent click chemistry reaction (copper-catalyzed vs. strain-promoted), and the specific biological question being addressed. Alkyne-modified lipids are generally considered to be the most minimally modified probes, closely mimicking their endogenous counterparts.[1] Azide-modified sphingolipids are also widely used and are well-suited for mass spectrometry-based multiplexed sample analysis.[1]

The primary click chemistry reactions employed are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is known for its high efficiency and rapid reaction kinetics, making it a popular choice for in vitro and fixed-sample applications.[1][4][5] However, the cytotoxicity of the copper catalyst can be a concern for live-cell imaging.[6][7][8] SPAAC circumvents this issue by using a strained cyclooctyne (B158145) that reacts with an azide (B81097) without the need for a toxic catalyst, making it the preferred method for in vivo and live-cell labeling.[1][4][6][8]

Performance Comparison of Clickable Sphingolipid Probes

The following tables summarize the key characteristics and performance metrics of various clickable sphingolipid analogs based on available experimental data.

Probe Type Clickable Handle Common Analogs Key Features Potential Applications Reported Performance & Considerations
Sphingosine (B13886) AnalogsAlkyne or AzideAlkyne-Sphingosine, Azido-SphingosineMimic endogenous sphingosine, readily incorporated into sphingolipid metabolic pathways.Metabolic flux analysis, visualization of sphingolipid trafficking, identification of sphingosine-interacting proteins.Alkyne-sphingosine is a minimally modified probe.[1] Azido-sphingosine is well-suited for MS-based multiplexing.[1] The metabolic fate of the probe should be considered; use of SGPL1 knockout cells can prevent degradation into glycerolipids.[1][9]
Ceramide AnalogsAlkyne or AzideC6-Alkyne-Ceramide, C6-Azido-CeramideShort-chain ceramides (B1148491) are cell-permeable and can be used to study ceramide-specific signaling pathways.Probing ceramide's role in apoptosis, studying ceramide distribution in membranes, identifying ceramide-binding proteins.Short-chain analogs may not fully replicate the behavior of long-chain endogenous ceramides. The position of the clickable handle can influence enzymatic recognition.
Sphingomyelin (B164518) AnalogsAlkyne or AzidePropargyl-SM, Azido-SMUseful for studying the activity of sphingomyelinases and the role of sphingomyelin in membrane domains.Assaying sphingomyelinase activity, visualizing sphingomyelin localization in lipid rafts.The bulky fluorescent tag added via click chemistry may affect the lipid's partitioning into ordered membrane domains.
Photoactivatable & Clickable AnalogsAlkyne + DiazirinepacSph (photoactivatable, clickable sphingosine)"Trifunctional" probes that allow for spatiotemporal control of labeling and covalent cross-linking to interacting molecules.Time-resolved studies of sphingolipid transport and signaling, mapping protein-sphingolipid interactions with high precision.The additional modifications may alter the probe's metabolism and distribution compared to simpler clickable analogs.
Click Chemistry Reaction Pros Cons Typical Reaction Conditions Key Applications
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition)High efficiency, fast reaction kinetics.[1][4][5]Copper catalyst is cytotoxic, limiting live-cell applications.[6][7][8]CuSO4, reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) in aqueous buffer.Labeling in fixed cells, cell lysates, and in vitro assays.
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition)Copper-free, biocompatible.[1][4][6][8]Slower reaction kinetics compared to CuAAC, strained alkynes can be bulky and hydrophobic.[7]Azide-modified probe with a strained cyclooctyne (e.g., DBCO, DIFO) in physiological buffer.Live-cell imaging, in vivo labeling.[1][6]
IEDDA (Inverse electron-demand Diels-Alder)Very fast kinetics.[1]Requires specific diene and dienophile pairs.Tetrazine-modified fluorophore and a strained alkene/alkyne on the lipid.Generating fluorophore-labeled sphingolipids in living cells.[1]

Experimental Protocols

Metabolic Labeling of Cultured Cells with Clickable Sphingosine

This protocol describes the incorporation of a clickable sphingosine analog into the cellular sphingolipid metabolism.

Materials:

  • Clickable sphingosine analog (e.g., alkyne-sphingosine or azido-sphingosine)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 6-well tissue culture plates

  • Mammalian cell line of interest

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of labeling.

  • The following day, remove the culture medium and replace it with fresh medium containing the clickable sphingosine analog. The final concentration of the probe should be optimized for each cell line and experiment, but a starting concentration of 1-5 µM is recommended.

  • Incubate the cells for a desired period (e.g., 1-24 hours) at 37°C in a CO2 incubator to allow for metabolic incorporation.

  • After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove unincorporated probe.

  • The cells are now ready for downstream applications such as cell lysis for biochemical analysis or fixation for imaging.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells

This protocol is for the fluorescent labeling of metabolically incorporated alkyne-modified sphingolipids in fixed cells.

Materials:

  • Cells metabolically labeled with an alkyne-sphingolipid

  • 4% paraformaldehyde (PFA) in PBS

  • PBS

  • Click-iT® reaction buffer (or a self-made buffer containing CuSO4, a fluorescent azide, and a reducing agent like sodium ascorbate (B8700270) with a copper-chelating ligand)

  • Fluorescent azide (e.g., Alexa Fluor 488 Azide)

  • Mounting medium with DAPI

Procedure:

  • Fix the metabolically labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide.

  • Incubate the fixed cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips with mounting medium containing DAPI.

  • Image the cells using a fluorescence microscope.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol describes the copper-free labeling of azide-modified sphingolipids in living cells.

Materials:

  • Cells metabolically labeled with an azide-sphingolipid

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Strained alkyne-fluorophore conjugate (e.g., DBCO-488)

Procedure:

  • Wash the metabolically labeled cells twice with warm live-cell imaging medium.

  • Add fresh live-cell imaging medium containing the strained alkyne-fluorophore conjugate to the cells. The optimal concentration should be determined empirically, but a starting point of 1-10 µM is suggested.

  • Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator.

  • Wash the cells twice with warm live-cell imaging medium to remove the unreacted probe.

  • Image the live cells using a fluorescence microscope equipped with a live-cell imaging chamber.

Analysis of Clickable Sphingolipid Metabolites by LC-MS/MS

This protocol outlines a general workflow for the extraction and analysis of clickable sphingolipid metabolites.

Materials:

  • Cells metabolically labeled with a clickable sphingolipid

  • Methanol, Chloroform, Water (for lipid extraction)

  • LC-MS/MS system with a C18 or HILIC column

Procedure:

  • Harvest the labeled cells and perform a lipid extraction using a standard method like the Bligh-Dyer or Folch extraction.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • Inject the sample onto the LC-MS/MS system.

  • Separate the lipid species using an appropriate chromatographic gradient.

  • Detect the clickable sphingolipid metabolites using mass spectrometry. The specific mass transitions for the parent and fragment ions of the expected metabolites will need to be determined based on the structure of the clickable probe.

  • Quantify the relative abundance of each metabolite by integrating the peak areas from the extracted ion chromatograms.

Visualizations

Sphingolipid_Metabolism_Workflow cluster_cell Cell cluster_analysis Downstream Analysis Clickable_Sphingolipid Clickable Sphingolipid (e.g., Alkyne-Sphingosine) Metabolic_Incorporation Metabolic Incorporation Clickable_Sphingolipid->Metabolic_Incorporation Uptake Labeled_Metabolites Labeled Sphingolipid Metabolites (Cer, SM, etc.) Metabolic_Incorporation->Labeled_Metabolites Enzymatic Conversion Click_Reaction Click Reaction (CuAAC or SPAAC) Labeled_Metabolites->Click_Reaction Visualization Visualization (Microscopy) Click_Reaction->Visualization Identification Identification & Quantification (LC-MS/MS) Click_Reaction->Identification Fluorescent_Probe Fluorescent Probe (Azide or Alkyne) Fluorescent_Probe->Click_Reaction Sphingolipid_Signaling_Pathway cluster_de_novo De Novo Synthesis (ER) cluster_golgi Golgi Apparatus cluster_signaling Signaling & Catabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA 3_Keto_dihydrosphingosine 3-Keto-dihydrosphingosine Serine_PalmitoylCoA->3_Keto_dihydrosphingosine SPT Dihydrosphingosine Dihydrosphingosine 3_Keto_dihydrosphingosine->Dihydrosphingosine KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis Apoptosis Ceramide->Apoptosis Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1P->Sphingosine SPP Proliferation_Survival Proliferation & Survival S1P->Proliferation_Survival Click_Chemistry_Comparison cluster_CuAAC CuAAC cluster_SPAAC SPAAC Clickable_Sphingolipid Metabolically Labeled Cell (with Azide or Alkyne) CuAAC_Reaction Alkyne + Azide + Cu(I) catalyst Clickable_Sphingolipid->CuAAC_Reaction SPAAC_Reaction Azide + Strained Alkyne (e.g., DBCO) Clickable_Sphingolipid->SPAAC_Reaction CuAAC_Pros Pros: - Fast kinetics - High efficiency CuAAC_Reaction->CuAAC_Pros CuAAC_Cons Cons: - Copper toxicity CuAAC_Reaction->CuAAC_Cons CuAAC_Application Application: Fixed cells, in vitro CuAAC_Reaction->CuAAC_Application SPAAC_Pros Pros: - Biocompatible - No catalyst needed SPAAC_Reaction->SPAAC_Pros SPAAC_Cons Cons: - Slower kinetics - Bulky reagent SPAAC_Reaction->SPAAC_Cons SPAAC_Application Application: Live cells, in vivo SPAAC_Reaction->SPAAC_Application

References

Assessing the Specificity of C6(6-Azido) LacCer Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of glycosphingolipids (GSLs) is crucial for understanding a myriad of cellular processes, from signal transduction to pathogen recognition. C6(6-Azido) LacCer has emerged as a valuable chemical tool for the metabolic labeling and visualization of lactosylceramide (B164483) (LacCer) and its downstream metabolites. This guide provides an objective comparison of this compound labeling with alternative methods, supported by experimental principles and methodologies, to aid researchers in selecting the most appropriate tools for their studies.

Introduction to this compound Labeling

This compound is a synthetic analog of lactosylceramide that contains a short C6 acyl chain functionalized with a terminal azide (B81097) group. This minimal modification allows it to be taken up by cells and incorporated into the GSL biosynthetic pathway. The azide group serves as a bioorthogonal handle, meaning it is chemically inert within the cellular environment but can be specifically reacted with an alkyne-tagged reporter molecule (e.g., a fluorophore or biotin) via copper-catalyzed or strain-promoted "click chemistry".[1][2] This two-step approach enables the visualization and analysis of LacCer metabolism and localization.

The specificity of this compound labeling hinges on two key factors:

  • Metabolic Incorporation: How faithfully the cellular machinery recognizes and processes the azido-modified LacCer analog through the GSL biosynthetic pathway.

  • Bioorthogonal Ligation: The high specificity of the click chemistry reaction, which ensures that the reporter tag is only attached to the azide-functionalized lipid.

Assessing Labeling Specificity: A Methodological Approach

Validating the specificity of this compound labeling is paramount to ensure that the observed signals accurately reflect the metabolism of the intended GSLs. The primary concern is the potential for off-target labeling, where the azido-C6-acyl chain might be cleaved and re-incorporated into other lipid classes, or the entire molecule might be metabolized in an aberrant way. A robust workflow to assess this specificity involves a combination of metabolic labeling, lipid extraction, click chemistry, and mass spectrometry-based lipidomics.

Experimental Protocol: Specificity Assessment of this compound Labeling

1. Metabolic Labeling:

  • Culture cells of interest to the desired confluency.
  • Incubate the cells with a working concentration of this compound (typically in the low micromolar range) for a specified period (e.g., 4 to 24 hours). Include control cultures incubated without the azido-lipid.

2. Cell Lysis and Lipid Extraction:

  • After incubation, wash the cells thoroughly with PBS to remove any unincorporated probe.
  • Lyse the cells using a suitable buffer.
  • Perform a total lipid extraction using a standard method, such as the Bligh-Dyer or Folch procedure.

3. Click Chemistry Reaction:

  • To the extracted lipids, add the alkyne-tagged reporter of choice (e.g., an alkyne-biotin or a fluorescent alkyne dye).
  • For copper-catalyzed azide-alkyne cycloaddition (CuAAC), prepare a fresh solution of copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
  • Incubate the reaction mixture at room temperature, protected from light if using a fluorescent reporter.

4. Sample Preparation for Mass Spectrometry:

  • After the click reaction, purify the labeled lipids to remove excess reagents. This can be achieved by solid-phase extraction or precipitation.
  • Resuspend the purified, click-reacted lipid extract in a solvent suitable for mass spectrometry analysis.

5. Mass Spectrometry Analysis:

  • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC-MS/MS) for lipidomic analysis.
  • Acquire data in both positive and negative ion modes to cover a broad range of lipid classes.
  • Perform targeted analysis by searching for the predicted masses of click-reacted GSLs derived from this compound.
  • Conduct an untargeted analysis to identify any other lipid species that have incorporated the click-tagged azido-C6 moiety. By comparing the lipid profiles of labeled and unlabeled cells, off-target incorporation can be identified.[3][4][5]

Visualizing the Workflow and Pathways

GSL_Metabolic_Labeling_Workflow cluster_cell Cellular Environment cluster_analysis Analysis Probe This compound Uptake Cellular Uptake Probe->Uptake ER_Golgi ER/Golgi Apparatus (GSL Biosynthesis) Uptake->ER_Golgi Metabolites Azido-GSL Metabolites (e.g., Azido-GM3, Azido-Gb3) ER_Golgi->Metabolites Extraction Lipid Extraction Metabolites->Extraction Click Click Chemistry (+ Alkyne-Reporter) Extraction->Click Analysis LC-MS/MS Analysis Click->Analysis Visualization Fluorescence Microscopy Click->Visualization

Caption: Workflow for metabolic labeling and analysis using this compound.

GSL_Biosynthetic_Pathway Cer Ceramide LacCer This compound Cer->LacCer LCS GM3 Azido-GM3 LacCer->GM3 GM3 Synthase Gb3 Azido-Gb3 LacCer->Gb3 Gb3 Synthase GD3 Azido-GD3 GM3->GD3 GD3 Synthase Gb4 Azido-Gb4 Gb3->Gb4 Gb4 Synthase

Caption: Simplified GSL biosynthetic pathway showing incorporation of this compound.

Comparison with Alternative Labeling Methods

While this compound is a powerful tool, alternative methods exist, each with its own set of advantages and limitations. The most common alternatives are fluorescently-tagged LacCer analogs and alkyne-modified LacCer.

Fluorescently-Tagged LacCer (e.g., C6-NBD-LacCer)

This approach involves directly attaching a fluorescent dye, such as Nitrobenzoxadiazole (NBD), to the acyl chain of LacCer.

  • Advantages:

    • Direct Visualization: Allows for real-time imaging in living cells without the need for a secondary labeling step.

    • Simpler Workflow: The labeling procedure is a single step of incubation and imaging.

  • Disadvantages:

    • Bulky Tag: The NBD group is significantly larger than an azide group and can sterically hinder enzymatic processing and alter the lipid's trafficking and localization.

    • Potential for Artifacts: The altered structure may not perfectly mimic the behavior of the endogenous lipid.

    • Limited Multiplexing: The choice of fluorophore is fixed, making multiplexed imaging with other fluorescent probes more challenging.

Alkyne-Modified LacCer Analogs

Similar to the azide-modified probe, this involves incorporating a terminal alkyne into the acyl chain of LacCer. The alkyne can then be reacted with an azide-tagged reporter via click chemistry.

  • Advantages:

    • Minimal Modification: Like the azide group, the alkyne is small and minimally perturbing.

    • Bioorthogonal: The alkyne group is absent in most biological systems, ensuring specific ligation.

    • Flexibility: Allows for the same flexibility in reporter tag choice as the azide probe.

  • Disadvantages:

    • Potential for Higher Background: In some cellular systems, endogenous alkynes, though rare, may exist. The copper catalyst used in CuAAC can also sometimes lead to non-specific background signals.

Performance Comparison

FeatureThis compoundC6-NBD-LacCerAlkyne-LacCer Analogs
Tag Size Small, minimally perturbingBulky, potentially perturbingSmall, minimally perturbing
Specificity High, contingent on metabolic fidelityLower, trafficking may be alteredHigh, contingent on metabolic fidelity
Workflow Two-step (Metabolic labeling + Click chemistry)One-step (Direct labeling)Two-step (Metabolic labeling + Click chemistry)
Live-Cell Imaging Possible with cell-permeable dyes and SPAACYes, ideal for live-cell imagingPossible with cell-permeable dyes and SPAAC
Fixation Required Often required for click chemistry (CuAAC)Not requiredOften required for click chemistry (CuAAC)
Reporter Choice Flexible (fluorophores, biotin, etc.)Fixed (NBD)Flexible (fluorophores, biotin, etc.)
Potential for Artifacts Low, considered a close mimic of endogenous lipidHigher, due to bulky fluorescent tagLow, considered a close mimic of endogenous lipid

Conclusion

The choice of labeling strategy for studying GSLs depends on the specific research question. This compound offers a robust and specific method for labeling LacCer and its metabolites, with the primary advantage of its small, bioorthogonal tag that is less likely to interfere with natural metabolic processes. While this approach requires a two-step labeling procedure, the flexibility in reporter choice and the high specificity make it an excellent tool for detailed metabolic and localization studies.

Directly-labeled fluorescent probes like C6-NBD-LacCer are advantageous for their simplicity and suitability for real-time live-cell imaging, but the potential for artifacts due to the bulky tag must be carefully considered. Alkyne-modified probes offer similar benefits to their azide counterparts.

To ensure the validity of any findings, it is crucial to perform rigorous specificity controls, ideally using mass spectrometry-based lipidomics, to confirm that the probe is being incorporated as expected and not causing significant off-target labeling or metabolic disruption.

References

Safety Operating Guide

Proper Disposal and Handling of C6(6-Azido) LacCer: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety, operational, and disposal information for C6(6-Azido) Lactosylceramide (LacCer). Adherence to these procedures is crucial for ensuring laboratory safety and proper environmental stewardship. This guide aims to be the preferred resource for handling this and similar chemical compounds, fostering a culture of safety and trust in the laboratory.

Immediate Safety and Handling Precautions

C6(6-Azido) LacCer is classified as a combustible solid. While it is not considered a hazardous substance under normal laboratory use, proper handling is essential to maintain a safe working environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are required at all times when handling this compound.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Body Protection: A standard laboratory coat is mandatory.

Engineering Controls:

  • Work in a well-ventilated area. A chemical fume hood is recommended when handling large quantities or creating aerosols.

General Hygiene:

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₃₆H₆₆N₄O₁₃Avanti Polar Lipids
Molecular Weight 762.93 g/mol Avanti Polar Lipids
Physical State Solid (Powder)Sigma-Aldrich
Storage Temperature -20°CAvanti Polar Lipids
Storage Class 11 (Combustible Solids)Sigma-Aldrich

Disposal Procedures

The primary consideration for the disposal of this compound is its classification as a combustible solid. Unused or waste material should be disposed of as solid chemical waste.

Step-by-Step Disposal Protocol:

  • Collection:

    • Collect waste this compound and any materials significantly contaminated with it (e.g., weighing paper, pipette tips) in a designated, compatible, and clearly labeled waste container.

    • The container should be made of a material that will not react with the chemical (e.g., a high-density polyethylene (B3416737) (HDPE) bucket or a securely sealed plastic bag).

  • Labeling:

    • Label the waste container clearly with "Waste this compound" and the date.

    • Ensure the label is legible and securely attached to the container.

  • Storage of Waste:

    • Store the sealed waste container in a designated waste accumulation area within the laboratory.

    • This area should be away from ignition sources and incompatible materials.

  • Final Disposal:

    • Dispose of the collected waste through your institution's hazardous or chemical waste disposal program.

    • Follow all local, state, and federal regulations for the disposal of non-hazardous, combustible solid waste. Do not dispose of in regular trash or down the drain.

Experimental Protocol: Metabolic Labeling and Detection

This compound is commonly used for the metabolic labeling of glycosphingolipids, followed by detection using click chemistry. This allows for the visualization and analysis of these lipids in cellular processes.

Part 1: Metabolic Labeling of Cells

  • Cell Culture: Plate and culture your cells of interest to the desired confluency in a suitable culture medium.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent, such as ethanol (B145695) or DMSO. A typical concentration is 1-5 mM.

    • Sonicate briefly if necessary to ensure complete dissolution.

  • Labeling:

    • Dilute the this compound stock solution directly into the cell culture medium to a final concentration of 10-50 µM.

    • Incubate the cells with the labeling medium for 24-72 hours, depending on the cell type and experimental goals.

  • Washing:

    • After the incubation period, remove the labeling medium.

    • Wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated this compound.

Part 2: Click Chemistry Detection

This part of the protocol involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule (e.g., a fluorophore or biotin) to the azide (B81097) group of the incorporated LacCer.

  • Fixation and Permeabilization (for intracellular imaging):

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Click Reaction Cocktail Preparation (prepare fresh):

    • For a 1 mL reaction volume, combine the following in order:

      • PBS (to 1 mL)

      • Alkyne-fluorophore or alkyne-biotin (final concentration 1-10 µM)

      • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM) - optional, to reduce copper

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM) - ligand to stabilize copper(I)

      • Copper(II) sulfate (B86663) (CuSO₄) (final concentration 100 µM)

      • Sodium ascorbate (B8700270) (final concentration 1 mM) - reducing agent

    • Vortex briefly to mix.

  • Click Reaction:

    • Remove the wash buffer from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Remove the click reaction cocktail.

    • Wash the cells three times with PBS.

    • If a fluorescent reporter was used, the cells are now ready for imaging by fluorescence microscopy. If biotin (B1667282) was used, proceed with secondary detection using streptavidin conjugates.

Visualizations

DisposalWorkflow cluster_0 In-Laboratory Procedures cluster_1 Institutional Disposal Start Waste this compound & Contaminated Materials Collect Collect in a Designated, Labeled Waste Container Start->Collect Step 1 Store Store in a Secure Waste Accumulation Area Collect->Store Step 2 Pickup Arrange for Pickup by Chemical Waste Program Store->Pickup Step 3 Dispose Proper Disposal According to Institutional & Regulatory Guidelines Pickup->Dispose Step 4

Caption: A logical workflow for the proper disposal of this compound.

ExperimentalWorkflow cluster_MetabolicLabeling Part 1: Metabolic Labeling cluster_ClickChemistry Part 2: Click Chemistry Detection A Culture Cells B Incubate with This compound A->B C Wash to Remove Unincorporated Label B->C D Fix and Permeabilize Cells C->D Proceed to Detection E Add Click Reaction Cocktail (Alkyne-Reporter, Copper Catalyst) D->E F Incubate to Attach Reporter E->F G Wash and Proceed to Imaging/Analysis F->G

Caption: Experimental workflow for metabolic labeling and click chemistry detection.

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